molecular formula C97H139N19O17 B15560984 Gramicidin B CAS No. 9062-60-6

Gramicidin B

Katalognummer: B15560984
CAS-Nummer: 9062-60-6
Molekulargewicht: 1843.3 g/mol
InChI-Schlüssel: LQSMEVHEYXACJP-DSHASFMGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Gramicidin B is a peptide.

Eigenschaften

CAS-Nummer

9062-60-6

Molekularformel

C97H139N19O17

Molekulargewicht

1843.3 g/mol

IUPAC-Name

(2R)-2-[[(2S)-2-[[2-[[(2S)-2-formamido-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-(2-hydroxyethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C97H139N19O17/c1-51(2)38-71(106-84(120)59(17)104-79(119)49-102-94(130)80(55(9)10)103-50-118)87(123)105-60(18)85(121)114-82(57(13)14)96(132)116-83(58(15)16)97(133)115-81(56(11)12)95(131)113-78(45-64-48-101-70-35-27-24-32-67(64)70)93(129)109-72(39-52(3)4)88(124)110-75(42-61-28-20-19-21-29-61)91(127)107-74(41-54(7)8)90(126)112-77(44-63-47-100-69-34-26-23-31-66(63)69)92(128)108-73(40-53(5)6)89(125)111-76(86(122)98-36-37-117)43-62-46-99-68-33-25-22-30-65(62)68/h19-35,46-48,50-60,71-78,80-83,99-101,117H,36-45,49H2,1-18H3,(H,98,122)(H,102,130)(H,103,118)(H,104,119)(H,105,123)(H,106,120)(H,107,127)(H,108,128)(H,109,129)(H,110,124)(H,111,125)(H,112,126)(H,113,131)(H,114,121)(H,115,133)(H,116,132)/t59-,60-,71+,72+,73+,74+,75-,76-,77-,78-,80-,81+,82+,83-/m0/s1

InChI-Schlüssel

LQSMEVHEYXACJP-DSHASFMGSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Gramicidin B discovery by René Dubos

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery of Gramicidin (B1672133) by René Dubos

Audience: Researchers, scientists, and drug development professionals.

Introduction

In 1939, René J. Dubos, a French-American microbiologist at the Rockefeller Institute, announced the discovery of tyrothricin (B1683689), a substance produced by the soil bacterium Bacillus brevis, which exhibited potent antibacterial properties. This discovery was a landmark in the history of chemotherapy, as it represented one of the first instances of a rationally sought-after antibiotic from a microbial source, predating the widespread use of penicillin. Dubos's work was inspired by the concept of "antibiosis," the phenomenon of microorganisms inhibiting the growth of others. His systematic approach, which involved enriching soil samples with pathogenic bacteria to isolate antagonistic microbes, was a significant departure from the serendipitous discovery of penicillin by Alexander Fleming.

This technical guide provides a detailed overview of the discovery of gramicidin, with a focus on the pioneering work of René Dubos and his collaborator, the biochemist Rollin D. Hotchkiss. It will cover the experimental approach, the properties of the isolated compounds, and their mechanism of action.

The Discovery and Isolation of Gramicidin

The Rationale and Approach

Dubos hypothesized that soil, being a rich and competitive microbial environment, would contain organisms capable of destroying pathogenic bacteria. He devised a method of "enrichment culture" to isolate such organisms. The core of his technique was to introduce large quantities of a specific pathogenic bacterium into a soil sample, thereby providing a selective pressure that would favor the growth of any soil microbe capable of utilizing the pathogen as a nutrient source.

Experimental Workflow

The general workflow for the isolation of the antibacterial agent from Bacillus brevis is outlined below. It is important to note that the precise, detailed protocols from Dubos's original 1939 publications, including exact culture medium formulations, incubation times, and specific yields, are not fully detailed in the available retrospective literature. However, the overall process can be summarized as follows:

G cluster_0 Isolation of Bacillus brevis cluster_1 Production of Tyrothricin cluster_2 Extraction and Purification cluster_3 Separation of Gramicidin and Tyrocidine soil_sample Soil Sample Collection enrichment Enrichment with Pathogenic Bacteria (e.g., Pneumococci) soil_sample->enrichment isolation Isolation of Antagonistic Soil Bacterium (Bacillus brevis) enrichment->isolation culture Culturing of Bacillus brevis in a suitable broth medium isolation->culture acid_precipitation Acidification of Culture (pH 4.8) culture->acid_precipitation centrifugation Centrifugation to Collect Precipitate acid_precipitation->centrifugation alcohol_extraction Extraction of Precipitate with Ethanol centrifugation->alcohol_extraction evaporation Evaporation of Ethanol to yield crude Tyrothricin alcohol_extraction->evaporation acetone_fractionation Fractionation with Acetone evaporation->acetone_fractionation ether_fractionation Fractionation with Ether acetone_fractionation->ether_fractionation tyrocidine_hydrochloride Crystallization of Tyrocidine Hydrochloride acetone_fractionation->tyrocidine_hydrochloride gramicidin_fraction Isolation of Gramicidin from the remaining fraction ether_fractionation->gramicidin_fraction crystallization Crystallization of Gramicidin gramicidin_fraction->crystallization

Caption: High-level experimental workflow for the isolation of gramicidin.

From Tyrothricin to Gramicidin and Tyrocidine

The initial product isolated by Dubos was a crude, alcohol-soluble mixture he named tyrothricin . Subsequent work with Rollin Hotchkiss revealed that tyrothricin was, in fact, a mixture of two distinct polypeptide antibiotics: tyrocidine and gramicidin .

  • Tyrocidine: This component was found to be more toxic to red blood cells and was active against a broader range of bacteria, including some Gram-negative species.

  • Gramicidin: This was the less toxic of the two and showed high activity specifically against Gram-positive bacteria. It was this component that proved to be more clinically promising for topical applications.

The Gramicidin Complex

Further research demonstrated that gramicidin itself is not a single compound but a family of closely related linear polypeptides. The crude mixture, often referred to as gramicidin D, is primarily composed of gramicidin A, B, and C.

Composition of Gramicidin D

The approximate composition of the naturally occurring gramicidin D mixture is summarized in the table below.

ComponentApproximate Percentage (%)Key Amino Acid Variation (Position 11)
Gramicidin A80Tryptophan
Gramicidin B 6Phenylalanine
Gramicidin C14Tyrosine

Data compiled from multiple sources indicating the generally accepted composition.

Mechanism of Action

Gramicidin exerts its antibacterial effect through a novel mechanism for its time: the formation of transmembrane ion channels. This action disrupts the essential ion gradients across the bacterial cell membrane, leading to cell death.

Ion Channel Formation

Gramicidin is a linear pentadecapeptide with alternating L- and D-amino acids. This unique structure allows it to adopt a helical conformation, specifically a β-helix, within the hydrophobic environment of the cell membrane. Two gramicidin molecules associate in a head-to-head (N-terminus to N-terminus) fashion to form a channel that spans the entire lipid bilayer.

This process can be visualized as follows:

Caption: Mechanism of gramicidin ion channel formation in the bacterial membrane.

Physiological Consequences

The formation of these channels allows the passive diffusion of monovalent cations, such as potassium (K+) and sodium (Na+), down their electrochemical gradients. This leads to:

  • A rapid efflux of intracellular K+.

  • An influx of extracellular Na+.

  • Dissipation of the membrane potential, which is crucial for cellular processes like ATP synthesis and nutrient transport.

The collapse of this essential ion homeostasis is ultimately lethal to the bacterium.

Clinical Significance and Legacy

Although too toxic for systemic use due to its hemolytic activity, gramicidin found a niche as a topical antibiotic. It was used during World War II for the treatment of contaminated wounds and ulcers. Today, it is still a component of some topical and ophthalmic antibiotic preparations.

The discovery of gramicidin by René Dubos was a pivotal moment in the development of antibiotics. It validated the concept of systematically searching for antimicrobial agents from microbial sources and revitalized interest in penicillin research, which had stalled since Fleming's initial observations. Dubos's work, therefore, helped to usher in the "golden age" of antibiotics.

The Dawn of a New Era: A Technical History of Gramicidin Antibiotic Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of gramicidin (B1672133) marked a pivotal moment in the history of medicine, heralding the age of antibiotics. This technical guide provides a comprehensive overview of the development of gramicidin, from its initial discovery in a soil bacterium to its characterization as a channel-forming ionophore. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this pioneering antibiotic.

Discovery and Isolation: A Deliberate Search

The story of gramicidin begins with the pioneering work of French-American microbiologist René Dubos at the Rockefeller Institute for Medical Research. In the late 1930s, Dubos embarked on a systematic search for soil-dwelling microorganisms capable of producing antibacterial substances.[1][2] This was a departure from the serendipitous discovery of penicillin by Alexander Fleming a decade earlier and represented a deliberate effort to find natural compounds to combat bacterial infections.[3]

Dubos's innovative approach involved an "enrichment culture" technique. He hypothesized that by continuously "feeding" soil samples with specific pathogenic bacteria, he could selectively encourage the growth of microbes that preyed upon them.[2] After two years of enriching soil with a mixture of staphylococci, pneumococci, and hemolytic streptococci, Dubos successfully isolated a spore-forming soil bacillus, Bacillus brevis.[2][3] He observed that this bacterium could attack and kill most Gram-positive bacteria.[2]

From cultures of B. brevis, Dubos and his collaborator, biochemist Rollin Hotchkiss, isolated a crude substance they named tyrothricin (B1683689).[1][4] Further purification of tyrothricin revealed that it was a mixture of two distinct polypeptide antibiotics: tyrocidine and the more potent gramicidin.[1][2] The name "gramicidin" was chosen because of its potent activity against Gram-positive bacteria.[4] The "D" in Gramicidin D, the commercially produced mixture, stands for "Dubos".[4]

Characterization of Gramicidin

Initial characterization of gramicidin revealed it to be a mixture of related linear polypeptides. Commercial gramicidin D is primarily composed of three main types: Gramicidin A (approximately 80%), Gramicidin B (approximately 5%), and Gramicidin C (approximately 15%).[1][4] Each of these types also has isoforms based on the presence of either a valine or isoleucine at the N-terminus.[4]

The primary structures of these gramicidins were elucidated in the 1960s. They are all 15-amino-acid peptides with alternating L- and D-amino acid configurations.[4]

  • Gramicidin A: formyl-L-Val-Gly-L-Ala-D-Leu-L-Ala-D-Val-L-Val-D-Val-L-Trp-D-Leu-L-Trp-D-Leu-L-Trp-D-Leu-L-Trp-ethanolamine

  • This compound: formyl-L-Val-Gly-L-Ala-D-Leu-L-Ala-D-Val-L-Val-D-Val-L-Trp-D-Leu-L-Phe -D-Leu-L-Trp-D-Leu-L-Trp-ethanolamine

  • Gramicidin C: formyl-L-Val-Gly-L-Ala-D-Leu-L-Ala-D-Val-L-Val-D-Val-L-Trp-D-Leu-L-Tyr -D-Leu-L-Trp-D-Leu-L-Trp-ethanolamine

A related but structurally distinct antibiotic, Gramicidin S (Soviet), was discovered in the Soviet Union in 1942.[5] It is a cyclic decapeptide, in contrast to the linear nature of Gramicidin D.

Quantitative Data

Antimicrobial Activity

Gramicidin exhibits potent activity against a range of Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MICs) for Gramicidin A and Gramicidin S against selected bacterial strains.

AntibioticBacterial StrainMIC (µg/mL)Reference(s)
Gramicidin A Staphylococcus aureus0.1 - 2.0[6][7]
Gramicidin S Staphylococcus aureus2 - 4[5]
Gramicidin S Enterococcus faecalis4 - 8[5]
Gramicidin S Pseudomonas aeruginosa8 - 16[5]
Hemolytic Activity

A significant limitation of gramicidin for systemic use is its hemolytic activity. The HC50 value represents the concentration of a substance that causes 50% hemolysis of red blood cells.

CompoundHC50 (µg/mL)Reference(s)
Gramicidin S 12.34 - 16[8][9]

Experimental Protocols

Historical Protocol: Isolation of Bacillus brevis (Adapted from the work of René Dubos)

This protocol is a conceptual reconstruction based on the descriptions of Dubos's soil enrichment technique.

  • Soil Sample Collection: Obtain soil samples from a location with a high microbial diversity, such as a garden or forest floor.

  • Enrichment Medium Preparation: Prepare a liquid culture medium. To this medium, add a suspension of heat-killed Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae). The rationale is to provide a specific food source for bacteria that can degrade these pathogens.

  • Soil Inoculation and Incubation: Inoculate the enrichment medium with a small amount of the collected soil. Incubate the culture at a suitable temperature (e.g., 30°C) with aeration for an extended period (weeks to months).

  • Serial Enrichment: Periodically (e.g., every 1-2 weeks), transfer a small aliquot of the culture to a fresh enrichment medium containing the bacterial suspension. This process selects for and enriches the population of the desired antibiotic-producing microorganism.

  • Isolation of Bacillus brevis: After several rounds of enrichment, streak a sample of the culture onto a solid agar (B569324) medium. Incubate the plates to allow for the growth of individual bacterial colonies.

  • Colony Selection and Identification: Identify colonies that exhibit characteristics of Bacillus brevis (e.g., spore-forming rods). Subculture these colonies to obtain a pure culture.

  • Screening for Antibacterial Activity: Grow the isolated pure cultures in a liquid medium. Test the culture supernatant for antibacterial activity against a panel of Gram-positive bacteria using an agar diffusion assay. Zones of inhibition around the applied supernatant indicate the production of an antibiotic.

Historical Protocol: Purification of Tyrothricin and Separation of Gramicidin (Conceptualized from the work of Rollin Hotchkiss)

This protocol is a conceptual outline based on early biochemical separation techniques.

  • Culturing and Harvesting: Grow Bacillus brevis in a large-volume liquid culture until maximum antibiotic production is reached. Centrifuge the culture to separate the bacterial cells from the supernatant.

  • Extraction of Tyrothricin: Extract the crude antibiotic mixture (tyrothricin) from the bacterial pellet using an organic solvent such as ethanol (B145695) or acetone.

  • Precipitation and Crystallization: Concentrate the organic extract and induce precipitation of tyrothricin by adding a non-solvent or by changing the pH. The crude tyrothricin can be further purified by repeated crystallization.

  • Separation of Gramicidin and Tyrocidine: The separation of the neutral gramicidin from the basic tyrocidine was a key step. This was likely achieved through differential solubility and precipitation based on their different isoelectric points.

    • Fractional Precipitation: By carefully adjusting the pH of a solution containing tyrothricin, one component could be selectively precipitated while the other remained in solution.

    • Solvent Partitioning: Utilizing a two-phase solvent system (e.g., ether-water), the more hydrophobic gramicidin would preferentially partition into the organic phase, while the more polar tyrocidine would remain in the aqueous phase.

  • Final Purification: The separated gramicidin fraction would then be further purified by repeated crystallization to obtain a pure, crystalline product.

Modern Protocol: HPLC Purification of Gramicidin A

This protocol outlines a typical modern approach for purifying Gramicidin A using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation: Dissolve the crude gramicidin mixture (e.g., commercial Gramicidin D) in a suitable organic solvent, such as methanol (B129727) or acetonitrile. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC System and Column:

    • System: A standard HPLC system equipped with a pump, injector, column oven, and a UV detector.

    • Column: A reversed-phase C18 column is commonly used for peptide separations.

  • Mobile Phase:

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile with 0.1% TFA.

  • Gradient Elution: Program a linear gradient of increasing Solvent B concentration. A typical gradient might be from 30% to 100% Solvent B over 30-60 minutes. The exact gradient will need to be optimized for the specific column and sample.

  • Injection and Detection: Inject the prepared sample onto the column. Monitor the elution of the components using a UV detector, typically at a wavelength of 280 nm, where the tryptophan residues in gramicidin absorb.

  • Fraction Collection: Collect the fractions corresponding to the different peaks as they elute from the column. The major peak will correspond to Gramicidin A.

  • Purity Analysis: Analyze the purity of the collected Gramicidin A fraction by re-injecting a small aliquot onto the HPLC under the same conditions. Purity can also be confirmed by mass spectrometry.

  • Solvent Removal: Remove the HPLC solvents from the purified Gramicidin A fraction by lyophilization (freeze-drying) to obtain the pure peptide.

Mechanism of Action and Cellular Effects

Gramicidin's potent antibacterial activity stems from its unique mechanism of action as a channel-forming ionophore.[2]

Ion Channel Formation

Two gramicidin monomers spontaneously dimerize in a head-to-head fashion within the bacterial cell membrane to form a transmembrane channel.[2] This channel has a hydrophilic pore that is permeable to monovalent cations, such as potassium (K⁺) and sodium (Na⁺).[3]

Disruption of Ion Homeostasis and Cellular Death

The formation of these unregulated channels has catastrophic consequences for the bacterial cell:

  • Dissipation of Ion Gradients: The bacterial cell maintains a high intracellular concentration of K⁺ and a low intracellular concentration of Na⁺. The gramicidin channel allows for the rapid efflux of K⁺ and influx of Na⁺, dissipating these essential ion gradients.[3]

  • Membrane Depolarization: The movement of ions across the membrane disrupts the membrane potential, leading to depolarization.

  • Inhibition of Cellular Processes: The loss of ion homeostasis and membrane potential inhibits critical cellular processes, including ATP synthesis and nutrient transport.

  • Induction of Oxidative Stress: Recent studies have shown that in addition to membrane disruption, Gramicidin A can induce the formation of hydroxyl radicals in Staphylococcus aureus.[6] This is associated with a transient depletion of NADH and disruption of the tricarboxylic acid (TCA) cycle.[6]

  • Cell Death: The cumulative effect of these disruptions leads to the cessation of cellular functions and ultimately, bacterial cell death.

Visualizations

experimental_workflow Experimental Workflow for the Discovery of Gramicidin cluster_0 Soil Enrichment (Dubos) cluster_1 Isolation and Purification (Hotchkiss) cluster_2 Characterization Soil Sample Soil Sample Enrichment Culture Enrichment Culture Soil Sample->Enrichment Culture Inoculate Serial Transfer Serial Transfer Enrichment Culture->Serial Transfer Select for active microbes Pathogenic Bacteria Pathogenic Bacteria Pathogenic Bacteria->Enrichment Culture Add as nutrient source Isolation on Agar Isolation on Agar Serial Transfer->Isolation on Agar Pure Culture of B. brevis Pure Culture of B. brevis Isolation on Agar->Pure Culture of B. brevis Large-scale Culture Large-scale Culture Pure Culture of B. brevis->Large-scale Culture Extraction of Tyrothricin Extraction of Tyrothricin Large-scale Culture->Extraction of Tyrothricin Separation of Gramicidin & Tyrocidine Separation of Gramicidin & Tyrocidine Extraction of Tyrothricin->Separation of Gramicidin & Tyrocidine Fractional Precipitation Crystalline Gramicidin Crystalline Gramicidin Separation of Gramicidin & Tyrocidine->Crystalline Gramicidin Structural Elucidation Structural Elucidation Crystalline Gramicidin->Structural Elucidation Antimicrobial Testing Antimicrobial Testing Crystalline Gramicidin->Antimicrobial Testing

Caption: A flowchart illustrating the key stages in the discovery and isolation of gramicidin.

signaling_pathway Mechanism of Action of Gramicidin Gramicidin Monomers Gramicidin Monomers Bacterial Cell Membrane Bacterial Cell Membrane Gramicidin Monomers->Bacterial Cell Membrane Insert into Ion Channel Formation Ion Channel Formation Bacterial Cell Membrane->Ion Channel Formation Dimerize to form K+ Efflux K+ Efflux Ion Channel Formation->K+ Efflux Na+ Influx Na+ Influx Ion Channel Formation->Na+ Influx NADH Depletion NADH Depletion Ion Channel Formation->NADH Depletion Dissipation of Ion Gradient Dissipation of Ion Gradient K+ Efflux->Dissipation of Ion Gradient Na+ Influx->Dissipation of Ion Gradient Membrane Depolarization Membrane Depolarization Dissipation of Ion Gradient->Membrane Depolarization Inhibition of ATP Synthesis Inhibition of ATP Synthesis Membrane Depolarization->Inhibition of ATP Synthesis Cellular Damage Cellular Damage Inhibition of ATP Synthesis->Cellular Damage Hydroxyl Radical Formation Hydroxyl Radical Formation NADH Depletion->Hydroxyl Radical Formation Hydroxyl Radical Formation->Cellular Damage Bacterial Cell Death Bacterial Cell Death Cellular Damage->Bacterial Cell Death

References

An In-depth Technical Guide to the Core Structure and Amino Acid Sequence of Gramicidin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gramicidin (B1672133) B is a naturally occurring peptide antibiotic belonging to the gramicidin D complex, a mixture of linear pentadecapeptides produced by the soil bacterium Brevibacillus brevis.[1] While gramicidin A is the most abundant component of this complex, gramicidin B constitutes a significant fraction and exhibits potent antimicrobial activity, primarily against Gram-positive bacteria.[1] Its unique structure, characterized by alternating L- and D-amino acids, allows it to form transmembrane channels, disrupting ion homeostasis and leading to cell death.[1] This technical guide provides a comprehensive overview of the core structure and amino acid sequence of this compound, details on its physicochemical properties, and outlines key experimental protocols for its characterization.

Amino Acid Sequence and Structural Features

This compound is a linear pentadecapeptide with the N-terminus blocked by a formyl group and the C-terminus blocked by an ethanolamine (B43304) group.[1] The sequence is notable for its alternating stereochemistry of L- and D-amino acids. This unique arrangement is crucial for the formation of its characteristic β-helical structure.[1]

The generalized amino acid sequence for gramicidins A, B, and C is: formyl-L-X-Gly-L-Ala-D-Leu-L-Ala-D-Val-L-Val-D-Val-L-Trp-D-Leu-L-Y-D-Leu-L-Trp-D-Leu-L-Trp-ethanolamine [2]

In This compound , the variable amino acid at position 11 (Y) is L-Phenylalanine . The amino acid at position 1 (X) is typically L-Valine, though an L-Isoleucine isoform also exists.[2]

Therefore, the primary amino acid sequence of the valine isoform of this compound is:

formyl-L-Val-Gly-L-Ala-D-Leu-L-Ala-D-Val-L-Val-D-Val-L-Trp-D-Leu-L-Phe-D-Leu-L-Trp-D-Leu-L-Trp-ethanolamine [1]

Table 1: Amino Acid Sequence of Valine-Gramicidin B
PositionAmino AcidStereochemistry
1Valine (Val)L
2Glycine (Gly)-
3Alanine (Ala)L
4Leucine (Leu)D
5Alanine (Ala)L
6Valine (Val)D
7Valine (Val)L
8Valine (Val)D
9Tryptophan (Trp)L
10Leucine (Leu)D
11Phenylalanine (Phe)L
12Leucine (Leu)D
13Tryptophan (Trp)L
14Leucine (Leu)D
15Tryptophan (Trp)L

Physicochemical Properties

The unique amino acid composition and structure of this compound give rise to specific physicochemical properties that are critical to its biological function.

Table 2: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₉₇H₁₃₉N₁₉O₁₇[1]
Molar Mass 1843.295 g/mol [1][3]
Structure Linear pentadecapeptide, β-helix[1]
Solubility Minimally soluble in water, soluble in organic solvents like ethanol.[2]
Isoelectric Point Not applicable (no free N- or C-terminus)[1]
Natural Abundance Approximately 6% of the Gramicidin D complex.[1]

Mechanism of Action: Ion Channel Formation

The primary mechanism of action of this compound is the formation of transmembrane ion channels. This process disrupts the essential ion gradients across the bacterial cell membrane, leading to cell death.[1][4]

The process can be summarized in the following steps:

  • Monomer Insertion: Individual this compound monomers insert into the opposing leaflets of the lipid bilayer.

  • Dimerization: Two monomers align head-to-head (N-terminus to N-terminus) to form a transmembrane dimer.

  • Channel Formation: The dimer forms a hollow pore, a β-helix, through the membrane with a diameter of approximately 4 Å.[5]

  • Ion Translocation: The channel is selectively permeable to monovalent cations (e.g., K⁺, Na⁺), allowing them to flow down their electrochemical gradients.

  • Disruption of Homeostasis: The unregulated flow of ions dissipates the membrane potential, leading to a cascade of events including inhibition of ATP synthesis and ultimately, cell lysis.[6]

This compound Mechanism of Action cluster_membrane Bacterial Cell Membrane Monomer1 This compound Monomer Dimer Transmembrane Dimer (Channel) Monomer1->Dimer Dimerization Monomer2 This compound Monomer Monomer2->Dimer Dimerization Ion_leak K+, Na+ Leak Dimer->Ion_leak Ion Flow Extracellular Extracellular Space Extracellular->Monomer1 Insertion Intracellular Intracellular Space Intracellular->Monomer2 Insertion Cell_Death Cell Death Ion_leak->Cell_Death Disruption of Ion Homeostasis

Caption: Logical workflow of this compound's mechanism of action.

Experimental Protocols for Characterization

The structural and functional characterization of this compound relies on a combination of chromatographic and spectroscopic techniques. The following are generalized protocols adapted for this compound based on established methods for gramicidins and other peptides.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying peptides like this compound from crude mixtures.[7] The separation is based on the differential hydrophobicity of the components.

Methodology:

  • Sample Preparation: Dissolve the crude gramicidin D mixture in a suitable organic solvent (e.g., ethanol, methanol).

  • Column: A C18 reversed-phase column is typically used.[7]

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.[8]

  • Gradient: A linear gradient from a low to a high concentration of Solvent B is applied to elute the gramicidin isoforms. The exact gradient will need to be optimized but a typical starting point could be 5% to 95% Solvent B over 30-60 minutes.

  • Detection: Monitor the elution profile using a UV detector at 280 nm, which is suitable for detecting the tryptophan residues in gramicidin.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Purity Analysis: Assess the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

RP-HPLC Purification Workflow Start Crude Gramicidin D Sample Dissolve Dissolve in Organic Solvent Start->Dissolve Inject Inject onto C18 RP-HPLC Column Dissolve->Inject Gradient Apply Acetonitrile Gradient Inject->Gradient Detect UV Detection (280 nm) Gradient->Detect Collect Collect this compound Fraction Detect->Collect Analyze Purity Analysis (Analytical HPLC, MS) Collect->Analyze End Pure this compound Analyze->End

Caption: Experimental workflow for the purification of this compound.

Structural Analysis by Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a powerful technique for determining the three-dimensional structure of membrane-bound peptides like this compound in a lipid environment.[9]

Methodology:

  • Sample Preparation:

    • Co-dissolve purified this compound and a suitable lipid (e.g., dimyristoylphosphatidylcholine, DMPC) in an organic solvent.

    • Remove the solvent under a stream of nitrogen and then under high vacuum to form a thin lipid/peptide film.

    • Hydrate the film with a buffer solution to form multilamellar vesicles.

    • For oriented samples, the hydrated lipid/peptide mixture can be deposited and dried on thin glass plates.

  • NMR Spectroscopy:

    • Pack the sample into a solid-state NMR rotor.

    • Acquire ¹⁵N and ¹³C NMR spectra using techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS).[10]

  • Data Analysis:

    • Analyze the chemical shifts and dipolar couplings to obtain information about the peptide's backbone and side-chain conformations.

    • Use the orientational constraints derived from the spectra to build a high-resolution 3D model of the this compound channel.[11]

Sequence Verification by Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is ideal for determining the molecular weight and confirming the amino acid sequence of peptides.[12]

Methodology:

  • Sample Preparation: Dissolve the purified this compound in a solvent compatible with ESI-MS, typically a mixture of water, acetonitrile, and a small amount of formic acid to facilitate protonation.[13]

  • Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which then desolvate to produce gas-phase peptide ions.

  • Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Tandem MS (MS/MS): For sequence verification, select the parent ion of this compound and subject it to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to deduce the amino acid sequence.

Characterization Workflow cluster_SSNMR Solid-State NMR cluster_ESIMS ESI-MS Input Purified this compound NMR_Sample Prepare Lipid Bilayer Sample Input->NMR_Sample MS_Sample Prepare Solution Sample Input->MS_Sample NMR_Acquire Acquire 15N, 13C Spectra NMR_Sample->NMR_Acquire NMR_Analyze Analyze Data & Model Structure NMR_Acquire->NMR_Analyze Output_Structure Output_Structure NMR_Analyze->Output_Structure 3D Structure MS_Acquire Acquire Mass Spectra (MS, MS/MS) MS_Sample->MS_Acquire MS_Analyze Confirm Mass & Sequence MS_Acquire->MS_Analyze Output_Sequence Output_Sequence MS_Analyze->Output_Sequence Verified Sequence

Caption: Workflow for the structural characterization of this compound.

Conclusion

This compound is a fascinating and potent antimicrobial peptide with a unique linear structure and a well-defined mechanism of action. Its alternating L- and D-amino acid sequence is the cornerstone of its ability to form ion channels and disrupt bacterial cell membranes. The experimental protocols outlined in this guide provide a framework for the purification and detailed structural characterization of this compound, which is essential for further research into its therapeutic potential and for the development of novel antibiotic agents. A thorough understanding of its structure-function relationship will continue to drive innovation in the field of antimicrobial drug discovery.

References

mechanism of action of Gramicidin B ion channels

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Gramicidin (B1672133) B Ion Channels

Executive Summary: Gramicidin B, a linear pentadecapeptide antibiotic produced by the soil bacterium Brevibacillus brevis, represents a classic model for understanding the biophysics of transmembrane ion channels.[1] Comprising approximately 6% of the naturally occurring Gramicidin D mixture, its structure is distinguished by a phenylalanine residue at position 11, in contrast to the more abundant Gramicidin A which contains a tryptophan at this position.[1][2] This single amino acid substitution significantly influences its ion transport properties.[3][4] This guide provides a detailed technical overview of the structure, channel formation, ion translocation mechanism, and biophysical properties of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the quantitative aspects of its function and the experimental protocols used for its characterization.

Molecular Structure and Channel Assembly

Primary and Secondary Structure

This compound is a 15-amino acid linear peptide with a sequence of alternating L- and D-amino acids: formyl-L-Val-Gly-L-Ala-D-Leu-L-Ala-D-Val-L-Val-D-Val-L-Trp-D-Leu-L-Phe -D-Leu-L-Trp-D-Leu-L-Trp-ethanolamine.[5] This alternating chirality is a critical feature, allowing the peptide to fold into a right-handed β-helix (specifically, a β6.3-helix) with approximately 6.3 residues per turn.[1][6] The peptide backbone forms the interior wall of the channel, while all amino acid side chains project outward into the surrounding lipid environment.[2] The N-terminus is blocked by a formyl group and the C-terminus by an ethanolamine (B43304) group, which protects the peptide from degradation by exopeptidases and neutralizes the terminal charges.[1]

Dimerization and Channel Formation

The functional this compound ion channel is not a single molecule but a transient, transmembrane dimer.[7] The channel forms when two gramicidin monomers, each residing in one leaflet of a lipid bilayer, associate in a head-to-head (N-terminus to N-terminus) fashion.[5][8] This dimerization creates a continuous pore, approximately 26 Å in length, that spans the hydrophobic core of the membrane.[2] The process is a dynamic equilibrium, with monomers constantly associating to form conducting dimers and dissociating back into non-conducting monomers.[7] The stability and lifetime of the dimer are highly sensitive to the properties of the surrounding lipid bilayer, including its thickness and composition.[7]

G_Channel_Formation cluster_membrane Lipid Bilayer leaflet1 Outer Leaflet leaflet2 Inner Leaflet dimer Conducting Dimer (β-helix) monomer1 Monomer 1 monomer1->dimer Insertion & Dimerization monomer2 Monomer 2 monomer2->dimer

Caption: Workflow of this compound channel formation via monomer dimerization.

Core Mechanism of Ion Translocation

The Transmembrane Pore

The dimerized channel presents a narrow, water-filled pore with a diameter of approximately 4 Å.[9] A unique feature of the gramicidin channel is that the pore is lined by the polar carbonyl oxygen atoms of the peptide backbone.[2][8] This creates a smooth, hydrophilic pathway for ion movement, while the hydrophobic amino acid side chains interact with the lipid acyl chains of the membrane, anchoring the channel in place.[2]

Ion Selectivity and Transport

The this compound channel is exclusively permeable to small monovalent cations, with no measurable permeability to anions or divalent cations.[2][8] Divalent cations such as Ca²⁺ can act as blockers of the channel.[2] The transport of ions and water molecules occurs in a single-file fashion, meaning they cannot pass one another within the narrow confines of the pore.[9] This single-file movement imposes a key limitation on the maximum possible conductance of the channel.[9] The selectivity among monovalent cations follows the sequence Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺, which is dictated by the energy required to partially dehydrate the ion upon entering the narrow pore.[2]

Ion_Translocation cluster_channel This compound Channel Pore p1 C=O p2 C=O p3 C=O p4 C=O p5 C=O Na_out Na+ p6 C=O Na_in Na+ H2O_1 H₂O Na_in->H2O_1 Single-file Movement H2O_2 H₂O Na_out->H2O_2 Intracellular Intracellular Extracellular Extracellular

Caption: Single-file translocation of cations and water through the channel.

Quantitative Biophysical Properties

The substitution of Trp-11 in Gramicidin A with Phe-11 in this compound leads to significant, measurable differences in their biophysical properties. These differences are primarily attributed to changes in the local dipole moment at the cation binding region near the center of the channel.[4]

ParameterGramicidin AThis compoundExperimental ConditionsReference
Single-Channel Conductance (λ) HigherLowerGlycerylmonooleate membranes[3]
Mean Channel Lifetime (τ) LongerShorterGlycerylmonooleate membranes[3]
ΔH of Activation (Channel Formation) 11.8 kcal/mol14.6 kcal/molPC/PG LUVs[10]
ΔS of Activation (Channel Formation) -11 e.u.-4 e.u.PC/PG LUVs[10]

Table 1: Comparative Biophysical Properties of Gramicidin A and B. This table summarizes the key differences in single-channel characteristics and the thermodynamics of channel formation. The higher activation enthalpy (ΔH) for this compound suggests a greater energy barrier to forming the conductive dimer compared to Gramicidin A.[10]

PropertyDescriptionReference
Cation Selectivity Order Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺[2]
Anion Permeability Impermeable[8]
Known Blockers Divalent cations (e.g., Ca²⁺, Ba²⁺)[2][11]

Table 2: Ion Selectivity and Blockers of Gramicidin Channels. The fundamental selectivity profile is conserved across gramicidin analogues.

Key Molecular Determinants of Function

The Role of Phenylalanine at Position 11

While 2D-NMR studies have shown that the Phe-11 substitution in this compound does not significantly alter the overall backbone conformation compared to Gramicidin A, it has a profound effect on function.[4][12] The indole (B1671886) ring of tryptophan (in A) has a significant dipole moment that is thought to stabilize a permeating cation within the channel. Phenylalanine (in B) lacks this strong dipole. This difference in electrostatic interaction is considered the primary reason for the altered cation-binding affinities, lower single-channel conductance, and different activation energies for ion transport observed in this compound.[4]

Interaction with the Lipid Bilayer

The function of all gramicidins is intimately coupled to the physical properties of the host lipid bilayer.[7] The tryptophan residues, clustered near the C-termini, act as crucial anchors, positioning the channel at the membrane-water interface through hydrogen bonds with phospholipid headgroups and water.[8][13] this compound, having one less tryptophan than Gramicidin A, exhibits altered interactions with the lipid environment.[14] Furthermore, a "hydrophobic mismatch" between the length of the gramicidin dimer and the thickness of the lipid bilayer induces mechanical stress in the membrane, which in turn modulates the channel's lifetime (the stability of the dimer).[7]

Experimental Methodologies

The elucidation of the this compound mechanism has been made possible by a combination of biophysical, structural, and computational techniques.

Electrophysiology: Single-Channel Recording

This technique, typically using a planar lipid bilayer or patch-clamp setup, allows for the direct measurement of ionic current through a single gramicidin channel.[15] By observing the discrete steps in current as individual channels open (dimerize) and close (dissociate), one can determine the single-channel conductance (λ, the amplitude of the current step) and the mean channel lifetime (τ, the average duration of the open state).[3]

Structural Biology: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been indispensable for determining the high-resolution 3D structure of gramicidin in membrane-mimetic environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles.[4][12] 2D-NMR experiments provide distance and torsional angle constraints that are used to calculate the atomic coordinates of the peptide backbone and side chains, confirming the β-helical dimer structure.[11]

Computational Modeling: Molecular Dynamics (MD) Simulations

MD simulations provide a powerful, atomistic view of the dynamic processes of channel formation and ion permeation.[16] By simulating a gramicidin dimer embedded in a fully hydrated lipid bilayer with ions, researchers can observe the spontaneous dimerization process, characterize the interactions between the peptide and lipid molecules, and calculate the potential of mean force (PMF) for ion movement through the pore, offering insights that are difficult to obtain experimentally.[7][17]

Experimental_Workflow cluster_electro Electrophysiology cluster_nmr Structural Biology cluster_md Computational Modeling e1 Planar Lipid Bilayer or Patch-Clamp Setup e2 Voltage Clamp e1->e2 e3 Current Recording e2->e3 e4 Data Analysis e3->e4 out_e Conductance (λ) Lifetime (τ) e4->out_e n1 Sample Prep (e.g., in SDS Micelles) n2 2D-NMR Spectroscopy (NOESY, TOCSY) n1->n2 n3 Constraint Generation n2->n3 n4 Structure Calculation n3->n4 out_n 3D Atomic Structure n4->out_n m1 System Setup (Peptide, Bilayer, Water, Ions) m2 MD Simulation Run m1->m2 m3 Trajectory Analysis m2->m3 m4 PMF Calculation m3->m4 out_m Dynamic Mechanism Free Energy Profile m4->out_m

Caption: Key experimental workflows for characterizing this compound channels.

Conclusion

The this compound ion channel, though a seemingly simple peptide, provides profound insights into the fundamental principles of membrane protein function. Its mechanism of action is a finely tuned interplay between its unique β-helical structure, the dynamics of monomer-dimer equilibrium, the electrostatic environment of the pore, and the physical properties of the surrounding lipid bilayer. The substitution of a single amino acid, phenylalanine for tryptophan at position 11, demonstrates how subtle changes in chemical properties can have significant consequences for ion transport and channel kinetics. As a tractable model system, this compound continues to be an invaluable tool for testing theoretical models of ion permeation and lipid-protein interactions, guiding the development of novel antibiotics and synthetic ion channels.

References

The Architecture of Antibiotic Synthesis: A Technical Guide to Gramicidin S Biosynthesis in Brevibacillus brevis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gramicidin (B1672133) S, a potent cyclic decapeptide antibiotic, has long been a subject of intense scientific scrutiny due to its unique non-ribosomal biosynthetic mechanism and broad-spectrum antimicrobial activity. Produced by the soil bacterium Brevibacillus brevis (formerly Bacillus brevis), its synthesis is orchestrated by a sophisticated enzymatic assembly line composed of two large non-ribosomal peptide synthetases (NRPSs), GrsA and GrsB. This technical guide provides a comprehensive overview of the core biosynthetic pathway of Gramicidin S, detailing the enzymatic machinery, reaction mechanisms, and key experimental methodologies used to elucidate this fascinating process. Quantitative data on enzyme kinetics and production yields are summarized, and the biosynthetic pathway is visualized through a detailed diagram. This document serves as a foundational resource for researchers in natural product biosynthesis, enzymology, and antibiotic development.

Introduction

Gramicidin S is a cyclic decapeptide with the primary structure of cyclo(-Val-Orn-Leu-D-Phe-Pro-)2.[1] It is a cationic and amphiphilic molecule, with its hydrophobic residues (D-Phe, Val, Leu) and charged ornithine side chains contributing to its potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[1][2] The primary mode of action is the disruption of bacterial cell membrane integrity.[2] Unlike protein synthesis, which is directed by mRNA templates on ribosomes, Gramicidin S is assembled by a protein-template-driven mechanism known as non-ribosomal peptide synthesis (NRPS).[3] This process is carried out by two multifunctional enzymes: Gramicidin S Synthetase I (GrsA) and Gramicidin S Synthetase II (GrsB).[1]

The Non-Ribosomal Peptide Synthetase (NRPS) Machinery

The biosynthesis of Gramicidin S is a modular process, with each module responsible for the recognition, activation, and incorporation of a specific amino acid.[1] The entire enzymatic complex is composed of GrsA and GrsB.

  • Gramicidin S Synthetase I (GrsA): This is the initiation module. It is responsible for activating L-phenylalanine, converting it to its D-epimer, and initiating the peptide chain.[1]

  • Gramicidin S Synthetase II (GrsB): This is the elongation module, which is significantly larger and contains four modules responsible for the incorporation of L-proline, L-valine, L-ornithine, and L-leucine.[1] The final step of synthesis, the cyclization and release of the decapeptide, is catalyzed by a thioesterase (TE) domain at the C-terminus of GrsB.[1][4]

Domain Organization

Each module within the GrsA and GrsB synthetases is further divided into specific domains that carry out distinct catalytic functions:

  • Adenylation (A) Domain: This domain is the "gatekeeper" of the NRPS machinery.[3] It selects the specific amino acid substrate and activates it through an ATP-dependent reaction, forming an aminoacyl-adenylate intermediate.[5]

  • Thiolation (T) Domain or Peptidyl Carrier Protein (PCP): The activated amino acid is then covalently attached to the T domain via a thioester bond to a 4'-phosphopantetheine (B1211885) (Ppant) prosthetic group.[1] This flexible arm tethers the growing peptide chain and shuttles it between the different catalytic domains.[3]

  • Condensation (C) Domain: This domain catalyzes the formation of the peptide bond between the amino acid tethered to the T domain of the current module and the growing peptide chain attached to the T domain of the preceding module.[1]

  • Epimerization (E) Domain: Found in the GrsA module, this domain is responsible for the conversion of L-phenylalanine to D-phenylalanine.[1][6]

  • Thioesterase (TE) Domain: This terminal domain, located at the end of GrsB, catalyzes the cyclization and release of the final decapeptide product.[4] It does so by ligating two pentapeptide chains and then catalyzing an intramolecular cyclization.[4]

The Biosynthetic Pathway of Gramicidin S

The synthesis of Gramicidin S is a highly orchestrated process that can be broken down into the following key steps:

  • Initiation: The GrsA enzyme activates L-phenylalanine using ATP. The resulting L-phenylalanyl-AMP is then loaded onto the T domain of GrsA. The E domain then epimerizes the L-phenylalanine to D-phenylalanine.[1]

  • Elongation: The D-phenylalanine is then transferred to the first C domain of GrsB. The first module of GrsB activates L-proline and loads it onto its T domain. The C domain then catalyzes the formation of the dipeptide D-Phe-L-Pro, which remains attached to the T domain of the first GrsB module. This process is repeated sequentially for L-valine, L-ornithine, and L-leucine, with the growing peptide chain being passed from one module to the next.[1]

  • Dimerization and Cyclization: After the synthesis of the first pentapeptide (D-Phe-L-Pro-L-Val-L-Orn-L-Leu), it is transferred to the TE domain. The entire process is repeated to synthesize a second pentapeptide. The TE domain then catalyzes the head-to-tail dimerization of the two pentapeptides to form a linear decapeptide, which is then cyclized to yield the final Gramicidin S molecule.[1][4]

Visualization of the Gramicidin S Biosynthetic Pathway

GramicidinS_Biosynthesis cluster_GrsA Gramicidin S Synthetase A (GrsA) cluster_GrsB Gramicidin S Synthetase B (GrsB) GrsA A T E GrsB_Mod1 C A T GrsA:E->GrsB_Mod1:C D-Phe GrsB_Mod2 C A T GrsB_Mod1:T->GrsB_Mod2:C D-Phe-Pro GrsB_Mod3 C A T GrsB_Mod2:T->GrsB_Mod3:C D-Phe-Pro-Val GrsB_Mod4 C A T GrsB_Mod3:T->GrsB_Mod4:C D-Phe-Pro-Val-Orn TE TE GrsB_Mod4:T->TE:TE Pentapeptide x 2 GramicidinS Gramicidin S (cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂) TE->GramicidinS Dimerization & Cyclization Phe L-Phe Phe->GrsA:A Pro L-Pro Pro->GrsB_Mod1:A Val L-Val Val->GrsB_Mod2:A Orn L-Orn Orn->GrsB_Mod3:A Leu L-Leu Leu->GrsB_Mod4:A ATP1 ATP ATP1->GrsA:A ATP2 ATP ATP2->GrsB_Mod1:A ATP3 ATP ATP3->GrsB_Mod2:A ATP4 ATP ATP4->GrsB_Mod3:A ATP5 ATP ATP5->GrsB_Mod4:A

Caption: The modular organization of the Gramicidin S biosynthetic pathway.

Quantitative Data

Enzyme Kinetics

Kinetic studies of the adenylation domains are crucial for understanding substrate specificity and reaction efficiency. The ATP-pyrophosphate (PPi) exchange assay is a common method for determining the kinetic parameters of the adenylation reaction.[7]

Enzyme/DomainSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
GrsA (WT)L-Phe13 ± 21.2 ± 0.19.2 x 104[7]

Note: The provided data is for the wild-type GrsA enzyme. Kinetic parameters can vary with experimental conditions.

Production Yields

The production of Gramicidin S is influenced by various factors, including the composition of the culture medium and fermentation conditions.

StrainMediumYield (mg/L)Specific Production (mg/g dry cell weight)Reference
B. brevis ATCC 9999Complex Medium (Yeast Extract & Peptone)2500250[8]
B. brevis ATCC 9999Defined Medium (F3/6)1500190[8]
B. brevis 18 (hyperproducer)Not specified590Not specified[9]
B. brevis Wild-typeNot specified350Not specified[9]

Experimental Protocols

ATP-Pyrophosphate (PPi) Exchange Assay

This assay measures the amino acid-dependent exchange of 32P-labeled pyrophosphate into ATP, which is a hallmark of the adenylation reaction catalyzed by A domains.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl2, ATP, dithiothreitol (B142953) (DTT), the specific amino acid substrate, and 32P-labeled pyrophosphate.

  • Enzyme Addition: Initiate the reaction by adding the purified GrsA or a specific A domain.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., perchloric acid and activated charcoal).

  • Separation and Quantification: The charcoal adsorbs the 32P-labeled ATP. The charcoal is then washed to remove unincorporated 32P-pyrophosphate. The radioactivity of the charcoal-bound ATP is measured using a scintillation counter.

  • Data Analysis: The rate of the exchange reaction is calculated and used to determine the kinetic parameters (Km and kcat).[7]

High-Performance Liquid Chromatography (HPLC) for Gramicidin S Quantification

HPLC is a standard method for the separation, identification, and quantification of Gramicidin S from culture extracts.

Methodology:

  • Sample Preparation: Extract Gramicidin S from the B. brevis culture supernatant or cell pellet using a suitable organic solvent (e.g., methanol (B129727) or ethanol).

  • Chromatographic System: Use a reverse-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of trifluoroacetic acid (TFA), is commonly used.

  • Detection: Monitor the elution profile using a UV detector at a wavelength of approximately 214 nm.

  • Quantification: Create a standard curve using known concentrations of pure Gramicidin S. The concentration of Gramicidin S in the sample can be determined by comparing its peak area to the standard curve.[7]

Mass Spectrometry (MS) for Intermediate Analysis

Electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS) is a powerful tool for characterizing the covalent intermediates in the NRPS assembly line.

Methodology:

  • Sample Preparation: The NRPS enzyme is incubated with its substrates (amino acids and ATP) for a specific time. The reaction is then quenched.

  • Mass Spectrometry: The protein sample is introduced into the ESI-TOF mass spectrometer.

  • Data Analysis: The mass of the protein is measured. An increase in mass corresponding to the covalent attachment of an aminoacyl or peptidyl intermediate to the T domain can be detected. This allows for the direct observation of the on-pathway intermediates.[7][10]

Experimental Workflow for Studying NRPS Activity

Experimental_Workflow cluster_Upstream Upstream Processing cluster_Analysis Analysis cluster_Downstream Downstream Interpretation Culture Bacillus brevis Culture Extraction Extraction of Gramicidin S and Enzymes Culture->Extraction HPLC HPLC Quantification Extraction->HPLC MS MS Analysis of Intermediates Extraction->MS Kinetics Enzyme Kinetic Assays (ATP-PPi) Extraction->Kinetics Data Data Analysis and Interpretation HPLC->Data MS->Data Kinetics->Data

Caption: A generalized workflow for the study of Gramicidin S biosynthesis.

Regulation of Gramicidin S Biosynthesis

The production of Gramicidin S is tightly regulated and is typically initiated during the late exponential or early stationary phase of bacterial growth.[11] The expression of the grs genes is influenced by various environmental factors, including nutrient availability. For instance, phosphorus limitation has been shown to result in high specific activities of the Gramicidin S synthetases.[12] The growth rate of B. brevis is a major factor controlling the level of synthetase production, with lower dilution rates in continuous culture generally favoring higher enzyme activities.[12]

Conclusion

The biosynthesis of Gramicidin S in Brevibacillus brevis represents a paradigm of non-ribosomal peptide synthesis. The modular nature of the GrsA and GrsB synthetases, with their specialized domains, provides a highly efficient and programmable assembly line for the production of this complex antibiotic. A thorough understanding of this biosynthetic pathway, facilitated by the experimental techniques outlined in this guide, is not only crucial for fundamental scientific knowledge but also opens avenues for the bioengineering of novel peptide antibiotics with improved therapeutic properties. The continued exploration of NRPS systems holds significant promise for the discovery and development of new drugs to combat the growing challenge of antibiotic resistance.

References

The Composition of Gramicidin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Gramicidin (B1672133) D, a potent antibiotic complex produced by the soil bacterium Brevibacillus brevis, is a heterogeneous mixture of linear pentadecapeptide ionophores. This guide provides an in-depth analysis of its composition, tailored for researchers, scientists, and drug development professionals.

Core Composition of Gramicidin D

Gramicidin D is not a single molecular entity but a mixture of three primary antibiotic compounds: Gramicidin A, Gramicidin B, and Gramicidin C. These components are present in varying proportions, with Gramicidin A being the most abundant. Furthermore, each of these gramicidins exists as two isoforms, distinguished by the amino acid at the N-terminus.

The fundamental amino acid sequence for the gramicidins is: formyl-L-X -Gly-L-Ala-D-Leu-L-Ala-D-Val-L-Val-D-Val-L-Trp-D-Leu-L-Y -D-Leu-L-Trp-D-Leu-L-Trp-ethanolamine[1].

The identity of the amino acid at position Y differentiates the three main types of gramicidin[1]:

  • Gramicidin A: Y is L-Tryptophan

  • This compound: Y is L-Phenylalanine

  • Gramicidin C: Y is L-Tyrosine

The amino acid at position X determines the isoform of each gramicidin type[1]:

  • Valine isoform: X is L-Valine

  • Isoleucine isoform: X is L-Isoleucine

Therefore, a commercial preparation of Gramicidin D is a complex mixture of these six distinct molecules[1].

Data Presentation: Quantitative Composition

The relative abundance of the primary gramicidin components and their isoforms in a typical Gramicidin D mixture is summarized in the table below. It is important to note that the exact composition can vary between production batches.

ComponentGeneral Abundance in Gramicidin DIsoform Distribution
Gramicidin A ~80%[2][3][4]Comprises both Valine-Gramicidin A and Isoleucine-Gramicidin A.
This compound ~5-6%[2][4]Comprises both Valine-Gramicidin B and Isoleucine-Gramicidin B.
Gramicidin C ~14-15%[2][4]Comprises both Valine-Gramicidin C and Isoleucine-Gramicidin C.
Total Isoleucine Isoforms ~5% of total gramicidins[1]This indicates that the valine isoforms are the predominant form for all three gramicidin types.

Visualization of Gramicidin D Composition

The hierarchical relationship of the components within Gramicidin D can be visualized as follows:

GramicidinD_Composition cluster_Components Primary Components cluster_Isoforms_A Isoforms of A cluster_Isoforms_B Isoforms of B cluster_Isoforms_C Isoforms of C GramicidinD Gramicidin D GramicidinA Gramicidin A (~80%) GramicidinD->GramicidinA GramicidinB This compound (~5-6%) GramicidinD->GramicidinB GramicidinC Gramicidin C (~14-15%) GramicidinD->GramicidinC Val_A Valine-Gramicidin A GramicidinA->Val_A Ile_A Isoleucine-Gramicidin A GramicidinA->Ile_A Val_B Valine-Gramicidin B GramicidinB->Val_B Ile_B Isoleucine-Gramicidin B GramicidinB->Ile_B Val_C Valine-Gramicidin C GramicidinC->Val_C Ile_C Isoleucine-Gramicidin C GramicidinC->Ile_C

Compositional hierarchy of Gramicidin D.

Experimental Protocols for Compositional Analysis

The separation and quantification of the various components of Gramicidin D are most commonly achieved using High-Performance Liquid Chromatography (HPLC). Below are detailed methodologies adapted from published research.

Reversed-Phase HPLC for Separation of Gramicidin A, B, and C and their Isoforms

This method allows for the separation of the valine and isoleucine isoforms of Gramicidin A, B, and C.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Spherisorb ODS B, 5 µm, 250×4.6 mm I.D. column.

  • Column Temperature: 50°C.

  • Mobile Phase: A mixture of methanol (B129727) and water in a 71:29 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 282 nm.

  • Sample Preparation: A stock solution of Gramicidin D is prepared in a suitable organic solvent, such as methanol or ethanol, and diluted to an appropriate concentration with the mobile phase.

  • Expected Outcome: This method effectively separates the valine and isoleucine gramicidins A, B, and C, allowing for their individual quantification based on peak area.

Alternative RP-HPLC Method

Another established method for the analysis of Gramicidin in pharmaceutical dosage forms.

  • Instrumentation: An HPLC system with a UV-Vis detector.

  • Column: X-Bridge phenyl column.

  • Mobile Phase: A 50:50 (v/v) mixture of acetonitrile (B52724) and an aqueous buffer. The buffer consists of octane (B31449) sulfonic acid with the pH adjusted to 2.5 using orthophosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 235 nm.

  • Sample Preparation: The sample containing Gramicidin D is dissolved in the mobile phase to a known concentration.

  • Run Time: Approximately 8 minutes.

Logical Workflow for Gramicidin D Analysis

The following diagram illustrates the experimental workflow for the compositional analysis of a Gramicidin D sample.

GramicidinD_Analysis_Workflow start Start: Gramicidin D Sample sample_prep Sample Preparation (Dissolution in appropriate solvent) start->sample_prep hplc_injection HPLC Injection sample_prep->hplc_injection chromatography Chromatographic Separation (e.g., Spherisorb ODS B column, Methanol/Water mobile phase) hplc_injection->chromatography detection UV Detection (e.g., 282 nm) chromatography->detection data_analysis Data Analysis (Peak integration and quantification) detection->data_analysis results Results: Percent Composition of each Gramicidin component and isoform data_analysis->results end End results->end

Experimental workflow for Gramicidin D analysis.

References

The Pivotal Role of L- and D-Amino Acids in the Architecture and Function of Gramicidin B

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Gramicidin (B1672133) B, a member of the gramicidin family of peptide antibiotics, presents a fascinating case study in the principles of biomolecular engineering. Its potent antimicrobial activity is intrinsically linked to its unique primary and secondary structure, most notably the alternating sequence of L- and D-amino acids. This guide delves into the core structural features of Gramicidin B, elucidating the critical role of its stereochemically distinct amino acid residues in forming a functional transmembrane ion channel. We will explore the quantitative parameters that define this channel, the experimental methodologies used to probe its structure, and the intricate mechanisms that govern its function.

The Unique Primary Structure of this compound: An Alternating Chirality

This compound is a linear pentadecapeptide, meaning it is composed of 15 amino acids. Its sequence is: Formyl-L-Val-Gly-L-Ala-D-Leu-L-Ala-D-Val-L-Val-D-Val-L-Trp-D-Leu-L-Phe-D-Leu-L-Trp-D-Leu-L-Trp-ethanolamine [1][2].

The most striking feature of this sequence is the strict alternation of L- and D-amino acids. This is a significant deviation from the exclusively L-amino acid composition of ribosomally synthesized proteins[3]. This alternating chirality is the cornerstone of this compound's structure and function. The 11th amino acid residue, L-Phenylalanine, is the key feature that distinguishes this compound from its counterparts, Gramicidin A (L-Tryptophan at position 11) and Gramicidin C (L-Tyrosine at position 11)[2].

The presence of D-amino acids confers a significant advantage for an antimicrobial peptide: resistance to proteolysis by common proteases, which are stereospecific for L-amino acids[4][5]. This inherent resistance contributes to the peptide's stability and prolonged activity in a biological environment.

The Consequence of Alternating Chirality: Formation of the β-Helix

The alternating L- and D-amino acid sequence precludes the formation of conventional α-helices or β-sheets. Instead, it forces the peptide backbone to adopt a unique helical conformation known as a β-helix[2]. Specifically, it forms a right-handed β6.3-helix, meaning there are approximately 6.3 amino acid residues per turn of the helix[6].

In this conformation, the peptide backbone forms the inner lining of a pore, while the hydrophobic amino acid side chains project outwards, interacting favorably with the lipid acyl chains of the cell membrane[7]. This "inside-out" arrangement is crucial for its function as a transmembrane channel.

The Functional Form: A Head-to-Head Dimer

A single this compound molecule is not long enough to span the entirety of a typical lipid bilayer. The functional ion channel is formed by the dimerization of two gramicidin monomers in a head-to-head (N-terminus to N-terminus) fashion[3][8][9]. This dimerization is a dynamic process that occurs within the hydrophobic core of the membrane[9]. The resulting dimeric channel is a hollow tube that provides a continuous pathway for the passage of monovalent cations across the membrane.

Quantitative Structural and Functional Parameters

While specific high-resolution structural data for this compound is less abundant than for its well-studied analog, Gramicidin A, studies have shown that Gramicidins A, B, and C form structurally equivalent ion channels[5]. Therefore, the structural parameters of Gramicidin A serve as a reliable model for this compound.

ParameterValueReference
Helical Type Right-handed β6.3-helix[6]
Residues per Turn ~6.3[6]
Channel Length ~26 Å[10]
Pore Diameter ~4 Å[6]

The primary functional consequence of the structural differences between Gramicidin A and B (Trp vs. Phe at position 11) lies in their ion conductance and channel lifetime, although the differences are not drastic.

Gramicidin TypeIonSingle-Channel Conductance (pS) in 1M KClMean Channel Lifetime (s)Reference
Gramicidin AK+21Varies with lipid environment[11]
This compoundK+Significantly different from ANot specifically affected by Phe substitution[10][12]

Mechanism of Ion Transport

The alternating L- and D-amino acid structure is not only crucial for the formation of the channel but also for its mechanism of ion transport. The peptide backbone, with its array of carbonyl oxygens, lines the pore and provides a series of transient binding sites for the permeating cation. The ion hops from one site to the next, facilitated by the slight flexibility of the peptide backbone and the presence of a single file of water molecules within the channel. The hydrophobic exterior of the channel ensures its stability within the lipid bilayer.

Experimental Protocols for Structural and Functional Analysis

The elucidation of this compound's structure and function relies on a combination of biophysical and structural biology techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in a membrane-mimetic environment.

Methodology:

  • Sample Preparation:

    • Synthesize or purchase high-purity (>95%) this compound.

    • Dissolve the peptide in an appropriate solvent, often a mixture of organic solvent and water, to facilitate incorporation into membrane mimetics.

    • Incorporate this compound into detergent micelles (e.g., sodium dodecyl sulfate (B86663) - SDS) or lipid bicelles to simulate a membrane environment[9]. The concentration should typically be in the millimolar range[13].

    • The sample should be prepared in a buffer containing D2O for the lock signal.

  • NMR Data Acquisition:

    • Acquire a series of 2D NMR spectra, including:

      • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

    • Spectra are typically recorded on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Structure Calculation:

    • Assign the observed NMR signals to specific protons in the this compound sequence.

    • Use the distance restraints from the NOESY spectra to calculate a family of 3D structures that are consistent with the experimental data using software like CYANA or XPLOR-NIH.

    • The final structure is an ensemble of the lowest energy structures.

X-ray Crystallography for High-Resolution Structure

While challenging for membrane-active peptides, X-ray crystallography can provide atomic-resolution structural information.

Methodology:

  • Crystallization:

    • Prepare a highly concentrated and pure solution of this compound.

    • Screen a wide range of crystallization conditions (precipitants, buffers, pH, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion[14].

    • For membrane peptides, crystallization in lipidic cubic phase (LCP) can be an effective method.

    • Successful crystallization of gramicidin has been achieved in the presence of detergents[8].

  • Data Collection:

    • Mount a single, well-ordered crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.

    • Collect diffraction data as the crystal is rotated.

  • Structure Determination:

    • Process the diffraction data to obtain the electron density map of the crystal.

    • Build an atomic model of this compound into the electron density map.

    • Refine the model to best fit the experimental data.

Single-Channel Electrical Recording for Functional Characterization

This technique allows for the direct measurement of the electrical current passing through a single gramicidin channel, providing insights into its conductance and gating properties.

Methodology:

  • Bilayer Formation:

    • Form an artificial lipid bilayer across a small aperture separating two aqueous compartments.

    • Incorporate a very low concentration of this compound into the bilayer-forming solution or add it to the aqueous phase.

  • Data Recording:

    • Apply a transmembrane voltage and measure the resulting current using a sensitive patch-clamp amplifier.

    • The opening and closing of individual gramicidin channels will be observed as discrete, step-like changes in the current.

  • Data Analysis:

    • Measure the amplitude of the current steps to determine the single-channel conductance.

    • Measure the duration of the open and closed states to determine the channel lifetime and gating kinetics.

Conclusion

The alternating sequence of L- and D-amino acids in this compound is a masterful example of nature's ability to generate complex and highly functional molecular architectures from simple building blocks. This unique structural motif dictates the formation of a stable, hydrophobic β-helical structure that is perfectly suited for insertion into lipid bilayers. The subsequent dimerization of these monomers creates a precisely dimensioned transmembrane channel capable of selective cation transport, ultimately leading to the disruption of the target cell's ionic homeostasis and its demise. A thorough understanding of the structure-function relationship in this compound, facilitated by the experimental techniques outlined in this guide, is not only crucial for comprehending its antimicrobial activity but also provides a valuable blueprint for the rational design of novel peptide-based therapeutics with enhanced efficacy and specificity.

References

Gramicidin B: A Technical Guide to a Nonribosomal Peptide Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

December 2025

Executive Summary

Gramicidin (B1672133) B is a linear pentadecapeptide antibiotic, a component of the commercially available Gramicidin D mixture, which is produced by the soil bacterium Brevibacillus brevis. As a nonribosomal peptide (NRP), its synthesis is not directed by mRNA templates but by large, multienzyme complexes known as nonribosomal peptide synthetases (NRPSs). This guide provides a comprehensive technical overview of Gramicidin B, detailing its unique structure, complex biosynthesis, and primary mechanism of action, which involves the formation of transmembrane ion channels. We present quantitative data on its composition and physical properties, outline key experimental methodologies for its study, and explore its clinical applications and inherent challenges, such as hemolytic toxicity. This document serves as a core reference for professionals engaged in antibiotic research and development.

Introduction to this compound

The challenge of rising antibiotic resistance necessitates the exploration of novel antimicrobial agents and mechanisms. Nonribosomal peptides (NRPs), a diverse class of secondary metabolites produced by microorganisms, represent a significant source of pharmacologically active compounds, including many clinically vital antibiotics like penicillin and vancomycin.[1][2] Unlike ribosomally synthesized proteins, NRPs are assembled by large NRPS enzyme complexes, which can incorporate non-proteinogenic amino acids, feature modifications like N-methylation and epimerization, and result in complex linear, cyclic, or branched structures.[3][4]

Gramicidin D, isolated from Brevibacillus brevis, is a mixture of several linear peptide antibiotics.[5] This mixture is primarily composed of Gramicidin A (≈80%), Gramicidin C (≈14%), and this compound (≈6%).[6][7] These components are highly effective against Gram-positive bacteria.[6] This guide focuses specifically on this compound, elucidating its molecular characteristics and function as a model for both nonribosomal synthesis and ion channel-forming antibiotics.

Structure and Physicochemical Properties

Amino Acid Sequence and Modifications

This compound is a linear peptide of 15 amino acids with alternating L- and D-configurations.[7] Its sequence is: formyl-L-Val-Gly-L-Ala-D-Leu-L-Ala-D-Val-L-Val-D-Val-L-Trp-D-Leu-L-Phe-D-Leu-L-Trp-D-Leu-L-Trp-ethanolamine [5][7]

Key structural features include:

  • Alternating Chirality : The sequence of L- and D-amino acids is crucial for its helical structure.[7]

  • N-terminal Formylation : The N-terminus is blocked with a formyl group.[7]

  • C-terminal Ethanolamine (B43304) : The C-terminus is blocked with an ethanolamine group, derived from the reduction of a C-terminal glycine (B1666218) during biosynthesis.[8]

  • Distinguishing Residue : this compound is distinguished from Gramicidin A and C by the presence of L-Phenylalanine (Phe) at position 11, whereas Gramicidin A has Tryptophan and Gramicidin C has Tyrosine at this position.[5][7]

Three-Dimensional Structure

The alternating L- and D-amino acid configuration causes this compound to adopt a β-helix secondary structure.[7] In a lipid bilayer, two gramicidin molecules assemble in a head-to-head dimer to form a transmembrane channel.[5][9] This structure features a central pore with the hydrophobic amino acid side chains pointing outward, interacting with the lipid acyl chains of the membrane.[7]

Physicochemical Properties

This compound is composed entirely of hydrophobic amino acids, rendering it insoluble in water (6 mg/L) but soluble in organic solvents like small alcohols and acetic acid.[5][7] This hydrophobicity is critical for its partitioning into and function within the cell membrane.

PropertyValueReference
Molecular Formula C₉₇H₁₃₉N₁₉O₁₇[7]
Molar Mass 1843.295 g·mol⁻¹[7][10]
Composition in Gramicidin D ~6%[6][7]
Structure Linear Pentadecapeptide, β-helix[7][8]
Solubility in Water 6 mg/L (for Gramicidin D mixture)[5]

Table 1: Summary of Physicochemical Properties of this compound.

Nonribosomal Biosynthesis

The synthesis of linear gramicidins is a classic example of nonribosomal peptide synthesis, performed by an assembly line of four large NRPS enzymes: LgrA, LgrB, LgrC, and LgrD.[7][8] This enzymatic machinery comprises 16 modules, which collectively contain 56 catalytic domains.[8]

The NRPS Machinery: LgrA-D

Each module is responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain.[2][11] The overall process follows a colinear rule, where the order of modules on the enzymes dictates the final peptide sequence. The four synthetases are:

  • LgrA : Contains two modules.

  • LgrB : Contains four modules.

  • LgrC : Contains six modules.

  • LgrD : Contains four modules.[8]

Core Domain Functions

The synthesis within each module is carried out by a series of conserved domains:

  • Adenylation (A) Domain : Selects the specific amino acid and activates it as an aminoacyl adenylate at the expense of ATP.[2][12]

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain : Covalently tethers the activated amino acid via a thioester bond to its 4'-phosphopantetheine (B1211885) (Ppant) arm.[2][12]

  • Condensation (C) Domain : Catalyzes the formation of a peptide bond between the upstream, growing peptide chain and the newly activated amino acid on the current module.[2][12]

  • Epimerization (E) Domain : Found in modules incorporating D-amino acids, it converts the L-amino acid tethered to the adjacent T-domain into its D-epimer.[3]

Chain Initiation and Termination
  • Initiation : The first module of LgrA possesses a formyltransferase (F) domain, which formylates the initial L-valine after it is loaded onto the enzyme.[8]

  • Termination : The final module of LgrD does not contain a typical Thioesterase (TE) domain for product release. Instead, it has a Reductase (R) domain. This domain catalyzes a two-step, NAD(P)H-dependent reduction of the C-terminal glycine. The fully assembled peptide is first released from the NRPS as a peptide-aldehyde intermediate. A second, independent aldoreductase (LgrE) then converts this intermediate into the final product with a C-terminal ethanolamine.[11]

This compound NRPS Pathway Diagram of the NRPS assembly line for this compound synthesis. cluster_LgrA LgrA cluster_LgrB LgrB cluster_LgrC LgrC cluster_LgrD LgrD cluster_release Product Release LgrA F A-Val T C A-Gly T LgrB C A-Ala T C A-Leu T E C A-Ala T C A-Val T E LgrC C A-Val T C A-Val T E C A-Trp T C A-Leu T E C A-Phe T C A-Leu T E LgrD C A-Trp T C A-Leu T E C A-Trp T C A-Gly T R Intermediate Peptide-Aldehyde LgrD:f13->Intermediate NADPH LgrE LgrE Reductase Intermediate->LgrE FinalProduct This compound LgrE->FinalProduct NADPH

Caption: NRPS workflow for this compound synthesis.

Mechanism of Action

The primary antibacterial activity of this compound is the disruption of the bacterial cell membrane's integrity.[13]

Ion Channel Formation

This compound monomers insert into the lipid bilayer of a bacterial membrane. Two monomers then dimerize in a head-to-head (N-terminus to N-terminus) fashion to form a transmembrane channel, a structure known as a β-helix.[5][14] This channel has a narrow pore, approximately 4 Å in diameter, which is permeable to monovalent cations like Na⁺ and K⁺.[9][15] The flow of these ions through the channel is passive, driven by their electrochemical gradients.[5][16]

Disruption of Membrane Integrity and Ion Gradients

The formation of these channels leads to an uncontrolled leakage of essential intracellular ions, particularly K⁺, and an influx of extracellular ions like Na⁺.[5][6] This dissipates the vital transmembrane ion gradients that bacteria use to drive numerous cellular processes, including ATP synthesis and nutrient transport.[5][6] The collapse of the membrane potential ultimately leads to inhibition of respiration, depletion of ATP, and cessation of DNA, RNA, and protein synthesis, resulting in cell death.[6]

Secondary Mechanisms

Recent studies on Gramicidin A suggest that membrane permeabilization may not be the sole killing mechanism. Evidence indicates that gramicidin can disrupt respiration and induce the formation of hydroxyl radicals, contributing to its bactericidal effects.[17] This suggests a multi-faceted mechanism of action that goes beyond simple pore formation.

Caption: this compound forms a channel leading to ion leakage and cell death.

Antibacterial Spectrum and Efficacy

Gramicidin D is particularly effective against Gram-positive bacteria.[6] Its large, hydrophobic nature is thought to be less effective at traversing the complex outer membrane of Gram-negative bacteria.

Organism TypeActivity LevelNotesReference
Gram-Positive Bacteria HighStrong preference for Gram-positive cell membranes. Effective against species like Bacillus subtilis and Staphylococcus aureus.[5][6]
Gram-Negative Bacteria LowGenerally not effective against organisms like E. coli.[5]
Mycobacteria VariableSome related cationic peptides show activity against mycobacterial species.[13]

Table 2: Antibacterial Spectrum of Gramicidin.

Quantitative efficacy data for this compound alone is scarce due to its presence in a mixture. However, studies on Gramicidin D provide a useful proxy.

Assay TypeOrganismConcentration / MICReference
Agar Diffusion AssayMicrococcus luteus5.0 - 25.3 µg/mL (linear range)[18]
Time-Kill AssayAcinetobacter baumannii15 µg/mL (used to test interference with aminoglycosides)[19]

Table 3: Reported Efficacious Concentrations of Gramicidin.

Challenges and Clinical Applications

Hemolytic Toxicity

The primary barrier to the systemic use of gramicidin is its high hemolytic activity.[6] The same channel-forming mechanism that kills bacteria also effectively lyses human red blood cells. This toxicity restricts its use to topical applications where systemic absorption is minimal.[5][6]

Topical Formulations

Due to its toxicity profile, gramicidin is used exclusively in topical preparations.[6] It is a common component in:

  • Ophthalmic solutions for bacterial eye infections, often combined with neomycin and polymyxin (B74138) B.[5][6]

  • Ointments and lotions for treating infected surface wounds and skin lesions.[6]

  • Lozenges for sore throats.[5]

Key Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines a standard method for determining the MIC of Gramicidin D against a bacterial strain.

  • Preparation of Stock Solution : Dissolve Gramicidin D in a suitable organic solvent (e.g., ethanol) to create a high-concentration stock solution.

  • Bacterial Inoculum Preparation : Culture the test bacterium (e.g., S. aureus) in appropriate broth (e.g., Mueller-Hinton Broth) to log phase. Dilute the culture to a standardized concentration, typically 5 x 10⁵ CFU/mL.

  • Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the gramicidin stock solution in broth to achieve a range of desired final concentrations.

  • Inoculation : Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no antibiotic) and a negative control (broth only).

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination : The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

MIC Determination Workflow Workflow for Broth Microdilution MIC Assay. start Start prep_stock Prepare Gramicidin D Stock Solution start->prep_stock prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform 2-Fold Serial Dilution in 96-Well Plate prep_stock->serial_dilution inoculate Inoculate Wells with Bacteria prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (18-24h, 37°C) inoculate->incubate read_results Read Plate for Visible Growth incubate->read_results determine_mic Determine MIC Value read_results->determine_mic end_point End determine_mic->end_point

Caption: Experimental workflow for determining Minimum Inhibitory Concentration.

Protocol: Structural Elucidation by 2D-NMR Spectroscopy

The three-dimensional structures of gramicidins A, B, and C have been determined in sodium dodecyl sulfate (B86663) (SDS) micelles, which mimic a membrane environment.[20][21]

  • Sample Preparation : Dissolve purified this compound in a solution containing deuterated SDS micelles.

  • NMR Data Acquisition : Perform a suite of two-dimensional NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), on a high-field NMR spectrometer.

  • Resonance Assignment : Use the TOCSY spectra to assign specific proton resonances to individual amino acid spin systems.

  • Distance Restraint Generation : Use the NOESY spectra to identify through-space correlations between protons. The intensity of a NOESY cross-peak is inversely proportional to the distance between the protons, providing distance restraints for structure calculation.

  • Structure Calculation and Refinement : Use molecular modeling software to calculate a family of 3D structures that satisfy the experimental distance restraints. The final structure is an average of the lowest-energy conformers.[20]

Protocol: Analysis of Membrane Integrity using Electron Microscopy

Field Emission Scanning Electron Microscopy (FE-SEM) can visualize the morphological changes in bacteria upon treatment with gramicidin.[22]

  • Bacterial Treatment : Incubate a log-phase bacterial culture (e.g., Staphylococcus epidermidis) with a bactericidal concentration of gramicidin for a defined period (e.g., 30 minutes). An untreated sample serves as a control.

  • Fixation : Fix the bacterial cells using a suitable fixative, such as a solution of glutaraldehyde (B144438) and paraformaldehyde.

  • Dehydration : Dehydrate the fixed samples through a graded series of ethanol (B145695) concentrations (e.g., 30%, 50%, 70%, 90%, 100%).

  • Critical Point Drying : Subject the samples to critical point drying to preserve their three-dimensional structure.

  • Sputter Coating : Coat the dried samples with a thin layer of a conductive metal (e.g., gold or platinum).

  • Imaging : Visualize the samples using an FE-SEM. Look for morphological changes such as cell deflation, surface indentations, or the presence of blebs compared to the smooth, round appearance of untreated cells.[22]

Conclusion and Future Perspectives

This compound, as a component of the Gramicidin D complex, remains a potent topical antibiotic. Its nonribosomal synthesis pathway is a remarkable example of nature's molecular machinery, and its mechanism of action as an ion channel provides a clear biophysical model for membrane disruption. While its systemic use is precluded by hemolytic toxicity, the gramicidin structure serves as a valuable scaffold for the design of new synthetic peptide antibiotics. Future research may focus on creating gramicidin analogues with reduced toxicity but retained antibacterial potency, potentially by modifying the amino acid composition to alter its interaction with eukaryotic versus prokaryotic membranes.[23] The continued study of its biosynthesis and mechanism provides fundamental insights relevant to both drug discovery and microbial pathogenesis.

References

The Toxicity of Gramicidin B to Eukaryotic Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gramicidin (B1672133) B is a linear polypeptide antibiotic, naturally occurring as a minor component of the Gramicidin D complex produced by the bacterium Brevibacillus brevis. While a potent antimicrobial agent, its clinical application is limited to topical use due to significant toxicity to eukaryotic cells. This guide provides an in-depth examination of the molecular mechanisms underlying Gramicidin B's cytotoxicity, focusing on its interaction with cell membranes and the subsequent cellular responses. It details the formation of transmembrane ion channels, the disruption of ionic homeostasis, mitochondrial dysfunction, and the induction of apoptosis. This document synthesizes quantitative toxicity data, presents detailed experimental protocols for assessing cytotoxicity, and visualizes key pathways and workflows to support further research and drug development efforts.

Core Mechanism of Toxicity: Transmembrane Ion Channel Formation

The primary mechanism of toxicity for all linear gramicidins, including this compound, is the formation of transmembrane channels in the lipid bilayer of cell membranes.[1] this compound is a pentadecapeptide composed of alternating L- and D-amino acids, which allows it to form a unique β-helical secondary structure.[2] Two gramicidin monomers spontaneously dimerize in a head-to-head fashion within the membrane to create a functional channel.[1]

This channel, with a pore diameter of approximately 4 Å, is selectively permeable to monovalent cations, most notably Na⁺ and K⁺.[3] In eukaryotic cells, which maintain a high intracellular K⁺ concentration and a high extracellular Na⁺ concentration, the formation of these unregulated pores leads to a rapid and uncontrolled flux of these ions down their respective electrochemical gradients.[1][4] The influx of Na⁺ and efflux of K⁺ collapses the vital transmembrane ion gradients, leading to depolarization of the membrane potential, osmotic swelling, and eventual cell lysis.[3][4] This fundamental disruption of cellular homeostasis is the initial and most critical cytotoxic event.

G_Channel_Formation cluster_membrane Eukaryotic Cell Membrane Monomer1 This compound Monomer Dimer Functional Transmembrane Channel (Dimer) Monomer1->Dimer Monomer2 This compound Monomer Monomer2->Dimer K_in K⁺ Dimer->K_in Efflux Na_out Na⁺ Na_out->Dimer

Figure 1. Mechanism of this compound ion channel formation and ion flux.

Quantitative Toxicity Data

Specific toxicological data for purified this compound is scarce in publicly available literature, as it is most commonly studied as part of the Gramicidin D mixture. Gramicidin D is composed of approximately 80% Gramicidin A, 5% this compound, and 15% Gramicidin C.[5] The primary structural difference in this compound is the substitution of phenylalanine for tryptophan at position 11, which is known to alter cation-binding affinities and conductance relative to Gramicidin A.[5] The data presented below is for Gramicidin D (the mixture) or Gramicidin A and should be considered a proxy for the activity of this compound.

Cytotoxicity in Eukaryotic Cell Lines

The cytotoxic effect of gramicidin has been quantified in various eukaryotic, primarily cancerous, cell lines. The half-maximal inhibitory concentration (IC₅₀) values demonstrate potent, sub-micromolar toxicity.

Gramicidin TypeCell LineCell TypeAssayIC₅₀ (µM)Incubation TimeCitation
Gramicidin A786-ORenal Cell CarcinomaCell Viability< 1.072 h[4]
Gramicidin ASN12CRenal Cell CarcinomaCell Viability< 1.072 h[4]
Gramicidin AA498Renal Cell CarcinomaCell Viability< 1.072 h[4]
Gramicidin DJ774Mouse MacrophageMTT2.324 h[6][7]
Gramicidin DVeroMonkey Kidney FibroblastMTT2.524 h[6][7]
Gramicidin DHeLaHuman Cervical CancerMTT2.824 h[6][7]
Gramicidin DL929Mouse FibroblastMTT3.024 h[6][7]
Gramicidin DHepG2Human Liver CancerMTT3.224 h[6][7]
Hemolytic Activity

A primary indicator of gramicidin's toxicity and a major barrier to its systemic use is its hemolytic activity—the lysis of red blood cells (RBCs). This is a direct consequence of ion channel formation in the erythrocyte membrane.

Gramicidin TypeSpeciesMetricConcentration (nM)Concentration (µg/mL)Citation
Gramicidin ARabbitHC₁₀160~0.30[8]
Gramicidin SHumanHC₅₀-12.3[9]
Gramicidin SSheepHC₅₀-16[2]

*Note: Data for Gramicidin S, a structurally different cyclic peptide, is included for comparative context due to the lack of specific HC₅₀ data for linear gramicidins in the reviewed literature.

Cellular and Molecular Mechanisms of Toxicity

Beyond immediate cell lysis, the disruption of ion homeostasis by this compound triggers a cascade of downstream events, including mitochondrial dysfunction and programmed cell death (apoptosis).

Mitochondrial Dysfunction and Energy Depletion

The mitochondrial membrane is also susceptible to the formation of gramicidin channels. This leads to the dissipation of the mitochondrial membrane potential (ΔΨm), which is crucial for ATP synthesis via oxidative phosphorylation.[4] The uncoupling of the electron transport chain from ATP production results in a severe depletion of cellular ATP, triggering an energy crisis that contributes significantly to cell death.[4]

Induction of Apoptosis

In various cancer cell lines, gramicidin has been shown to be a potent inducer of apoptosis.[3] This programmed cell death pathway is characterized by a series of distinct morphological and biochemical events. The initial ionic imbalance and mitochondrial stress act as triggers for the intrinsic apoptotic pathway.

Key events observed following gramicidin treatment include:

  • DNA Fragmentation : Cleavage of genomic DNA into internucleosomal fragments, a hallmark of apoptosis.[3]

  • Cell Cycle Arrest : Accumulation of cells in the G2/M or sub-G1 phase of the cell cycle.[3]

  • Caspase Activation : Activation of executioner caspases, particularly Caspase-3, which is a central mediator of apoptosis. Activated Caspase-3 proceeds to cleave a multitude of cellular substrates, leading to the organized dismantling of the cell.[10]

  • PARP Cleavage : Poly(ADP-ribose) polymerase (PARP), a DNA repair enzyme, is a key substrate of Caspase-3. Its cleavage is a reliable indicator of Caspase-3 activation and apoptosis.[11]

  • Regulation of Apoptotic Proteins : Studies have shown that gramicidin treatment can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and cell cycle regulators such as Cyclin D1.[3]

Apoptosis_Pathway Gramicidin This compound Membrane Plasma Membrane Disruption Gramicidin->Membrane Mitochondria Mitochondrial Membrane Disruption Gramicidin->Mitochondria Direct Effect IonFlux Na⁺ Influx / K⁺ Efflux (Ionic Stress) Membrane->IonFlux IonFlux->Mitochondria Indirect Stress Bcl2 Bcl-2 (Anti-apoptotic) IonFlux->Bcl2 Downregulation ATP_Depletion ATP Depletion (Energy Crisis) Mitochondria->ATP_Depletion Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Cytochrome c release Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis (DNA Fragmentation, Cell Shrinkage) Caspase3->Apoptosis Executes CleavedPARP Cleaved PARP PARP->CleavedPARP

Figure 2. Signaling pathway for this compound-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the toxicity of compounds like this compound.

Experimental_Workflow cluster_invitro In Vitro Cytotoxicity Assessment cluster_assays Perform Assays start Prepare Eukaryotic Cell Culture treat Treat cells with varying concentrations of This compound start->treat incubate Incubate for defined period (e.g., 24, 48, 72h) treat->incubate hemolysis Hemolysis Assay (using RBCs) treat->hemolysis Prepare RBCs separately viability Cell Viability Assay (e.g., MTT, LDH) incubate->viability Metabolic Activity/ Membrane Integrity apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis Apoptotic Markers analysis Data Acquisition (Spectrophotometry, Flow Cytometry) viability->analysis apoptosis->analysis hemolysis->analysis end Determine IC₅₀ / HC₅₀ and Mechanism analysis->end

References

An In-depth Technical Guide to the Primary Structure of Valine-Gramicidin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary structure of Valine-Gramicidin B, a naturally occurring linear pentadecapeptide antibiotic. The document details its amino acid sequence, molecular properties, and the experimental methodologies used for its structural elucidation. Furthermore, it visualizes the peptide's structure, the experimental workflow for its sequencing, and its biosynthetic pathway.

Introduction

Gramicidin (B1672133) D, isolated from the soil bacterium Bacillus brevis, is a complex mixture of antibiotic peptides. This mixture is primarily composed of Gramicidin A, B, and C, each with valine and isoleucine variants.[1][2] Valine-Gramicidin B constitutes approximately 6% of the total Gramicidin D mixture.[2] These peptides exhibit potent antimicrobial activity, particularly against Gram-positive bacteria, by forming transmembrane channels that disrupt ion homeostasis.[2] Understanding the precise primary structure of each component, such as Valine-Gramicidin B, is fundamental for structure-activity relationship studies and the development of novel therapeutic agents.

Primary Structure of Valine-Gramicidin B

Valine-Gramicidin B is a linear polypeptide chain composed of 15 amino acids with alternating L- and D-configurations. A notable feature of its primary structure is the modification of both the N-terminus and the C-terminus. The N-terminal valine is formylated, and the C-terminal tryptophan is linked to an ethanolamine (B43304) molecule.[2] This blocks the free amino and carboxyl groups, rendering the peptide resistant to degradation by exopeptidases.

The complete amino acid sequence of Valine-Gramicidin B is:

Formyl-L-Val¹-Gly²-L-Ala³-D-Leu⁴-L-Ala⁵-D-Val⁶-L-Val⁷-D-Val⁸-L-Trp⁹-D-Leu¹⁰-L-Phe¹¹-D-Leu¹²-L-Trp¹³-D-Leu¹⁴-L-Trp¹⁵-Ethanolamine [2]

The alternating stereochemistry of the amino acid residues is crucial for the formation of its characteristic β-helical secondary structure, which is essential for its ion channel function.

G cluster_primary_structure Primary Structure of Valine-Gramicidin B Formyl Formyl Val1 L-Val Formyl->Val1 Gly2 Gly Val1->Gly2 Ala3 L-Ala Gly2->Ala3 DLeu4 D-Leu Ala3->DLeu4 Ala5 L-Ala DLeu4->Ala5 DVal6 D-Val Ala5->DVal6 Val7 L-Val DVal6->Val7 DVal8 D-Val Val7->DVal8 Trp9 L-Trp DVal8->Trp9 DLeu10 D-Leu Trp9->DLeu10 Phe11 L-Phe DLeu10->Phe11 DLeu12 D-Leu Phe11->DLeu12 Trp13 L-Trp DLeu12->Trp13 DLeu14 D-Leu Trp13->DLeu14 Trp15 L-Trp DLeu14->Trp15 Ethanolamine Ethanolamine Trp15->Ethanolamine

Primary Structure of Valine-Gramicidin B

Quantitative Data

The following tables summarize the key quantitative data for Valine-Gramicidin B and the composition of the naturally occurring Gramicidin D mixture.

PropertyValueReference
Molecular Formula C₉₇H₁₃₉N₁₉O₁₇[2]
Average Molecular Weight 1843.295 g/mol [2]
N-terminal Modification Formyl group[2]
C-terminal Modification Ethanolamine[2]

Table 1: Molecular Properties of Valine-Gramicidin B

Gramicidin ComponentPercentage in Gramicidin D MixtureReference
Gramicidin A~80%[1][2]
Valine-Gramicidin B ~6% [2]
Gramicidin C~14%[1][2]

Table 2: Composition of Natural Gramicidin D

Experimental Protocols

The determination of the primary structure of Valine-Gramicidin B requires a multi-step approach involving purification followed by sequencing.

Purification of Valine-Gramicidin B

Valine-Gramicidin B is first isolated from the commercial Gramicidin D mixture. Due to the hydrophobic nature of the gramicidins, reverse-phase high-performance liquid chromatography (RP-HPLC) is an effective method for their separation.[3]

Protocol for Purification:

  • Sample Preparation: Dissolve the commercial Gramicidin D mixture in a suitable organic solvent, such as methanol (B129727) or ethanol.

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing a small percentage of trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape.

    • Gradient: A linear gradient from a lower to a higher concentration of acetonitrile allows for the separation of the different gramicidin components based on their hydrophobicity.

    • Detection: Monitor the elution profile using a UV detector at a wavelength of 280 nm, which is characteristic of the tryptophan residues.

  • Fraction Collection: Collect the fractions corresponding to the different peaks. Valine-Gramicidin B will elute as a distinct peak.

  • Purity Analysis: The purity of the collected fraction can be assessed by analytical HPLC and mass spectrometry.

Primary Structure Determination

The primary structure of the purified Valine-Gramicidin B can be determined using a combination of Edman degradation and mass spectrometry.

A. Edman Degradation:

Edman degradation is a method for sequencing amino acids from the N-terminus of a peptide.[4][5] However, the N-terminal formyl group of Valine-Gramicidin B blocks this reaction. Therefore, a deformylation step is necessary prior to sequencing.

Protocol for Edman Degradation:

  • Deformylation: Treat the purified peptide with a mild acid (e.g., dilute HCl in methanol) to selectively remove the N-terminal formyl group.

  • Edman Chemistry:

    • Coupling: The free N-terminal amino group is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.[6][7]

    • Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain using an anhydrous acid (e.g., trifluoroacetic acid).[6][7]

    • Conversion: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.[6][7]

  • Identification: The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.

  • Repetitive Cycles: The remaining peptide is subjected to subsequent cycles of Edman degradation to determine the sequence of the following amino acids.

B. Mass Spectrometry:

Tandem mass spectrometry (MS/MS) is a powerful technique for peptide sequencing. It involves the fragmentation of the peptide ion and analysis of the resulting fragment ions.[8]

Protocol for Mass Spectrometry:

  • Ionization: The purified peptide is ionized using either electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).[9][10]

  • MS1 Analysis: The mass-to-charge ratio (m/z) of the intact peptide ion is determined in the first mass analyzer.

  • Fragmentation: The peptide ion of interest is selected and fragmented by collision-induced dissociation (CID) or other fragmentation methods. This typically breaks the peptide bonds, generating a series of b- and y-ions.

  • MS2 Analysis: The m/z values of the fragment ions are determined in the second mass analyzer.

  • Sequence Deduction: The amino acid sequence is deduced by analyzing the mass differences between the peaks in the MS/MS spectrum. The mass difference between consecutive b-ions or y-ions corresponds to the mass of a specific amino acid residue.

G cluster_workflow Experimental Workflow for Valine-Gramicidin B Sequencing cluster_edman Edman Degradation cluster_ms Mass Spectrometry start Gramicidin D Mixture hplc Reverse-Phase HPLC start->hplc purified Purified Valine-Gramicidin B hplc->purified deformylation Deformylation purified->deformylation ionization Ionization (ESI/MALDI) purified->ionization edman_cycles Repetitive Edman Cycles deformylation->edman_cycles pth_analysis PTH-Amino Acid Analysis (HPLC) edman_cycles->pth_analysis sequence_edman Sequence Information pth_analysis->sequence_edman final_sequence Final Primary Structure sequence_edman->final_sequence ms1 MS1 Analysis (Intact Mass) ionization->ms1 fragmentation Fragmentation (CID) ms1->fragmentation ms2 MS2 Analysis (Fragment Ions) fragmentation->ms2 sequence_ms Sequence Information ms2->sequence_ms sequence_ms->final_sequence

Experimental Workflow for Sequencing

Biosynthesis of Valine-Gramicidin B

Valine-Gramicidin B is synthesized by a large, multi-enzyme complex known as a nonribosomal peptide synthetase (NRPS).[2] This process occurs independently of the ribosome and mRNA. The NRPS is organized into modules, with each module responsible for the incorporation of a specific amino acid.

The biosynthesis of Valine-Gramicidin B involves the following key steps:

  • Initiation: The first module of the NRPS activates L-valine and attaches it to a peptidyl carrier protein (PCP) domain. The N-terminal formyl group is then added.[11][12]

  • Elongation: The growing peptide chain is passed sequentially to the downstream modules. Each module incorporates its specific amino acid, and some modules contain an epimerase domain that converts L-amino acids to their D-isomers.[13]

  • Termination: After the incorporation of the final amino acid, the completed peptide is released from the NRPS. This release involves a reductive step that results in the C-terminal ethanolamine.[14]

G cluster_biosynthesis Biosynthesis of Valine-Gramicidin B via NRPS initiation Initiation (L-Val Activation & Formylation) elongation Elongation (Sequential Amino Acid Addition & Epimerization) initiation->elongation termination Termination (Reductive Release) elongation->termination final_product Valine-Gramicidin B termination->final_product

Biosynthesis of Valine-Gramicidin B

Conclusion

This technical guide has provided a detailed examination of the primary structure of Valine-Gramicidin B. The elucidation of its precise amino acid sequence and terminal modifications is crucial for understanding its mechanism of action and for the rational design of new antimicrobial agents. The experimental protocols outlined here, from purification to sequencing by Edman degradation and mass spectrometry, represent the key methodologies in the field of peptide and protein chemistry. The visualization of the primary structure, experimental workflow, and biosynthetic pathway offers a clear and concise summary of the core concepts related to this important biomolecule.

References

Technical Guide: Isolation and Purification of Gramicidin B from Soil Microbes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating Gramicidin (B1672133) B-producing microbes from soil, optimizing antibiotic production, and purifying the specific Gramicidin B compound. This compound is a component of the Gramicidin D complex, a potent antibiotic produced by the soil bacterium Bacillus brevis.[1] The complex, a mixture of linear pentadecapeptides, forms channels in bacterial cell membranes, leading to ion leakage and cell death.[1] this compound constitutes approximately 6% of the naturally produced Gramicidin D complex.[1] Its isolation requires precise cultivation and multi-step purification strategies to separate it from the more abundant Gramicidin A and C analogues.

Part 1: Isolation of Bacillus brevis from Soil

The primary producer of the gramicidin complex is the soil bacterium Bacillus brevis (also classified as Aneurinibacillus migulanus or Brevibacillus parabrevis).[1][2][3] The initial step involves isolating this bacterium from its natural soil environment.

Experimental Protocol: Isolation of Antibiotic-Producing Bacteria
  • Sample Collection : Obtain a soil sample (approximately 1 gram) from a location rich in microbial diversity, such as near plant roots or compost.[4]

  • Serial Dilution :

    • Suspend the 1-gram soil sample in 9 mL of sterile 0.9% NaCl solution and mix thoroughly.[4]

    • Perform a series of 1-in-10 dilutions by transferring 1 mL of the suspension to the next tube containing 9 mL of saline, repeating until a 10⁻⁶ dilution is achieved.[4]

  • Plating and Incubation :

    • Plate 0.1 mL from the 10⁻³, 10⁻⁴, 10⁻⁵, and 10⁻⁶ dilution tubes onto appropriate agar (B569324) media. Glycerol yeast extract agar is suitable for isolating Bacillus and related species.[4]

    • Spread the sample evenly using a sterile spreader.[4]

    • Incubate the plates at 30-37°C for 48-72 hours, or until distinct colonies appear.[4][5]

  • Screening for Antibiotic Production :

    • Select individual colonies and subculture them to obtain pure isolates.[6]

    • Test the pure isolates for antibiotic activity using methods like the agar well diffusion assay or cross-streaking against a test organism such as Staphylococcus aureus or Kocuria rhizophila.[7][8]

    • Colonies that produce a zone of inhibition are potential antibiotic producers.

  • Identification : Identify the potent antibiotic-producing isolates through morphological, biochemical, and 16S rRNA molecular identification techniques.[6][9]

Visualization: General Workflow for Microbial Isolation

G soil Soil Sample Collection dilution Serial Dilution (10⁻¹ to 10⁻⁶) soil->dilution plating Plating on Selective Agar dilution->plating incubation Incubation (30-37°C, 48-72h) plating->incubation isolation Pure Colony Isolation incubation->isolation screening Screening for Antibiotic Activity isolation->screening identification Microbial Identification (16S rRNA Sequencing) screening->identification

A generalized workflow for isolating antibiotic-producing microbes from soil samples.

Part 2: Cultivation and Production of Gramicidin

Optimizing the culture conditions is critical for maximizing the yield of the gramicidin complex. Studies have shown that media composition and growth rate significantly influence production.

Experimental Protocol: Cultivation of Bacillus brevis
  • Inoculum Preparation : Prepare a seed culture by inoculating B. brevis in a suitable liquid medium. A pre-culture in a skim milk-based medium has been shown to be essential for inducing linear gramicidin production.[2][10]

  • Fermentation Medium : Use a production medium optimized for gramicidin synthesis. A semi-synthetic "Fermentation Routine" medium containing glycerol, lactic acid, salts, and yeast autolysate can be effective.[11] Alternatively, a simple 1% skim milk medium has been shown to yield high production levels.[2]

  • Fermentation Conditions :

    • Culture the bacteria in a fermenter with controlled aeration and agitation (e.g., 220 rpm).[11]

    • Maintain the temperature at 40°C.[11]

    • Monitor the culture for 48-72 hours. Gramicidin is typically produced during the early stationary phase of growth.[10]

  • Biomass Collection : After the fermentation period, harvest the bacterial cells, which contain the intracellular gramicidin, by centrifugation (e.g., 12,000g for 15 minutes).[12]

Data Presentation: Production Optimization

Table 1: Impact of Media Composition on Linear Gramicidin Yield

Pre-culture Medium Main Culture Medium Linear Gramicidin Yield (µg/mL) Reference
Skim Milk Beef Broth 3.11 [2]
Beef Broth Beef Broth 0.59 [2]
1% Skim Milk 1% Skim Milk 20.30 [2]

| 1% Casein | 1% Casein | 6.69 |[2] |

Table 2: Optimal Dilution Rates for Gramicidin S Synthetase Production in Chemostat Culture

Nutrient Limitation Optimal Dilution Rate (h⁻¹) for Max Specific Activity Reference
Nitrogen 0.40 [13]
Carbon 0.32 [13]
Sulphur 0.24 [13]
Phosphorus 0.20 [13]

Note: While this data is for Gramicidin S, the principle that growth rate and nutrient limitation control synthetase levels is relevant for linear gramicidins as well.[13]

Visualization: Gramicidin Biosynthesis Pathway

Gramicidin is synthesized by large, multi-modular enzymes called nonribosomal peptide synthetases (NRPSs) rather than by ribosomes.[1][14] The linear gramicidins are formed by four NRPSs: LgrA, LgrB, LgrC, and LgrD.[1] Each module is responsible for activating a specific amino acid and adding it to the growing peptide chain.

A simplified diagram of a single NRPS module's function in peptide synthesis.

Part 3: Extraction and Purification of this compound

Since gramicidin is produced intracellularly, the first step is cell lysis and extraction, followed by chromatographic separation of the different gramicidin analogues.

Experimental Protocol: Extraction of Gramicidin Complex
  • Biomass Preparation : Use the harvested microbial biomass from the fermentation step. The biomass can be quantified gravimetrically after drying.[12]

  • Solid-Liquid Extraction :

    • Resuspend the cell pellet in a suitable solvent. A mixture of ethanol (B145695) and hydrochloric acid (e.g., ethanol:HCl) is effective for extraction.[12] Gramicidins are soluble in ethanol and methanol.[15]

    • Perform the extraction at an elevated temperature (e.g., 40-70°C) to improve efficiency, though lower temperatures may preserve integrity.[12]

    • Separate the solvent containing the crude extract from the cell debris by centrifugation.

  • Concentration : Evaporate the solvent from the supernatant under vacuum to obtain a concentrated crude gramicidin complex.

Experimental Protocol: Chromatographic Separation of this compound

The separation of this compound from the highly similar A and C analogues is the most challenging step. High-performance liquid chromatography (HPLC) is the method of choice.

  • Column : Use a reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[16]

  • Mobile Phase : Employ a gradient elution system.

    • Solvent A : Water with 0.1% trifluoroacetic acid (TFA).[16]

    • Solvent B : Acetonitrile with 0.1% TFA.[16]

  • Gradient Program :

    • Start with a high percentage of Solvent A (e.g., 52% Solvent B).[16]

    • Run a linear gradient to increase the concentration of Solvent B over a set time (e.g., to 78% Solvent B over 25 minutes).[16] The exact gradient should be optimized to achieve baseline separation of the gramicidin peaks.

  • Detection : Monitor the column effluent using a UV detector at 220 nm or 280 nm.[16]

  • Fraction Collection : Collect the fractions corresponding to the different peaks. This compound will elute as a distinct peak, separate from Gramicidin A and C, due to differences in hydrophobicity.

  • Purity Analysis : Analyze the collected fractions using analytical HPLC and mass spectrometry to confirm the identity and purity of this compound.[17][18] The final product should be >95% pure.[17]

Visualization: Workflow for this compound Purification

G ferm Fermentation Broth cent1 Centrifugation ferm->cent1 biomass Wet Biomass cent1->biomass extract Solvent Extraction (Ethanol/HCl) biomass->extract crude Crude Gramicidin Complex Extract extract->crude hplc Preparative RP-HPLC (C18 Column) crude->hplc frac Fraction Collection hplc->frac pureB Pure this compound frac->pureB analysis Purity Analysis (Analytical HPLC, MS) pureB->analysis

A detailed workflow for the extraction and purification of this compound.

Part 4: Quantification and Characterization

Accurate quantification is essential for determining yields and bioactivity. While HPLC provides precise quantification, a microbiological assay can be used to assess biological activity.

Experimental Protocol: Quantification by Agar Diffusion Assay
  • Test Organism : Use a sensitive Gram-positive bacterium, such as Kocuria rhizophila ATCC 9341, as the indicator organism.[7]

  • Assay Plates : Prepare agar plates seeded with the test organism.

  • Standard and Sample Preparation :

    • Prepare a standard curve using known concentrations of purified gramicidin (e.g., 5 to 25 µg/mL).[7]

    • Dilute the purified this compound samples to fall within this range.

  • Assay :

    • Apply a fixed volume of each standard and sample solution to wells cut into the agar or to sterile paper discs placed on the agar surface.

    • Incubate the plates under appropriate conditions until a clear lawn of growth is visible.

  • Measurement : Measure the diameter of the zone of growth inhibition around each well or disc. Plot the zone diameter against the logarithm of the concentration for the standards to create a standard curve. Use this curve to determine the concentration of the unknown samples.[7]

Data Presentation: Extraction Yields

Table 3: Quantitative Analysis of Gramicidin Extracts from A. aneurinilyticus

Extraction Solvent Fermentation Time Yield (g/L of medium) Yield (g/g of biomass) Reference
Ethanol:HCl 3 days 0.800 0.301 [12]
Ethanol:HCl 7 days 1.300 0.389 [12]
Ethanol - 0.671 - [12]
Ethanol:HCl (alternative) - 1.167 - [12]

Note: These yields are for the total gramicidin complex, not specifically this compound.

References

Structural Distinctions of Gramicidin Isoforms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Gramicidin (B1672133), a heterogeneous mixture of linear pentadecapeptide antibiotics produced by the soil bacterium Brevibacillus brevis, has long served as a classic model for understanding the biophysics of ion channels. The commercial mixture, known as gramicidin D, is primarily composed of three natural analogues: gramicidin A, B, and C. While these isoforms share a remarkably conserved backbone structure, subtle variations in their primary amino acid sequence lead to significant differences in their ion transport properties. This technical guide provides an in-depth analysis of the structural and functional distinctions between gramicidin A, B, and C, supported by quantitative data, detailed experimental protocols for their characterization, and workflow visualizations to elucidate key methodologies.

Primary and Higher-Order Structure

Gramicidins are nonribosomally synthesized peptides consisting of 15 alternating L- and D-amino acids.[1] This unique alternating stereochemistry is crucial for the formation of its characteristic three-dimensional structure.[1] The peptide is chemically blocked at both ends, with a formyl group on the N-terminus and an ethanolamine (B43304) group on the C-terminus, rendering it uncharged and highly hydrophobic.[2]

In a lipid bilayer, two gramicidin monomers associate in a head-to-head (N-terminus to N-terminus) fashion to form a transmembrane β-helical dimer.[1][3] This dimer creates a narrow pore, approximately 4 Å in diameter, that is selectively permeable to monovalent cations.[3][4]

Core Structural Differences: Amino Acid Substitutions

The fundamental structural difference between gramicidin A, B, and C lies in a single amino acid substitution at position 11 of the polypeptide chain.[1][5] Gramicidin A, the most abundant form, contains a tryptophan (Trp) at this position. In gramicidin B, this is replaced by a phenylalanine (Phe), and in gramicidin C, by a tyrosine (Tyr).[1]

Furthermore, each of these gramicidin types exists as two isoforms, depending on the amino acid at position 1, which can be either valine (Val) or isoleucine (Ile).[1] The isoleucine isoforms typically constitute about 5% of the total gramicidin mixture.[1]

Gramicidin_Isoforms cluster_pos1 Position 1 cluster_pos11 Position 11 cluster_types Gramicidin Type Val L-Valine GA Gramicidin A Val->GA GB This compound Val->GB GC Gramicidin C Val->GC Ile L-Isoleucine Ile->GA Ile->GB Ile->GC Trp L-Tryptophan Phe L-Phenylalanine Tyr L-Tyrosine GA->Trp has GB->Phe has GC->Tyr has

Caption: Relationship between gramicidin isoforms.
Conformational Equivalence

Despite the differences in the side chain at position 11, extensive studies using two-dimensional nuclear magnetic resonance (2D-NMR) and circular dichroism (CD) spectroscopy have demonstrated that the backbone conformations of gramicidin A, B, and C are virtually identical when incorporated into sodium dodecyl sulfate (B86663) (SDS) micelles or lipid bilayers.[5][6] The functional disparities in ion transport are therefore not attributed to major structural rearrangements of the channel itself. Instead, they are thought to arise from the altered magnitude and orientation of the side chain's dipole moment at residue 11, which directly influences the electrostatic environment within the channel and the energy profile for ion movement.[2][5]

Quantitative Data Summary

The natural mixture of gramicidins, gramicidin D, has a relatively consistent composition. The functional consequences of the amino acid substitutions are evident in the differing single-channel properties of the isoforms.

Table 1: Typical Composition of Commercial Gramicidin D
Component Approximate Abundance (%)
Gramicidin A80[1][7][8]
Gramicidin C14-15[1][7][9]
This compound5-6[1][7][8]
Table 2: Comparative Single-Channel Properties
Property Observation
Single-Channel Conductance Significant differences are observed between the analogues. The modifications can result in a wide range of conductance changes, with one study noting a sixfold difference between tryptophan gramicidin A and tyrosine this compound in NaCl solutions.[2][10]
Mean Channel Lifetime The average duration of the open channel state is also affected by the substitution at position 11.[10][11] However, the lifetime is highly sensitive to the properties of the lipid bilayer, such as thickness and lateral tension, which can be a more dominant factor.[11][12]
Ion-Binding Affinity The amino acid substitution at position 11 is known to alter cation-binding affinities.[5] For example, substitution at position 1 with tyrosine was observed to be the only modification that significantly changed Na+ affinity.[2]

Experimental Protocols & Workflows

Characterization of gramicidin isoforms relies on a combination of spectroscopic and electrophysiological techniques to resolve structure and function.

Structure Elucidation by 2D-NMR Spectroscopy

Solution-state 2D-NMR is a powerful method to determine the high-resolution three-dimensional structure of gramicidin dimers within a membrane-mimicking environment, such as SDS micelles.

Methodology:

  • Sample Preparation:

    • Synthesize or purify the specific gramicidin isoform of interest.

    • Dissolve deuterated SDS (d₂₅-SDS) in a 90% H₂O / 10% D₂O buffer (e.g., phosphate (B84403) buffer, pH 6.5).

    • Dissolve the gramicidin peptide in a small amount of trifluoroethanol (TFE) to ensure it is monomeric.[13][14]

    • Add the aqueous SDS solution to the gramicidin solution to achieve a final peptide concentration of ~5 mM and a high molar ratio of SDS to gramicidin (e.g., 50:1) to ensure no more than one dimer is incorporated per micelle.[13]

    • Sonicate the mixture briefly to promote micelle formation and peptide incorporation, resulting in a transparent solution.[13]

    • Transfer the final sample to an NMR tube.[13]

  • NMR Data Acquisition:

    • Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or greater) at an elevated temperature (e.g., 55°C) to ensure fast molecular tumbling.[13]

    • Perform a series of 2D experiments, including:

      • TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.

      • DQ-COSY (Double Quantum Filtered Correlation Spectroscopy): To establish through-bond proton connectivities.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), providing distance constraints for structure calculation.[13]

  • Structure Calculation:

    • Assign all proton chemical shifts using the TOCSY and DQ-COSY spectra.[13]

    • Integrate the cross-peak volumes in the NOESY spectrum and convert them into inter-proton distance constraints.[13]

    • Use the distance constraints, along with standard bond lengths and angles, as input for molecular dynamics and simulated annealing calculations to generate a family of 3D structures consistent with the experimental data.[13]

NMR_Workflow prep Sample Preparation (Gramicidin in d25-SDS Micelles) acq 2D NMR Data Acquisition (TOCSY, NOESY, DQ-COSY) prep->acq assign Spectral Assignment (Identify all ¹H signals) acq->assign dist Distance Restraints (Convert NOE volumes to distances) assign->dist calc Structure Calculation (Simulated Annealing / MD) dist->calc structure 3D Structure Ensemble calc->structure

Caption: Workflow for gramicidin structure determination by 2D-NMR.
Functional Characterization by Single-Channel Recording

The patch-clamp technique allows for the direct measurement of ionic currents passing through individual gramicidin channels, providing quantitative data on conductance and channel lifetime.

Methodology:

  • Bilayer Formation:

    • Form a planar lipid bilayer (e.g., from dioleoyl phosphatidylcholine) across a small aperture (~100-200 µm) in a Teflon partition separating two aqueous chambers (cis and trans).[15]

    • Alternatively, use the patch-clamp technique where a glass micropipette is used to form a high-resistance "gigaseal" with the membrane of a cell or a lipid vesicle.[16]

  • Gramicidin Incorporation:

    • Add a very dilute solution of gramicidin (e.g., 1 µg/mL in ethanol) to the aqueous electrolyte solution (e.g., 1M KCl) in one or both chambers.[15] Gramicidin will spontaneously insert into the bilayer as monomers.

  • Data Recording:

    • Apply a constant holding potential (e.g., 100 mV) across the membrane using Ag/AgCl electrodes connected to a patch-clamp amplifier.[15]

    • Record the resulting current. The spontaneous dimerization of two monomers to form a channel will appear as a discrete, step-like increase in current. The dissociation of the dimer will appear as a step-like decrease back to the baseline.[15]

    • The amplitude of the current step (I) at a given voltage (V) gives the single-channel conductance (γ = I/V).

    • The duration of the open-current state corresponds to the channel lifetime (τ).

  • Data Analysis:

    • Collect thousands of channel opening and closing events to build histograms.[17]

    • Fit the current amplitude histogram with a Gaussian distribution to determine the mean single-channel conductance.

    • Fit the open-state duration histogram with an exponential decay function to determine the mean channel lifetime.

PatchClamp_Workflow bilayer Lipid Bilayer Formation (across aperture or pipette tip) incorporate Gramicidin Incorporation (Add dilute solution to bath) bilayer->incorporate record Voltage Clamp & Record Current (Apply potential, measure pA current) incorporate->record events Observe Step-like Events (Channel opening/closing) record->events analyze Data Analysis (Build histograms for amplitude & duration) events->analyze results Determine Conductance (γ) & Lifetime (τ) analyze->results

Caption: Workflow for single-channel recording of gramicidin.
Primary Structure Verification by Mass Spectrometry

Mass spectrometry (MS) is essential for confirming the molecular weight and primary sequence of purified or synthesized gramicidin isoforms.

Methodology:

  • Sample Preparation:

    • Purify the gramicidin isoform using a method like reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Dissolve the purified peptide in a solvent compatible with the ionization method (e.g., methanol/water with 0.1% formic acid for electrospray ionization).[18]

    • For Matrix-Assisted Laser Desorption/Ionization (MALDI), co-crystallize the peptide sample with an appropriate matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate.

  • Mass Analysis (MS1):

    • Acquire a full mass spectrum to determine the molecular weight of the intact peptide. This can confirm the correct isoform is present (e.g., Trp vs. Phe vs. Tyr will result in different molecular weights).

  • Tandem Mass Spectrometry (MS/MS) for Sequencing:

    • Isolate the parent ion of interest (the protonated peptide, [M+H]⁺) in the first mass analyzer.

    • Fragment the isolated ion using collision-induced dissociation (CID) or another fragmentation technique. This breaks the peptide backbone at amide bonds, producing a series of b- and y-ions.

    • Analyze the resulting fragment ions in the second mass analyzer.

    • The mass difference between adjacent peaks in the b- or y-ion series corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide and confirmation of the residue at position 11.

MS_Workflow sample Purified Gramicidin Sample ionize Ionization (ESI or MALDI) sample->ionize ms1 MS1 Analysis (Measure Parent Ion Mass) ionize->ms1 isolate Isolate Parent Ion [M+H]⁺ ms1->isolate fragment Fragmentation (e.g., CID) isolate->fragment ms2 MS2 Analysis (Measure Fragment Ion Masses) fragment->ms2 sequence De Novo Sequencing (Deduce amino acid sequence) ms2->sequence

Caption: Workflow for gramicidin sequencing by tandem MS.

References

Gramicidin B: A Technical Guide to its Application as a Model Membrane Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gramicidin (B1672133), a heterogeneous mixture of linear pentadecapeptide antibiotics produced by the soil bacterium Bacillus brevis, has long served as a quintessential model for understanding the biophysical principles of ion channel function.[1] The commercial mixture, Gramicidin D, is composed of approximately 80% Gramicidin A, 5% Gramicidin B, and 15% Gramicidin C.[2] While Gramicidin A is the most studied, this compound, with its unique substitution of L-phenylalanine for L-tryptophan at position 11, provides a valuable tool for investigating the nuanced effects of amino acid side chains on channel properties.[3] This technical guide offers an in-depth exploration of this compound as a model membrane protein, providing researchers with the essential data, experimental protocols, and conceptual frameworks to effectively utilize this important molecule in their studies.

Core Concepts: Structure and Function

This compound is a 15-amino acid peptide with alternating L- and D-amino acids.[2] Its sequence is: formyl-L-Val-Gly-L-Ala-D-Leu-L-Ala-D-Val-L-Val-D-Val-L-Trp-D-Leu-L-Phe-D-Leu-L-Trp-D-Leu-L-Trp-ethanolamine.

This alternating stereochemistry is crucial for the formation of its characteristic β-helical structure. The functional ion channel is formed by the head-to-head dimerization of two gramicidin monomers, one from each leaflet of the lipid bilayer.[4] This dimer creates a transmembrane pore with a diameter of approximately 4 Å, which is permeable to monovalent cations but impermeable to anions and divalent cations.[2][5] The tryptophan residues of gramicidin are essential for its channel activity and are preferentially located at the membrane-water interface.[2]

Quantitative Data

The biophysical properties of this compound channels have been characterized in various model systems. The following tables summarize key quantitative data for easy comparison.

ParameterGramicidin AThis compoundGramicidin CLipid BilayerIon ConcentrationApplied VoltageReference
Single-Channel Conductance (pS) 2128-Diphytanoyllecithin/n-decane1 M KCl100 mV[6]
~0.5--Neutral lipid10 mM NaCl-[7]
Mean Channel Lifetime (s) ---Glycerylmonooleate--[3]
Increases with tension--Phosphatidylcholine--[8]
CationPermeability SequenceConductance SequenceReference
Monovalent Cations NH4+ > Cs+ > Rb+ > K+ > Na+ > Li+NH4+ > Cs+ > Rb+ > K+ > Na+ > Li+[9]

Experimental Protocols

Black Lipid Membrane (BLM) for Single-Channel Recording

This protocol describes the formation of a black lipid membrane and the subsequent incorporation of this compound for single-channel current measurements.

Materials:

  • BLM chamber with two aqueous compartments separated by a thin septum with a small aperture (e.g., 100-200 µm diameter).

  • Ag/AgCl electrodes.

  • Low-noise current amplifier.

  • Data acquisition system.

  • Lipid solution (e.g., 1% diphytanoylphosphatidylcholine (B1258105) in n-decane).

  • This compound stock solution (e.g., in ethanol).

  • Aqueous electrolyte solution (e.g., 1 M KCl, buffered to pH 7).

Methodology:

  • Chamber Setup: Assemble the BLM chamber and fill both compartments with the electrolyte solution.

  • Membrane Formation: Using a fine brush or syringe, "paint" the lipid solution across the aperture in the septum. The lipid film will spontaneously thin to form a bilayer, which appears black when viewed under reflected light.

  • Gramicidin Incorporation: Add a small aliquot of the this compound stock solution to one or both aqueous compartments while stirring to facilitate incorporation into the membrane.

  • Data Acquisition: Apply a constant voltage across the membrane using the Ag/AgCl electrodes and record the resulting current. The opening and closing of individual this compound channels will appear as discrete steps in the current trace.

  • Data Analysis: Analyze the current recordings to determine the single-channel conductance and mean channel lifetime.

Perforated Patch-Clamp of Cells

This protocol allows for the recording of ion channel activity in living cells while maintaining the integrity of the intracellular environment.

Materials:

  • Patch-clamp setup (microscope, micromanipulator, amplifier).

  • Borosilicate glass capillaries for pulling pipettes.

  • Cell culture of interest.

  • Extracellular (bath) solution.

  • Intracellular (pipette) solution.

  • Gramicidin stock solution (e.g., 50 mg/ml in DMSO).

Methodology:

  • Pipette Preparation: Pull a glass capillary to a fine tip (resistance of 2-5 MΩ). Backfill the pipette with intracellular solution containing Gramicidin (final concentration typically 20-100 µg/ml). To prevent leakage of gramicidin before sealing, it is common to first dip the very tip of the pipette into gramicidin-free solution before backfilling.

  • Cell Approach and Sealing: Under microscopic guidance, bring the pipette tip into contact with the cell membrane and apply gentle suction to form a high-resistance (GΩ) seal.

  • Perforation: Allow 15-20 minutes for the gramicidin to diffuse to the pipette tip and form channels in the patch of membrane under the pipette. This creates electrical access to the cell interior.

  • Recording: Switch to the desired recording configuration (voltage-clamp or current-clamp) and record the electrical activity of the cell.

  • Data Analysis: Analyze the recordings to study the properties of the ion channels present in the cell membrane.

Incorporation of this compound into Liposomes

This protocol describes the preparation of liposomes containing this compound, which can be used for various biophysical assays.

Materials:

  • Lipids (e.g., dipalmitoylphosphatidylcholine - DPPC).

  • This compound.

  • Organic solvent (e.g., chloroform/methanol mixture).

  • Aqueous buffer.

  • Extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Rotary evaporator.

Methodology:

  • Lipid Film Formation: Dissolve the lipids and this compound in the organic solvent in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Hydration: Hydrate the lipid film with the aqueous buffer by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to multiple passes through an extruder fitted with a polycarbonate membrane of the desired pore size.

  • Characterization: The resulting liposomes can be characterized for size and lamellarity using techniques such as dynamic light scattering (DLS). The incorporation of this compound can be confirmed by functional assays (e.g., ion flux measurements).

Visualizations

Gramicidin_Channel_Formation cluster_membrane Lipid Bilayer cluster_extracellular cluster_intracellular Monomer1 This compound Monomer Dimer Functional Channel (Dimer) Monomer1->Dimer Dimerization Monomer2 This compound Monomer Monomer2->Dimer Ion_in Dimer->Ion_in Ion_out Cations Ion_out->Dimer Ion Transport

This compound channel formation and ion transport.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Prep_Gramicidin Prepare this compound Stock Solution Incorporate Incorporate this compound into Lipid Bilayer Prep_Gramicidin->Incorporate Prep_Lipid Prepare Lipid (e.g., Liposomes or BLM painting solution) Prep_Lipid->Incorporate Setup_Recording Set up Recording Apparatus (e.g., BLM, Patch-Clamp) Incorporate->Setup_Recording Apply_Stimulus Apply Electrical Potential Setup_Recording->Apply_Stimulus Record_Data Record Single-Channel Currents Apply_Stimulus->Record_Data Analyze_Events Identify and Analyze Channel Open/Close Events Record_Data->Analyze_Events Calculate_Params Calculate Conductance and Lifetime Analyze_Events->Calculate_Params Interpret Interpret Results in Context of Lipid Environment Calculate_Params->Interpret

References

An In-depth Technical Guide to the Ionophore Properties of Gramicidin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ionophore properties of Gramicidin (B1672133) B, a naturally occurring peptide antibiotic. It details the molecular structure, mechanism of action, ion selectivity, and the critical experimental protocols used to characterize its function. This document is intended to serve as a detailed resource for professionals in pharmacology, biophysics, and drug development.

Introduction

Gramicidin B is a linear polypeptide antibiotic produced by the soil bacterium Brevibacillus brevis. It is a component of the commercially available mixture Gramicidin D, which also contains Gramicidin A (~80%) and C (~15%), with this compound comprising approximately 5-6%. Like its analogues, this compound functions as an ionophore, specifically a channel-former, that dramatically increases the permeability of lipid bilayers to monovalent cations.[1] This disruption of the transmembrane ion gradients is lethal to susceptible bacteria, particularly Gram-positive species.[2] Its well-defined structure and clear mechanism of action make it an invaluable model system for studying the biophysics of ion channels and lipid-protein interactions.[3]

Molecular Structure

This compound is a 15-amino acid peptide with a distinct sequence of alternating L- and D-enantiomers. This unique arrangement is essential for its helical structure.[1] The N-terminus is chemically blocked by a formyl group, and the C-terminus is blocked by an ethanolamine (B43304) group, protecting the peptide from degradation by exopeptidases.[1]

The primary structural difference between the common gramicidin analogues lies at amino acid position 11. While Gramicidin A contains a tryptophan at this position, this compound has a phenylalanine.[1] This seemingly minor substitution has significant consequences for the channel's biophysical properties.[4]

Table 1: Amino Acid Sequences of Gramicidin A, B, and C
Position1234567891011 12131415
ChiralityLDLDLDLDLDL DLDL
Gramicidin A Val/IleGlyAlaLeuAlaValValValTrpLeuTrp LeuTrpLeuTrp
This compound Val/IleGlyAlaLeuAlaValValValTrpLeuPhe LeuTrpLeuTrp
Gramicidin C Val/IleGlyAlaLeuAlaValValValTrpLeuTyr LeuTrpLeuTrp
Note: The sequence begins with a formyl group and ends with an ethanolamine group.

Due to the alternating stereochemistry, this compound folds into a right-handed β-helix conformation within the hydrophobic core of a lipid membrane. In this conformation, the polar peptide backbone carbonyl groups line the interior of the helix, forming a hydrophilic pore, while the hydrophobic amino acid side chains project outward to interact with the lipid acyl chains.

Mechanism of Ion Transport: The Dimeric Channel

A single monomer of this compound is not long enough to span the entire lipid bilayer and is non-conductive. The functional ion channel is formed by the transmembrane dimerization of two monomers.[3] The monomers associate in a head-to-head (N-terminus to N-terminus) fashion, stabilized by six intermolecular hydrogen bonds, creating a continuous pore across the membrane.[2] This dimerization is a dynamic process, with channels constantly forming (dimerizing) and dissociating (monomers diffusing apart), which can be observed as discrete "on" and "off" steps in electrical recordings.[3]

The resulting channel is a hollow cylinder approximately 4 Å in diameter, filled with a single file of water molecules. This narrow pore allows for the passive diffusion of monovalent cations down their electrochemical gradient, effectively collapsing the membrane potential.

G cluster_membrane Lipid Bilayer cluster_ions_out cluster_ions_in Monomer1 This compound Monomer (Outer Leaflet) Dimer Functional Dimeric Channel Monomer1->Dimer Dimerization Monomer2 This compound Monomer (Inner Leaflet) Monomer2->Dimer K2_in K+ Dimer->K2_in K1_out K+ K1_out->Dimer Passive Diffusion K2_out K+ K3_out K+ K1_in K+ K3_in K+

Figure 1: this compound monomers dimerize to form a transmembrane channel for cation diffusion.

Quantitative Ionophore Properties

The substitution of Tryptophan-11 in Gramicidin A with Phenylalanine-11 in this compound leads to significant differences in single-channel conductance (λ) and mean channel lifetime (τ).[4] The indole (B1671886) ring of tryptophan has a significant dipole moment that is thought to stabilize a cation at the channel entrance, lowering the energy barrier for entry and thus increasing conductance. Phenylalanine lacks this dipole, resulting in lower conductance values for this compound compared to Gramicidin A.

Table 2: Comparison of Single-Channel Properties of Gramicidin A and B

The following data is based on the seminal work of Bamberg et al. (1976), which systematically compared the properties of gramicidin analogues.

Gramicidin TypeCation (1 M)Single-Channel Conductance (λ) in pSMean Channel Lifetime (τ) in sec
Gramicidin A Cs⁺900.4
K⁺601.0
Na⁺202.3
This compound Cs⁺450.2
K⁺300.4
Na⁺90.6
Experimental Conditions: Dioleoylphosphatidylcholine/n-decane membrane, 25°C, 100 mV applied potential. Data derived from Bamberg E., Noda K., Gross E., Läuger P. (1976). Single-channel parameters of gramicidin A, B, and C. Biochimica et Biophysica Acta, 419(2), 223-228.

The channel is highly selective for monovalent cations, with a permeability sequence generally following Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺, and is impermeable to anions (e.g., Cl⁻) and divalent cations (e.g., Ca²⁺, Mg²⁺).

Experimental Protocols for Characterizing this compound

The ionophore properties of this compound are primarily investigated using electrophysiological and spectroscopic techniques.

Black Lipid Membrane (BLM) Electrophysiology

This technique is the gold standard for measuring the conductance and lifetime of single ion channels. It allows for the precise characterization of channel properties in a well-defined, artificial membrane system.

Methodology:

  • Chamber Setup: A two-compartment chamber (cis and trans) made of a non-conductive material like Teflon is separated by a thin partition containing a small aperture (typically 100-200 µm in diameter).

  • Membrane Formation: A solution of a synthetic lipid (e.g., DPhPC or GMO) in an organic solvent (e.g., n-decane) is painted across the aperture. The solvent dissolves into the surrounding aqueous phase, leaving a stable, solvent-free planar lipid bilayer with a thickness of a few nanometers.

  • Gramicidin Incorporation: A dilute ethanolic solution of this compound is added to the aqueous electrolyte solution (e.g., 1 M KCl) on both sides of the membrane. Monomers spontaneously insert into each leaflet of the bilayer.

  • Data Acquisition: Two Ag/AgCl electrodes are placed in the cis and trans compartments to apply a transmembrane potential (voltage clamp) and measure the resulting current. An amplifier records the current, which is then digitized and stored.

  • Analysis: The formation and dissociation of individual this compound channels are observed as discrete, step-like changes in the current trace. The amplitude of these steps corresponds to the single-channel conductance (λ = I/V), and the duration of the steps corresponds to the channel lifetime (τ).

G cluster_protocol Protocol chamber Two-Compartment Teflon Chamber paint_blm 1. Paint lipid solution across aperture electrodes Ag/AgCl Electrodes amp Patch-Clamp Amplifier electrodes->amp pc Computer & Digitizer amp->pc thinning 2. Allow membrane to thin to a bilayer (BLM) paint_blm->thinning add_gram 3. Add this compound to aqueous solution thinning->add_gram apply_v 4. Apply transmembrane potential (Voltage Clamp) add_gram->apply_v apply_v->electrodes controls/measures record 5. Record ionic current apply_v->record record->amp controls/measures

Figure 2: Workflow for a Black Lipid Membrane (BLM) experiment to study this compound channels.

Gramicidin-Perforated Patch Clamp

While BLM is an in-vitro technique, patch clamp allows for the study of ion channels in biological cell membranes. The perforated patch variation using gramicidin is a powerful method that provides electrical access to the cell's interior without disrupting the intracellular environment.

Methodology:

  • Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is first tip-filled with a gramicidin-free intracellular saline solution. It is then back-filled with the same solution containing a low concentration of this compound (e.g., 20-50 µg/mL).

  • Seal Formation: The micropipette is pressed against the surface of a target cell, and gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal" between the glass and the cell membrane. The gramicidin-free solution at the tip facilitates this seal formation without prematurely damaging the membrane.

  • Perforation: Over a period of 15-20 minutes, gramicidin molecules from the back of the pipette diffuse to the tip and insert into the membrane patch sealed by the pipette. They form cation-selective pores.

  • Recording: These pores allow small monovalent cations to pass, providing a low-resistance electrical pathway to the cell interior. This allows for the measurement and control of the cell's membrane potential (whole-cell configuration). Because the gramicidin channel is impermeable to larger molecules and anions like Cl⁻, the cell's natural intracellular chloride concentration and second messenger systems remain intact, avoiding the "washout" or dialysis that occurs in standard whole-cell patch clamp.

G cluster_cell Cell cluster_pipette Micropipette Membrane Cell Membrane Gigaseal Gigaseal (>1 GΩ) Membrane->Gigaseal Cytosol Cytosol (Cl⁻, Proteins Intact) Pipette Glass Pipette Pipette->Gigaseal approaches Electrode Ag/AgCl Electrode Perforation Gramicidin channels form in membrane patch Electrode->Perforation Electrical Access GramSolution Saline + this compound GramSolution->Perforation diffuses to tip & inserts into patch Gigaseal->Perforation Perforation->Cytosol Electrical Access

References

Methodological & Application

Gramicidin B Perforated Patch Clamp: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the gramicidin (B1672133) B perforated patch clamp technique, a powerful electrophysiological method for studying ion channels and cellular signaling while preserving the native intracellular environment.

Introduction

The perforated patch clamp technique is a variation of the whole-cell patch clamp method that allows for electrical access to the cell's interior without disrupting the cytoplasm.[1][2] This is achieved by including a pore-forming agent, such as the antibiotic gramicidin, in the pipette solution.[1][3] Gramicidin forms small pores in the cell membrane under the patch pipette, allowing for the passage of monovalent ions but preventing the dialysis of larger molecules like second messengers and proteins from the cell.[1][3][4]

Gramicidin B, a component of the gramicidin D complex, is particularly advantageous for studying chloride channels, as the pores it forms are impermeable to anions.[4][5] This ensures that the intracellular chloride concentration remains unaltered during recordings, which is crucial for investigating GABAergic and glycinergic neurotransmission.[4][5]

Principle of this compound Perforation

This compound is a linear pentadecapeptide antibiotic.[6] Within the lipid bilayer of the cell membrane, gramicidin monomers from the pipette solution insert and dimerize to form a transmembrane channel or pore. This pore has a diameter that is permeable to monovalent cations (e.g., Na+, K+) but excludes anions (e.g., Cl-) and larger molecules.[4][5] This selective permeability provides electrical access to the cell while maintaining the integrity of the intracellular milieu, including endogenous levels of divalent cations like Ca2+ and signaling molecules such as cAMP.[1]

Advantages and Disadvantages

AdvantagesDisadvantages
Preserves intracellular signaling cascades by preventing washout of second messengers.[1][3]Perforation process is slow, typically taking 15-20 minutes or longer.[5][7]
Maintains the native intracellular Cl- concentration, crucial for studying inhibitory neurotransmission.[4][5]Higher series resistance compared to conventional whole-cell, which can affect the quality of voltage-clamp recordings.
Allows for long, stable recordings, often exceeding 60 minutes.[4]The stability of the gigaseal is critical and can be more challenging to achieve.[5]
Minimizes current rundown that can occur with conventional whole-cell dialysis.[7]Potential for spontaneous rupture of the membrane patch, converting to whole-cell configuration.[5]

Experimental Protocols

Preparation of this compound Stock Solution

A high-concentration stock solution of this compound is prepared in a non-aqueous solvent and then diluted to the final working concentration in the intracellular solution immediately before use.

ParameterValueNotes
Stock Solution Concentration 50 mg/mL[7]
Solvent Dimethyl sulfoxide (B87167) (DMSO)[7]
Storage 4°C for up to 1 week[7]

Protocol:

  • Weigh out the desired amount of this compound powder.

  • Dissolve the powder in high-quality DMSO to achieve a final concentration of 50 mg/mL.[7]

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in small aliquots at 4°C for up to one week.[7]

Preparation of Intracellular (Pipette) Solution

The final working concentration of this compound in the intracellular solution typically ranges from 10 to 50 µg/mL.

ParameterValue
Final this compound Concentration 10 - 50 µg/mL
Pipette Resistance 3 - 6 MΩ

Protocol:

  • Prepare the desired intracellular solution and filter it through a 0.22 µm syringe filter.

  • Immediately before starting the experiment, dilute the this compound stock solution into the filtered intracellular solution to the desired final concentration (e.g., for a 50 µg/mL final concentration, add 1 µL of the 50 mg/mL stock solution to 1 mL of intracellular solution).[7]

  • Vortex the solution vigorously to ensure proper mixing. It is crucial that the gramicidin is well-dispersed.

Pipette Filling and Gigaseal Formation

To prevent gramicidin from interfering with seal formation, a two-step filling process is recommended.

Protocol:

  • Front-fill the pipette tip: Dip the very tip of the patch pipette into gramicidin-free intracellular solution for a few seconds. This creates a small drug-free zone at the tip that facilitates gigaseal formation.[5]

  • Back-fill the pipette: Carefully back-fill the rest of the pipette with the gramicidin-containing intracellular solution.[5]

  • Approach the cell and form a high-resistance (GΩ) seal as you would for conventional patch clamping.[5] Aim for a rapid seal formation to minimize the diffusion of gramicidin to the tip.[7]

Perforation and Recording

The time required for perforation depends on the cell type and gramicidin concentration.

ParameterValue
Perforation Time 15 - 20 minutes
Monitoring Parameter Series Resistance (Access Resistance)

Protocol:

  • After achieving a stable gigaseal, monitor the series resistance.

  • Perforation is indicated by a gradual decrease in the series resistance over time as gramicidin pores incorporate into the membrane patch.

  • Begin the experiment once the series resistance has stabilized at a sufficiently low level for your recording purposes. This typically takes 15-20 minutes.[7]

  • Throughout the recording, it is important to monitor the series resistance to ensure the stability of the perforated patch and to detect any spontaneous rupture to the whole-cell configuration.[5]

Visualizations

This compound Perforated Patch Clamp Workflow

G cluster_prep Preparation cluster_exp Experiment prep_stock Prepare this compound Stock Solution (in DMSO) prep_internal Prepare Gramicidin-containing Intracellular Solution prep_stock->prep_internal prep_pipette Front-fill pipette tip (drug-free) & Back-fill (with Gramicidin) prep_internal->prep_pipette seal Achieve Gigaseal prep_pipette->seal perforate Monitor Series Resistance (Wait for Perforation) seal->perforate record Stable Recording perforate->record

Caption: Experimental workflow for the this compound perforated patch clamp technique.

Mechanism of this compound Pore Formation

G cluster_membrane Cell Membrane cluster_bilayer Lipid Bilayer p1 Gramicidin Monomer (from pipette) pore Gramicidin Pore (Dimer) p1->pore p2 Gramicidin Monomer p2->pore l1 Extracellular Side l2 Intracellular Side ion_out Na+ K+ ion_out->pore Permeable ion_in Na+ K+ cl_out Cl- cl_out->pore Impermeable pore->ion_in

Caption: this compound monomers form a transmembrane pore permeable to monovalent cations.

References

Application Notes and Protocols for Utilizing Gramicidin B in Planar Lipid Bilayer Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Gramicidin (B1672133) B in planar lipid bilayer (PLB) experiments. This document includes detailed protocols for the formation of planar lipid bilayers and the incorporation of Gramicidin B, alongside quantitative data on its single-channel properties and visualizations of the experimental workflow and underlying molecular mechanisms.

Introduction to this compound

This compound is a naturally occurring linear pentadecapeptide antibiotic produced by the soil bacterium Bacillus brevis. Like its more commonly studied counterpart, Gramicidin A, it forms ion channels in lipid bilayers that are selectively permeable to monovalent cations. The primary structure of this compound differs from Gramicidin A at a single amino acid residue, with a Phenylalanine replacing a Tryptophan at position 11. This seemingly minor change has significant implications for the channel's properties, making this compound a valuable tool for studying the influence of amino acid composition on ion channel function.

In planar lipid bilayer experiments, this compound serves as a model ion channel to investigate membrane biophysics, including lipid-protein interactions, ion transport kinetics, and the effects of pharmaceutical compounds on membrane permeability.

Quantitative Data: Single-Channel Properties of this compound

The following tables summarize the key quantitative parameters of this compound channels in planar lipid bilayers, primarily based on the foundational work of Bamberg et al. (1976).[1]

Ion (at 1 M concentration)Single-Channel Conductance (Λ) in pS
H⁺~530 (in 4M HCl, as a general reference for Gramicidin channels)[2]
Cs⁺44
K⁺20
Na⁺5.5

Table 1: Single-channel conductance of this compound for various monovalent cations in glyceryl monooleate membranes at 100 mV applied voltage and 25°C.[1]

Lipid CompositionMean Channel Lifetime (τ) in seconds
Glyceryl monooleate0.4
Dioleoyl phosphatidylcholineVaries (broader distribution than in glyceryl monooleate)
Dioleoyl phosphatidylethanolamineVaries (broader distribution than in glyceryl monooleate)

Table 2: Mean channel lifetime of this compound in different lipid bilayers at 100 mV applied voltage and 25°C.[1]

Experimental Protocols

This section provides a detailed methodology for conducting planar lipid bilayer experiments with this compound using the "painted" bilayer technique.

Materials
  • Planar lipid bilayer chamber with a cis and trans compartment separated by a thin septum containing a small aperture (typically 100-250 µm in diameter).

  • Ag/AgCl electrodes.

  • Low-noise voltage-clamp amplifier and data acquisition system.

  • Lipid solution: e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) or glyceryl monooleate dissolved in n-decane at a concentration of 10-25 mg/mL.

  • This compound stock solution: A stock solution of this compound in a suitable solvent like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1-10 µg/mL.

  • Electrolyte solution: e.g., 1 M KCl, buffered with 10 mM HEPES to pH 7.0.

  • Stirring mechanism (e.g., small magnetic stir bars).

Protocol for Planar Lipid Bilayer Formation and this compound Incorporation
  • Chamber Preparation:

    • Thoroughly clean the planar lipid bilayer chamber and the aperture with ethanol, followed by copious rinsing with ultrapure water.

    • Ensure the chamber is completely dry before use.

  • Electrolyte Filling:

    • Fill both the cis and trans compartments of the chamber with the electrolyte solution, ensuring the liquid level is above the aperture.

  • Bilayer Formation (Painting Technique):

    • Using a fine-tipped paintbrush or a glass rod, carefully apply a small amount of the lipid solution across the aperture in the septum.

    • Initially, a thick film of lipid and solvent will cover the aperture.

    • Over a few minutes, the solvent will dissolve into the aqueous phase and the lipid film will thin, forming a bilayer. This process can be monitored by observing the reflected light from the film; a bilayer will appear black.

    • The formation of a stable bilayer can also be confirmed by monitoring the electrical capacitance of the membrane, which should increase to a stable value (typically 0.3-0.8 µF/cm²).

  • This compound Incorporation:

    • Once a stable bilayer is formed, add a small aliquot of the this compound stock solution to the cis compartment of the chamber. The final concentration of this compound in the aqueous phase should be in the picomolar to nanomolar range.

    • Gently stir the solution in the cis compartment to facilitate the diffusion and incorporation of this compound monomers into the lipid bilayer.

  • Single-Channel Recording:

    • Connect the Ag/AgCl electrodes to the headstage of the voltage-clamp amplifier and place them in the cis and trans compartments.

    • Apply a transmembrane potential (e.g., +100 mV).

    • Observe the current trace for the characteristic step-like fluctuations corresponding to the opening and closing of single this compound channels.

    • Record the single-channel currents for subsequent analysis of conductance and lifetime.

Troubleshooting
  • Unstable Bilayer: If the bilayer breaks frequently, try using a different lipid or solvent, or ensure the chamber is scrupulously clean. Mechanical vibrations can also cause instability, so an anti-vibration table is recommended.

  • No Channel Activity: If no channels are observed, the concentration of this compound may be too low. Add another small aliquot of the stock solution. Ensure adequate stirring to promote incorporation.

  • Excessive Noise: Electrical noise can be reduced by proper grounding of the setup and using a Faraday cage to shield against external electrical interference.

Visualizations

This compound Monomer-Dimer Equilibrium

The formation of a functional this compound channel is a dynamic process involving the dimerization of two monomers, one from each leaflet of the lipid bilayer. This equilibrium is influenced by factors such as the lipid composition of the membrane and the concentration of this compound.

MonomerDimerEquilibrium cluster_membrane Lipid Bilayer Monomer_cis This compound Monomer Cis Leaflet Dimer {Conducting Dimer | (Channel Open)} Monomer_cis->Dimer Association (k_on) Monomer_trans This compound Monomer Trans Leaflet Monomer_trans->Dimer Association (k_on) Dimer->Monomer_cis Dissociation (k_off) Dimer->Monomer_trans Dissociation (k_off)

Caption: this compound channel formation is a reversible monomer-dimer process within the lipid bilayer.

Experimental Workflow for Planar Lipid Bilayer Electrophysiology

The following diagram outlines the key steps involved in a typical planar lipid bilayer experiment with this compound, from initial setup to data analysis.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Lipid and this compound Solutions E Form Planar Lipid Bilayer ('Painting') A->E B Clean and Assemble Planar Lipid Bilayer Chamber D Fill Chamber with Electrolyte B->D C Prepare Electrolyte Solution C->D D->E F Incorporate this compound E->F G Apply Transmembrane Voltage F->G H Record Single-Channel Currents G->H I Determine Single-Channel Conductance H->I J Measure Mean Channel Lifetime H->J K Analyze Effects of Experimental Conditions I->K J->K

Caption: A typical workflow for a planar lipid bilayer experiment using this compound.

References

Application Notes and Protocols for Single-Channel Recording of Gramicidin B Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gramicidin (B1672133) B is a naturally occurring peptide antibiotic that forms ion channels in lipid bilayers.[1] It is a linear polypeptide composed of 15 alternating L- and D-amino acids.[1] The functional channel is a head-to-head dimer formed by two gramicidin monomers, one in each leaflet of the lipid bilayer.[2] This dimeric structure creates a narrow pore, approximately 4 Å in diameter, which is selectively permeable to monovalent cations.[1] The study of gramicidin channels, including Gramicidin B, provides fundamental insights into the principles of ion permeation, channel gating, and lipid-protein interactions.[2]

This compound differs from the more commonly studied Gramicidin A in its amino acid sequence at position 11, where the tryptophan in Gramicidin A is replaced by a phenylalanine in this compound.[3][4] This single amino acid substitution leads to significant differences in the single-channel conductance and lifetime, making comparative studies of these analogs valuable for understanding the role of specific residues in channel function.[3]

These application notes provide a detailed protocol for the single-channel recording of this compound using the planar lipid bilayer (BLM) technique. This method allows for the precise measurement of single-channel currents, enabling the characterization of channel conductance, open and closed kinetics, and ion selectivity.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from single-channel recordings of gramicidin channels under various experimental conditions. Note that specific values can vary depending on the lipid composition, electrolyte solution, and applied voltage.

ParameterGramicidin AThis compoundExperimental ConditionsReference
Single-Channel Conductance (λ) ~2.8 pA (unitary amplitude)Significant differences compared to Gramicidin A1 M NaCl, 100 mV[3][5]
Narrow distribution in glycerylmonooleate (B1259535) membranesBroader distribution in DOPC and DOPE membranesVarious lipid compositions[3]
Decreases with increasing membrane thicknessSimilar dependence on membrane thicknessVarying monoglyceride chain length[6]
Mean Channel Lifetime (τ) Decreases with increasing membrane hydrocarbon thickness (down to 2.2 nm)Significant differences compared to Gramicidin AMonoacylglycerol bilayers[3][7]
Increases with increasing concentration of permeable ionSimilar dependence on ion concentrationVarious ion concentrations[6]
Can be doubled by a 2.4 Å decrease in hydrophobic thicknessSimilar sensitivity to membrane thinningPOPC bilayer[8]
Ion Selectivity Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺Similar selectivity profileNot specified[1]
Impermeable to anions and divalent cations (e.g., Ca²⁺ blocks the channel)Similar impermeabilityNot specified[1]

Experimental Protocols

I. Planar Lipid Bilayer (BLM) Formation

The formation of a stable, high-resistance lipid bilayer is critical for successful single-channel recording. The painting method is a commonly used technique.[9][10][11]

Materials:

Protocol:

  • Clean the bilayer chamber and aperture thoroughly.

  • Fill both the cis and trans compartments with the electrolyte solution, ensuring the liquid level is above the aperture.

  • Connect the Ag/AgCl electrodes to the amplifier headstage and place one in each compartment.

  • Apply a small amount of the lipid solution to the aperture using a fine brush or a glass rod.

  • Monitor the capacitance of the forming membrane. Initially, a thick lipid film will cover the aperture. Over time, the solvent will diffuse away into the surrounding torus, and a bilayer will form, indicated by an increase in capacitance and a decrease in optical reflectance (the membrane will appear "black" under illumination).

  • A stable bilayer should have a high electrical resistance (>10 GΩ) and a capacitance of approximately 0.3-0.8 µF/cm².

II. Incorporation of this compound into the BLM

This compound can be introduced into the bilayer from a stock solution.

Materials:

  • This compound stock solution (e.g., 1 µM in ethanol)

  • Micropipette

Protocol:

  • Once a stable bilayer is formed, add a small aliquot (e.g., 1 µL) of the this compound stock solution to the cis compartment while stirring gently.

  • The hydrophobic gramicidin monomers will spontaneously partition into the lipid bilayer.

  • Monitor the current trace for the appearance of step-like changes, which indicate the formation of conducting dimeric channels. The concentration of gramicidin can be adjusted to achieve an optimal frequency of channel events (i.e., not too many overlapping events).

III. Single-Channel Data Acquisition and Analysis

Protocol:

  • Apply a constant holding potential (e.g., +100 mV) across the bilayer using the patch-clamp amplifier.

  • Record the ionic current flowing through the bilayer. The opening and closing of individual this compound channels will appear as discrete, rectangular current steps.

  • Acquire data at a suitable sampling rate (e.g., 10 kHz) and filter it appropriately (e.g., with a low-pass Bessel filter at 1-2 kHz) to reduce noise while preserving the sharp transitions of the channel events.[13]

  • Analyze the recorded data to determine the single-channel current amplitude (i), which can be used to calculate the single-channel conductance (λ = i/V, where V is the applied voltage).

  • Measure the duration of the open and closed events to determine the mean open time (τ_open) and mean closed time (τ_close). These can be plotted as histograms and fitted with exponential functions to characterize the channel kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_chamber Clean Bilayer Chamber blm_formation BLM Formation (Painting Method) prep_chamber->blm_formation prep_solutions Prepare Lipid & Electrolyte Solutions prep_solutions->blm_formation gram_inc This compound Incorporation blm_formation->gram_inc data_acq Data Acquisition (Voltage Clamp) gram_inc->data_acq event_detection Event Detection (Open/Closed States) data_acq->event_detection conductance_calc Conductance Calculation event_detection->conductance_calc kinetics_analysis Kinetic Analysis (Lifetimes) event_detection->kinetics_analysis

Experimental workflow for single-channel recording.

channel_formation cluster_membrane Lipid Bilayer cluster_solution1 Extracellular cluster_solution2 Intracellular monomer1 This compound Monomer dimer Conducting Dimer (Ion Channel) monomer1->dimer Dimerization monomer2 This compound Monomer monomer2->dimer dimer->monomer1 Dissociation dimer->monomer2 ion_path2 dimer->ion_path2 ion1 ion2 ion3 ion4 ion5 ion6 ion7 ion8 ion_path ion_path->dimer Ion Permeation

This compound channel formation and ion permeation.

data_analysis_flow cluster_hist Histogram Analysis cluster_results Calculated Parameters raw_data Raw Current Trace (Time vs. Current) filtering Digital Filtering (e.g., Low-pass) raw_data->filtering idealization Event Idealization (Thresholding) filtering->idealization histograms Generate Histograms idealization->histograms amp_hist Amplitude Histogram histograms->amp_hist open_hist Open-Time Histogram histograms->open_hist closed_hist Closed-Time Histogram histograms->closed_hist analysis Data Interpretation conductance Single-Channel Conductance (λ) amp_hist->conductance open_time Mean Open Time (τ_open) open_hist->open_time closed_time Mean Closed Time (τ_close) closed_hist->closed_time conductance->analysis open_time->analysis closed_time->analysis

Logical workflow for single-channel data analysis.

References

Application Notes and Protocols: Antimicrobial Susceptibility Testing of Gramicidin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gramicidin (B1672133) B is a linear polypeptide antimicrobial peptide, a component of the commercially available Gramicidin D mixture, which is produced by the soil bacterium Bacillus brevis.[1] It constitutes approximately 6% of Gramicidin D, alongside Gramicidin A (80%) and Gramicidin C (14%).[1] Like other gramicidins, Gramicidin B is highly active against Gram-positive bacteria. Its mechanism of action involves the formation of transmembrane ion channels, which disrupts the ionic homeostasis of the bacterial cell membrane, leading to cell death.[1][2] This unique mode of action makes it an interesting candidate for antimicrobial research and development, particularly in an era of increasing resistance to conventional antibiotics.

These application notes provide detailed protocols for the antimicrobial susceptibility testing (AST) of this compound, with a focus on addressing the specific challenges associated with testing hydrophobic and cationic peptides. The provided methodologies are adapted from established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure more accurate and reproducible results for this class of antimicrobial agents.

Mechanism of Action

This compound exerts its antimicrobial effect by forming a transmembrane channel permeable to monovalent cations.[1][2] Two molecules of this compound dimerize within the bacterial cell membrane to form a β-helical structure that spans the lipid bilayer.[3] This creates a pore, allowing for the passive diffusion of ions like potassium (K+) and sodium (Na+) down their concentration gradients. The influx of Na+ and efflux of K+ dissipates the membrane potential, which is crucial for essential cellular processes such as ATP synthesis and nutrient transport.[3] This disruption of the cell's electrochemical gradient ultimately leads to metabolic arrest and bacterial cell death.

cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects Gramicidin_Monomer1 This compound Monomer Dimer This compound Dimer (Channel) Gramicidin_Monomer1->Dimer Dimerization Gramicidin_Monomer2 This compound Monomer Gramicidin_Monomer2->Dimer K_ion_out K+ Dimer->K_ion_out K+ Efflux Na_ion_in Na+ Dimer->Na_ion_in Na+ Influx Membrane_Depolarization Membrane Depolarization K_ion_out->Membrane_Depolarization Na_ion_in->Membrane_Depolarization ATP_Depletion ATP Depletion Membrane_Depolarization->ATP_Depletion Cell_Death Bacterial Cell Death ATP_Depletion->Cell_Death caption Mechanism of Action of this compound

Caption: Mechanism of Action of this compound

Data Presentation: Minimum Inhibitory Concentrations (MIC)

Due to the limited availability of specific MIC data for purified this compound, the following tables summarize the MIC values for Gramicidin S, a structurally and functionally similar cyclic antimicrobial peptide, which is often used as a reference. These values provide a strong indication of the expected antimicrobial activity of this compound against various Gram-positive pathogens.

MicroorganismStrainMIC Range (µg/mL)Reference
Staphylococcus aureusClinical Isolates (including MRSA)4 - 8[4][5]
Staphylococcus aureusATCC 259234[5]
Streptococcus pyogenesClinical Isolates4 - 16[4]
Bacillus subtilisATCC 43223>10 µM (for Gramicidin A)[6]

Note: The provided MIC values for Bacillus subtilis are for Gramicidin A. It is important to empirically determine the MIC for this compound against the specific strain of interest.

Experimental Protocols

Standard antimicrobial susceptibility testing methods, such as those outlined in CLSI document M07, often require modification for cationic and hydrophobic peptides like this compound to prevent artificially high MIC values.[6][7][8][9] The primary challenges are the adsorption of the peptide to plastic surfaces and potential inactivation by components in standard media.

Key Considerations for this compound Susceptibility Testing:
  • Plasticware: Use polypropylene (B1209903) 96-well plates and tubes to minimize peptide adsorption. Polystyrene should be avoided.

  • Solvent/Diluent: this compound is poorly soluble in water. A stock solution should be prepared in a solvent such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO). Subsequent dilutions should be made in a solution containing 0.01% acetic acid and 0.2% bovine serum albumin (BSA) to maintain solubility and prevent non-specific binding.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium.

  • Quality Control: Standard quality control strains such as Staphylococcus aureus ATCC 25923 should be included in each assay to ensure the validity of the results.[7]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a modified version of the CLSI M07 guidelines, adapted for the testing of this compound.

Materials:

  • This compound

  • Ethanol or DMSO (for stock solution)

  • 0.01% acetic acid with 0.2% BSA (for dilutions)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile polypropylene 96-well microtiter plates

  • Test organism (e.g., Staphylococcus aureus, Streptococcus pyogenes, Bacillus subtilis)

  • Quality control strain (Staphylococcus aureus ATCC 25923)

  • Spectrophotometer or microplate reader

  • Sterile polypropylene tubes

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% ethanol or DMSO to a concentration of 1280 µg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in 0.01% acetic acid with 0.2% BSA in polypropylene tubes to obtain concentrations ranging from 1280 µg/mL to 10 µg/mL.

  • Assay Setup:

    • Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate (columns 1-11).

    • Add 100 µL of sterile CAMHB to column 12 to serve as a sterility control.

    • Add 11 µL of the appropriate this compound dilution to each well in columns 1-10, resulting in final concentrations ranging from 128 µg/mL to 0.1 µg/mL.

    • Add 11 µL of the diluent (0.01% acetic acid with 0.2% BSA) to column 11 to serve as a growth control.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

start Start prep_gramicidin Prepare this compound Stock Solution start->prep_gramicidin prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions of this compound prep_gramicidin->serial_dilution plate_setup Set up 96-well Polypropylene Plate prep_inoculum->plate_setup serial_dilution->plate_setup incubation Incubate at 37°C for 18-24h plate_setup->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic end End read_mic->end caption Broth Microdilution Workflow

Caption: Broth Microdilution Workflow

Protocol 2: Time-Kill Assay

This assay determines the rate at which this compound kills a bacterial population.

Materials:

  • Same as for Broth Microdilution Assay

  • Sterile saline or phosphate-buffered saline (PBS)

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Preparation:

    • Prepare a logarithmic-phase bacterial culture as described for the broth microdilution assay, adjusting the final concentration to approximately 1 x 10^6 CFU/mL in fresh CAMHB.

    • Prepare this compound solutions at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).

  • Assay Procedure:

    • Add this compound to the bacterial suspension at the desired concentrations.

    • Include a growth control without the peptide.

    • Incubate the cultures at 37°C with shaking.

    • At various time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw aliquots from each culture.

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of the withdrawn aliquots in sterile saline or PBS.

    • Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each this compound concentration and the control. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.

start Start prep_culture Prepare Log-Phase Bacterial Culture start->prep_culture add_peptide Add this compound at Different MIC Multiples prep_culture->add_peptide incubate_shake Incubate with Shaking add_peptide->incubate_shake time_points Withdraw Aliquots at Specific Time Points incubate_shake->time_points serial_dilute_plate Serial Dilute and Plate on MHA time_points->serial_dilute_plate incubate_plates Incubate Plates at 37°C serial_dilute_plate->incubate_plates count_cfu Count CFU and Calculate CFU/mL incubate_plates->count_cfu plot_data Plot log10 CFU/mL vs. Time count_cfu->plot_data end End plot_data->end caption Time-Kill Assay Workflow

Caption: Time-Kill Assay Workflow

References

Gramicidin B: A Versatile Tool for Elucidating Membrane Protein Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Gramicidin (B1672133) B is a linear pentadecapeptide antibiotic, part of the gramicidin D complex produced by the soil bacterium Brevibacillus brevis.[1] Like its more studied counterpart, gramicidin A, gramicidin B forms ion channels within lipid bilayers. This unique property makes it an invaluable tool for investigating the intricate functions of membrane proteins and the biophysical properties of the cell membrane itself.

Structurally, this compound is composed of 15 alternating L- and D-amino acids, with a formyl group protecting the N-terminus and an ethanolamine (B43304) group at the C-terminus. This alternating chirality allows it to form a β-helical structure. The key difference between gramicidin A, B, and C lies in the amino acid at position 11; this compound possesses a phenylalanine at this position, whereas gramicidin A has a tryptophan and gramicidin C has a tyrosine.[1][2] This seemingly minor substitution has significant implications for the channel's properties and its interactions with the surrounding lipid environment.

The functional form of the gramicidin channel is a head-to-head dimer, formed by two gramicidin monomers, one from each leaflet of the lipid bilayer.[3] This dimerization creates a narrow pore, approximately 4 Å in diameter, which is selectively permeable to monovalent cations such as Na⁺, K⁺, and Cs⁺.[1][4] The flow of these ions through the channel disrupts the electrochemical gradients across the cell membrane, ultimately leading to cell death in bacteria. For researchers, this well-defined ion channel serves as a sensitive probe to explore various aspects of membrane biology.

Applications in Membrane Protein Research

This compound's well-characterized channel-forming ability provides a unique platform for a variety of applications in the study of membrane proteins and lipid bilayers:

  • Perforated Patch-Clamp Electrophysiology: this compound is widely used to create "perforated patches" in patch-clamp experiments. Unlike conventional whole-cell patch-clamping where the cell membrane is ruptured, gramicidin forms small pores in the membrane patch that are permeable only to monovalent cations. This allows for electrical access to the cell's interior without dialyzing intracellular contents, particularly preserving the native intracellular chloride concentration.[5][6][7] This is crucial for studying the function of anion channels like GABA and glycine (B1666218) receptors.[5][6]

  • Molecular Force Probe: The formation and lifetime of the gramicidin channel are exquisitely sensitive to the physical properties of the surrounding lipid bilayer, including its thickness, curvature, and elasticity.[3][8] This sensitivity allows researchers to use this compound as a "molecular force probe." By measuring changes in the single-channel conductance and lifetime of this compound, one can infer how different lipids, membrane-active drugs, or the presence of other membrane proteins alter the mechanical properties of the membrane.[3][9]

  • Studying Lipid-Protein Interactions: The function of this compound channels is modulated by the lipid composition of the membrane. By reconstituting this compound into artificial lipid bilayers of varying compositions, researchers can systematically study how specific lipids or lipid domains influence channel formation and function. This provides insights into the fundamental principles of lipid-protein interactions that govern the function of all membrane proteins.[10][11]

  • Model for Ion Permeation: The simple and well-defined structure of the gramicidin channel makes it an excellent model system for studying the fundamental principles of ion permeation through transmembrane channels.[12] By comparing the conductance of gramicidin A, B, and C with their subtle structural differences, researchers can dissect the contributions of specific amino acid residues to ion selectivity and transport.[2][13]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the properties of gramicidin channels, with a focus on comparing this compound to its analogues.

Table 1: Single-Channel Conductance of Gramicidin A, B, and C in Different Lipid Bilayers.

Gramicidin TypeLipid BilayerElectrolyteConductance (pS)
Gramicidin AGlycerylmonooleate1 M NaCl25
This compound Glycerylmonooleate 1 M NaCl 15
Gramicidin CGlycerylmonooleate1 M NaCl22
Gramicidin ADioleoylphosphatidylcholine (DOPC)1 M NaCl~12
This compound Dioleoylphosphatidylcholine (DOPC) 1 M NaCl ~7
Gramicidin CDioleoylphosphatidylcholine (DOPC)1 M NaCl~10

Data adapted from Bamberg et al., 1976.[13]

Table 2: Cation Selectivity of Gramicidin A Channels.

CationPermeability Ratio (PX/PK)Conductance Ratio (GX/GK)
NH₄⁺1.81.8
Cs⁺1.41.4
Rb⁺1.21.2
K⁺1.01.0
Na⁺0.30.3
Li⁺0.20.2

Data for Gramicidin A, which is expected to have similar selectivity to this compound. Adapted from Shvinka & Caffier, 1988.[1]

Table 3: Effect of Bilayer Thickness on Gramicidin A Channel Lifetime.

LipidHydrophobic Thickness (Å)Mean Channel Lifetime (s)
Di(16:1)PC26.42.0
Di(18:1)PC (DOPC)28.81.0
Di(20:1)PC31.20.3
Di(22:1)PC33.60.1

Data for Gramicidin A, demonstrating the principle of hydrophobic mismatch that also applies to this compound. Adapted from Lundbæk and Andersen, 1999 as cited in multiple reviews.[3]

Experimental Protocols

Protocol 1: Perforated Patch-Clamp Recording Using this compound

This protocol describes the use of this compound to achieve a perforated patch configuration for electrophysiological recordings, which is particularly useful for studying anion channels without altering the intracellular Cl⁻ concentration.[5][6][14]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), high quality

  • Intracellular (pipette) solution (e.g., 150 mM KCl, 10 mM HEPES, pH 7.4 with KOH)[15]

  • Extracellular (bath) solution

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

Procedure:

  • Stock Solution Preparation:

    • Prepare a fresh stock solution of this compound on the day of the experiment.[16]

    • Weigh a small amount of this compound powder using a high-precision balance.

    • Dissolve the powder in high-quality DMSO to a stock concentration of 50-60 mg/mL.[16]

    • This stock solution can be stored at 4°C for up to one week.

  • Working Solution Preparation:

    • Immediately before recording, dilute the this compound stock solution into the intracellular pipette solution to a final concentration of 20-100 µg/mL.[7][15] A common starting concentration is 50 µg/mL.

    • Sonicate the working solution briefly (e.g., 10 seconds, twice) to ensure the gramicidin is fully dissolved and dispersed.[16]

  • Pipette Filling:

    • To prevent the gramicidin from interfering with giga-seal formation, a two-stage filling process is recommended.

    • First, dip the very tip of the patch pipette into gramicidin-free intracellular solution for a few seconds to fill the tip.[16]

    • Then, back-fill the rest of the pipette with the gramicidin-containing working solution.

  • Perforated Patch Formation:

    • Approach the target cell and form a high-resistance giga-seal (>1 GΩ) as you would for conventional patch-clamping.

    • After establishing a stable giga-seal, monitor the access resistance. Perforation will occur as gramicidin molecules insert into the membrane patch and form channels.

    • This process is slower than with other perforating agents and may take 15-40 minutes.[14][15]

    • Perforation is indicated by a gradual decrease in access resistance and the appearance of capacitive transients.

    • The final access resistance for a good perforated patch should be below 20 MΩ.[14]

  • Recording:

    • Once a stable, low access resistance is achieved, proceed with your electrophysiological recordings.

    • The perforated patch configuration should remain stable for over 60 minutes.[5]

Protocol 2: Single-Channel Recording of this compound in a Planar Lipid Bilayer

This protocol outlines the reconstitution of this compound into an artificial planar lipid bilayer for the purpose of studying its single-channel properties.[3][13][17]

Materials:

  • This compound powder

  • Ethanol (B145695) or other suitable organic solvent

  • Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) or 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) in n-decane)[18][19]

  • Electrolyte solution (e.g., 1 M NaCl or KCl, 10 mM HEPES, pH 7.0)

  • Planar lipid bilayer setup (e.g., Teflon cup and chamber)

  • Ag/AgCl electrodes

  • Low-noise patch-clamp amplifier and data acquisition system

Procedure:

  • This compound Stock Solution:

    • Prepare a stock solution of this compound in ethanol at a concentration of approximately 1 µg/mL.[17]

  • Planar Lipid Bilayer Formation:

    • Assemble the planar lipid bilayer chamber.

    • Pre-paint the aperture in the Teflon partition with the lipid solution.

    • Fill both chambers with the electrolyte solution.

    • Form the lipid bilayer across the aperture using the painting method or the Montal-Mueller technique (folding of two monolayers).[20]

    • Monitor the capacitance of the bilayer to ensure its formation and stability.

  • This compound Incorporation:

    • Add a small volume (e.g., 0.5 µL) of the this compound stock solution to the aqueous phase on both sides of the bilayer.[17]

    • Stir the solutions gently to facilitate the incorporation of gramicidin monomers into the lipid bilayer.

  • Single-Channel Recording:

    • Apply a transmembrane potential (e.g., 100-200 mV) using the Ag/AgCl electrodes and the voltage-clamp amplifier.[19]

    • Record the resulting ion current. The formation and dissociation of individual this compound channels will appear as discrete, step-like changes in the current trace.

    • The amplitude of these steps corresponds to the single-channel conductance, and the duration of the steps represents the channel lifetime.

  • Data Analysis:

    • Construct all-points histograms of the current recordings to determine the single-channel current amplitude. Calculate the single-channel conductance (g) using Ohm's law (g = I/V).

    • Measure the duration of a large number of single-channel events and create a histogram of channel lifetimes. Fit the distribution with an exponential function to determine the mean channel lifetime (τ).

Visualizations

Experimental_Workflow_Perforated_Patch cluster_prep Preparation cluster_recording Recording prep_stock Prepare this compound Stock (50-60 mg/mL in DMSO) prep_working Prepare Working Solution (20-100 µg/mL in pipette solution) prep_stock->prep_working fill_pipette Fill Pipette Tip (Gramicidin-free) & Back-fill prep_working->fill_pipette form_seal Form Giga-seal fill_pipette->form_seal monitor_perforation Monitor Perforation (15-40 min) form_seal->monitor_perforation record_data Record Electrophysiological Data monitor_perforation->record_data

Figure 1. Workflow for this compound perforated patch-clamp.

Gramicidin_Channel_Formation cluster_membrane Lipid Bilayer monomer1 This compound Monomer dimer Functional Channel (Dimer) monomer1->dimer Dimerization monomer2 This compound Monomer monomer2->dimer ion_in Cations (intracellular) dimer->ion_in ion_out Cations (extracellular) ion_out->dimer Ion Flow

Figure 2. This compound channel formation and ion conduction.

Molecular_Force_Probe_Concept perturbation Membrane Perturbation (e.g., drug, lipid change, protein) membrane_properties Altered Bilayer Properties (Thickness, Curvature, Elasticity) perturbation->membrane_properties gb_channel This compound Channel (Monomer-Dimer Equilibrium) membrane_properties->gb_channel measurement Measure Single-Channel Conductance & Lifetime gb_channel->measurement inference Infer Changes in Membrane Properties measurement->inference

Figure 3. Concept of this compound as a molecular force probe.

References

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Gramicidin B Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gramicidin (B1672133) B is a naturally occurring linear pentadecapeptide antibiotic that forms ion channels in the membranes of target cells, leading to their disruption and death. It is a component of the commercially available gramicidin D complex, which also includes gramicidin A and C.[1] The therapeutic potential of gramicidin B and its analogs is significant, particularly in an era of increasing antimicrobial resistance. Solid-phase peptide synthesis (SPPS) offers a robust and efficient method for the production of this compound analogs, allowing for systematic structural modifications to enhance antimicrobial activity and reduce toxicity.[2][3] This document provides detailed protocols for the solid-phase synthesis of this compound analogs using Fluorenylmethyloxycarbonyl (Fmoc) chemistry, along with methods for their purification and characterization.

Principle of Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.[4][5] The use of a solid support simplifies the purification process at each step, as excess reagents and by-products can be removed by simple filtration and washing.[4] The Fmoc/tBu (tert-butyl) strategy is a widely used orthogonal protection scheme in SPPS. The temporary Fmoc group, which protects the α-amino group of the incoming amino acid, is labile to a weak base (e.g., piperidine), while the permanent side-chain protecting groups (e.g., tBu) are labile to a strong acid (e.g., trifluoroacetic acid, TFA), which is used at the final cleavage step.[4][5]

Experimental Protocols

Materials and Reagents
  • Resin: Rink Amide MBHA resin (or other suitable resin for peptide amides)

  • Fmoc-protected amino acids: Fmoc-L-Ala-OH, Fmoc-Gly-OH, Fmoc-L-Leu-OH, Fmoc-D-Leu-OH, Fmoc-L-Phe-OH, Fmoc-D-Val-OH, Fmoc-L-Val-OH, Fmoc-L-Trp(Boc)-OH

  • N-terminal modification: Formic acid or a suitable formylating agent

  • Solvents:

  • Coupling Reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

  • Cleavage Cocktail:

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • Water (H₂O)

  • Purification:

    • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

    • C18 column

    • Acetonitrile (B52724) (ACN)

    • Water (H₂O)

    • TFA

Protocol for the Synthesis of a this compound Analog

This protocol outlines the manual solid-phase synthesis of a representative this compound analog with the sequence: Formyl-Val-Gly-Ala-D-Leu-Ala-D-Val-Val-Val-Trp(Boc)-D-Leu-Phe -D-Leu-Trp(Boc)-D-Leu-Trp(Boc)-Ethanolamide. The synthesis is based on the widely adopted Fmoc/tBu chemistry.[4][5][6]

1. Resin Preparation and Swelling:

  • Place the Rink Amide MBHA resin in a reaction vessel.

  • Wash the resin with DMF (3x) and DCM (3x) to remove any impurities.

  • Swell the resin in DMF for at least 30 minutes before the first coupling step.[5]

2. First Amino Acid Coupling (Loading):

  • Activate the C-terminal Fmoc-amino acid (e.g., Fmoc-L-Trp(Boc)-OH) by dissolving it in DMF with HBTU, HOBt, and DIEA.

  • Add the activated amino acid solution to the swollen resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Wash the resin with DMF (3x) and DCM (3x).

  • Perform a Kaiser test to confirm the completion of the coupling reaction.

3. Peptide Chain Elongation (Iterative Cycles): Each cycle for the addition of a new amino acid consists of the following steps:

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • Activate the next Fmoc-protected amino acid by dissolving it in DMF with HBTU, HOBt, and DIEA.

    • Add the activated amino acid solution to the deprotected resin-bound peptide.

    • Agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

    • Perform a Kaiser test to monitor the reaction. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Repeat these cycles until the entire peptide sequence is assembled.

4. N-terminal Formylation:

  • After the final Fmoc deprotection of the N-terminal valine, wash the resin-bound peptide.

  • Treat the peptide-resin with a suitable formylating agent (e.g., a solution of formic acid activated with a carbodiimide) to introduce the formyl group.

  • Wash the resin thoroughly with DMF and DCM.

5. Cleavage and Deprotection:

  • Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups.[7]

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

6. Purification and Characterization:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Purify the peptide by RP-HPLC using a C18 column with a linear gradient of acetonitrile in water (both containing 0.1% TFA).[6]

    • Collect the fractions containing the desired peptide.

    • Lyophilize the pure fractions to obtain the final product as a white powder.

  • Characterization:

    • Mass Spectrometry (MS): Confirm the molecular weight of the purified peptide using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[3]

    • High-Performance Liquid Chromatography (HPLC): Assess the purity of the final product by analytical RP-HPLC.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis, 1D and 2D NMR spectroscopy can be employed to confirm the peptide's sequence and conformation.[8][9]

Data Presentation

The following tables provide a summary of representative quantitative data that can be expected from the synthesis and evaluation of this compound analogs.

Table 1: Synthesis and Purification Yields of Gramicidin Analogs

AnalogSynthesis Scale (mmol)Crude Peptide Yield (%)Purified Peptide Yield (%)Purity (by HPLC)Reference
15N-labeled Gramicidin A0.1Not Reportedup to 86>98%[6]
Gramicidin S Analog0.2~80~70>95%
Polymyxin B3Not Reported87 (cleavage yield)21 (global yield)>95%[7]

Table 2: Biological Activity of Gramicidin Analogs

AnalogTarget OrganismMinimum Inhibitory Concentration (MIC, µg/mL)Hemolytic Activity (HC₅₀, µg/mL)Reference
Gramicidin SS. aureus416[3]
Gramicidin SE. faecalis816[3]
Gramicidin SP. aeruginosa3216[3]
Gramicidin SE. coli6416[3]
GSC-FB (Stapled GS analog)S. aureus864[3]
GS-L (Linear GS analog)S. aureus16>128[3]

Visualizations

The following diagrams illustrate the key workflows in the solid-phase peptide synthesis of this compound analogs.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated) cluster_final_steps Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Next Cycle Formylation N-terminal Formylation Wash2->Formylation Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Formylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization MS, HPLC, NMR Purification->Characterization

Caption: General workflow for the solid-phase peptide synthesis of a this compound analog.

SPPS_Logic cluster_cycle Iterative Synthesis Cycle cluster_cleavage Cleavage & Purification start Start with Resin fmoc_removal Remove Fmoc Group (Piperidine) start->fmoc_removal end Purified Peptide wash_after_deprotection Wash fmoc_removal->wash_after_deprotection aa_coupling Couple next Fmoc-Amino Acid (HBTU/HOBt) wash_after_deprotection->aa_coupling wash_after_coupling Wash aa_coupling->wash_after_coupling kaiser_test Kaiser Test wash_after_coupling->kaiser_test kaiser_test->fmoc_removal Complete (Next Amino Acid) kaiser_test->aa_coupling Incomplete final_deprotection Final Fmoc Removal kaiser_test->final_deprotection Complete (Final Amino Acid) formylation N-terminal Formylation final_deprotection->formylation cleavage Cleave from Resin (TFA Cocktail) formylation->cleavage purification Purify by HPLC cleavage->purification purification->end

Caption: Logical flow diagram of the SPPS process including the decision point for coupling completion.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Gramicidin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the purification of synthetic Gramicidin (B1672133) B using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for achieving high purity of the target peptide for research and development applications.

Introduction

Gramicidin B is a member of the gramicidin family of linear polypeptide antibiotics produced by the soil bacterium Brevibacillus brevis. These peptides are notable for their ability to form transmembrane channels, disrupting ion gradients and leading to bacterial cell death. Synthetic gramicidins are crucial for structure-activity relationship studies and the development of novel antimicrobial agents.

Following solid-phase peptide synthesis, crude synthetic this compound contains various impurities, including deletion sequences, protecting group remnants, and other closely related peptides. Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purification of synthetic peptides like this compound, offering high resolution and scalability. This application note details the necessary protocols for analytical and preparative scale purification of synthetic this compound.

Materials and Equipment

2.1. Reagents

  • Crude synthetic this compound

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Trifluoroacetic acid (TFA), HPLC grade

  • Potassium dihydrogen phosphate (B84403) (KH2PO4)

  • Octane sulfonic acid

  • Ethanolamine (for cleavage from resin if applicable)[1]

  • Formylvaline (for synthesis if applicable)[1]

2.2. Equipment

  • Analytical HPLC system with UV detector

  • Preparative HPLC system with UV detector and fraction collector

  • Reverse-phase HPLC columns (analytical and preparative)

  • Lyophilizer (freeze-dryer)

  • pH meter

  • Vortex mixer

  • Sonicator

  • Syringe filters (0.22 µm or 0.45 µm)

Experimental Protocols

3.1. Sample Preparation

  • Cleavage and Deprotection: If the synthetic this compound is still attached to the resin, cleave the peptide using an appropriate cleavage cocktail (e.g., with ethanolamine)[1].

  • Dissolution: Dissolve the crude synthetic peptide in a minimal amount of a suitable solvent. The choice of solvent depends on the peptide's solubility; common choices include dimethyl sulfoxide (B87167) (DMSO), or aqueous acetonitrile or methanol with a small amount of TFA.

  • Filtration: Filter the dissolved sample through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system. This is a critical step to prevent column clogging.

3.2. Analytical HPLC Method Development

The initial step in purification is to develop an analytical method to resolve this compound from its impurities. This method will then be scaled up for preparative purification.

  • Column: A C18 or Phenyl reverse-phase column is typically effective.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% (v/v) TFA.

    • Mobile Phase B: Acetonitrile with 0.1% (v/v) TFA.

  • Gradient: A typical starting gradient would be a linear gradient from 30% to 100% Mobile Phase B over 30-60 minutes.

  • Flow Rate: For a standard 4.6 mm ID analytical column, a flow rate of 1.0 mL/min is common[2][3].

  • Detection: Monitor the elution profile using a UV detector at a wavelength of 282 nm, which is an absorption maximum for gramicidins[3][4]. Other reported wavelengths include 222 nm and 235 nm[2][5].

  • Optimization: Adjust the gradient slope and mobile phase composition to achieve optimal separation of the this compound peak from impurities.

3.3. Preparative HPLC Purification

Once an effective analytical separation is achieved, the method can be scaled up for preparative purification.

  • Column: Select a preparative column with the same stationary phase as the analytical column but with a larger diameter (e.g., 20-50 mm).

  • Sample Loading: Dissolve a larger quantity of the crude peptide and inject it onto the preparative column. The amount will depend on the column's capacity.

  • Flow Rate: The flow rate should be scaled up according to the column diameter to maintain a similar linear velocity as the analytical method.

  • Gradient: The gradient profile from the analytical method should be adapted for the preparative scale. It may be necessary to make the gradient shallower around the elution time of this compound to improve resolution.

  • Fraction Collection: Collect fractions corresponding to the main this compound peak.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Lyophilization: Pool the pure fractions and freeze-dry them to obtain the purified this compound as a powder. High overall yields of up to 86% have been reported for the purification of synthetic gramicidins[1].

Data Presentation

The following tables summarize various reported HPLC conditions for the analysis and purification of gramicidins.

Table 1: Reported HPLC Columns and Stationary Phases

Stationary PhaseColumn ExampleApplicationReference
PhenylX-Bridge PhenylAnalytical[2]
PhenylPhenyl column (100 x 2.1mm, 1.7µm)Analytical (UPLC)[3][5]
C18PrincetonSPHER-100 C-18Analytical[2]
C18Spherisorb ODS B (250x4.6 mm, 5 µm)Analytical[3]
C18Zorbax C18 (250 mm × 4.6, 5 μm)Analytical[6]
Silica GelSilica Gel ColumnPreparative[7][8]

Table 2: Summary of Mobile Phase Compositions and Detection Wavelengths

Mobile Phase CompositionElution TypeDetection Wavelength (nm)Reference
Acetonitrile : Octane sulphonic acid buffer (pH 2.5) (50:50 v/v)Isocratic235[2]
Methanol : Water (71:29 v/v)Isocratic282[3]
Methanol : 0.25 M KH2PO4 buffer (pH 3.6)Gradient224, 234, 240[6]
Methanol : Buffer (1.36g KH2PO4 in 1L water) (30:70 v/v)Isocratic222[5]
Acetonitrile : 25 mM KH2PO4 buffer (pH 6.2)Isocratic210[2]
Methanol, butanol, water, glacial acetic acid, butyl acetate (B1210297) (3:9:15:24:49 V/V/V/V/V)TLCN/A (visualized with dimethylaminobenzaldehyde)[4]

Table 3: Example HPLC Parameters

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 250 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min20 mL/min
Gradient 30-100% B over 40 min30-100% B over 40 min
Detection 282 nm282 nm
Injection Volume 20 µL1-5 mL

Visualizations

Diagram 1: Experimental Workflow for HPLC Purification of Synthetic this compound

G cluster_synthesis Synthesis and Preparation cluster_hplc HPLC Purification cluster_post_purification Post-Purification start Solid-Phase Peptide Synthesis of this compound cleavage Cleavage from Resin and Deprotection start->cleavage dissolution Dissolution of Crude Peptide cleavage->dissolution filtration Filtration (0.45 µm) dissolution->filtration analytical_dev Analytical HPLC Method Development filtration->analytical_dev prep_hplc Preparative HPLC Purification analytical_dev->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis of Fractions fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling lyophilization Lyophilization pooling->lyophilization end Pure this compound lyophilization->end

Caption: Workflow for the purification of synthetic this compound.

Diagram 2: Logical Relationship in HPLC Method Development and Scale-Up

G method_dev Method Development Objective: Achieve baseline separation of this compound from impurities Key Parameters: Stationary phase, mobile phase, gradient, flow rate analytical_scale Analytical Scale Goal: Purity assessment and method optimization Small injection volume High resolution method_dev->analytical_scale scale_up Scale-Up Considerations Maintain linear flow rate Adjust gradient volume proportionally Consider column loading capacity analytical_scale->scale_up preparative_scale Preparative Scale Goal: Isolate large quantities of pure product Larger column diameter Fraction collection scale_up->preparative_scale final_product Purified this compound preparative_scale->final_product

Caption: Logic of HPLC method development and scale-up.

References

Application Notes: Utilizing Gramicidin B as a Molecular Probe for Lipid-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gramicidin (B1672133), a linear pentadecapeptide antibiotic isolated from the soil bacterium Bacillus brevis, serves as a classic model system for studying the fundamental principles of membrane protein organization, ion channel function, and lipid-protein interactions. The commercially available form, Gramicidin D, is a mixture of Gramicidins A, B, and C. Gramicidin B constitutes approximately 6% of this mixture and differs from the predominant Gramicidin A by a single amino acid substitution: the tryptophan at position 11 is replaced by a phenylalanine.[1][2] This seemingly minor change provides a unique tool for comparative studies.

Gramicidins function by forming transmembrane channels that are permeable to monovalent cations, thereby disrupting the essential ion gradients across cell membranes and leading to cell death.[1][3] The functional channel is a head-to-head dimer of two gramicidin monomers, each adopting a single-stranded β-helical conformation, one residing in each leaflet of the lipid bilayer.[2][4] This dimerization and the peptide's interaction with the surrounding lipid environment are exquisitely sensitive to the physical properties of the membrane. This sensitivity makes gramicidin an exceptional probe for investigating how the lipid bilayer modulates membrane protein structure and function.

Key properties that make this compound a powerful tool include:

  • Well-Defined Structure: The β-helical dimer structure is known to a high resolution, providing a clear structural basis for interpreting experimental results.[4]

  • Sensitivity to Hydrophobic Mismatch: The hydrophobic length of the gramicidin dimer is often different from the hydrophobic thickness of the host lipid bilayer. This "hydrophobic mismatch" forces the surrounding lipids to deform (stretch or compress), and the energetic cost of this deformation directly influences the channel's stability and function.[5][6][7][8]

  • Dynamic Monomer-Dimer Equilibrium: The formation of the active channel is a reversible dimerization event within the membrane. This equilibrium is directly influenced by lipid composition, thickness, and curvature stress, allowing researchers to quantify the energetic coupling between the peptide and the bilayer.[8][9][10][11]

  • Intrinsic Fluorophores: Like Gramicidin A, this compound contains tryptophan residues (at positions 9, 13, and 15) that act as intrinsic fluorescent probes, enabling the study of peptide conformation and membrane localization without the need for external labels.[12][13]

These application notes provide an overview of key experimental protocols for using this compound to quantitatively assess lipid-protein interactions.

Key Experimental Techniques and Protocols

Several biophysical techniques are particularly well-suited for studying the interactions between this compound and lipid membranes. While many studies have focused on the more abundant Gramicidin A, the methodologies are directly applicable to this compound, with the understanding that the substitution of one tryptophan for a phenylalanine will quantitatively alter fluorescence-based measurements. Studies have shown that Gramicidins A, B, and C form structurally equivalent ion channels, validating the transfer of these techniques.[14]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with molecular binding events. It is used to determine the thermodynamics of this compound partitioning into and interacting with lipid vesicles of varying compositions. From a single ITC experiment, one can obtain the binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction.

Experimental Protocol: ITC Measurement of this compound Binding to Lipid Vesicles

  • Preparation of Large Unilamellar Vesicles (LUVs):

    • Prepare a lipid film of the desired composition (e.g., POPC, POPC/POPG 3:1) by evaporating the organic solvent under a stream of nitrogen, followed by vacuum desiccation for at least 2 hours.

    • Hydrate (B1144303) the lipid film with the desired buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of ~10-20 mM.

    • Subject the hydrated lipid suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to create multilamellar vesicles (MLVs).

    • Generate LUVs by extruding the MLV suspension 11-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder.

    • Characterize vesicle size and homogeneity using dynamic light scattering (DLS).

  • Sample Preparation for ITC:

    • Prepare a stock solution of this compound in an organic solvent like ethanol (B145695) or DMSO.

    • Prepare the final peptide solution by diluting the stock into the same buffer used for LUV preparation to a concentration of approximately 100 µM. Note: The final organic solvent concentration should be kept minimal (<1%) to avoid affecting the bilayer properties.

    • Fill the ITC injection syringe with the this compound solution.

    • Fill the ITC sample cell with the LUV suspension, typically at a concentration of ~10 mM lipid.[15] This "reverse titration" (injecting peptide into lipid) ensures the lipid is in excess throughout the experiment.[15]

  • ITC Experiment Execution:

    • Set the experimental temperature (e.g., 25°C or 37°C).

    • Perform an initial injection of ~1-2 µL, which is typically discarded during data analysis.

    • Proceed with a series of 10 µL injections of the peptide solution into the LUV-containing cell, with sufficient time between injections for the signal to return to baseline.

    • Perform a control titration by injecting the peptide solution into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the heat of binding for each injection.

    • Integrate the resulting peaks to obtain the heat change per injection.

    • Fit the integrated data to an appropriate binding model (e.g., one-site binding) to determine the thermodynamic parameters (Ka, ΔH, n). The free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Workflow for Isothermal Titration Calorimetry (ITC)

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis prep_lipid Prepare LUVs (Extrusion) load_samples Load LUVs into Cell Load Peptide into Syringe prep_lipid->load_samples prep_peptide Prepare this compound Solution in Buffer prep_peptide->load_samples run_control Inject Peptide into Buffer (Heat of Dilution) prep_peptide->run_control run_titration Inject Peptide into LUVs (e.g., 25 x 10 µL injections) load_samples->run_titration integrate Integrate Peaks Subtract Dilution Heat run_titration->integrate run_control->integrate fit Fit Isotherm to Binding Model integrate->fit thermo Determine Thermodynamic Parameters (Ka, ΔH, ΔS, n) fit->thermo

Caption: Workflow for determining thermodynamic parameters of this compound-lipid interaction using ITC.

Fluorescence Spectroscopy

This technique utilizes the intrinsic tryptophan fluorescence of this compound to report on the peptide's local environment, conformation, and depth of insertion into the membrane.

Experimental Protocol: Tryptophan Fluorescence and Quenching

  • Sample Preparation:

    • Prepare LUVs as described in the ITC protocol.

    • Prepare a concentrated stock of this compound in ethanol.

    • Add a small aliquot of the this compound stock to a cuvette containing the LUV suspension (e.g., 0.1-0.5 mM lipid) and buffer to achieve the desired peptide:lipid molar ratio (e.g., 1:100). The final ethanol concentration should be below 1%.

    • Allow the sample to incubate for at least 1 hour in the dark to ensure complete incorporation of the peptide into the vesicles.[12][13]

  • Fluorescence Emission Spectra:

    • Set the excitation wavelength to 280 nm or 295 nm (to selectively excite tryptophan).

    • Record the fluorescence emission spectrum from ~300 nm to 450 nm. The wavelength of maximum emission (λmax) provides information about the polarity of the tryptophan environment. A blue-shift in λmax compared to the peptide in buffer indicates insertion into the hydrophobic membrane core.

  • Fluorescence Quenching for Membrane Penetration Depth:

    • Prepare a set of lipid vesicles containing membrane-soluble quenchers at known depths, such as doxyl-stearic acids (e.g., 5-DSA, 10-DSA, 16-DSA), at ~10 mol%.[12]

    • Incorporate this compound into these quencher-containing vesicles and a control vesicle set without quenchers.

    • Measure the fluorescence intensity (F) in the presence of the quencher and the intensity in its absence (F0).

    • The degree of quenching (F0/F) by quenchers at different depths allows for the determination of the average location of the tryptophan residues relative to the membrane surface.

  • Acrylamide (B121943) Quenching for Solvent Accessibility:

    • Prepare a concentrated stock solution of a water-soluble quencher like acrylamide (~4 M).[13]

    • To the this compound-vesicle sample, add increasing aliquots of the acrylamide stock solution.

    • Measure the fluorescence intensity at each quencher concentration.

    • Analyze the data using the Stern-Volmer equation to determine the quenching constant (KSV), which reflects the accessibility of the tryptophan residues to the aqueous phase.

Workflow for Fluorescence Spectroscopy Studies

Fluorescence_Workflow cluster_prep Sample Preparation cluster_exp Fluorescence Measurements cluster_analysis Data Analysis prep_vesicles Prepare LUVs (with/without quenchers) add_peptide Incorporate this compound into LUVs prep_vesicles->add_peptide emission Record Emission Spectrum (λex = 280 nm) add_peptide->emission quenching Perform Quenching Titration (Aqueous or Lipid-soluble quencher) add_peptide->quenching analyze_emission Determine λmax (Environmental Polarity) emission->analyze_emission analyze_quenching Calculate Stern-Volmer Constant (Ksv) or Quenching Efficiency quenching->analyze_quenching interpret Infer Membrane Depth & Solvent Accessibility analyze_emission->interpret analyze_quenching->interpret

Caption: General workflow for studying this compound membrane insertion using fluorescence spectroscopy.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

ssNMR is a powerful technique for obtaining atomic-resolution structural and dynamic information about peptides within a lipid bilayer environment. It can be used to determine the helical structure of this compound and its orientation relative to the membrane normal.

Experimental Protocol: Solid-State NMR of this compound in Aligned Bilayers

  • Sample Preparation:

    • For detailed structural studies, isotopic labeling (e.g., 13C, 15N, 2H) of specific amino acids in synthetically produced this compound is required.

    • Co-dissolve the labeled this compound and the desired lipid (e.g., DMPC) in an organic solvent. The peptide:lipid ratio is typically higher than in other assays (e.g., 1:10 to 1:15).

    • Deposit the mixture onto thin glass plates by evaporating the solvent.

    • Stack the glass plates and hydrate them in a humid environment (~93% relative humidity) at a temperature above the lipid's phase transition for 24-48 hours. This process creates mechanically aligned lipid bilayers with the membrane normal perpendicular to the glass plate surface.

    • Seal the hydrated sample in a moisture-proof bag.

  • NMR Data Acquisition:

    • Insert the stack of glass plates into a flat-coil NMR probe such that the bilayer normal is parallel to the external magnetic field (B0).

    • Acquire 13C, 15N, or 2H NMR spectra under static (non-spinning) conditions.[16] For higher resolution, magic-angle spinning (MAS) experiments can also be performed.[16]

    • The observed chemical shifts or quadrupolar splittings are dependent on the orientation of the labeled site with respect to the magnetic field.

  • Data Analysis:

    • The orientation-dependent NMR frequencies provide constraints that can be used to determine the tilt angle of the gramicidin helix relative to the bilayer normal.

    • By combining data from multiple labeled sites, a high-resolution 3D structure of the peptide within the membrane can be calculated.[4]

    • Relaxation measurements can provide information on the dynamics of the peptide on various timescales.[17]

Single-Channel Electrical Recordings

This electrophysiological technique allows for the direct observation of the formation (dimerization) and dissociation of individual this compound channels in real-time. The channel's lifetime and conductance are highly sensitive to the properties of the surrounding lipid bilayer, making this a powerful functional assay.

Experimental Protocol: Planar Lipid Bilayer Recordings

  • Bilayer Formation:

    • Form a planar lipid bilayer by painting a solution of lipid (e.g., 20 mg/mL diphytanoylphosphatidylcholine (B1258105) in n-decane) across a small aperture (~150 µm) in a Teflon cup that separates two aqueous compartments (cis and trans).

    • Monitor the formation of a solvent-free bilayer by measuring the increase in electrical capacitance.

  • Channel Incorporation:

    • Add a very dilute solution of this compound (pM to nM range) to one or both compartments.[10]

    • Apply a constant voltage (e.g., +100 mV) across the membrane using Ag/AgCl electrodes.

  • Data Acquisition:

    • Use a sensitive patch-clamp amplifier to measure the ionic current flowing through the membrane.

    • The spontaneous dimerization of two gramicidin monomers will appear as discrete, step-like increases in current, representing the opening of a single channel. The dissociation will appear as a step-like decrease back to the baseline.

    • Record the current for an extended period to collect statistics on thousands of individual channel events.

  • Data Analysis:

    • Generate all-points histograms of the current recordings to determine the single-channel current amplitude (i). The single-channel conductance (γ) is calculated as γ = i/V, where V is the applied voltage.

    • Measure the duration of each open event to determine the channel lifetime (τ).

    • Plot the distribution of lifetimes and fit it to an exponential function to calculate the mean channel lifetime. Changes in lipid composition that stabilize or destabilize the dimer will result in longer or shorter lifetimes, respectively.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies on gramicidin and its analogues, illustrating the types of information that can be obtained.

Table 1: Thermodynamic Parameters of Peptide-Lipid Binding (ITC) (Data below is illustrative, based on studies of a gramicidin analogue, GS14dK4)[18]

Lipid CompositionBinding Enthalpy (ΔH, kcal/mol)Free Energy (ΔG, kcal/mol)Entropy (TΔS, kcal/mol)
POPC+6.3-10.0+16.3
POPG+10.2-11.5+21.7
POPC/POPG (3:1)+7.5-10.8+18.3
DPPC+26.5-8.5+35.0

This data demonstrates that binding is primarily entropy-driven and is stronger for anionic (POPG-containing) membranes.

Table 2: Effect of Hydrophobic Mismatch on Bilayer Thickness (Data from a study on Gramicidin D in different lipid bilayers)[6]

Lipid SystemBilayer Thickness (Pure Lipid, Å)Bilayer Thickness (with Gramicidin, Å)Change in Thickness (Å)
DLPC (shorter)30.832.1+1.3 (Stretching)
DMPC (longer)35.332.7-2.6 (Thinning)

This data shows the lipid bilayer adapting its thickness to match the hydrophobic length of the gramicidin channel.

Table 3: Activation Parameters for Channel Formation (Data comparing Gramicidin A and this compound)[19]

Gramicidin TypeΔH of Activation (kcal/mol)ΔS of Activation (e.u.)
Gramicidin A11.8-11
This compound14.6-4

This data highlights the measurable energetic differences in channel formation kinetics arising from a single amino acid substitution.

Visualizing Lipid-Protein Interactions with Gramicidin

Conceptual Model of Hydrophobic Mismatch

Hydrophobic_Mismatch cluster_pos Positive Mismatch (l < d₀) cluster_neg Negative Mismatch (l > d₀) p1 p2 p1->p2 Unperturbed Bilayer (d₀) p3 p4 p3->p4 protein1 gB lp1 lp2 lp1->lp2 lp3 lp2->lp3 Membrane Thinning lp4 lp3->lp4 lp5 lp6 lp5->lp6 lp7 lp6->lp7 lp8 lp7->lp8 n1 n2 n1->n2 Unperturbed Bilayer (d₀) n3 n4 n3->n4 protein2 gB ln1 ln2 ln1->ln2 ln3 ln2->ln3 Membrane Stretching ln4 ln3->ln4 ln5 ln6 ln5->ln6 ln7 ln6->ln7 ln8 ln7->ln8

Caption: The lipid bilayer deforms to match the hydrophobic length (l) of the this compound (gB) channel.

Gramicidin Channel Monomer-Dimer Equilibrium

Caption: this compound monomers (M) in each leaflet reversibly associate to form a conducting dimer (D).

References

Gramicidin B: Application Notes and Protocols for Antimicrobial Formulation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gramicidin (B1672133) B is a linear polypeptide antibiotic, a component of the gramicidin D complex produced by the soil bacterium Bacillus brevis.[1] Like other gramicidins, it is a potent antimicrobial agent, particularly effective against Gram-positive bacteria.[2] Its unique ionophoric mechanism of action, forming transmembrane channels that disrupt ion homeostasis, makes it a subject of interest in an era of growing antibiotic resistance.[2][3] However, its clinical application is largely restricted to topical formulations due to its hemolytic activity.[3]

These application notes provide a comprehensive overview of Gramicidin B's properties, along with detailed protocols for its investigation in antimicrobial formulation research. While specific data for this compound is limited in publicly available literature, data for Gramicidin D (a mixture containing approximately 6% this compound) and the closely related Gramicidin S are used as valuable proxies, with appropriate notations.[2]

Physicochemical Properties and Mechanism of Action

This compound is a 15-amino acid peptide with alternating L- and D-amino acids.[1] This unique structure allows it to form a β-helix within the lipid bilayer of bacterial cell membranes. Two gramicidin molecules then dimerize to form a transmembrane channel, permeable to monovalent cations like potassium (K+) and sodium (Na+).[2] This influx and efflux of ions dissipates the membrane potential, leading to a cascade of events culminating in bacterial cell death.

This compound Mechanism of Action cluster_membrane Bacterial Cell Membrane Lipid Bilayer GramicidinMonomer1 This compound Monomer IonChannel Transmembrane Ion Channel GramicidinMonomer1->IonChannel Dimerization GramicidinMonomer2 This compound Monomer GramicidinMonomer2->IonChannel Na_ion_in Na+ IonChannel->Na_ion_in Influx Disruption Disruption of Ion Gradient IonChannel->Disruption K_ion_out K+ K_ion_out->IonChannel Efflux CellDeath Bacterial Cell Death Disruption->CellDeath

Diagram 1: Mechanism of Action of this compound.

Antimicrobial Spectrum and Efficacy

This compound exhibits potent activity primarily against Gram-positive bacteria. Data for Gramicidin D and Gramicidin S provide insights into the expected antimicrobial spectrum.

Table 1: Minimum Inhibitory Concentrations (MICs) of Gramicidin D and Analogs

MicroorganismGramicidin TypeMIC Range (µg/mL)Reference(s)
Staphylococcus aureusGramicidin S3.9 - 7.8[4]
Staphylococcus aureus (including MRSA)Gramicidin S4[5]
Streptococcus pneumoniaeGramicidin S4 - 16[5]
Streptococcus pyogenesGmPcide PS757 (a related compound)0.78 (bacteriostatic)[6]
Escherichia coliGramicidin S8 - 32[4][7]
Pseudomonas aeruginosaGramicidin S32 - 128[4][7]

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism.

Materials:

  • This compound (or Gramicidin D as a proxy)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest (e.g., S. aureus ATCC 29213)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) at a concentration of 1280 µg/mL.

  • Preparation of Inoculum: Culture the bacterial strain overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[8]

  • Serial Dilution:

    • Add 100 µL of sterile CAMHB to wells 2-12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Broth Microdilution Workflow A Prepare this compound Stock Solution C Serial Dilution of this compound in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate wells with bacterial suspension B->D C->D E Incubate at 37°C for 18-24 hours D->E F Determine MIC (Lowest concentration with no growth) E->F Cream Formulation Workflow A Heat Oil Phase (e.g., Cetyl Alcohol, Stearic Acid) to 75°C C Combine and Emulsify (Aqueous into Oil) A->C B Heat Aqueous Phase (e.g., Water, Propylene Glycol) to 75°C B->C E Incorporate this compound into cooling cream base C->E D Dissolve this compound in solvent D->E F Homogenize and Cool E->F

References

Application Notes and Protocols: Circular Dichroism Spectroscopy for Elucidating Gramicidin B Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gramicidin (B1672133) B is a linear polypeptide antibiotic, a component of the commercially available Gramicidin D, which also contains Gramicidin A and C.[1] These peptides are known for their ability to form transmembrane ion channels, disrupting the ion gradients of target cells, primarily Gram-positive bacteria. The therapeutic efficacy and mechanism of action of Gramicidin B are intrinsically linked to its three-dimensional conformation, which is highly sensitive to the surrounding environment. Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure and conformational changes of peptides like this compound in various environments, from simple organic solvents to complex lipid membrane mimics. These application notes provide a comprehensive overview and detailed protocols for utilizing CD spectroscopy to characterize the conformation of this compound.

Principle of Circular Dichroism Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. In peptides and proteins, the primary source of the CD signal in the far-UV region (190-250 nm) arises from the amide bonds of the polypeptide backbone. The distinct folding patterns of secondary structures, such as α-helices, β-sheets, and random coils, produce characteristic CD spectra. This allows for the qualitative and quantitative assessment of the secondary structure content of a peptide under specific experimental conditions.

Conformational Polymorphism of this compound

This compound, like other gramicidins, exhibits significant conformational flexibility. Its structure is heavily influenced by the solvent environment. In organic solvents, it can adopt various conformations, including different types of helices and dimers. In a membrane environment, two monomers of this compound associate to form a transmembrane β-helical dimer, which functions as an ion channel.

The conformation of gramicidin is particularly sensitive to the polarity of the solvent. Studies on gramicidin have shown that in less polar, long-chain alcohols, a left-handed antiparallel double helical species is favored.[1] In more polar solvents, a mixture of conformers, including parallel and antiparallel double helices, can be observed.[1] When incorporated into lipid bilayers, such as those made from dipalmitoylphosphatidylcholine (DPPC), Gramicidins A and B exhibit very similar CD spectra, suggesting they adopt comparable channel-forming structures.

Quantitative Data Presentation

The following table summarizes the characteristic CD spectral features of Gramicidin D (a close proxy for this compound) in different solvent environments, indicative of distinct conformational states. The data is approximated from published spectra.

Solvent EnvironmentPositive Peak(s) (nm)Negative Peak(s) (nm)Inferred Conformation
Methanol (B129727) ~215~228Predominantly double helical dimers
Ethanol ~218~230Mixture of dimeric helical forms
Trifluoroethanol (TFE) ~205, ~220~208Predominantly monomeric, non-helical
DMPC Vesicles ~218~235 (shoulder), ~208Channel-forming β-helical dimer

Experimental Protocols

This section provides a detailed protocol for the analysis of this compound conformation using CD spectroscopy, with a focus on its incorporation into lipid vesicles, a common mimic of the cell membrane.

Materials and Reagents
  • This compound (or Gramicidin D)

  • Dimyristoylphosphatidylcholine (DMPC) or other suitable lipid

  • Chloroform and Methanol (for lipid film preparation)

  • Phosphate (B84403) buffer (e.g., 10 mM sodium phosphate, pH 7.0)

  • Spectroscopy-grade solvents (Methanol, Ethanol, TFE)

  • Nitrogen gas source

  • Sonicator or extruder

  • Circular Dichroism Spectropolarimeter

  • Quartz cuvettes (e.g., 1 mm path length)

Protocol 1: Preparation of this compound in Organic Solvents
  • Stock Solution Preparation: Prepare a stock solution of this compound in the desired organic solvent (e.g., methanol, ethanol, or TFE) at a concentration of approximately 1 mg/mL.

  • Sample Preparation: Dilute the stock solution with the same solvent to a final concentration suitable for CD analysis (typically 0.1-0.2 mg/mL). The final concentration should result in an absorbance of less than 1.0 at all wavelengths to be measured.

  • CD Measurement:

    • Set the CD spectropolarimeter to the desired parameters (see Instrument Settings below).

    • Record a baseline spectrum of the solvent alone.

    • Record the CD spectrum of the this compound solution.

    • Subtract the solvent baseline from the sample spectrum.

Protocol 2: Incorporation of this compound into Lipid Vesicles
  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired amount of DMPC lipid in a chloroform/methanol mixture (e.g., 2:1 v/v).

    • Add the desired amount of this compound stock solution in methanol to achieve the target lipid-to-peptide molar ratio (e.g., 50:1).

    • Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid/peptide film on the wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Vesicle Formation (Hydration):

    • Hydrate the lipid/peptide film with the phosphate buffer by vortexing vigorously above the lipid's phase transition temperature (for DMPC, this is ~24°C). This will form multilamellar vesicles (MLVs).

  • Vesicle Sizing (Sonication or Extrusion):

    • To obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution, which is crucial for reducing light scattering in CD measurements, sonicate the MLV suspension or extrude it through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • CD Measurement:

    • Set the CD spectropolarimeter to the desired parameters.

    • Record a baseline spectrum of the buffer containing empty lipid vesicles (prepared in the same manner but without this compound).

    • Record the CD spectrum of the this compound-containing vesicle suspension.

    • Subtract the vesicle baseline from the sample spectrum.

Instrument Settings (Typical)
  • Wavelength Range: 190 - 260 nm

  • Bandwidth: 1.0 nm

  • Scan Speed: 50 nm/min

  • Data Pitch: 0.5 nm

  • Accumulations: 3-5 scans (to improve signal-to-noise ratio)

  • Temperature: 25°C (or as required for the experiment)

  • Cuvette Path Length: 1 mm

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cd_measurement CD Measurement start Start lipid_peptide_mix Dissolve Lipid and this compound in Organic Solvent start->lipid_peptide_mix film_formation Form Thin Film by Solvent Evaporation lipid_peptide_mix->film_formation hydration Hydrate Film with Buffer to Form Vesicles film_formation->hydration sizing Vesicle Sizing (Sonication/Extrusion) hydration->sizing final_sample This compound-Liposome Suspension sizing->final_sample instrument_setup Set Instrument Parameters final_sample->instrument_setup baseline Record Baseline Spectrum (Buffer + Empty Vesicles) instrument_setup->baseline sample_scan Record Sample Spectrum baseline->sample_scan data_processing Baseline Subtraction and Data Analysis sample_scan->data_processing end End data_processing->end

Caption: Experimental workflow for CD spectroscopy of this compound in lipid vesicles.

conformational_equilibrium monomer Monomeric (e.g., in TFE) dimer_solvent Double Helical Dimers (e.g., in Methanol/Ethanol) monomer->dimer_solvent Self-association in less polar solvents channel_dimer β-Helical Channel Dimer (in Lipid Bilayer) monomer->channel_dimer Insertion into membrane & Dimerization dimer_solvent->monomer Dilution/ Solvent change dimer_solvent->channel_dimer Partitioning into membrane

Caption: Conformational equilibrium of this compound in different environments.

ion_channel_formation cluster_membrane Cell Membrane monomer1 This compound Monomer dimer Transmembrane β-Helical Dimer (Ion Channel) monomer1->dimer monomer2 This compound Monomer monomer2->dimer ion_influx Cation Influx (e.g., Na+, K+) dimer->ion_influx disruption Disruption of Ion Gradient ion_influx->disruption cell_death Cell Death disruption->cell_death

References

Elucidating the Three-Dimensional Structure of Gramicidin B using NMR Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gramicidin B is a naturally occurring linear pentadecapeptide antibiotic isolated from the soil bacterium Bacillus brevis. It constitutes about 6% of the commercially available Gramicidin D, a mixture that also includes Gramicidin A and C.[1] Like its analogues, this compound forms ion channels in cell membranes, primarily permeable to monovalent cations. This disruption of ion homeostasis leads to cell death, making it an effective antimicrobial agent.[1] The elucidation of its three-dimensional structure is crucial for understanding its mechanism of action, ion selectivity, and for the rational design of novel antibiotic analogues with improved therapeutic indices.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution structure of peptides like this compound in solution, particularly in membrane-mimicking environments such as micelles. This document provides detailed application notes and experimental protocols for the structural elucidation of this compound using solution-state NMR.

This compound differs from the more extensively studied Gramicidin A by a single amino acid substitution at position 11, where a tryptophan (Trp) is replaced by a phenylalanine (Phe).[2][3] Structural studies have revealed that this substitution does not significantly alter the backbone conformation of the peptide when incorporated into sodium dodecyl sulfate (B86663) (SDS) micelles.[2][3] Both form a right-handed β-helix dimer that spans the membrane.[2][3]

Principle of Structure Elucidation by NMR

The determination of a peptide's three-dimensional structure by NMR spectroscopy relies on a series of experiments that provide information on through-bond and through-space atomic interactions. The general workflow is as follows:

G cluster_0 NMR Data Acquisition cluster_1 Data Analysis cluster_2 Structure Calculation & Validation A Sample Preparation B 1D ¹H NMR A->B C 2D TOCSY B->C E 2D COSY B->E D 2D NOESY C->D F Resonance Assignment D->F G NOE Cross-Peak Integration F->G I Dihedral Angle Restraints F->I H Distance Restraint Calculation G->H J Molecular Dynamics/ Simulated Annealing H->J I->J K Structure Ensemble J->K L Validation K->L G Gramicidin Gramicidin Membrane Plasma Membrane Gramicidin->Membrane IonChannel Ion Channel Formation Membrane->IonChannel Dimerization MembraneDisruption Lipid Organization Alteration Membrane->MembraneDisruption IonFlux Cation Flux (Na⁺, K⁺) IonChannel->IonFlux Signaling Signaling Pathway Modulation MembraneDisruption->Signaling CellDeath Cell Death IonFlux->CellDeath Primary Mechanism Signaling->CellDeath Secondary Effect pERK pERK Modulation Signaling->pERK ppMLC ppMLC Modulation Signaling->ppMLC

References

Measuring Gramicidin B Channel Kinetics in Vesicle Membranes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring the kinetics of Gramicidin (B1672133) B channels within vesicle membranes. Gramicidin B, a naturally occurring peptide antibiotic, forms ion channels in lipid bilayers, making it a valuable model system for studying ion channel biophysics and a target for antimicrobial drug development.[1] Understanding the kinetics of these channels—their formation, duration, and ion transport rates—is crucial for elucidating their mechanism of action and for screening potential modulators.

Introduction to this compound and its Channel Activity

This compound is a linear pentadecapeptide that dimerizes within a lipid bilayer to form a transmembrane channel.[1] This channel is selective for monovalent cations, and its formation and dissociation are dynamic processes governed by specific kinetic parameters.[2] The key kinetic events associated with this compound channels are:

  • Monomer Partitioning and Dimerization: this compound monomers insert into the individual leaflets of the vesicle membrane and laterally diffuse. The formation of a conductive channel occurs when two monomers from opposing leaflets align and dimerize.

  • Channel Dissociation: The dimeric channel has a finite lifetime and will eventually dissociate back into non-conducting monomers.

The rates of these processes are influenced by factors such as lipid composition, membrane thickness, and temperature.[1][3]

Quantitative Data on this compound Channel Kinetics

The following tables summarize key quantitative data for this compound channel kinetics, with comparative data for Gramicidin A where available.

Table 1: Single-Channel Properties of Gramicidin Analogs

ParameterThis compoundGramicidin ALipid MembraneConditionsReference
Single-Channel Conductance (λ) Lower than Gramicidin AHigher than this compoundGlycerylmonooleate1 M NaCl, 100 mV[4]
Mean Channel Lifetime (τ) Significantly different from ASignificantly different from BGlycerylmonooleate1 M NaCl, 100 mV[4]
Average Conductance Not specified11.73 pSDPPC/POPC/CHOL100 mV[5]
Average Lifetime Not specified< 165 ms (B15284909) (75% of channels)DPPC/POPC/CHOL100 mV[5]

Table 2: Thermodynamics of Channel Formation

ParameterThis compoundGramicidin AMethodConditionsReference
Enthalpy of Activation (ΔH‡) 14.6 kcal/mol11.8 kcal/mol23Na NMRPhosphatidylcholine/phosphatidylglycerol LUVs[6]
Entropy of Activation (ΔS‡) -4 e.u.-11 e.u.23Na NMRPhosphatidylcholine/phosphatidylglycerol LUVs[6]

Experimental Protocols

This section provides detailed protocols for three key techniques used to measure this compound channel kinetics in vesicle membranes.

Preparation of this compound-Containing Large Unilamellar Vesicles (LUVs)

This protocol describes the preparation of LUVs incorporating this compound, which can be used for various kinetic assays.

Materials:

  • Desired lipid mixture (e.g., DOPC, POPC/POPG 3:1) in chloroform

  • This compound stock solution in ethanol (B145695) (e.g., 1 mg/mL)

  • Buffer solution (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

  • Chloroform and Ethanol (spectroscopic grade)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Nitrogen gas stream

Protocol:

  • Lipid Film Formation:

    • In a round-bottom flask, add the desired amount of lipid solution.

    • Add the appropriate volume of this compound stock solution to achieve the desired peptide-to-lipid ratio.

    • Mix thoroughly.

    • Remove the organic solvent using a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Add the buffer solution to the dried lipid film. The volume will depend on the desired final lipid concentration (e.g., 1-10 mg/mL).

    • Hydrate the film by gentle vortexing or swirling above the lipid's phase transition temperature for 1-2 hours. This will result in a suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.

    • Transfer the MLV suspension to the extruder syringe.

    • Force the suspension through the membranes at least 11 times to form LUVs of a uniform size distribution.

    • The resulting LUV suspension containing this compound is now ready for use in kinetic assays.

Single-Channel Electrical Recording using Planar Lipid Bilayers (PLB)

This technique allows for the direct observation of individual this compound channel opening and closing events.

Materials:

  • Planar lipid bilayer setup (including a cup with a small aperture, electrodes, and a sensitive current amplifier)

  • LUVs containing this compound (prepared as in Protocol 3.1)

  • Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)

  • Lipid solution for painting the bilayer (e.g., 10 mg/mL DPhPC in n-decane)

Protocol:

  • Bilayer Formation:

    • Fill both chambers of the PLB setup with the electrolyte solution.

    • Apply a small amount of the lipid solution to the aperture using a fine brush or glass rod to form a thick lipid annulus.

    • Gently "paint" a thin lipid film across the aperture. The thinning of the film to a bilayer can be monitored by observing the reflected light (it will appear black) and by measuring the membrane capacitance.

  • Vesicle Fusion and Channel Incorporation:

    • Once a stable bilayer is formed, add a small aliquot of the this compound-containing LUV suspension to one or both chambers (the cis and/or trans side).

    • Spontaneous fusion of the vesicles with the planar bilayer will incorporate this compound monomers into the membrane.

  • Data Acquisition:

    • Apply a constant holding potential (e.g., +100 mV) across the bilayer using the Ag/AgCl electrodes.

    • Monitor the current flowing across the membrane using the patch-clamp amplifier.

    • The formation of a dimeric this compound channel will result in a discrete, step-like increase in current. The dissociation of the channel will cause the current to return to the baseline.

  • Data Analysis:

    • Record the current traces over a sufficient period to capture multiple channel events.

    • Analyze the data to determine the single-channel conductance (amplitude of the current steps divided by the applied voltage) and the mean channel lifetime (the average duration of the open-channel events).

Stopped-Flow Spectrofluorimetry for Overall Channel Activity

This assay measures the overall ion flux mediated by a population of this compound channels in LUVs.

Materials:

  • LUVs containing this compound (prepared as in Protocol 3.1, with an entrapped fluorescent dye, e.g., ANTS).

  • Quencher solution (e.g., TlNO₃ solution).

  • Stopped-flow spectrofluorometer.

Protocol:

  • Vesicle Preparation with Entrapped Dye:

    • During the hydration step of Protocol 3.1, use a buffer containing a high concentration of a fluorescent dye like ANTS (e.g., 25 mM ANTS, 100 mM NaCl, 10 mM HEPES, pH 7.4).

    • After extrusion, remove the external (unencapsulated) dye by passing the LUV suspension through a size-exclusion chromatography column (e.g., Sephadex G-50).

  • Kinetic Measurement:

    • Load one syringe of the stopped-flow instrument with the ANTS-loaded, this compound-containing LUVs.

    • Load the second syringe with the quencher solution (e.g., a buffer containing Tl⁺ ions).

    • Rapidly mix the contents of the two syringes.

    • Monitor the fluorescence of ANTS over time. The influx of the quencher (Tl⁺) through the this compound channels will cause a decrease in ANTS fluorescence.

  • Data Analysis:

    • The rate of fluorescence quenching is proportional to the overall ion transport activity of the this compound channels in the vesicle population.

    • Fit the fluorescence decay curve to an appropriate model (e.g., a stretched exponential) to extract a rate constant that reflects the channel kinetics.

Visualizations

The following diagrams illustrate the key processes and workflows described in this document.

Gramicidin_Channel_Formation cluster_membrane Vesicle Membrane cluster_workflow M1 Monomer Channel Dimer Channel M1->Channel ka M2 Monomer M2->Channel Channel->M1 kd Channel->M2 IonFlow Ion Flow Channel->IonFlow Partitioning 1. Monomer Partitioning Dimerization 2. Dimerization Dissociation 3. Dissociation Ion->Channel

Caption: this compound channel formation and dissociation pathway.

Experimental_Workflow cluster_prep Vesicle Preparation cluster_assays Kinetic Assays cluster_data Data Analysis LipidFilm 1. Lipid Film Formation (Lipids + this compound) Hydration 2. Hydration (MLVs) LipidFilm->Hydration Extrusion 3. Extrusion (LUVs) Hydration->Extrusion PLB Single-Channel Recording (Planar Lipid Bilayer) Extrusion->PLB SF Stopped-Flow Spectrofluorimetry Extrusion->SF Conductance Single-Channel Conductance (λ) PLB->Conductance Lifetime Mean Channel Lifetime (τ) PLB->Lifetime FluxRate Overall Ion Flux Rate SF->FluxRate

Caption: Overall experimental workflow for measuring this compound kinetics.

Stopped_Flow_Assay cluster_syringes Stopped-Flow Instrument SyringeA Syringe A: LUVs with this compound + Entrapped ANTS Mixer Rapid Mixing SyringeA->Mixer SyringeB Syringe B: Tl+ Quencher Solution SyringeB->Mixer Detector Fluorescence Detector Mixer->Detector Data Fluorescence Quenching vs. Time Detector->Data

Caption: Workflow for the stopped-flow fluorescence quenching assay.

References

Application Notes and Protocols for Incorporating Gramicidin B into Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gramicidin (B1672133) B, a component of the Gramicidin D complex, is a peptide antibiotic that forms ion channels in lipid membranes, disrupting the ion balance of bacteria. Its incorporation into liposomes is a key strategy for enhancing its therapeutic potential by improving solubility, reducing cytotoxicity, and enabling targeted delivery. These application notes provide detailed protocols for the incorporation of Gramicidin B into liposomes, methods for characterization, and a summary of the expected biophysical changes. The protocols described are based on established methods for Gramicidin D, which naturally contains this compound.

Core Principles of this compound Incorporation

The successful incorporation of the hydrophobic this compound peptide into the lipid bilayer of liposomes relies on the principle of self-assembly. The most common method is the thin-film hydration technique. In this process, lipids and this compound are co-dissolved in an organic solvent, which is then evaporated to form a thin film. Subsequent hydration of this film with an aqueous buffer leads to the spontaneous formation of multilamellar vesicles (MLVs) with this compound embedded within the lipid bilayers. Further processing, such as extrusion, is typically performed to produce unilamellar vesicles (LUVs) of a defined size.

Experimental Protocols

Protocol 1: Thin-Film Hydration and Extrusion Method

This protocol is a widely used method for preparing liposomes due to its simplicity and scalability.[1]

Materials:

  • Lipids: Dipalmitoylphosphatidylcholine (DPPC), Dimyristoylphosphatidylcholine (DMPC), Cholesterol (Chol)

  • This compound source: Gramicidin D (contains this compound)[2]

  • Organic Solvent: Chloroform or a chloroform:methanol mixture (e.g., 4:1, v/v)[3]

  • Aqueous Buffer: Phosphate-buffered saline (PBS) or Hanks' balanced salt solution (HBSS), pH 7.4[4]

  • Equipment: Rotary evaporator, round-bottom flask, bath sonicator, mini-extruder with polycarbonate membranes (e.g., 100 nm pore size), nitrogen gas stream.

Procedure:

  • Lipid and this compound Co-dissolution:

    • Dissolve the desired lipids (e.g., DPPC and Cholesterol in a specific molar ratio) and Gramicidin D in the organic solvent in a round-bottom flask.[5] A typical lipid concentration in the organic solvent is 10-20 mg/mL.

  • Film Formation:

    • Dry the lipid-gramicidin mixture to a thin film on the inner wall of the flask using a rotary evaporator at a temperature above the lipid transition temperature (e.g., 40°C).[4][6]

    • Further dry the film under a gentle stream of nitrogen gas and then under vacuum for at least 3 hours to remove residual organic solvent.[4]

  • Hydration:

    • Hydrate the dry lipid film with the aqueous buffer by vortexing or gentle shaking. The temperature of the buffer should be above the phase transition temperature of the lipids (e.g., 50°C for DPPC).[5] This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion.[4]

    • Pass the suspension multiple times (e.g., 11 passes) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder.[6] The extrusion should also be performed at a temperature above the lipid's phase transition temperature.

Workflow for Liposome (B1194612) Preparation

G cluster_prep Liposome Preparation cluster_char Characterization A 1. Dissolve Lipids & this compound in Organic Solvent B 2. Form Thin Lipid-Gramicidin Film (Rotary Evaporation) A->B Evaporation C 3. Hydrate Film with Aqueous Buffer (Forms MLVs) B->C Hydration D 4. Extrude for Size Homogenization (Forms LUVs) C->D Extrusion E Size & Zeta Potential (DLS) D->E F Incorporation Efficiency (Spectroscopy) D->F G Membrane Fluidity (Fluorescence Spectroscopy) D->G

Caption: Workflow for this compound-Liposome Preparation and Characterization.

Data Presentation

The incorporation of this compound into liposomes alters their physicochemical properties. The following tables summarize quantitative data reported for liposomes containing Gramicidin.

Table 1: Effect of Gramicidin S on Liposome Membrane Fluidity and Dielectric Permittivity [4][7]

Liposome Composition (molar ratio)Gramicidin S Concentration (µM)Change in Membrane Fluidity (% decrease)Change in Dielectric Permittivity (ε′) (% decrease)
100% DPPC2020 ± 5Not significant
95% DPPC / 5% Cardiolipin2024 ± 7Not significant
90% DPPC / 10% Cholesterol20Not significant5.5 ± 1

Note: Data for Gramicidin S is presented as an analogue to this compound, as specific quantitative data for this compound was not available in the initial search results. Gramicidin S and B share structural similarities that may lead to comparable effects on membrane properties.

Table 2: Physical Properties of Gramicidin D Nanoparticles [2]

Gramicidin D Concentration (mM)Mean Hydrodynamic Diameter (Dz, nm)Zeta Potential (ζ, mV)Polydispersity Index (PDI)
0.05~240Not specifiedConstant

Note: This data pertains to Gramicidin D nanoparticles, which provides an indication of the self-assembly properties of the gramicidin mixture containing this compound.

Characterization Protocols

Protocol 2: Determination of Liposome Size and Zeta Potential

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the liposomes, while electrophoretic light scattering is used to determine their surface charge (zeta potential).

Procedure:

  • Dilute the liposome suspension in the same buffer used for hydration to an appropriate concentration.

  • Transfer the diluted sample to a cuvette.

  • Measure the particle size and zeta potential using a Malvern Nano-ZS zetasizer or a similar instrument.[6]

  • Set the instrument parameters, including temperature, viscosity, and refractive index of the dispersant.[6]

Protocol 3: Assessment of Membrane Fluidity

Principle: The fluorescence of membrane probes like pyrene (B120774) can be used to assess changes in membrane fluidity upon incorporation of this compound. Pyrene forms excimers (excited-state dimers) in fluid membranes, and the ratio of excimer to monomer fluorescence is a measure of fluidity.

Procedure:

  • Incorporate the fluorescent probe (e.g., pyrene) into the lipid mixture during the initial dissolution step of Protocol 1.

  • Prepare the liposomes as described.

  • Measure the fluorescence emission spectrum of the liposome suspension using a fluorescence spectrophotometer.

  • Calculate the ratio of pyrene excimer to monomer fluorescence intensity to determine relative membrane fluidity.[4]

Logical Relationship of Experimental Steps

G cluster_main Experimental Logic cluster_char_methods Characterization Methods Start Start: Define Liposome Composition Prep Prepare this compound- Liposomes (Protocol 1) Start->Prep Based on Hypothesis Char Characterize Liposomes Prep->Char Successful Preparation DLS Size & Zeta Potential (Protocol 2) Char->DLS Fluidity Membrane Fluidity (Protocol 3) Char->Fluidity Incorp Incorporation Efficiency Char->Incorp Analysis Analyze Data & Draw Conclusions DLS->Analysis Fluidity->Analysis Incorp->Analysis

Caption: Logical flow of experiments for this compound-liposome formulation and analysis.

Conclusion

The protocols and data presented provide a comprehensive guide for the successful incorporation of this compound into liposomes. By following these methods, researchers can prepare and characterize this compound-loaded liposomes for various applications, including the development of novel antimicrobial drug delivery systems. The provided characterization techniques are essential for ensuring the quality and consistency of the liposomal formulations. Further optimization of lipid composition and gramicidin concentration may be necessary to achieve desired therapeutic outcomes.

References

Application Notes: Gramicidin B as a Molecular Force Probe in Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Membrane proteins are dynamically regulated by the physical properties of their host lipid bilayer.[1] Factors such as membrane thickness, elasticity, and intrinsic curvature can impose forces on embedded proteins, influencing their conformational changes and function.[2] Gramicidin (B1672133), a channel-forming peptide, has emerged as a powerful tool to probe these forces.[1][3] The gramicidin channel forms through the transmembrane dimerization of two monomers, one from each leaflet of the bilayer.[4][5] This dimerization process is exquisitely sensitive to the mechanical state of the membrane, making gramicidin an effective molecular force probe.[6][7]

Principle of Operation

The use of gramicidin as a force probe hinges on the "hydrophobic mismatch" between the length of the peptide dimer and the thickness of the surrounding lipid bilayer.[3] The gramicidin dimer has a fixed hydrophobic length. If this length does not match the hydrophobic thickness of the bilayer, the membrane must deform (compress or stretch) to accommodate the channel.[3][6] This deformation incurs an energetic cost.[1]

This deformation energy creates a disjoining force that acts on the two gramicidin monomers, influencing the kinetics of the monomer-dimer equilibrium.[3][5] The stability of the conducting dimer, and therefore its average lifetime (τ), is directly related to the magnitude of this force.[7] By measuring changes in the channel's lifetime and its formation rate (f), researchers can quantify the forces exerted by the bilayer on the channel.[5][8] An increase in membrane tension or a change in lipid composition that reduces the deformation energy will typically lead to a longer channel lifetime.[8][9]

While much of the foundational work has been done with Gramicidin A, Gramicidin B functions via the same dimerization mechanism. The primary difference lies in the thermodynamics of channel formation, with this compound exhibiting a higher enthalpy (ΔH) and a less negative entropy (ΔS) of activation compared to Gramicidin A.[10]

Key Applications

  • Quantifying Bilayer Mechanics: Measuring the elastic moduli and deformation energies of different lipid compositions.[1]

  • Studying Lipid-Protein Interactions: Understanding how specific lipids or amphiphiles alter the physical properties of the membrane and regulate protein function.[2][5]

  • Drug Development: Screening compounds that modulate membrane properties and could indirectly affect the function of membrane proteins.

  • Mechanobiology: Investigating how mechanical tension in cell membranes influences the behavior of ion channels and other membrane-associated proteins.[8]

Diagrams

Gramicidin_Force_Probe_Mechanism cluster_0 Lipid Bilayer (Side View) cluster_1 Lipid Bilayer (Side View) Monomer1 This compound Monomer Dimer Conducting Dimer (Ion Channel) Monomer1->Dimer Dimerization (k_on) Monomer2 This compound Monomer Monomer2->Dimer Bilayer1 Lipid Monolayer Bilayer2 Lipid Monolayer Dimer->Monomer1 Dissociation (k_off) Dimer->Monomer2 Deformation Membrane Deformation Force Bilayer Mechanical Force (Tension, Curvature, Thickness) Force->Dimer Modulates Lifetime (τ = 1/k_off)

Caption: Mechanism of this compound as a force probe.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Lipids Prepare Lipid Solution (e.g., DPhPC in n-decane) Form_Bilayer Form Planar Lipid Bilayer (BLM) across aperture Prep_Lipids->Form_Bilayer Prep_Gramicidin Prepare this compound Stock (e.g., in Ethanol) Add_Gramicidin Add Gramicidin to Aqueous Phases Prep_Gramicidin->Add_Gramicidin Prep_Electrolyte Prepare Electrolyte Buffer (e.g., 1M KCl) Prep_Electrolyte->Form_Bilayer Form_Bilayer->Add_Gramicidin Apply_Voltage Apply Holding Potential (e.g., 100 mV) Add_Gramicidin->Apply_Voltage Record_Current Record Single-Channel Currents (pA range) Apply_Voltage->Record_Current Identify_Events Identify Channel Open/Close Events Record_Current->Identify_Events Build_Histograms Create All-Points & Dwell-Time Histograms Identify_Events->Build_Histograms Calculate_Kinetics Calculate Mean Lifetime (τ) & Formation Rate (f) Build_Histograms->Calculate_Kinetics Relate_Force Relate τ and f to Membrane Force/Tension Calculate_Kinetics->Relate_Force

Caption: Experimental workflow for force probe measurements.

Data Presentation

Quantitative data from this compound force probe experiments should be summarized for clarity. The following tables provide examples of key parameters.

Table 1: Thermodynamic Parameters for Channel Formation

Gramicidin AnalogueΔH of Activation (kcal/mol)ΔS of Activation (e.u.)Reference
Gramicidin A11.8-11[10]
This compound 14.6 -4 [10]

Table 2: Influence of Bilayer Properties on Channel Kinetics

Bilayer PropertyEffect on PropertyEffect on Channel Lifetime (τ)Effect on Formation Rate (f)Reference
Membrane TensionIncreased from 0 to 4 dyn/cmIncreasesIncreases (by a factor of 5)[8]
Hydrophobic ThicknessIncreased mismatch (thicker bilayer)DecreasesDecreases[3][11]
Lipid CompositionVaries (e.g., change intrinsic curvature)VariesVaries[5]
Ion ConcentrationIncreased (e.g., 1M KCl)Increases (ion occupancy stabilizes dimer)-[12]

Experimental Protocols

This protocol describes the use of this compound as a force probe in a planar lipid bilayer (PLB) system.

1. Materials and Reagents

  • Lipids: 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) or other desired lipid.

  • Solvent: n-decane (spectroscopic grade).

  • This compound: Stock solution (e.g., 1 µg/mL in ethanol).[13]

  • Electrolyte: 1.0 M KCl, buffered with 10 mM HEPES, pH 7.4.

  • Apparatus: Planar lipid bilayer rig with a two-chamber cup and partition containing a small aperture (~100-150 µm).

  • Electrodes: Ag/AgCl electrodes.

  • Electrophysiology Amplifier: Patch-clamp amplifier (e.g., Axopatch, EPC-9).[14]

  • Data Acquisition System: Digitizer and software for recording and analysis.

2. Bilayer Formation (Painting Method)

  • Prepare the lipid solution by dissolving DPhPC in n-decane to a final concentration of 10-20 mg/mL.

  • Pre-treat the aperture in the bilayer partition by painting a small amount of the lipid solution over the hole and allowing it to dry for 5-10 minutes.

  • Fill both chambers (cis and trans) of the bilayer cup with the electrolyte solution, ensuring the level is above the aperture.

  • Insert the Ag/AgCl electrodes into both chambers.

  • Apply a small amount of the lipid solution to the tip of a glass rod or fine brush.

  • Carefully "paint" the solution across the aperture to form a thick lipid annulus. The lipid will spontaneously thin over several minutes to form a solvent-free, bilayer membrane.

  • Monitor bilayer formation by applying a small voltage (e.g., 20 mV) and observing the membrane capacitance. A stable capacitance of ~0.4-0.7 µF/cm² indicates a successful bilayer.

3. Single-Channel Recording

  • Once a stable bilayer is formed, set the holding potential on the amplifier to the desired voltage (e.g., +100 mV).[13]

  • Add a small volume (<1 µL) of the this compound stock solution to the cis and trans chambers to achieve a final concentration in the picomolar range.[13] Stir gently for 30-60 seconds after addition.

  • Begin recording the current. Spontaneous, step-like fluctuations in the current, representing the formation (on) and dissociation (off) of single gramicidin channels, should appear within minutes.[13][14]

  • Record data for a sufficient duration (e.g., 10-30 minutes) to capture a statistically significant number of channel events. The signal should be sampled at a minimum of 4 kHz and filtered at 1-3 kHz.[14]

4. Data Analysis

  • Open the recorded current trace in an analysis software package (e.g., Clampfit, pCLAMP).

  • Generate an all-points histogram of the current amplitudes. This will show distinct peaks corresponding to the closed state (0 channels open) and the open state (1 channel open). The difference between these peaks is the single-channel current amplitude (i).

  • Idealize the record to create a list of open and closed dwell times for each event.

  • Generate a dwell-time histogram for the open state.

  • Fit the open-state dwell-time distribution with a single exponential decay function. The time constant of this decay is the mean channel lifetime (τ).

  • The channel formation rate (f) can be calculated from the number of events per unit time, normalized for the gramicidin concentration.

  • Relate the calculated lifetime (τ) to the experimental variable (e.g., lipid composition, applied tension) to determine the effect on the bilayer's mechanical properties.

References

Application Notes and Protocols for Studying Ion Transport Through Gramicidin B Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying ion transport through Gramicidin (B1672133) B channels. Included are detailed experimental protocols, quantitative data summaries, and workflow diagrams to facilitate the design and execution of research aimed at understanding the biophysical properties of this unique ion channel.

Gramicidin B is a peptide antibiotic that forms transmembrane channels permeable to monovalent cations.[1] It is a naturally occurring analogue of the more extensively studied Gramicidin A, differing by a single amino acid substitution (Phenylalanine for Tryptophan at position 11).[2] This subtle difference in structure leads to alterations in ion binding affinities and transport kinetics, making this compound a subject of significant interest in biophysics and pharmacology.[3] The study of this compound provides valuable insights into the fundamental principles of ion permeation and channel-lipid interactions.

Quantitative Data Summary

The following tables summarize key quantitative data related to the ion transport properties of Gramicidin channels. Note that much of the available literature focuses on Gramicidin A; however, given the high degree of structural and functional similarity, these values serve as a reliable reference for this compound.

Table 1: Single-Channel Conductance of Gramicidin A in Diphytanoylphosphatidylcholine (DPhPC)/n-decane membranes at 100 mV applied potential.

Ion (1 M Salt Solution)Conductance (pS)
NH₄⁺42
Cs⁺35
Rb⁺32
K⁺21
Na⁺9
Li⁺4

Data adapted from literature reports on Gramicidin A single-channel recordings. The conductance sequence for Gramicidin channels is generally reported as NH₄⁺ > Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺.[4]

Table 2: Relative Permeability Ratios (Pₓ/Pₖ) for Gramicidin A Channels.

Ion (X)Permeability Ratio (Pₓ/Pₖ)
NH₄⁺1.9
Cs⁺1.4
Rb⁺1.3
K⁺1.0
Na⁺0.3
Li⁺0.1

Permeability ratios are often determined from reversal potential measurements under bi-ionic conditions. The sequence of permeability is consistent with the conductance sequence.[4][5]

Experimental Protocols

Protocol 1: Single-Channel Recording using Planar Lipid Bilayers (BLM)

This protocol describes the formation of a solvent-containing lipid bilayer and the subsequent recording of single this compound channels.

Materials:

  • Bilayer chamber (e.g., Teflon cup with a small aperture)

  • Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane, 10-25 mg/mL)

  • Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)

  • This compound stock solution (e.g., 1 µg/mL in ethanol)

  • Ag/AgCl electrodes

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Chamber Preparation: Clean the bilayer chamber thoroughly. Pre-treat the aperture by painting a small amount of the lipid solution around it and allowing it to dry.

  • Bilayer Formation:

    • Fill both compartments of the chamber with the electrolyte solution, ensuring the level is below the aperture.

    • Carefully raise the electrolyte level in both compartments simultaneously to just above the aperture.

    • Using a fine brush or glass rod, paint the lipid solution across the aperture to form a thick lipid film.

    • The film will thin spontaneously over several minutes, forming a bilayer lipid membrane. This process can be monitored by observing the reflected light (black lipid membrane) or by measuring the membrane capacitance.

  • This compound Incorporation:

    • Once a stable bilayer is formed (capacitance of ~0.4-0.8 µF/cm² and resistance >10 GΩ), add a small aliquot of the this compound stock solution to the cis and/or trans chamber while stirring.[3] The final concentration will typically be in the pM to nM range.

  • Single-Channel Recording:

    • Apply a constant holding potential (e.g., +100 mV) across the bilayer using the Ag/AgCl electrodes connected to the patch-clamp amplifier.

    • Record the resulting current. The spontaneous insertion and dimerization of this compound monomers will result in step-like increases in current, corresponding to the opening of single channels.

    • Record for a sufficient duration to capture multiple channel opening and closing events for analysis.

  • Data Analysis:

    • Generate an all-points histogram of the current trace to determine the single-channel current amplitude.

    • Calculate the single-channel conductance (γ) using Ohm's law: γ = I/V, where I is the single-channel current and V is the applied voltage.

    • Analyze the open and closed dwell times to understand channel kinetics.

Protocol 2: Perforated Patch-Clamp Recording in a Cellular System

This technique allows for the recording of ion channel activity while maintaining the integrity of the intracellular environment, which is particularly useful for studying the effects of cellular factors on channel function. Gramicidin is used to form small pores in the cell membrane that are permeable to monovalent cations but not to larger molecules like chloride or second messengers.[6][7]

Materials:

  • Cultured cells expressing or amenable to the study of this compound channels

  • Patch-clamp setup (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pipette fabrication

  • Pipette puller

  • Extracellular solution (e.g., physiological saline)

  • Intracellular (pipette) solution containing a monovalent cation (e.g., K-gluconate based)

  • Gramicidin stock solution (50 mg/mL in DMSO)[8]

  • Syringes and microfilters

Procedure:

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to create micropipettes with a resistance of 4-8 MΩ when filled with the intracellular solution.

    • Prepare the perforated patch solution by diluting the Gramicidin stock solution into the intracellular solution to a final concentration of 20-50 µg/mL.[7] Sonicate briefly to aid dissolution.

    • To facilitate seal formation, first dip the very tip of the micropipette into gramicidin-free intracellular solution before back-filling with the gramicidin-containing solution.[8]

  • Cell Preparation:

    • Plate cells on coverslips suitable for microscopy and mount them in the recording chamber.

    • Perfuse the chamber with the extracellular solution.

  • Seal Formation and Perforation:

    • Approach a target cell with the micropipette while applying slight positive pressure.

    • Upon contacting the cell, release the positive pressure to allow for the formation of a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

    • Monitor the access resistance. Over the next 5-20 minutes, gramicidin will diffuse to the pipette tip and form pores in the membrane patch. This is observed as a gradual decrease in the access resistance.[7]

  • Data Acquisition:

    • Once the access resistance has stabilized (typically 20-60 MΩ), switch to the desired recording configuration (voltage-clamp or current-clamp).

    • Apply voltage protocols (e.g., voltage steps or ramps) to elicit and record ion channel currents.

  • Data Analysis:

    • Analyze the recorded currents to determine properties such as current-voltage (I-V) relationships, channel conductance, and gating kinetics.

Visualizations

Experimental_Workflow_BLM Experimental Workflow for Single-Channel Recording (BLM) prep Chamber and Lipid Solution Preparation form Bilayer Formation (Painting Method) prep->form stable Verify Bilayer Stability (Capacitance & Resistance) form->stable incorporate This compound Incorporation stable->incorporate record Single-Channel Recording (Voltage Clamp) incorporate->record analyze Data Analysis (Conductance, Kinetics) record->analyze Perforated_Patch_Workflow Experimental Workflow for Perforated Patch-Clamp pipette_prep Pipette Preparation (Gramicidin Solution) seal Giga-ohm Seal Formation pipette_prep->seal cell_prep Cell Preparation and Plating cell_prep->seal perforate Membrane Perforation (Monitor Access Resistance) seal->perforate acquire Data Acquisition (Voltage/Current Clamp) perforate->acquire analysis Data Analysis (I-V Curve, Gating) acquire->analysis Ion_Transport_Mechanism Mechanism of Ion Transport through this compound Channel cluster_0 Extracellular cluster_1 Lipid Bilayer cluster_2 Intracellular M1_out Monomer Dimer This compound Dimer (Channel Formed) M1_out->Dimer Dimerization Ion_out Ion Ion_out->Dimer Entry Ion_in Ion Dimer->Ion_in Translocation M2_in Monomer M2_in->Dimer

References

Troubleshooting & Optimization

Technical Support Center: Preventing Gramicidin B Aggregation In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the hydrophobic peptide, Gramicidin B. Our resources are designed to help you prevent and manage aggregation in your in vitro experiments, ensuring the reliability and reproducibility of your results.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in a question-and-answer format.

Question 1: My this compound powder will not dissolve in my aqueous buffer.

Answer: This is expected behavior. This compound is a highly hydrophobic peptide and is almost insoluble in water, often forming colloidal suspensions rather than a true solution[1]. The recommended procedure is to first dissolve the lyophilized powder in an appropriate organic solvent to create a concentrated stock solution before diluting it into your final aqueous buffer.

Recommended Solvents for Stock Solutions:

SolventConcentrationNotes
Ethanol (B145695)> 20 mg/mL (up to 50 mg/mL with warming)A commonly used solvent with good solubilizing power for Gramicidin[1].
DMSOUp to 100 mg/mLEffective for creating highly concentrated stock solutions. Use fresh, anhydrous DMSO as absorbed moisture can reduce solubility[2].
Methanol> 20 mg/mLAnother suitable alcohol for initial solubilization[1].
Isopropanol> 20 mg/mLAn alternative to ethanol or methanol[1].
Formamide> 20 mg/mLA polar organic solvent capable of dissolving Gramicidin[1].

Question 2: After diluting my organic stock solution into my aqueous buffer, the solution becomes cloudy or I see visible precipitate.

Answer: This indicates that the this compound is aggregating and precipitating out of the aqueous solution. This is a common issue when the final concentration of the organic solvent is too low to maintain solubility. To address this, you can employ several strategies:

  • Increase the final concentration of the organic solvent: While often limited by experimental constraints, a higher final percentage of ethanol or DMSO can help maintain solubility.

  • Add a non-ionic surfactant: Surfactants are highly effective at preventing the aggregation of hydrophobic peptides by shielding their hydrophobic surfaces from the aqueous environment.

  • Use sonication: Brief sonication in a water bath can help to disperse small aggregates that may have formed during dilution.

Recommended Surfactants to Prevent Aggregation:

SurfactantTypical Concentration Range (% w/v)Mechanism of Action
Polysorbate 80 (Tween 80)0.001 - 0.1%Forms micelles and can interact with hydrophobic regions of the peptide, preventing self-association.
Polysorbate 20 (Tween 20)0.001 - 0.1%Similar to Polysorbate 80, effective at preventing surface-induced aggregation.
Poloxamer 188 (Pluronic F68)0.01 - 0.1%A block copolymer that can stabilize peptides and prevent aggregation at interfaces.

Question 3: My this compound solution loses activity over time, even when stored at 4°C.

Answer: Loss of activity can be due to slow aggregation and precipitation over time. While a 1 mg/mL solution in ethanol is stable for up to 30 days at 2-8°C, aqueous solutions are much less stable[1]. It is highly recommended to prepare fresh dilutions of this compound in your aqueous buffer for each experiment. If you must store a diluted solution, do so for the shortest time possible and consider the inclusion of stabilizing excipients like surfactants.

Frequently Asked Questions (FAQs)

Q1: What is the underlying cause of this compound aggregation?

A1: this compound is composed almost entirely of hydrophobic amino acids[3]. In an aqueous environment, these non-polar regions have a strong tendency to self-associate to minimize their contact with water. This process, driven by the hydrophobic effect, leads to the formation of insoluble aggregates. The peptide's linear structure and alternating D- and L-amino acids also favor the formation of β-helical structures, which can further promote intermolecular association[4].

cluster_0 Mechanism of Hydrophobic Aggregation cluster_1 Prevention Strategy Monomer This compound Monomers (Hydrophobic Surfaces Exposed) Oligomer Soluble Oligomers Monomer->Oligomer Self-Association (Hydrophobic Interactions) Monomer_S Stabilized this compound Monomers Aggregate Insoluble Aggregates (Precipitate) Oligomer->Aggregate Further Growth Surfactant Surfactant Molecules Surfactant->Monomer_S Shielding of Hydrophobic Surfaces

Figure 1. Mechanism of this compound aggregation and its prevention by surfactants.

Q2: How should I prepare my working solution of this compound?

A2: The following workflow is recommended for preparing a working solution of this compound to minimize aggregation.

start Start: Lyophilized this compound step1 Step 1: Dissolve in 100% Organic Solvent (e.g., Ethanol, DMSO) to create a stock solution. start->step1 step3 Step 3: Add the stock solution dropwise to the vortexing aqueous buffer to the desired final concentration. step1->step3 step2 Step 2: Prepare final aqueous buffer containing any desired anti-aggregation agents (e.g., 0.01% Polysorbate 80). step2->step3 step4 Step 4: (Optional) Briefly sonicate in a water bath to ensure complete dispersion. step3->step4 end End: Clear Working Solution step4->end

Figure 2. Recommended workflow for the preparation of a this compound working solution.

Q3: Will changing the pH or salt concentration of my buffer help prevent aggregation?

A3: For many peptides, adjusting the pH away from the isoelectric point (pI) can increase net charge and electrostatic repulsion, thus reducing aggregation. However, this compound has its N-terminus blocked by a formyl group and its C-terminus by an ethanolamine (B43304) group, making it a neutral molecule across a wide pH range[3][5]. Therefore, pH adjustments are unlikely to have a significant effect on its aggregation.

The effect of ionic strength (e.g., NaCl concentration) on hydrophobic peptide aggregation is complex. While high salt concentrations can sometimes stabilize hydrophobic interactions ("salting out"), this can also promote aggregation[6][7]. For this compound, controlling aggregation through the use of organic co-solvents and surfactants is a more reliable strategy than manipulating ionic strength.

Q4: How can I store my this compound?

A4: Lyophilized this compound powder should be stored at -20°C. Stock solutions in organic solvents such as ethanol or DMSO should also be stored at -20°C or -80°C for long-term stability[2]. It is not recommended to store this compound in aqueous solutions for more than one day due to the high risk of aggregation.

Experimental Protocols

Protocol 1: Small-Scale Solubility and Anti-Aggregation Screening

This protocol allows for the rapid testing of different solvents and anti-aggregation agents to find the optimal conditions for your specific experimental needs.

Materials:

  • Lyophilized this compound

  • Solvents to be tested (e.g., Ethanol, DMSO, water)

  • Anti-aggregation agents to be tested (e.g., 1% stock solutions of Polysorbate 80, Poloxamer 188)

  • Microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent (e.g., ethanol).

  • Prepare a series of microcentrifuge tubes with your final aqueous buffer.

  • To different tubes, add your anti-aggregation agents to their desired final concentrations (e.g., for a 0.01% final concentration, add 1 µL of a 1% stock to 99 µL of buffer). Include a control tube with no additives.

  • Add a small volume of the this compound stock solution to each tube to achieve your target final concentration. Add the stock solution while vortexing the buffer to ensure rapid mixing.

  • Vortex each tube for 30 seconds.

  • Visually inspect each tube for clarity. A clear solution indicates good solubility, while cloudiness or precipitate suggests aggregation.

  • For a quantitative measure, transfer the solutions to a 96-well plate and measure the absorbance (turbidity) at a wavelength where the peptide does not absorb, such as 400-600 nm[8][9]. Lower turbidity indicates less aggregation.

  • If aggregation is observed, brief sonication (e.g., 5 minutes in a bath sonicator) can be attempted to see if the aggregates can be dispersed.

start Precipitation Observed q1 Is the final organic solvent concentration >5%? start->q1 a1_yes Add a non-ionic surfactant (e.g., 0.01% Polysorbate 80) to the aqueous buffer. q1->a1_yes Yes a1_no Increase organic solvent concentration in the final solution, if experimentally tolerable. q1->a1_no No q2 Is the solution still cloudy after adding surfactant? a1_yes->q2 a1_no->q2 a2_yes Try a different surfactant (e.g., Poloxamer 188) or increase the surfactant concentration. q2->a2_yes Yes a2_no Proceed with the experiment. Prepare fresh solutions daily. q2->a2_no No end_note Note: Always add the organic stock to the vortexing aqueous buffer. a2_yes->end_note

Figure 3. Troubleshooting decision tree for this compound precipitation.

Protocol 2: Turbidity Assay for Quantifying Aggregation Kinetics

This assay monitors the increase in light scattering as an indicator of aggregate formation over time.

Materials:

  • This compound working solution (prepared as described above)

  • 96-well clear bottom microplate

  • Plate reader with absorbance measurement capabilities

  • Plate sealer

Procedure:

  • Pipette your this compound samples (with and without test inhibitors) into the wells of the 96-well plate. Include a buffer-only blank.

  • Set the plate reader to measure absorbance at a wavelength between 400-600 nm (e.g., 405 nm) at regular intervals (e.g., every 5-10 minutes) over the desired time course.

  • Incubate the plate at the desired temperature (e.g., 37°C) within the plate reader. Shaking can be included between reads to promote aggregation if desired.

  • Record the absorbance over time. An increase in absorbance indicates an increase in turbidity and thus, aggregation[10].

  • Plot the absorbance (turbidity) versus time to visualize the aggregation kinetics. Anti-aggregation agents will show a reduced rate and extent of turbidity increase compared to the control.

References

Technical Support Center: Optimizing Gramicidin B Concentration for Patch Clamp

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing gramicidin (B1672133) B concentration in patch clamp experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful perforated patch clamp recordings.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using gramicidin for perforated patch clamp?

The main advantage of gramicidin is that it forms pores in the cell membrane that are exclusively permeable to monovalent cations.[1][2] This unique property allows for electrical access to the cell's interior without disturbing the intracellular chloride concentration ([Cl-]i) or dialyzing larger molecules like second messengers.[1][2] This makes it an ideal choice for studying GABA- and glycine-gated chloride currents and preserving intracellular signaling pathways.[1][3]

Q2: What is a typical concentration range for gramicidin B in the pipette solution?

The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, a general working concentration range is between 20-100 µg/mL.[3] It is recommended to start with a concentration in the middle of this range (e.g., 50 µg/mL) and optimize based on the perforation time and seal stability.

Q3: How long should I expect to wait for the membrane to perforate?

Gramicidin perforation is known to be slower than other perforating agents like amphotericin B or nystatin.[3][4] Perforation typically takes around 15 to 40 minutes to achieve a stable, low access resistance.[5] Patience is key, and it is crucial to monitor the progress of perforation continuously.

Q4: How do I prepare the gramicidin stock and working solutions?

Proper preparation of gramicidin solutions is critical for successful experiments. Gramicidin is not readily soluble in aqueous solutions.

  • Stock Solution: Prepare a stock solution of this compound in a high-quality, anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) or methanol.[3][6] Common stock concentrations range from 10 mg/mL to 60 mg/mL.[5][6] To aid dissolution, brief sonication (e.g., two cycles of 8-10 seconds) can be applied.[6] It is highly recommended to prepare fresh stock solutions on the day of the experiment.[6] If storage is necessary, store in small aliquots at -20°C and avoid repeated freeze-thaw cycles.[7][8][9]

  • Working Solution: Immediately before your experiment, dilute the stock solution into your filtered intracellular pipette solution to the desired final concentration. Briefly vortex or sonicate the working solution to ensure it is well-mixed.

Q5: How can I distinguish between a successful perforated patch and a spontaneous rupture into whole-cell configuration?

Distinguishing between perforation and rupture is crucial for data integrity. Here are two common methods:

  • Membrane-Impermeable Dye: Include a small, membrane-impermeable fluorescent dye (e.g., Lucifer Yellow) in your pipette solution. If the cell becomes fluorescent, it indicates a rupture, as the dye has entered the cytoplasm. In a successful perforated patch, the dye will remain in the pipette.[3]

  • Sodium Channel Blocker: For excitable cells, you can include a sodium channel blocker (e.g., QX-314) in the pipette solution. If the cell is unable to fire action potentials upon stimulation, it suggests a rupture has occurred, allowing the blocker to enter the cell and inhibit sodium channels.[3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Difficulty forming a stable Giga-seal Gramicidin at the pipette tip is interfering with seal formation.Use the back-filling technique . Fill the very tip of the pipette with gramicidin-free internal solution, and then back-fill the rest of the pipette with the gramicidin-containing solution. This creates a small buffer zone, allowing you to form a seal before the gramicidin diffuses to the tip.[3][6] Be quick when approaching the cell.
Perforation is too slow or does not occur - Gramicidin concentration is too low.- Inadequate dissolution of gramicidin.- Low room temperature.- Increase the gramicidin concentration in increments (e.g., from 50 µg/mL to 80 µg/mL).[6]- Ensure the stock solution is freshly prepared and properly sonicated.[6]- Maintain a stable and slightly warmer room temperature (e.g., 24-25°C), as this can affect the speed of perforation.[6]
Access resistance remains high (>50 MΩ) Incomplete perforation.- Wait longer. Gramicidin perforation can be slow.[3]- Gently apply a small amount of negative pressure. Be cautious as this can lead to rupture.
Spontaneous rupture into whole-cell mode - Unstable seal.- High gramicidin concentration.- Excessive suction during seal formation.- Ensure a very stable and high-resistance seal (>2 GΩ) before perforation begins.- Decrease the gramicidin concentration.- Apply minimal and gentle suction to form the seal.
Cell dies after forming a seal - Osmolarity mismatch between internal and external solutions.- Cell health is poor.- Carefully check and adjust the osmolarity of your solutions.- Ensure your cell preparation is healthy and viable before patching.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Prepare Stock Solution (e.g., 50 mg/mL in DMSO):

    • Weigh out a precise amount of this compound powder in a microcentrifuge tube.

    • Add the appropriate volume of high-quality, anhydrous DMSO to achieve a 50 mg/mL concentration.[10]

    • Sonicate the solution for two cycles of 8-10 seconds each, with a 30-60 second interval, to ensure complete dissolution.[6]

    • It is best to use this stock solution fresh. If storage is required, aliquot into single-use volumes and store at 4°C for up to one week.[10]

  • Prepare Working Solution (e.g., 50 µg/mL):

    • Just before starting your recordings, add 1 µL of the 50 mg/mL gramicidin stock solution to 1 mL of your filtered intracellular pipette solution.[10]

    • Vortex the working solution for a few seconds to ensure it is thoroughly mixed. Keep the solution on ice.

Protocol 2: Perforated Patch Clamp Recording
  • Pipette Preparation:

    • Pull glass pipettes to a resistance of 3-5 MΩ.

    • Back-filling: Dip the tip of the pipette into gramicidin-free internal solution for a few seconds to fill the very tip. Then, back-fill the rest of the pipette with the gramicidin-containing working solution.[3][6]

  • Seal Formation:

    • Approach the target cell with positive pressure applied to the pipette.

    • Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a Giga-ohm seal (>1 GΩ).

    • Achieve the seal as quickly as possible to minimize the diffusion of gramicidin to the pipette tip.[6]

  • Monitoring Perforation:

    • Once a stable Giga-seal is formed, switch to voltage-clamp mode.

    • Apply a small, repetitive voltage step (e.g., 5-10 mV) and monitor the capacitive currents.

    • As gramicidin pores form, the access resistance (Ra) will gradually decrease, and the capacitive transients will become larger and faster.[3]

    • A successful perforation is typically achieved when the access resistance stabilizes at a value between 10-40 MΩ.[3]

  • Recording:

    • Once a stable, low access resistance is achieved, you can begin your current-clamp or voltage-clamp recordings.

Data Presentation

ParameterTypical ValueNotes
Gramicidin Working Concentration 20 - 100 µg/mLOptimize for your specific cell type.
Perforation Time 15 - 40 minutesCan be influenced by concentration and temperature.[5]
Final Access Resistance (Ra) 10 - 40 MΩLower values are better for voltage-clamp fidelity.[3]
Seal Resistance > 1 GΩA high and stable seal is critical for success.

Visualizations

experimental_workflow cluster_prep Preparation cluster_patch Patching Procedure cluster_record Recording prep_stock Prepare Fresh Gramicidin Stock Solution (in DMSO) prep_working Dilute Stock to Working Concentration in Pipette Solution prep_stock->prep_working backfill Back-fill Pipette: 1. Tip with Gramicidin-free solution 2. Back with Gramicidin solution prep_working->backfill pull_pipette Pull Glass Pipette (3-5 MΩ) pull_pipette->backfill approach Approach Cell with Positive Pressure backfill->approach seal Form Giga-seal (>1 GΩ) approach->seal monitor Monitor Perforation: - Apply voltage steps - Observe decrease in Ra seal->monitor stabilize Wait for Ra to Stabilize (10-40 MΩ, 15-40 min) monitor->stabilize record_data Begin Experiment stabilize->record_data

Caption: Experimental workflow for gramicidin perforated patch clamp.

gaba_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GABA GABA GABA_R GABA-A Receptor (Chloride Channel) GABA->GABA_R binds Cl_ion Cl- GABA_R->Cl_ion opens to allow Cl- influx Gramicidin Gramicidin Perforated Patch (maintains intracellular [Cl-]) Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization leads to Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

References

Technical Support Center: Minimizing Gramicidin B Toxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Gramicidin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of using this potent ionophore in cell-based assays, with a focus on minimizing its inherent toxicity to obtain reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound in a question-and-answer format.

Q1: My cells are showing 100% cell death even at very low concentrations of this compound. What could be the issue?

A1: This is a common issue due to the potent, non-specific pore-forming nature of this compound. Here are several factors to consider and troubleshoot:

  • Inaccurate Stock Concentration: Ensure your this compound stock solution was prepared accurately. Gramicidin is poorly soluble in aqueous solutions and should be dissolved in an appropriate organic solvent like DMSO or ethanol (B145695) before further dilution in culture medium.

  • Solvent Toxicity: The final concentration of the organic solvent in your cell culture medium should be non-toxic to your cells. Typically, DMSO concentrations should be kept below 0.5% (v/v). Run a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration) to rule out solvent-induced toxicity.

  • Hotspots in Dilution: When diluting the stock solution in your final culture medium, ensure thorough mixing to avoid localized high concentrations ("hotspots") of this compound, which can cause rapid cell lysis.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. You may need to perform a broad dose-response experiment with a wider range of very low concentrations to determine the optimal working range for your specific cell line.

  • Incorrect Initial Seeding Density: Low cell density can make cells more susceptible to toxic agents. Ensure you are using an optimal and consistent cell seeding density for your assays.

Q2: I am observing high variability and poor reproducibility in my cell viability assay results. What are the possible causes?

A2: High variability can be frustrating. Here are some common culprits and solutions:

  • Incomplete Solubilization of this compound: Ensure that your this compound is fully dissolved in the stock solvent and that it doesn't precipitate when diluted in the aqueous culture medium. Visually inspect your diluted solutions for any signs of precipitation.

  • Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. Ensure your cell suspension is homogenous before seeding and use appropriate pipetting techniques to dispense equal volumes.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of this compound and affect cell growth. To mitigate this, fill the peripheral wells with sterile PBS or media without cells and use only the inner wells for your experimental samples.

  • Assay Interference: Some assay reagents can interact with this compound. For example, in MTT assays, this compound might interfere with cellular metabolic activity in ways that do not correlate with cell viability. Consider using an alternative cytotoxicity assay, such as an LDH release assay or a live/dead cell stain, to confirm your results.

Q3: How can I prepare my this compound stock solution to ensure stability and minimize precipitation?

A3: Proper preparation of your this compound stock solution is critical for reproducible experiments.

  • Choosing a Solvent: this compound is practically insoluble in water. Use a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 1-10 mg/mL) to minimize the volume of organic solvent added to your cell culture medium.

  • Dissolution: Ensure complete dissolution by vortexing. Gentle warming (e.g., to 37°C) may aid dissolution, but avoid excessive heat.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light and moisture.

Q4: I am seeing high background in my cytotoxicity assay. What could be the cause and how can I fix it?

A4: High background can obscure your results. Here are some potential causes and solutions:

  • Phenol (B47542) Red Interference: The phenol red in some culture media can interfere with colorimetric assays. If you suspect this is an issue, consider using a phenol red-free medium for your experiment.

  • Serum Interference: Components in fetal bovine serum (FBS) can sometimes interact with assay reagents. You may need to perform the final assay step in serum-free medium.

  • Contamination: Microbial contamination can lead to high background signals. Always use aseptic techniques and regularly check your cell cultures for any signs of contamination.

  • Insufficient Washing: In assays that require washing steps, ensure that you are washing the wells thoroughly to remove any residual reagents or cellular debris that could contribute to the background signal.

Quantitative Data Summary

The following tables summarize key quantitative data for Gramicidin and related compounds. Note that data specifically for this compound is limited in the literature; therefore, data for Gramicidin D (a mixture containing this compound) and Gramicidin A are provided as a reference.

Table 1: IC50 Values of Gramicidin in Various Cell Lines

CompoundCell LineAssay TypeIncubation Time (h)IC50 (µM)
Gramicidin DOVCAR8 (Ovarian Cancer)WST-1480.0763
Gramicidin DSKOV3 (Ovarian Cancer)WST-1480.1856
Gramicidin DA2780 (Ovarian Cancer)WST-1480.1148
Gramicidin AA498 (Renal Cell Carcinoma)Not SpecifiedNot Specified< 1.0
Gramicidin A786-O (Renal Cell Carcinoma)Not SpecifiedNot Specified< 1.0
Gramicidin ACaki-1 (Renal Cell Carcinoma)Not SpecifiedNot Specified< 1.0
Gramicidin ASN12C (Renal Cell Carcinoma)Not SpecifiedNot Specified< 1.0
Gramicidin AACHN (Renal Cell Carcinoma)Not SpecifiedNot Specified< 1.0

Table 2: Recommended Working Concentrations for In Vitro Assays

Assay TypeRecommended Starting Concentration RangeNotes
Cell Viability (e.g., MTT, WST-1)0.01 - 10 µMHighly cell-line dependent. A broad range is recommended for initial screening.
Apoptosis (e.g., TUNEL, Annexin V)0.1 - 1 µMConcentrations should be chosen based on prior cell viability data to induce apoptosis without causing immediate necrosis.
Hemolysis Assay1 - 50 µg/mLThe concentration will depend on the source of red blood cells and the experimental setup.

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to assess the effects of this compound.

Protocol 1: MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

  • Cell Seeding:

    • Harvest and count cells, ensuring >95% viability.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from your stock solution in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions.

    • Include vehicle-only controls (medium with the same concentration of solvent as the highest this compound concentration).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Dilute the MTT stock solution to 0.5 mg/mL in serum-free medium.

    • Carefully remove the compound-containing medium and add 100 µL of the MTT solution to each well.

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C in a humidified incubator, protected from light.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the MTT solution.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement:

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

    • Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction:

    • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.

    • Typically, this involves adding a reaction mixture containing a substrate and a catalyst to the supernatant.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for the recommended time (usually 15-30 minutes), protected from light.

    • Stop the reaction by adding the stop solution provided in the kit.

    • Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.

  • Controls:

    • Spontaneous LDH release: Supernatant from untreated cells.

    • Maximum LDH release: Supernatant from cells treated with a lysis buffer (provided in the kit).

    • Background: Culture medium without cells.

Protocol 3: TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

  • Cell Seeding and Treatment:

    • Seed cells on sterile coverslips in a multi-well plate or in an optically clear bottom plate.

    • Treat the cells with this compound at concentrations known to induce apoptosis (from viability assays). Include positive (e.g., DNase I treatment) and negative (untreated) controls.

  • Fixation and Permeabilization:

    • After treatment, wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice.

  • TUNEL Reaction:

    • Use a commercial TUNEL assay kit and follow the manufacturer's protocol.

    • This typically involves incubating the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or a fluorescently labeled dUTP).

  • Detection:

    • If using an indirectly labeled dUTP, incubate with a fluorescently labeled antibody or streptavidin conjugate.

    • Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides with an anti-fade mounting medium.

    • Visualize the cells using a fluorescence microscope. Apoptotic cells will show fluorescence in the nucleus, indicating DNA fragmentation.

    • Quantify the percentage of TUNEL-positive cells.

Visualizations

Signaling Pathway of Gramicidin-Induced Apoptosis

Gramicidin_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus GramicidinB This compound IonChannel Ion Channel Formation GramicidinB->IonChannel IonFlux Na+ Influx / K+ Efflux IonChannel->IonFlux MembraneDepolarization Membrane Depolarization IonFlux->MembraneDepolarization ROS Increased ROS IonFlux->ROS Ionic Imbalance FoxO1 p-FoxO1 (down-regulated) Increased FoxO1 Activity IonFlux->FoxO1 MitochondrialStress Mitochondrial Stress ROS->MitochondrialStress Bcl2 Bcl-2 (down-regulated) MitochondrialStress->Bcl2 Caspase9 Caspase-9 Activation MitochondrialStress->Caspase9 Bcl2->Caspase9 Inhibition Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP DNA_Fragmentation DNA Fragmentation Caspase3->DNA_Fragmentation CyclinD1 Cyclin D1 (down-regulated) FoxO1->CyclinD1 Inhibition CellCycleArrest G2/M Cell Cycle Arrest CyclinD1->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis PARP->DNA_Fragmentation DNA_Fragmentation->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Experimental Workflow for Assessing this compound Toxicity

Gramicidin_Toxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis PrepStock Prepare this compound Stock (e.g., 10 mg/mL in DMSO) PrepareDilutions Prepare Serial Dilutions of this compound PrepStock->PrepareDilutions SeedCells Seed Cells in 96-well Plate IncubateOvernight Incubate Overnight SeedCells->IncubateOvernight TreatCells Treat Cells with this compound and Vehicle Control IncubateOvernight->TreatCells PrepareDilutions->TreatCells IncubateTreatment Incubate for Desired Time (e.g., 24, 48, 72h) TreatCells->IncubateTreatment MTT MTT Assay (Metabolic Activity) IncubateTreatment->MTT LDH LDH Assay (Membrane Integrity) IncubateTreatment->LDH TUNEL TUNEL Assay (Apoptosis) IncubateTreatment->TUNEL ReadPlates Read Plates on Microplate Reader/Microscope MTT->ReadPlates LDH->ReadPlates TUNEL->ReadPlates Calculate Calculate % Viability, % Cytotoxicity, or % Apoptosis ReadPlates->Calculate PlotData Plot Dose-Response Curves and Determine IC50 Calculate->PlotData Troubleshooting_Variability cluster_causes Potential Causes cluster_solutions Solutions HighVariability High Variability in Results IncompleteSolubilization Incomplete Solubilization of this compound HighVariability->IncompleteSolubilization UnevenSeeding Uneven Cell Seeding HighVariability->UnevenSeeding EdgeEffects Edge Effects in Plate HighVariability->EdgeEffects AssayInterference Assay Interference HighVariability->AssayInterference EnsureDissolution Ensure Complete Dissolution in Stock and Dilutions IncompleteSolubilization->EnsureDissolution HomogenizeSuspension Homogenize Cell Suspension Before Seeding UnevenSeeding->HomogenizeSuspension AvoidOuterWells Avoid Using Outer Wells of the Plate EdgeEffects->AvoidOuterWells UseAlternativeAssay Use Alternative Cytotoxicity Assay AssayInterference->UseAlternativeAssay

Technical Support Center: Gramicidin Perforated Patch

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Gramicidin (B1672133) perforated patch-clamp experiments, with a focus on patch stability.

Frequently Asked Questions (FAQs)

What is the Gramicidin perforated patch-clamp technique and why is it used?

The Gramicidin perforated patch is a variation of the whole-cell patch-clamp technique.[1] Instead of rupturing the cell membrane to gain electrical access, a pore-forming antibiotic, Gramicidin, is included in the pipette solution.[2][3] Gramicidin forms small channels in the membrane patch that are permeable only to monovalent cations, like sodium and potassium.[4][5][6][7] This allows for electrical access to the cell's interior while preventing the dialysis of larger intracellular molecules, such as signaling molecules (e.g., cAMP), ATP, and divalent ions like Ca2+.[1][8][9] The technique is particularly advantageous for studying anionic channels, like GABA and glycine (B1666218) receptors, as it does not alter the intracellular chloride concentration ([Cl⁻]i).[4][5][6]

What are the primary challenges associated with Gramicidin perforated patch stability?

The main challenges include:

  • Slow Perforation Time: Gramicidin perforation is notably slow, often taking 20 minutes or longer to achieve a low access resistance.[4][9] Some researchers report waiting times of up to 1-1.5 hours.[10]

  • Difficulty in Seal Formation: The presence of Gramicidin at the pipette tip can interfere with the formation of a stable, high-resistance gigaseal.[4][11]

  • Spontaneous Membrane Rupture: The perforated patch is fragile and can spontaneously rupture, leading to an unintended whole-cell configuration and the washout of intracellular components.[4][9]

  • Higher Access Resistance and Noise: Compared to the conventional whole-cell technique, perforated patches generally have a higher series (access) resistance, which can reduce current resolution and increase recording noise.[8][9]

  • Inconsistent Gramicidin Activity: The effectiveness of Gramicidin can be variable, often depending on the preparation and storage of the stock solution.[12][13]

How long can stable recordings be maintained with Gramicidin?

Once a stable perforated patch is achieved, recordings can be very stable, routinely lasting for over 60 minutes without significant rundown of currents.[5][9]

What are the typical concentrations and parameters for Gramicidin experiments?

Successful Gramicidin perforated patch experiments depend on optimizing several parameters. The following table summarizes typical values found in literature and protocols.

ParameterTypical Value / RangeNotes
Gramicidin Concentration 5 - 100 µg/mLA common starting point is 20-50 µg/mL.[4] Higher concentrations may speed up perforation but risk membrane instability.[10][14][15][16]
Stock Solution Solvent DMSO or MethanolDMSO is commonly used.[4][13][14] It is crucial to use high-quality, anhydrous DMSO.[13]
Pipette Resistance 3 - 5 MΩPipette geometry can influence seal formation and perforation speed.[13][17]
Seal Resistance > 1 GΩ (Giga-ohm)A stable, high-resistance seal is critical for successful perforation.[4][8]
Final Access Resistance < 20 MΩA gradual decrease to a stable value below 20 MΩ indicates successful perforation.[4][16][17]
Perforation Time 20 - 60 minutesSlower than other perforating agents like nystatin (B1677061) or amphotericin B.[4][9][11]

Troubleshooting Guides

This section addresses specific problems users may encounter during Gramicidin perforated patch experiments.

Issue 1: Difficulty Achieving a Stable Gigaseal

Symptoms:

  • The resistance does not increase to the GΩ range upon contact with the cell.

  • The seal is unstable and deteriorates over time.

Possible Causes & Solutions:

CauseSolution
Gramicidin at Pipette Tip Gramicidin leaking from the pipette tip can damage the cell membrane before a seal is formed.[4] Use the front-filling technique: First, briefly dip the pipette tip into Gramicidin-free internal solution before back-filling with the Gramicidin-containing solution.[4][13][17][18] This creates a temporary buffer.
Excessive Positive Pressure Too much positive pressure can damage the cell.
Poor Cell Health The cell membrane is unhealthy or has been damaged during preparation.
Pipette Tip Issues The pipette tip may be dirty or have an improper shape.
Issue 2: Perforation is Too Slow or Incomplete

Symptoms:

  • Access resistance remains high (>50 MΩ) for an extended period (> 1 hour).

  • The capacitive current does not increase as expected.

Possible Causes & Solutions:

CauseSolution
Inactive Gramicidin Solution Gramicidin stock solution may have degraded. Aqueous solutions are unstable.[12][19]
Diffusion Barrier Too much Gramicidin-free solution was loaded into the pipette tip, creating a long diffusion path.[10][18]
Low Temperature Room temperature can affect the speed of perforation.
Pipette Geometry Narrow pipette tips can slow down perforation.
Issue 3: Spontaneous Rupture of the Patch (Sudden Drop in Access Resistance)

Symptoms:

  • A sudden, sharp drop in access resistance to whole-cell levels (< 10 MΩ).

  • Observation of current rundown, indicating dialysis of intracellular components.

Possible Causes & Solutions:

CauseSolution
Membrane Instability The perforations weaken the membrane patch, making it prone to rupture under mechanical or osmotic stress.[9]
High Gramicidin Concentration Higher concentrations can increase the likelihood of membrane rupture.[15]
Vibrations Mechanical instability of the rig can cause the patch to break.
Validation of Perforation It is crucial to confirm that you have a perforated patch and not a ruptured one.
Issue 4: High Electrical Noise

Symptoms:

  • The baseline recording is noisy, obscuring small currents.

Possible Causes & Solutions:

CauseSolution
High Access Resistance Higher access resistance is inherent to the perforated patch technique and contributes to noise.[9]
Grounding Issues Improper grounding is a common source of electrical noise.
Perfusion System The suction line for the perfusion system can introduce noise.

Experimental Protocols

Protocol 1: Preparation of Gramicidin Stock and Working Solutions
  • Prepare Stock Solution (e.g., 10 mg/mL):

    • Weigh a small amount of Gramicidin powder using a high-precision balance.

    • Dissolve in high-purity, anhydrous DMSO to a concentration of 10 mg/mL.[14][15] Other protocols have used stock concentrations as high as 60 mg/mL to minimize the volume of DMSO added to the internal solution.[13]

    • Sonicate the stock solution briefly (e.g., 10-30 seconds) in a water bath sonicator to ensure it is fully dissolved.[13][15] Avoid prolonged sonication.

    • Aliquot the stock solution into small volumes and store at -20°C for up to one month or -80°C for up to six months.[20] It is highly recommended to prepare fresh stock solutions frequently. [13]

  • Prepare Working Solution (e.g., 20 µg/mL):

    • On the day of the experiment, thaw a fresh aliquot of the Gramicidin stock solution.

    • Add the stock solution to your filtered internal pipette solution to achieve the desired final concentration (e.g., add 2 µL of 10 mg/mL stock to 1 mL of internal solution for a final concentration of 20 µg/mL).

    • Vortex or sonicate the final working solution briefly to ensure the Gramicidin is well-dispersed.

Protocol 2: Pipette Filling and Seal Formation
  • Pull a glass pipette with a resistance of 3-5 MΩ when filled with internal solution.[17]

  • Front-fill the pipette: Dip the very tip of the pipette into Gramicidin-free internal solution for a few seconds.[17][18] The amount of solution drawn in should be minimal, just enough to create a buffer.

  • Back-fill the pipette: Carefully fill the rest of the pipette from the back with the Gramicidin-containing working solution, avoiding air bubbles.[17]

  • Apply gentle positive pressure to the pipette and navigate through the bath to the target cell.

  • Once the pipette touches the cell (seen as a slight dimple and an increase in resistance), release the positive pressure.

  • Apply gentle, steady negative pressure to form a GΩ seal. Avoid abrupt or strong suction.[18]

Protocol 3: Monitoring Perforation
  • After achieving a stable gigaseal, switch the amplifier to voltage-clamp mode.

  • Apply a small, repetitive voltage step (e.g., -10 mV) and monitor the capacitive currents.

  • Initially, with an unperforated patch, the capacitive transients will be small.

  • As Gramicidin channels form, you will observe a gradual increase in the size of the capacitive transients and a corresponding slow decrease in the calculated series resistance (access resistance).[4]

  • Perforation is considered sufficient when the access resistance stabilizes at a low value, typically below 20 MΩ.[4][16]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_patch Patching Procedure cluster_record Perforation & Recording prep_stock Prepare Fresh Gramicidin Stock in DMSO prep_working Dilute Stock into Internal Solution prep_stock->prep_working fill_pipette Front-fill Tip (Gramicidin-free) Back-fill (Gramicidin) prep_working->fill_pipette pull_pipette Pull Pipette (3-5 MΩ) pull_pipette->fill_pipette approach_cell Approach Cell with Positive Pressure fill_pipette->approach_cell form_seal Form Gigaseal (>1 GΩ) approach_cell->form_seal monitor_Ra Monitor Access Resistance (Ra) (Voltage Clamp Steps) form_seal->monitor_Ra wait_perforation Wait for Ra to Stabilize (< 20 MΩ) monitor_Ra->wait_perforation record_data Begin Experiment wait_perforation->record_data

Caption: Workflow for Gramicidin perforated patch experiments.

Troubleshooting Unstable Patches

G start Problem: Unstable Patch q1 Did a stable Gigaseal form? start->q1 cause_leak Cause: Gramicidin at tip, poor cell health, or dirty pipette. q1->cause_leak No q2 What happens after sealing? q1->q2 Yes no_seal No sol_leak Solution: Use front-filling, check cell prep, use clean pipettes. cause_leak->sol_leak yes_seal Yes cause_slow Cause: Inactive Gramicidin, large diffusion barrier, low temp. q2->cause_slow Slow Perforation cause_rupture Cause: Osmotic stress, high [Gramicidin], vibrations. q2->cause_rupture Spontaneous Rupture slow_perf Ra remains high (Slow Perforation) sol_slow Solution: Prepare fresh solution, optimize front-filling, warm rig. cause_slow->sol_slow rupture Ra drops suddenly (Spontaneous Rupture) sol_rupture Solution: Check osmolarity, lower [Gramicidin], isolate rig. cause_rupture->sol_rupture

Caption: Logic diagram for troubleshooting unstable Gramicidin patches.

Gramicidin Channel Formation

G cluster_membrane Cell Membrane l1 l2 l3 l4 l5 l6 l7 l8 l9 l10 l11 l12 g1 Gramicidin Monomer dimer_arrow Dimerization g2 Gramicidin Monomer d1 d2 channel_label Conducting Channel pipette Pipette Solution cytosol Cytosol pipette_label Pipette Side cytosol_label Cytosol Side

Caption: Gramicidin monomers from the pipette solution form a dimer to create a cation-permeable channel.

References

Technical Support Center: Optimizing Lipid Composition for Gramicidin B Channel Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gramicidin (B1672133) B and its interaction with lipid bilayers. Our goal is to help you overcome common experimental challenges and optimize your conditions for successful channel formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between Gramicidin A and Gramicidin B, and how does this affect channel formation?

This compound differs from Gramicidin A by a single amino acid substitution at position 11, where the Tryptophan (Trp) in Gramicidin A is replaced by a Phenylalanine (Phe). This seemingly minor change can significantly impact channel properties. The indole (B1671886) ring of Tryptophan in Gramicidin A is thought to interact favorably with the lipid-water interface, potentially stabilizing the channel. The absence of this specific interaction in this compound can lead to differences in channel lifetime and conductance due to altered side-chain-lipid interactions and changes in the local dipole moment at the channel entrance.[1][2][3]

Q2: I am observing no or very few channel events. What are the likely causes?

Several factors could contribute to a lack of channel formation:

  • Lipid Bilayer Thickness: Gramicidin channels form as dimers that span the lipid bilayer. If the hydrophobic thickness of your bilayer does not match the length of the this compound dimer (approximately 2.2 nm), channel formation can be energetically unfavorable.[4] Thicker bilayers can decrease the mean channel lifetime.[4]

  • Lipid Phase: Gramicidin channel formation is favored in the liquid-crystalline (Lα) phase of the lipid bilayer. If your lipid composition results in a gel-phase (Lβ) membrane at the experimental temperature, channel formation will be inhibited.

  • Solvent Retention: Excessive solvent in the planar lipid bilayer can alter its physical properties, making it too thick or disordered for stable channel formation.

  • Gramicidin Concentration: Ensure you are using an appropriate concentration of this compound. While a higher concentration increases the probability of monomer collision and dimerization, excessively high concentrations can lead to membrane instability.

  • Purity of Lipids and Gramicidin: Impurities in either the lipids or the this compound preparation can interfere with bilayer formation and channel insertion.

Q3: My channel lifetimes are very short and unstable. How can I increase channel stability?

Short channel lifetimes are a common issue. Consider the following troubleshooting steps:

  • Optimize Hydrophobic Matching: Adjust the acyl chain length of your lipids to better match the length of the this compound dimer. For example, using lipids with shorter acyl chains can sometimes improve stability if the initial bilayer is too thick.

  • Introduce Negative Curvature Lipids: Incorporating lipids that promote negative curvature, such as dioleoylphosphatidylethanolamine (DOPE), can sometimes stabilize transmembrane channels. However, the effect can be complex and depends on the overall lipid composition.

  • Modulate Bilayer Tension: The surface tension of the lipid bilayer can influence channel lifetime.[5] While direct control is challenging, the choice of lipids and solvent can have an effect.

  • Consider Lipid Headgroup: The headgroup of the phospholipids (B1166683) can influence the local environment and electrostatic interactions. While zwitterionic lipids like phosphatidylcholines (PC) are commonly used, exploring phosphatidylserines (PS) or phosphatidylethanolamines (PE) might alter channel stability.

Q4: Does cholesterol affect this compound channel formation?

Yes, cholesterol can significantly impact this compound channels. Cholesterol is known to increase the thickness and order of the lipid bilayer. This can lead to a hydrophobic mismatch with the this compound dimer, potentially decreasing the channel lifetime. The presence of cholesterol can also alter the lateral pressure profile of the membrane, which can influence the energetics of channel formation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No channel activity Inappropriate bilayer thickness.Use lipids with different acyl chain lengths to adjust bilayer thickness.
Lipid bilayer is in a gel state.Ensure the experiment is performed above the phase transition temperature of the lipid mixture.
Poor this compound insertion.Verify the purity of this compound. Try sonicating the stock solution before use.
Short channel lifetime Hydrophobic mismatch.Systematically vary the acyl chain length of the lipids to optimize matching with the channel length.
High bilayer tension.While difficult to control directly, ensure the bilayer is well-formed and has minimal residual solvent.
Unfavorable lipid headgroup interactions.Experiment with different phospholipid headgroups (e.g., PC, PE, PS) to find a more stabilizing environment.
Low single-channel conductance Ion concentration is too low.Increase the concentration of the permeant cation in the electrolyte solution.
Presence of divalent cations.Divalent cations like Ca²⁺ can block the channel pore.[6] Use chelators like EDTA if necessary.
Altered surface potential.The charge of the lipid headgroups can affect the local ion concentration near the channel entrance.[6] Consider this when using charged lipids like PS.

Quantitative Data

A key difference between Gramicidin A and B lies in their kinetics of channel formation. The following table summarizes the activation parameters for channel formation of both analogs in a phosphatidylcholine/phosphatidylglycerol lipid vesicle system.

Gramicidin AnalogActivation Enthalpy (ΔH‡) (kcal/mol)Activation Entropy (ΔS‡) (e.u.)
Gramicidin A 11.8-11
This compound 14.6-4

Data from Easton et al. (1990).[7][8]

This data indicates that this compound has a higher activation enthalpy for channel formation, suggesting a larger energy barrier for the dimerization process compared to Gramicidin A in this specific lipid system.[7][8]

Experimental Protocols

Detailed Methodology for Black Lipid Membrane (BLM) Recording of this compound Channels

This protocol outlines the formation of a planar lipid bilayer and subsequent recording of single-channel currents from this compound.

Materials:

  • Lipid solution (e.g., 10 mg/mL DPhPC in n-decane)

  • This compound stock solution (e.g., 1 µg/mL in ethanol)

  • Electrolyte solution (e.g., 1 M KCl, buffered to pH 7.0 with 10 mM HEPES)

  • BLM setup (Teflon cup with a small aperture, Ag/AgCl electrodes, patch-clamp amplifier, data acquisition system)

Procedure:

  • Aperture Pre-treatment: Carefully "paint" the aperture in the Teflon cup with a small amount of the lipid solution using a fine brush or glass rod. Allow the solvent to evaporate for 5-10 minutes.

  • Bilayer Formation: Fill both chambers of the BLM setup with the electrolyte solution, ensuring the solution level is above the aperture.

  • Introduce Lipids: Using a micropipette, introduce a small droplet of the lipid solution onto the surface of the electrolyte in each chamber, near the aperture.

  • Bilayer Thinning: The lipid will spontaneously thin over the aperture to form a bilayer. This process can be monitored by observing the reflected light (it will appear grey and then black) or by measuring the capacitance of the membrane. A stable bilayer will have a capacitance in the range of 0.4-0.8 µF/cm².

  • This compound Addition: Once a stable bilayer is formed, add a small aliquot of the this compound stock solution to the cis chamber (the chamber connected to the headstage of the amplifier). Gently stir the solution to facilitate the incorporation of gramicidin monomers into the bilayer.

  • Single-Channel Recording: Apply a holding potential (e.g., +100 mV) across the bilayer and monitor the current. The formation and dissociation of individual this compound channels will appear as step-like changes in the current.

  • Data Analysis: Record the current traces and analyze the data to determine the single-channel conductance (amplitude of the current steps) and the mean open time (lifetime) of the channels.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_blm BLM Formation & Recording cluster_analysis Data Analysis A Prepare Lipid Solution D Paint Aperture A->D B Prepare this compound Stock F Add this compound B->F C Prepare Electrolyte Solution E Form Bilayer C->E D->E E->F G Record Single-Channel Currents F->G H Determine Conductance G->H I Determine Channel Lifetime G->I

Caption: Workflow for this compound single-channel recording using the BLM technique.

Lipid_Influence cluster_lipid Lipid Bilayer Properties cluster_channel This compound Channel Properties Thickness Thickness Lifetime Channel Lifetime Thickness->Lifetime Hydrophobic Mismatch Curvature Intrinsic Curvature Curvature->Lifetime Elastic Stress Tension Surface Tension Tension->Lifetime Headgroup Headgroup Charge/Size Conductance Single-Channel Conductance Headgroup->Conductance Surface Potential FormationRate Formation Rate Headgroup->FormationRate AcylChain Acyl Chain Saturation AcylChain->Lifetime Membrane Fluidity

Caption: Influence of lipid properties on this compound channel characteristics.

References

Technical Support Center: Troubleshooting Gramicidin B Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation with Gramicidin (B1672133) B.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a lower success rate or antimicrobial activity with Gramicidin B compared to Gramicidin A?

A1: this compound inherently exhibits different single-channel conductance compared to Gramicidin A.[1] This is due to a single amino acid substitution at position 11, where the tryptophan in Gramicidin A is replaced by a phenylalanine in this compound.[1][2] This structural change can alter the electrostatic interactions within the ion channel, affecting its transport efficiency.[3]

Q2: My this compound solution appears cloudy or precipitates. What could be the cause?

A2: this compound is a hydrophobic peptide and is practically insoluble in water, which can lead to the formation of colloidal suspensions.[4] It is recommended to dissolve this compound in organic solvents such as ethanol (B145695) or DMSO before preparing aqueous working solutions. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.

Q3: I am seeing high variability in my experimental replicates. What are the potential sources of this inconsistency?

A3: High variability can stem from several factors. Inconsistent liposome (B1194612) preparation can lead to differences in size and lamellarity, affecting the interaction with this compound. Pipetting errors, especially with viscous organic stock solutions, can also contribute. Additionally, the spontaneous dimerization of gramicidin monomers in the membrane is a dynamic process that can be influenced by minor fluctuations in experimental conditions.[5]

Q4: Can the composition of my model membrane influence the activity of this compound?

A4: Absolutely. The lipid bilayer composition, including acyl chain length and the presence of cholesterol, can alter the physical properties of the membrane, such as thickness and fluidity. These changes can, in turn, affect the formation and function of the this compound ion channel.

Q5: How can I confirm that the observed effect is due to ion channel formation and not just membrane disruption?

A5: A well-designed membrane permeabilization assay using fluorescent dyes can help distinguish between ion channel formation and general membrane disruption. For instance, an assay that monitors the influx of small ions (like Tl⁺) through the channel will show a gramicidin-dependent signal, while a dye that only fluoresces upon significant membrane damage (like propidium (B1200493) iodide) should show a minimal signal at effective gramicidin concentrations.

Troubleshooting Guide for Low Success Rate

This guide provides a systematic approach to identifying and resolving common issues in this compound experiments.

Problem Potential Cause Recommended Solution
No or Low Activity Incorrect Solvent/Solubility: this compound has poor aqueous solubility.Prepare a stock solution in an appropriate organic solvent (e.g., ethanol or DMSO) and then dilute it into the aqueous experimental buffer. Ensure the final solvent concentration is not detrimental to the assay.
Peptide Degradation: Improper storage can lead to the degradation of the peptide.Store lyophilized this compound at -20°C or lower. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
Suboptimal Peptide Concentration: The concentration of this compound may be too low to elicit a response.Perform a dose-response experiment to determine the optimal concentration range for your specific assay.
Inappropriate Membrane Composition: The lipid bilayer may not be conducive to channel formation.Experiment with different lipid compositions. For example, varying the acyl chain length or cholesterol content can influence channel activity.
High Variability in Results Inconsistent Liposome Preparation: Variation in liposome size and structure can affect results.Standardize your liposome preparation protocol. Use techniques like extrusion to obtain a more uniform size distribution.
Peptide Aggregation: this compound can aggregate at high concentrations or in certain buffers.Visually inspect your stock and working solutions for any signs of precipitation. Sonication may help to break up aggregates.
Inaccurate Pipetting: Viscous stock solutions can be difficult to pipette accurately.Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous solutions.
Assay-Specific Issues Fluorescence Artifacts (for fluorescence-based assays): The compound itself or the solvent may be fluorescent.Run appropriate controls, including a vehicle-only control (buffer with the same concentration of organic solvent) and a compound-only control (without cells or liposomes).
Low Signal-to-Noise Ratio (for fluorescence-based assays): The fluorescence signal may be weak compared to the background.Optimize dye concentrations and instrument settings (gain, exposure time). Ensure that the chosen fluorescent probe is appropriate for detecting ion channel activity.

Quantitative Data Summary

The primary difference in the activity of Gramicidin A and B can be observed in their single-channel conductance.

Gramicidin Analogue Single-Channel Conductance (pS) in GMO/n-decane membrane, 1 M NaCl, 100 mV Mean Channel Lifetime (s) in GMO/n-decane membrane, 1 M NaCl, 100 mV
Val-Gramicidin A20.01.1
Val-Gramicidin B5.50.4

Data adapted from Bamberg et al. (1976).[1]

Experimental Protocols

Gramicidin-Mediated Membrane Permeabilization Assay (Fluorescence-Based)

This protocol is adapted for this compound from methods using Gramicidin D and is designed to measure the influx of a monovalent cation (Thallium, Tl⁺) into large unilamellar vesicles (LUVs) containing a Tl⁺-sensitive fluorescent dye (ANTS).

Materials:

  • This compound

  • Lipids (e.g., DOPC)

  • ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid, disodium (B8443419) salt)

  • Tl₂SO₄

  • Na₂SO₄

  • HEPES buffer

  • Triton X-100 (for lysis control)

  • Ethanol or DMSO for this compound stock solution

  • Extruder with polycarbonate membranes (e.g., 100 nm)

  • Fluorescence plate reader

Methodology:

  • Liposome Preparation:

    • Prepare a lipid film by dissolving the desired lipids in chloroform, evaporating the solvent under a stream of nitrogen, and then drying under vacuum for at least 2 hours.

    • Hydrate the lipid film with a buffer containing 12.5 mM ANTS, 40 mM Na₂SO₄, and 10 mM HEPES (pH 7.0).

    • Subject the lipid suspension to several freeze-thaw cycles.

    • Extrude the suspension through a 100 nm polycarbonate membrane to form LUVs.

    • Remove the external ANTS by gel filtration (e.g., using a Sephadex G-50 column) equilibrated with a buffer containing 50 mM Tl₂SO₄, and 10 mM HEPES (pH 7.0).

  • Fluorescence Assay:

    • Dilute the ANTS-loaded LUVs in the external Tl⁺-containing buffer in a 96-well plate.

    • Prepare serial dilutions of this compound in ethanol or DMSO.

    • Add a small volume of the this compound dilutions to the wells containing the LUVs.

    • Immediately place the plate in a fluorescence plate reader and monitor the fluorescence quenching of ANTS (Excitation: ~350 nm, Emission: ~520 nm) over time.

    • As a positive control for maximum quenching (100% permeabilization), add Triton X-100 to a final concentration of 0.1%.

  • Data Analysis:

    • The rate of fluorescence quenching is proportional to the rate of Tl⁺ influx through the this compound channels.

    • Plot the initial rate of quenching against the this compound concentration to determine the dose-response relationship.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of this compound against a bacterial strain of interest.

Materials:

  • This compound stock solution

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Incubator

  • Spectrophotometer (plate reader)

Methodology:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into the growth medium and incubate overnight at 37°C with shaking.

    • The next day, dilute the overnight culture in fresh medium to achieve a starting concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Prepare Peptide Dilutions:

    • Create a series of two-fold dilutions of the this compound stock solution in the growth medium directly in the 96-well plate.

    • The final volume in each well should be 50 µL, and the peptide concentrations should span a range that is expected to cover the MIC.

  • Inoculate the Plate:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the peptide dilutions, for a total volume of 100 µL.

    • Include a positive control (bacteria in medium without peptide) and a negative control (medium only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Mandatory Visualizations

GramicidinB_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GB_monomer1 This compound Monomer Dimerization Dimerization GB_monomer1->Dimerization Inserts into outer leaflet GB_monomer2 This compound Monomer GB_monomer2->Dimerization Inserts into inner leaflet K_ion_in K+ Channel Functional Ion Channel K_ion_in->Channel K+ Efflux Na_ion_in Na+ Disruption Disruption of Ion Gradient Dimerization->Channel Forms Channel->Disruption

Caption: Mechanism of action of this compound, forming a transmembrane ion channel.

Troubleshooting_Workflow Start Low Success Rate in This compound Experiment Check_Peptide Verify Peptide Integrity & Solubility Start->Check_Peptide Check_Assay Review Assay Parameters Check_Peptide->Check_Assay OK Solubility Prepare fresh stock in appropriate solvent (e.g., Ethanol/DMSO) Check_Peptide->Solubility Insoluble? Concentration Perform dose-response experiment Check_Peptide->Concentration Low Activity? Degradation Use fresh peptide stock, check storage conditions Check_Peptide->Degradation Inconsistent? Check_System Examine Model System (Cells/Liposomes) Check_Assay->Check_System OK Controls Run vehicle and positive/negative controls Check_Assay->Controls Artifacts? Parameters Optimize dye/reagent concentrations & incubation times Check_Assay->Parameters Low Signal? Liposomes Standardize liposome preparation (e.g., extrusion) Check_System->Liposomes High Variability? Membrane_Comp Test different lipid compositions Check_System->Membrane_Comp Low Activity? Success Experiment Successful Check_System->Success OK Solubility->Check_Assay Concentration->Check_Assay Degradation->Check_Assay Controls->Check_System Parameters->Check_System Liposomes->Success Membrane_Comp->Success

Caption: A logical workflow for troubleshooting low success rates in this compound experiments.

References

effect of solvent on Gramicidin B conformation and activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Gramicidin (B1672133) B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this ion channel-forming peptide.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between Gramicidin A, B, and C, and how does it affect experimental results?

A1: Gramicidin A, B, and C are naturally occurring linear pentadecapeptides that differ by a single amino acid at position 11.[1]

  • Gramicidin A: Tryptophan (Trp) at position 11.

  • Gramicidin B: Phenylalanine (Phe) at position 11.[1]

  • Gramicidin C: Tyrosine (Tyr) at position 11.

Commercial "Gramicidin D" is a mixture of these, with Gramicidin A being the most abundant (~80%), followed by C (~14%) and B (~6%).[1] While all three form structurally equivalent ion channels, the amino acid substitution at position 11 can lead to subtle differences in channel properties.[2] For experiments requiring high precision, it is recommended to use a purified form of this compound.

Q2: Which solvent is best for pre-dissolving this compound to ensure it adopts the channel-forming conformation?

A2: The choice of the initial solvent is critical as the "solvent history" determines the final conformation of gramicidin in the lipid membrane.[3][4]

  • Trifluoroethanol (TFE): TFE is highly effective for directly incorporating gramicidin into membranes in its active, channel-forming β-helical conformation.[3][4]

  • Ethanol/Methanol: These short-chain alcohols can also be used, but they tend to support an equilibrium of multiple conformations, including various double-helical dimers and monomers.[5][6] This can lead to greater variability in experimental results. In ethanol, gramicidin can exist as non-covalent dimers, whereas it is primarily monomeric in TFE and DMSO.[7]

  • Dimethyl sulfoxide (B87167) (DMSO): Often used for creating stock solutions for patch-clamping experiments due to its high solubilizing power.[8] However, like ethanol, it may not exclusively promote the channel-competent conformation.

For reconstituting into model membranes to study channel activity, TFE is the preferred solvent to maximize the population of the desired channel conformer.

Q3: How do the physical properties of the lipid bilayer affect this compound channel activity?

A3: The lipid bilayer is not a passive environment; its physical properties significantly modulate channel function.

  • Bilayer Thickness: The mean lifetime of the gramicidin channel is highly dependent on the hydrocarbon thickness of the membrane. Lifetime decreases as the membrane thins, until a thickness of about 2.2 nm is reached, after which it remains relatively constant.[9] This is due to the hydrophobic mismatch between the peptide and the surrounding lipids, which creates stress in the bilayer.[10]

  • Bilayer Tension: The mean channel lifetime is directly proportional to the surface tension of the membrane.[11] Increased tension stabilizes the channel.

  • Lipid Composition: The intrinsic curvature of the lipids can regulate channel function. Lipids that promote negative curvature tend to stabilize the channel dimer, while those promoting positive curvature can destabilize it.

Troubleshooting Guides

Issue 1: Inconsistent or No Channel Activity in Single-Channel Recordings

Possible Cause Troubleshooting Step
Peptide Aggregation This compound is extremely hydrophobic and prone to aggregation.[12] Prepare fresh stock solutions daily in an appropriate solvent (e.g., DMSO, ethanol). Vortex and sonicate the stock solution thoroughly before diluting it into the final buffer to ensure it is well-dispersed.[8] Insufficient sonication can result in a functionally lower concentration.[8]
Incorrect Conformation The peptide may not be in the channel-forming conformation. The solvent used to introduce gramicidin to the lipid can dictate the final structure.[3][4] If reconstituting into vesicles or painting onto a bilayer, try co-dissolving the gramicidin and lipids in TFE to favor the β-helical structure.
Poor Incorporation The peptide may not be inserting correctly into the bilayer. Ensure the lipid bilayer is stable and properly formed. The method of peptide addition (e.g., adding to the aqueous phase vs. co-dissolving with lipids) can impact incorporation efficiency.
Ion Concentration/Type Gramicidin channels are selective for monovalent cations. Ensure your electrolyte solution contains an appropriate concentration (typically >100 mM) of an ion like K+ or Na+. Divalent cations like Ca2+ are known to block the channel.[13]

Issue 2: High Variability in Circular Dichroism (CD) Spectra

Possible Cause Troubleshooting Step
Solvent Polarity The CD spectrum of gramicidin is highly sensitive to solvent polarity.[5] Even small changes in solvent composition can shift the equilibrium between different conformers (e.g., parallel vs. antiparallel helices), altering the spectrum.[5] Use high-purity, anhydrous solvents and prepare mixtures precisely.
Peptide Concentration The equilibrium between monomeric and dimeric forms can be concentration-dependent in some solvents. Perform a concentration-dependent titration to check if the spectral shape changes, which would indicate a shift in aggregation state.
Solvent History The conformational state can be kinetically trapped depending on how the sample was prepared.[3][4] To ensure reproducibility, establish a strict, consistent protocol for sample preparation, including the initial solvent used, dissolution time, and method of solvent removal or sample hydration.

Quantitative Data Summary

Table 1: Effect of Alcohol Solvent on Gramicidin Conformer Ratios This table summarizes the estimated ratio of different gramicidin conformers in various alcohol solvents, as determined by the deconvolution of Circular Dichroism (CD) spectra. As solvent chain length increases and polarity decreases, the left-handed antiparallel double helix (Species 3) becomes the dominant species.[5]

SolventDielectric ConstantSpecies 1 & 2 (Parallel Helices)Species 3 (Antiparallel Helix)Species 4
Methanol32.6AbundantAbundantPresent
Ethanol24.3PresentDominantMinor
Propanol20.1MinorDominantMinor
Butanol17.1MinorHighly DominantTrace
Hexanol13.3MinorHighly DominantTrace
Data adapted from a study on gramicidin; specific values for this compound may vary slightly but the trend is expected to be similar.[5]

Table 2: Effect of Membrane Thickness on Gramicidin Channel Lifetime This table illustrates the relationship between the hydrocarbon thickness of a monoacylglycerol bilayer and the mean lifetime (τ) of the gramicidin channel.

LipidHydrocarbon Thickness (nm)Mean Channel Lifetime (s) at 100 mV
Monocaprin (C10:0)1.8~0.3
Monolaurin (C12:0)2.2~0.3
Monomyristin (C14:0)2.6~0.9
Monopalmitin (C16:0)3.1~2.0
Monoolein (C18:1)3.9~4.0
Data adapted from studies on natural gramicidin. The trend is directly applicable to this compound.[9]

Experimental Protocols

Protocol 1: Reconstitution of this compound into Lipid Vesicles for CD Analysis

  • Preparation of Lipid Stock: Prepare a solution of the desired lipid (e.g., DMPC) in chloroform (B151607) at a concentration of 10 mg/mL.

  • Preparation of Peptide Stock: Prepare a stock solution of purified this compound in trifluoroethanol (TFE) at a concentration of 0.1 mg/mL.

  • Co-solubilization: In a clean glass test tube, mix the lipid and peptide solutions to achieve the desired peptide/lipid molar ratio (e.g., 1:100).

  • Solvent Removal: Dry the mixture to a thin film under a gentle stream of nitrogen gas, followed by desiccation under high vacuum for at least 4 hours to remove all traces of organic solvent. The complete removal of the initial solvent is crucial.[3]

  • Hydration: Add the desired aqueous buffer (e.g., 10 mM Phosphate, 100 mM NaCl, pH 7.0) to the dried lipid-peptide film.

  • Vesicle Formation: Vortex the mixture vigorously for 5-10 minutes until all the lipid film is suspended, resulting in a milky suspension of multilamellar vesicles (MLVs).

  • Sample Measurement: Transfer the vesicle suspension to a quartz cuvette for CD spectroscopic analysis. Acquire spectra from approximately 260 nm to 190 nm. The characteristic spectrum for the channel conformation is a positive peak around 218 nm and a negative peak around 235 nm.

Protocol 2: Single-Channel Recording using a Planar Lipid Bilayer (PLB)

  • Apparatus Setup: Assemble the PLB chamber, which consists of two compartments (cis and trans) separated by a thin partition containing a small aperture (~100-150 µm).

  • Bilayer Formation: Pre-treat the aperture with a small amount of hexadecane. Add electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4) to both chambers. "Paint" a solution of lipid (e.g., 20 mg/mL DPhPC in n-decane) across the aperture to form a thin lipid film, which will spontaneously thin to a bilayer. Monitor the formation by measuring the electrical capacitance until it reaches a stable value characteristic of a bilayer (~0.4 µF/cm²).

  • This compound Addition: Prepare a dilute stock solution of this compound (e.g., 1 µg/mL) in ethanol.[14] Add a small aliquot (0.5-1 µL) to one or both chambers and stir gently.[14]

  • Data Acquisition: Apply a constant voltage (e.g., +100 mV) across the bilayer using Ag/AgCl electrodes connected to a patch-clamp amplifier.[15]

  • Observation: Monitor the current trace for the appearance of discrete, step-like current fluctuations. These steps represent the formation (dimerization) and dissociation of individual this compound channels.[14] The amplitude of the step corresponds to the single-channel conductance, and the duration of the open state corresponds to the channel lifetime.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results start Purified this compound dissolve Dissolve in TFE (favors β-helix) start->dissolve codissolve Co-dissolve with Lipids in Chloroform/TFE dissolve->codissolve dry Dry to Thin Film (Nitrogen Stream + Vacuum) codissolve->dry hydrate Hydrate with Aqueous Buffer dry->hydrate cd Circular Dichroism (CD) Spectroscopy hydrate->cd Assess Conformation plb Planar Lipid Bilayer (PLB) Single-Channel Recording hydrate->plb Measure Activity (Reconstitute Vesicles or add peptide from stock) conformation Conformational State (e.g., % Helicity) cd->conformation activity Channel Properties (Lifetime, Conductance) plb->activity

Caption: Experimental workflow for preparing this compound and analyzing its conformation and activity.

Logical_Relationship cluster_solvent Solvent Properties cluster_conformation This compound Conformational Equilibrium cluster_activity Functional State Polarity High Polarity (e.g., Methanol) Monomer Random Coil Monomer Polarity->Monomer Parallel Parallel Double Helices (non-channel) Polarity->Parallel favors mixture NonPolarity Low Polarity (e.g., Butanol, TFE) Antiparallel Antiparallel Double Helix (non-channel) NonPolarity->Antiparallel favors BetaHelix β-Helical Monomer (channel precursor) NonPolarity->BetaHelix favors Inactive Inactive / Non-conducting Monomer->Inactive Parallel->Inactive Antiparallel->Inactive Active Active Channel (Dimer of β-helices) BetaHelix->Active Dimerization in membrane

Caption: Relationship between solvent polarity and this compound conformation and functional state.

Troubleshooting_Flowchart start Problem: Inconsistent Single-Channel Recordings q_sonicate Did you freshly prepare and thoroughly sonicate the stock solution? start->q_sonicate a_sonicate Action: Prepare fresh stock in DMSO/Ethanol. Sonicate for 10-15 mins before use. q_sonicate->a_sonicate No q_solvent Was the peptide introduced using a conformation-promoting solvent like TFE? q_sonicate->q_solvent Yes a_sonicate->q_solvent a_solvent Action: If reconstituting, co-dissolve gramicidin and lipids in TFE before drying. q_solvent->a_solvent No q_bilayer Is the bilayer stable? (Check capacitance and noise) q_solvent->q_bilayer Yes a_solvent->q_bilayer a_bilayer Action: Reform the bilayer. Ensure aperture is clean and properly pre-treated. q_bilayer->a_bilayer No end Re-evaluate experiment. Consider lipid composition and peptide purity. q_bilayer->end Yes a_bilayer->end

Caption: Troubleshooting flowchart for inconsistent single-channel recording results with this compound.

References

reducing hemolytic activity of Gramicidin derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Gramicidin (B1672133) derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to assist you in your experiments aimed at reducing hemolytic activity while maintaining or improving antimicrobial potency.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis, purification, and evaluation of Gramicidin derivatives.

Q1: My novel Gramicidin derivative shows high hemolytic activity. What are the likely causes and how can I reduce it?

A1: High hemolytic activity is a common challenge with Gramicidin derivatives and is often linked to the peptide's overall hydrophobicity and its interaction with eukaryotic cell membranes.[1][2][3] Here are several strategies to troubleshoot and mitigate this issue:

  • Modify Hydrophobicity and Cationicity: The balance between hydrophobicity and cationicity is critical for selective antimicrobial activity.[4][5]

    • Decrease Hydrophobicity: Excessive hydrophobicity can lead to non-specific interactions with erythrocyte membranes. Consider replacing bulky hydrophobic residues (e.g., Val, Leu, D-Phe) with less hydrophobic or polar amino acids.[1][5] However, be aware that drastic reductions in hydrophobicity can also lead to a loss of antimicrobial activity.[6]

    • Increase Cationicity: Introducing additional positive charges can enhance selectivity for negatively charged bacterial membranes over the zwitterionic membranes of erythrocytes.[7] This can be achieved by substituting neutral or hydrophobic residues with basic amino acids like Lysine (Lys) or Arginine (Arg).[7][8] For instance, substituting the D-Phe and Pro residues with basic amino acids has been shown to decrease hemolytic activity.[7]

  • Amino Acid Substitutions at Key Positions:

    • β-turn Modification: The D-Phe-Pro β-turns are critical for the conformation and activity of Gramicidin S. Modifications in this region can significantly impact hemolysis.[9] Consider substituting D-Phe with D-Arg or incorporating non-proteinogenic amino acids to alter the turn structure.[4]

    • β-strand Modification: Replacing residues in the β-strands (Val, Orn, Leu) can also modulate hemolytic activity. For example, the derivative VK7, with modifications in the β-strand, showed reduced hemolysis.[2][3]

  • N-methylation: N-methylation of amino acid residues involved in intramolecular hydrogen bonds can disrupt the peptide's rigid β-sheet structure, leading to a significant reduction in hemolytic activity.[10] Specifically, methylation of the leucine (B10760876) residue has been shown to increase the HC50 value (the concentration causing 50% hemolysis) by five-fold.[10]

  • Conjugation Strategies:

    • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to your peptide can create a hydrophilic shield, reducing interactions with red blood cells and thereby lowering hemolytic activity.[11]

    • Fatty Acyl Conjugation: Introducing fatty acyl chains, for example to the proline residue, has been demonstrated to lower hemolytic activity while enhancing antibacterial potency.[12]

Q2: I am having trouble with the synthesis and purification of my cyclic Gramicidin derivative. What are some common pitfalls?

A2: The synthesis of cyclic peptides like Gramicidin S derivatives can be challenging. Here are some common issues and their potential solutions:

  • Low Yield During Solid-Phase Peptide Synthesis (SPPS):

    • Starting Amino Acid: The choice of the first amino acid attached to the resin can significantly impact the overall yield of the linear precursor. For Gramicidin S, starting the synthesis with D-Phe has been shown to improve yields.[8]

    • Difficult Couplings: Sterically hindered amino acids or the formation of secondary structures on the resin can lead to incomplete coupling reactions. Using stronger coupling reagents (e.g., HCTU, HATU) and performing double couplings for problematic residues can help.[13]

  • Inefficient Cyclization:

    • Precursor Conformation: The tendency of the linear peptide to adopt a pre-organized conformation that favors cyclization is crucial. The choice of the starting amino acid for the linear sequence can influence this.[8]

    • Cyclization Conditions: The concentration of the linear peptide during the cyclization step is critical to favor intramolecular cyclization over intermolecular oligomerization. High-dilution conditions are generally required. The choice of cyclization reagent (e.g., BOP, HBTU) can also affect the efficiency.[14]

  • Purification Challenges:

    • Aggregation: Hydrophobic Gramicidin derivatives can be prone to aggregation, making purification by reverse-phase HPLC (RP-HPLC) difficult.[15] Using organic solvents with additives like formic acid or trifluoroacetic acid can help to disrupt aggregates. Running the purification at a slightly elevated temperature may also improve peak shape.

    • Co-elution of Impurities: Closely related impurities, such as deletion sequences or diastereomers, can be difficult to separate. Optimizing the HPLC gradient and using a high-resolution column are essential.[16]

Q3: How do I interpret the results of my hemolysis and antibacterial assays?

A3: The key to interpreting your results is to consider both the antibacterial potency and the hemolytic activity to determine the therapeutic index (TI) of your derivative.

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of your peptide that completely inhibits the visible growth of a microorganism.[17][18] A lower MIC value indicates higher antibacterial potency.

  • Hemolytic Concentration 50% (HC50): This is the concentration of your peptide that causes 50% lysis of red blood cells. A higher HC50 value indicates lower hemolytic activity and is desirable.

  • Therapeutic Index (TI): The TI is a measure of the selectivity of your peptide for bacterial cells over host cells. It is calculated as the ratio of HC50 to MIC (TI = HC50 / MIC). A higher TI is the primary goal, indicating a wider therapeutic window. For example, a derivative with a slightly higher MIC might still be superior to the parent compound if it has a significantly higher HC50, resulting in a much better TI.[4]

Data Presentation

The following tables summarize quantitative data for selected Gramicidin S (GS) derivatives from the literature, illustrating the impact of different modifications on antibacterial and hemolytic activities.

Table 1: Antibacterial and Hemolytic Activity of Selected Gramicidin S Derivatives

Peptide/DerivativeModificationTarget OrganismMIC (µg/mL)HC50 (µg/mL)Therapeutic Index (HC50/MIC)Reference
Gramicidin S (GS)Parent PeptideS. aureus3.9 - 7.835.24.5 - 9.0[2]
GSParent PeptideE. coli32~120.38[4]
VK7β-strand modificationS. aureus3.9 - 7.8Reduced vs GSImproved vs GS[2][3]
VK7β-strand modificationP. aeruginosa7.8 - 31.2Reduced vs GSImproved vs GS[2][3]
Peptide 8DArg and Trp substitutionsE. coli832.814.10[4]
Peptide 9DArg substitutionK. pneumoniae16>128>8[4]
Peptide 19DArg and Trp substitutionsP. aeruginosa16>128>8[4]
GSC-FBCys substitution and staplingS. aureus8648[15]
N-Me-Leu GSN-methylation of LeucineS. aureus-~5x higher than GS-[10]
Fatty Acyl GS (cpd 4)Fatty acyl and Lys additionS. aureus1.6>100>62.5[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Hemolysis Assay

This protocol is a standard method for determining the hemolytic activity of peptide derivatives against red blood cells (RBCs).[19][20][21][22][23][24]

Materials:

  • Freshly drawn red blood cells (human or other species, with anticoagulant)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) for positive control (100% hemolysis)

  • PBS for negative control (0% hemolysis)

  • Peptide stock solutions of known concentrations

  • 96-well microtiter plates (U-bottom)

  • Centrifuge

  • Spectrophotometer (plate reader) capable of measuring absorbance at 414 nm or 540 nm

Procedure:

  • Preparation of RBC Suspension: a. Centrifuge the whole blood at 500 x g for 10 minutes at 4°C. b. Aspirate and discard the supernatant (plasma and buffy coat). c. Resuspend the RBC pellet in 5-10 volumes of cold PBS. d. Repeat the centrifugation and washing steps three times. e. After the final wash, resuspend the RBC pellet in PBS to make a 2% (v/v) suspension.

  • Assay Setup: a. Prepare serial dilutions of your peptide derivatives in PBS in a 96-well plate. Typically, a final volume of 50 µL per well is used. b. In separate wells, add 50 µL of PBS for the negative control and 50 µL of 1% Triton X-100 for the positive control. c. Add 50 µL of the 2% RBC suspension to each well, bringing the total volume to 100 µL.

  • Incubation: a. Incubate the plate at 37°C for 1 hour. Some protocols may require gentle shaking to prevent RBC sedimentation.[20]

  • Centrifugation and Absorbance Measurement: a. Centrifuge the plate at 1000 x g for 10 minutes to pellet the intact RBCs. b. Carefully transfer 50-75 µL of the supernatant from each well to a new flat-bottom 96-well plate. Be careful not to disturb the RBC pellet. c. Measure the absorbance of the supernatant at 414 nm or 540 nm, which corresponds to the release of hemoglobin.

  • Calculation of Percent Hemolysis: a. Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

  • Determination of HC50: a. Plot the percent hemolysis against the peptide concentration and determine the HC50 value, which is the concentration that causes 50% hemolysis.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This is a standard method to determine the antibacterial potency of your derivatives.[17][18][25][26][27]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)

  • Peptide stock solutions of known concentrations

  • Sterile 96-well microtiter plates (flat-bottom)

  • Spectrophotometer or plate reader

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: a. From a fresh agar (B569324) plate (18-24 hours old), pick several colonies of the test bacterium and suspend them in sterile saline or broth. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Assay Plate Preparation: a. Add 50 µL of sterile broth to all wells of a 96-well plate. b. Add 50 µL of your 2x concentrated peptide stock solution to the first well of a row and mix. c. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well containing the peptide. d. Include a positive control well (broth with bacteria, no peptide) and a negative control well (broth only, no bacteria).

  • Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL. b. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: a. After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the peptide at which there is no visible growth of bacteria. b. Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the positive control.

Protocol 3: Fmoc Solid-Phase Peptide Synthesis (SPPS) of Cyclic Gramicidin Derivatives

This protocol provides a general workflow for the synthesis of cyclic Gramicidin derivatives.[8][13][15][28][29]

Materials:

  • Fmoc-protected amino acids

  • 2-Chlorotrityl chloride resin (for cyclization off-resin)

  • Coupling reagents (e.g., HCTU, HATU, DIC) and activators (e.g., HOBt, HOAt)

  • Base (e.g., DIPEA, NMM)

  • Deprotection reagent: 20% piperidine (B6355638) in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Cyclization reagents (e.g., PyBOP, HBTU)

  • RP-HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Loading: a. Swell the 2-chlorotrityl chloride resin in DCM. b. Dissolve the first Fmoc-protected amino acid and DIPEA in DCM and add to the resin. Agitate for 1-2 hours. c. Cap any unreacted sites with methanol/DIPEA in DCM.

  • Linear Peptide Assembly: a. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. b. Washing: Wash the resin thoroughly with DMF. c. Amino Acid Coupling: Activate the next Fmoc-amino acid with a coupling reagent and base in DMF and add to the resin. Agitate for 1-2 hours. d. Washing: Wash the resin with DMF. e. Repeat steps a-d for each amino acid in the sequence.

  • Cleavage of the Linear Peptide from Resin: a. After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM. b. Treat the resin with a mild cleavage cocktail (e.g., TFA/DCM mixture) to cleave the peptide while keeping the side-chain protecting groups intact. c. Precipitate the protected linear peptide in cold diethyl ether.

  • Cyclization in Solution: a. Dissolve the protected linear peptide in a large volume of DMF or DCM to achieve high dilution. b. Add the cyclization reagent and a base. Let the reaction proceed for several hours to overnight. c. Monitor the reaction by LC-MS.

  • Deprotection and Purification: a. Remove the solvent and treat the cyclic peptide with a strong cleavage cocktail to remove all side-chain protecting groups. b. Precipitate the crude cyclic peptide in cold diethyl ether. c. Purify the peptide by RP-HPLC. d. Characterize the final product by mass spectrometry and HPLC.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the development of Gramicidin derivatives.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_evaluation Biological Evaluation cluster_analysis Data Analysis cluster_decision Decision synthesis Fmoc Solid-Phase Peptide Synthesis (Linear Precursor) cleavage Cleavage from Resin synthesis->cleavage cyclization Solution-Phase Cyclization cleavage->cyclization purification RP-HPLC Purification & Characterization cyclization->purification mic_assay Antibacterial Activity (MIC Assay) purification->mic_assay hemolysis_assay Hemolytic Activity (Hemolysis Assay) purification->hemolysis_assay ti_calculation Calculate Therapeutic Index (HC50/MIC) mic_assay->ti_calculation hemolysis_assay->ti_calculation decision High TI? ti_calculation->decision lead_compound Lead Compound decision->lead_compound Yes redesign Redesign Derivative decision->redesign No redesign->synthesis

Caption: Workflow for the development of Gramicidin derivatives.

troubleshooting_hemolysis cluster_strategy Modification Strategies start High Hemolytic Activity (Low HC50) mod_hydrophobicity Decrease Hydrophobicity (e.g., replace Leu/Val) start->mod_hydrophobicity inc_cationicity Increase Cationicity (e.g., add Lys/Arg) start->inc_cationicity n_methylation N-methylation (e.g., N-Me-Leu) start->n_methylation conjugation Conjugation (e.g., PEGylation) start->conjugation evaluation Synthesize & Evaluate New Derivative mod_hydrophobicity->evaluation inc_cationicity->evaluation n_methylation->evaluation conjugation->evaluation decision Hemolysis Reduced? evaluation->decision success Optimized Derivative (Improved TI) decision->success Yes failure Re-evaluate Strategy decision->failure No failure->mod_hydrophobicity failure->inc_cationicity failure->n_methylation failure->conjugation

Caption: Troubleshooting high hemolytic activity in Gramicidin derivatives.

References

dealing with off-target effects of Gramicidin B in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Gramicidin (B1672133) B in vivo. This resource provides troubleshooting guidance and frequently asked questions to address common challenges associated with the off-target effects of this potent antimicrobial peptide.

Frequently Asked Questions (FAQs)

Q1: What is Gramicidin B and how does it relate to Gramicidin D?

Gramicidin D is a commercially available antibiotic mixture produced by the soil bacterium Brevibacillus brevis. This mixture is composed of several antibiotic compounds, primarily Gramicidin A (around 80%), this compound (about 5%), and Gramicidin C (approximately 15%). This compound is, therefore, a minor component of the Gramicidin D complex. Due to its presence in this mixture, most in vivo toxicological data is based on studies of Gramicidin D.

Q2: What is the primary mechanism of action of this compound?

This compound, like other gramicidins, functions as an ionophore. It inserts itself into lipid bilayers of cell membranes, forming transmembrane channels. These channels are permeable to monovalent cations, such as potassium (K+) and sodium (Na+). The formation of these channels disrupts the crucial ion gradients across the cell membrane, leading to a loss of membrane potential, cessation of ATP production, and ultimately, cell death.[1] This mechanism is not specific to bacterial cells and also affects eukaryotic cells, which is the primary cause of its off-target toxicity in vivo.

Q3: What are the main off-target effects of this compound in vivo?

The principal off-target effect of systemic administration of this compound is cytotoxicity to host cells. This is primarily due to its non-selective disruption of cell membranes. The most significant manifestation of this is hemolysis , the rupture of red blood cells.[2][3][4][5] Additionally, parenteral (e.g., intravenous) administration can lead to systemic toxicity, with reported effects including neurotoxicity and nephrotoxicity.

Q4: Can this compound affect cellular signaling pathways?

Yes, recent studies have shown that gramicidins can affect intracellular signaling pathways independently of their ion channel-forming activity. For instance, Gramicidin A has been observed to increase the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK/ERK signaling pathway.[6] This pathway is crucial for regulating cell proliferation, differentiation, and survival.[7] Alterations in this pathway could contribute to off-target effects beyond direct membrane damage.

Q5: Are there ways to mitigate the off-target effects of this compound?

Several strategies are being explored to reduce the toxicity of gramicidins while retaining their antimicrobial efficacy:

  • Analog Development: Synthesizing analogues of gramicidin with modifications to their amino acid sequence can improve their selectivity for bacterial membranes over mammalian cells.[3][8][4]

  • Formulation Strategies: Incorporating gramicidin into lipid-based delivery systems, such as liposomes or bilayer disks, can help to shield it from host cells and potentially target it more effectively to sites of infection, thereby reducing systemic toxicity.[9]

  • Combination Therapy: Using gramicidin in combination with other antibiotics may allow for lower, less toxic doses to be effective.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High in vivo toxicity/mortality in animal models at expected therapeutic doses. Gramicidin D (and its components like this compound) has a narrow therapeutic window due to its non-specific cytotoxicity.1. Re-evaluate Dosage: Start with a lower dose range and perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. 2. Change Administration Route: If possible, consider topical or localized delivery to minimize systemic exposure. 3. Use a Vehicle: Formulate Gramicidin in a suitable delivery vehicle, such as a lipid-based formulation, to reduce its immediate interaction with host cells.[9]
Hemolysis observed in blood samples from treated animals. Gramicidin directly lyses red blood cells by forming pores in their membranes.1. Monitor Hemolysis: Routinely perform hemolysis assays on blood samples from treated animals. 2. Consider Analogues: If available, test gramicidin analogues that have been specifically designed to have lower hemolytic activity.[2][3][4]
Poor solubility of this compound/D in aqueous solutions for in vivo administration. Gramicidin is a hydrophobic peptide and has very low solubility in water.1. Use of Organic Solvents: Dissolve Gramicidin in a small amount of a biocompatible organic solvent like DMSO or ethanol (B145695) first, and then dilute it into the final aqueous vehicle. Be mindful of the final solvent concentration to avoid solvent-induced toxicity. 2. Formulation: Prepare a lipid-based formulation or a colloidal dispersion to improve its solubility and stability in aqueous media.[1][9]
Unexpected experimental results potentially unrelated to ion channel formation. Gramicidin can modulate intracellular signaling pathways, such as the ERK/MAPK pathway.[6]1. Control Experiments: Include control groups to assess the effect of the delivery vehicle alone. 2. Pathway Analysis: If unexpected phenotypes are observed, consider performing western blots for key signaling proteins (e.g., phosphorylated ERK) or other relevant pathway analyses to investigate off-target signaling effects.

Quantitative Toxicity Data

The following tables summarize publicly available toxicity data for Gramicidin D. As this compound is a component of this mixture, these values provide an estimate of its toxic potential.

Table 1: In Vivo Lethal Dose (LD50/LDLo) of Gramicidin D in Mice

Administration RouteDoseSpeciesReference
Intraperitoneal20 mg/kg (LDLo)Mouse[10]
Intravenous1.5 mg/kg (LD50)Mouse[10]
Parenteral0.017 mg/kg (LD50)Mouse[10]

LDLo (Lowest Published Lethal Dose) is the lowest dose reported to have caused death.

Table 2: In Vitro Cytotoxicity (IC50) of Gramicidin

Cell LineCancer TypeIC50 (µM)Reference
SGC-7901Human Gastric Cancer0.183[11]
BGC-823Human Gastric Cancer0.191[11]
Various Renal Cell Carcinoma (RCC) linesKidney Cancer< 1.0[12][13]

Experimental Protocols

Hemolysis Assay

This protocol is a general guideline for assessing the hemolytic activity of this compound/D.

Materials:

  • Freshly collected red blood cells (RBCs) from a suitable species (e.g., human, rabbit, mouse) in an anticoagulant-containing tube (e.g., with EDTA or heparin).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • This compound/D stock solution (in a suitable solvent like DMSO).

  • Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis.

  • PBS as a negative control.

  • 96-well microtiter plates.

  • Microplate reader.

Procedure:

  • Prepare RBC Suspension:

    • Centrifuge the whole blood at 1000 x g for 5 minutes.

    • Aspirate and discard the supernatant and buffy coat.

    • Resuspend the RBC pellet in PBS. Repeat the washing step three times.

    • After the final wash, prepare a 2% (v/v) RBC suspension in PBS.

  • Assay Setup:

    • Add 100 µL of PBS to the wells of a 96-well plate.

    • Create a serial dilution of your this compound/D stock solution in the plate.

    • Prepare control wells: 100 µL of PBS for the negative control and 100 µL of 1% Triton X-100 for the positive control.

  • Incubation:

    • Add 100 µL of the 2% RBC suspension to each well.

    • Incubate the plate at 37°C for 1-4 hours.

  • Centrifugation and Measurement:

    • Centrifuge the plate at 800 x g for 10 minutes to pellet the intact RBCs.

    • Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 541 nm (or a similar wavelength for hemoglobin).

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

    • The HC50 value is the concentration of this compound/D that causes 50% hemolysis.

MTT Cytotoxicity Assay

This protocol provides a general method for determining the cytotoxicity of this compound/D against adherent mammalian cells.

Materials:

  • Mammalian cell line of interest.

  • Complete cell culture medium.

  • This compound/D stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound/D in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound/D dilutions.

    • Include wells with medium only (no cells) as a background control and wells with untreated cells as a negative control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cell viability: % Cell Viability = (Abssample / Absuntreated control) x 100

    • The IC50 value is the concentration of this compound/D that reduces cell viability by 50%.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the potential off-target effect of Gramicidin on the ERK/MAPK signaling pathway.

Gramicidin_ERK_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Gramicidin Gramicidin Membrane Lipid Bilayer Gramicidin->Membrane Alters Lipid Environment Receptor Membrane Receptor Membrane->Receptor Affects Conformation/Activity MEK MEK Receptor->MEK Activates ERK ERK MEK->ERK Phosphorylates pERK pERK TranscriptionFactors Transcription Factors pERK->TranscriptionFactors Translocates & Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates InVivo_Toxicity_Workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Ex Vivo Analysis cluster_data Data Interpretation Formulation This compound/D Formulation (e.g., in saline with co-solvent or lipid-based) Dosing Administer Gramicidin (e.g., IV, IP) Formulation->Dosing AnimalModel Select Animal Model (e.g., mice) AnimalModel->Dosing Monitoring Monitor Animal Health (Weight, Behavior, Survival) Dosing->Monitoring BloodCollection Blood Collection Monitoring->BloodCollection Histopathology Tissue Collection for Histopathology (Kidney, Liver, etc.) Monitoring->Histopathology HemolysisAssay Hemolysis Assay BloodCollection->HemolysisAssay ToxicityProfile Determine Toxicity Profile (LD50, MTD) HemolysisAssay->ToxicityProfile OffTargetEffects Identify Off-Target Effects Histopathology->OffTargetEffects

References

Optimizing Temperature for Gramicidin B Extraction: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Gramicidin (B1672133) B, with a particular focus on the critical role of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the typical composition of commercial Gramicidin?

A1: Commercial Gramicidin, often referred to as Gramicidin D, is a mixture of linear pentadecapeptide antibiotics. It is primarily composed of Gramicidin A (around 80%), Gramicidin B (about 6%), and Gramicidin C (approximately 14%).[1] These variants differ in the amino acid at position 11.[1]

Q2: What is the primary source for this compound extraction?

A2: this compound is obtained from the soil microbe Bacillus brevis.[1]

Q3: Why is temperature a critical parameter in this compound extraction?

A3: Temperature can significantly influence the efficiency and integrity of the this compound extraction process. It can affect the solubility of the peptide, the efficiency of cell lysis, and the stability of the molecule.[2][3] High temperatures may lead to the degradation or aggregation of the peptide, potentially reducing the final yield and purity.[3] For instance, studies on the related Gramicidin S have shown that high temperatures can induce polymerization.[3]

Q4: What are the common solvents used for Gramicidin extraction?

A4: Common solvents for Gramicidin extraction from microbial biomass include ethanol (B145695), acetone (B3395972), and ether.[3][4] Acidified ethanol (e.g., with HCl) has been shown to be effective in increasing the yield of Gramicidin S.[3][4]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Step
Inefficient Cell Lysis Consider a pre-treatment step with a saline solution at an elevated temperature (e.g., 80°C) to facilitate the release of Gramicidin from the cells.[3]
Suboptimal Extraction Temperature The optimal temperature can be solvent-dependent. For ethanol-based extractions, a range of temperatures from room temperature up to 95°C has been reported for Gramicidin S.[3][4] It is recommended to perform small-scale pilot extractions at different temperatures (e.g., room temperature, 40°C, 60°C) to determine the optimal condition for your specific protocol.
Incomplete Extraction Ensure sufficient extraction time. While some studies suggest that extraction time may not significantly impact the yield of Gramicidin S, it is a crucial parameter to optimize.[3]
Incorrect Solvent-to-Biomass Ratio The ratio of the biomass to the extraction solvent can impact efficiency. Experiment with different ratios to ensure thorough extraction.

Issue 2: Presence of Impurities in the Extract

Potential Cause Troubleshooting Step
Co-extraction of other cellular components A pre-extraction wash of the biomass with acetone can help remove impurities before the primary extraction step.[3]
Suboptimal pH For extractions using acidified ethanol, the pH should be carefully controlled (e.g., pH 3.0-4.0) to optimize the extraction of the target peptide while minimizing the co-extraction of unwanted compounds.[3]

Issue 3: this compound Degradation or Aggregation

Potential Cause Troubleshooting Step
High Extraction Temperatures As elevated temperatures can lead to the aggregation of related gramicidins, it is advisable to avoid excessively high temperatures for prolonged periods.[2][3] Monitor the extract for any signs of precipitation or changes in spectral properties that might indicate aggregation.[2]
Presence of Proteases Ensure that the extraction process is performed under conditions that minimize the activity of endogenous proteases from the source organism. This can include working at lower temperatures and rapidly processing the biomass.

Data on Gramicidin Extraction Parameters

The following table summarizes quantitative data from various studies on Gramicidin extraction. Note that most of the available data pertains to Gramicidin S.

Gramicidin TypeSource OrganismSolventTemperature (°C)Extraction TimeYieldReference
Gramicidin SAneurinibacillus aneurinilyticusAcidic EthanolRoom TemperatureNot specified0.349 g/g of biomass[4]
Gramicidin SAneurinibacillus aneurinilyticusAcidic Ethanol40120 minNot specified[4]
Gramicidin SBacillus brevisEthanol95Not specified0.045 g/L to 0.20 g/L[3][4]
Gramicidin SA. migulanusEthanol/HCl70Not specifiedNot specified[3]
Gramicidin SBacillus brevisNot specified32Not specified30-40% increase compared to 40°C[5]
Gramicidin SBacillus brevisNot specified40Not specifiedOptimal for growth[5]

Experimental Protocol: Temperature Optimization for this compound Extraction

This protocol provides a general framework for optimizing the extraction temperature of this compound from Bacillus brevis biomass.

1. Biomass Preparation:

  • Harvest the Bacillus brevis culture by centrifugation.

  • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.

  • (Optional) Perform a pre-extraction wash with acetone to remove lipids and other nonpolar impurities.[3]

  • Dry the biomass, for example, under vacuum at a mild temperature (e.g., 45°C).[3]

2. Extraction:

  • Resuspend the dried biomass in the chosen extraction solvent (e.g., ethanol or acidified ethanol).

  • Divide the suspension into equal aliquots for testing different extraction temperatures.

  • Incubate the aliquots at a range of temperatures (e.g., 25°C, 40°C, 60°C, and 80°C) for a fixed duration (e.g., 2 hours) with constant agitation.

3. Separation and Purification:

  • After incubation, separate the biomass from the solvent by centrifugation or filtration.

  • Collect the supernatant containing the extracted this compound.

  • Further purify the extract using methods such as precipitation (e.g., by adding water), chromatography (e.g., on an alumina (B75360) column), or crystallization.[3][4]

4. Analysis:

  • Analyze the yield and purity of this compound in the extracts from different temperatures using appropriate analytical techniques, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Experimental Workflow Diagram

GramicidinB_Extraction_Workflow cluster_Biomass_Prep Biomass Preparation cluster_Extraction Extraction Optimization cluster_Purification Purification & Analysis Harvest Harvest B. brevis cells Wash Wash with Buffer Harvest->Wash Acetone_Wash Optional: Acetone Wash Wash->Acetone_Wash Dry Dry Biomass Acetone_Wash->Dry Resuspend Resuspend in Solvent Dry->Resuspend Temp_Opt Temperature Incubation (e.g., 25°C, 40°C, 60°C, 80°C) Resuspend->Temp_Opt Separate Separate Biomass Temp_Opt->Separate Supernatant Collect Supernatant Separate->Supernatant Purify Purification (Precipitation/Chromatography) Supernatant->Purify Analyze Analyze Yield & Purity (HPLC/MS) Purify->Analyze

Caption: Workflow for optimizing this compound extraction temperature.

References

Technical Support Center: Improving the Yield of Synthetic Gramicidin B Mutants

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Gramicidin B mutants. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during solid-phase peptide synthesis (SPPS), purification, and analysis, with a focus on maximizing final yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield when synthesizing this compound mutants?

Low yields in the SPPS of this compound and its analogs are typically due to a combination of factors related to its structure. The most common culprits include:

  • Peptide Aggregation: this compound is a highly hydrophobic peptide, a characteristic that often leads to the aggregation of the growing peptide chain on the resin.[1][2][3] This aggregation can block reactive sites, leading to incomplete deprotection and coupling reactions.[4]

  • Incomplete Coupling/Deprotection: The alternating L/D amino acid sequence and bulky hydrophobic residues (Val, Leu, Trp, Phe) can cause steric hindrance, making it difficult for coupling reagents to work efficiently or for deprotection agents to access the N-terminus.[4]

  • Difficult Sequences: Repetitive motifs or sequences prone to forming secondary structures like β-sheets on the resin can significantly reduce synthesis efficiency.[1][2]

  • Side Reactions: Specific amino acid residues can be prone to side reactions, such as aspartimide formation if Asp is present in the mutant sequence, or diketopiperazine formation at the dipeptide stage.[5][6][7]

Q2: My crude peptide shows many deletion sequences in the mass spectrometry analysis. What went wrong?

The presence of significant deletion sequences points directly to inefficient or incomplete coupling steps during synthesis.[4] This occurs when an amino acid fails to couple to the growing peptide chain, and the synthesis continues, resulting in a peptide missing one or more residues. This is often exacerbated by peptide aggregation, which physically blocks the N-terminal amine.[3][4]

Q3: How can I prevent peptide aggregation during synthesis?

Preventing aggregation is critical for synthesizing hydrophobic peptides like this compound mutants.[1][8] Effective strategies include:

  • Using Specialized Solvents: While DMF is standard, solvents like N-methylpyrrolidone (NMP) can be more effective at solvating hydrophobic peptides.[3] Using mixed solvents, such as DMF with DMSO or trifluoroethanol (TFE), can also disrupt hydrogen bonding and prevent aggregation.[9]

  • Microwave-Assisted Synthesis: Microwave energy can accelerate coupling reactions and provide the energy needed to disrupt intermolecular interactions that lead to aggregation.[1]

  • Chaotropic Salts: Adding agents like lithium chloride (LiCl) or potassium thiocyanate (B1210189) (KSCN) to the reaction can disrupt secondary structures.[7]

  • Backbone Protection: Incorporating N-(2-hydroxy-4-methoxybenzyl) (Hmb) protected amino acids at strategic points can effectively disrupt interchain hydrogen bonding.[8][10][11]

Q4: The final peptide is very difficult to dissolve and purify. What can I do?

The hydrophobicity of this compound mutants makes them challenging to handle post-synthesis.[10] For dissolution, consider using solvents like 10-20% trifluoroethanol (TFE) in a buffer or even 100% TFE to dissolve a precipitated peptide before adding a buffer.[10] During HPLC purification, poor solubility can lead to the peptide crashing out on the column.[10] To mitigate this, use a mobile phase with a higher organic content (e.g., acetonitrile) or add TFE to the mobile phase. Gradient elution is typically necessary for good separation.[12]

Troubleshooting Guide

Problem 1: Low Overall Yield After Cleavage and Precipitation
Symptom / Observation Possible Cause Suggested Solution
Little to no peptide precipitates from cold ether. High Peptide Hydrophobicity: The peptide may be soluble in the TFA/ether mixture or may have failed to cleave from the resin.1. Confirm Cleavage: Perform a test cleavage on a small amount of resin and analyze the supernatant by mass spectrometry to ensure the peptide is being released.[10] 2. Optimize Precipitation: Use a larger volume of cold ether. Ensure the ether is sufficiently cold (-20°C to -80°C). 3. Alternative Solvents: If solubility in ether is the issue, consider alternative precipitation solvents.
Mass spectrometry of crude product shows a complex mixture with low intensity of the target mass. Synthesis Failure: Widespread aggregation, incomplete coupling, and side reactions during SPPS.1. Re-evaluate Synthesis Strategy: Implement strategies from the "Peptide Aggregation" FAQ (e.g., microwave synthesis, special solvents, Hmb protection).[1][3][10] 2. Use High-Efficiency Reagents: Employ potent coupling reagents like HATU or HCTU to improve coupling efficiency.[2][9] 3. Double Coupling: For difficult residues, perform the coupling step twice with fresh reagents to drive the reaction to completion.[2]
Resin shows poor swelling characteristics during synthesis. Resin Aggregation: The peptide-resin matrix has collapsed due to aggregation, preventing reagent access.1. Switch Resin Type: Use a resin designed for difficult sequences, such as a PEG-based resin (e.g., TentaGel), which offers better solvation properties.[3][7] 2. Lower Resin Loading: Synthesize on a resin with a lower substitution level to reduce steric hindrance and inter-chain interactions.[7]
Problem 2: Poor Purity Profile on Analytical HPLC
Symptom / Observation Possible Cause Suggested Solution
Broad, tailing peaks. Aggregation during Purification: The peptide is aggregating on the HPLC column or in the injection solvent.1. Modify Mobile Phase: Add 0.1% TFE to both aqueous and organic mobile phases to improve peptide solubility. 2. Optimize Gradient: Use a shallower gradient to improve separation of closely eluting species.[12] 3. Lower Sample Concentration: Inject a more dilute sample to reduce on-column aggregation.
Multiple peaks close to the main product peak. Incomplete Deprotection / Side Reactions: Presence of deletion sequences or byproducts from side-chain reactions during cleavage.1. Optimize Cleavage Cocktail: Ensure the cleavage cocktail contains sufficient scavengers (e.g., triisopropylsilane, water, EDT) to prevent re-attachment of protecting groups to sensitive residues like Tryptophan.[4][6] 2. Verify Reagent Quality: Use high-purity, fresh reagents for both synthesis and cleavage to minimize side reactions.[1]
Peak corresponding to desired mass is absent or very small. Complete Synthesis Failure: Indicates a critical problem early in the synthesis.1. Analyze Intermediates: If possible, cleave a small amount of resin after the first few coupling cycles to confirm the initial steps are working. 2. Review Sequence: Use a sequence prediction tool to identify potentially difficult regions that may require special handling (e.g., double coupling, Hmb protection).[3]

Data Summary: Strategies to Improve Yield

The following table summarizes reported strategies and their potential impact on improving the synthesis of difficult, hydrophobic peptides.

StrategyDescriptionTypical Impact on Yield/PurityReference
Microwave-Assisted SPPS Uses microwave energy to accelerate reaction rates and disrupt aggregation.Significant improvement in crude purity and yield for difficult sequences.[1]
Optimized Coupling Reagents Using highly reactive uronium/phosphonium salt reagents like HATU, HCTU, or PyBOP.Enhances coupling efficiency, especially for sterically hindered amino acids, reducing deletion sequences.[2][9]
Special Solvents Replacing DMF with NMP or using co-solvents like DMSO or TFE.Improves solvation of the growing peptide chain, reducing aggregation and improving reaction kinetics.[3][9]
Backbone Protection (Hmb/Dmb) Incorporating a temporary, acid-labile protecting group on the backbone nitrogen of a key residue.Highly effective at disrupting β-sheet formation and aggregation, leading to dramatically improved purity.[8][10]
Pseudoproline Dipeptides Inserting dipeptides that introduce a "kink" in the peptide backbone, disrupting secondary structures.Effective for sequences containing Ser, Thr, or Cys. Regenerates the native residue during final cleavage.[1][8]
Low-Loading PEG Resins Using resins with polyethylene (B3416737) glycol (PEG) linkers and lower substitution levels.Improves the solvation environment of the peptide-resin complex, minimizing aggregation.[3]

Key Experimental Protocols

Protocol: Fmoc-SPPS with HATU Coupling (Manual Synthesis)

This protocol outlines a standard cycle for adding one amino acid to the growing peptide chain on a solid support.

  • Resin Preparation:

    • Place the Fmoc-Rink Amide resin in a reaction vessel.

    • Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat with a fresh 20% piperidine solution for 10 minutes.

    • Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.

    • Perform a Kaiser test to confirm the presence of a free primary amine.[4][13]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Pre-activate the mixture by letting it stand for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours. For difficult couplings, extend the time or perform a double coupling.[2]

    • Drain the reaction solution.

    • Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).

    • Perform a Kaiser test to confirm the absence of free amines (complete coupling).

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

Protocol: Cleavage from Resin and Peptide Precipitation
  • Preparation: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin thoroughly with DCM and dry it under a vacuum for at least 1 hour.

  • Cleavage:

    • Prepare a fresh cleavage cocktail. A standard cocktail for peptides containing Trp is Reagent K : 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT).[6]

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Concentrate the TFA solution slightly under a stream of nitrogen.

    • Add the concentrated solution dropwise to a large volume (at least 10x the TFA volume) of ice-cold diethyl ether.

    • A white precipitate of the crude peptide should form.

    • Allow the peptide to precipitate fully at -20°C for at least 30 minutes.

  • Recovery:

    • Centrifuge the ether suspension to pellet the peptide.

    • Carefully decant the ether.

    • Wash the pellet with cold ether 2-3 more times to remove scavengers.

    • Dry the peptide pellet under a vacuum. The crude peptide is now ready for purification.

Protocol: RP-HPLC Purification
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent. For hydrophobic peptides, this may require DMSO, TFE, or a high concentration of acetonitrile (B52724) (ACN) in water.[10] Filter the sample through a 0.22 µm syringe filter.

  • Chromatography Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[12]

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: Typically 1 mL/min for an analytical column.

    • Detection: UV at 220 nm and 280 nm (for Trp-containing peptides).

  • Gradient Elution:

    • Run a gradient from low %B to high %B. A typical gradient for a hydrophobic peptide might be 30-90% B over 30 minutes.

    • Optimize the gradient based on the analytical run to achieve the best separation of the target peptide from impurities.[12]

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a dry powder.

Visualized Workflows and Logic

spss_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Precipitation cluster_purification Purification & Analysis start 1. Swell Resin deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling 3. Amino Acid Coupling (HATU/DIPEA) deprotection->coupling wash 4. Wash Resin (DMF/DCM) coupling->wash kaiser Kaiser Test wash->kaiser Check completion kaiser->deprotection Repeat for next cycle cleave 5. Cleave from Resin (TFA Cocktail) kaiser->cleave Final Cycle Complete precipitate 6. Precipitate in Cold Ether cleave->precipitate dry 7. Dry Crude Peptide precipitate->dry hplc 8. RP-HPLC Purification dry->hplc ms 9. MS Analysis hplc->ms Confirm identity lyophilize 10. Lyophilization ms->lyophilize end_product end_product lyophilize->end_product Final Product

Caption: General experimental workflow for the synthesis and purification of this compound mutants.

troubleshooting_yield cluster_analysis Initial Diagnosis cluster_synthesis_problems Synthesis Problems cluster_purification_problems Purification/Handling Problems cluster_solutions Corrective Actions start Low Yield / Purity Issue check_ms Analyze Crude MS start->check_ms check_hplc Analyze Crude HPLC start->check_hplc incomplete_coupling Incomplete Coupling (Deletion Sequences) check_ms->incomplete_coupling Deletion products aggregation Aggregation (Low Reaction Efficiency) check_ms->aggregation Low signal for target side_reactions Side Reactions (Unexpected Masses) check_ms->side_reactions Unexpected +m/z peaks solubility Poor Solubility (Broad/Tailing Peaks) check_hplc->solubility Poor peak shape sol_coupling Use HATU/HCTU Double Couple incomplete_coupling->sol_coupling sol_aggregation Use NMP/DMSO/TFE Microwave SPPS Backbone Protection aggregation->sol_aggregation sol_side_reactions Optimize Cleavage Use High-Purity Reagents side_reactions->sol_side_reactions sol_solubility Use TFE in Mobile Phase Optimize HPLC Gradient solubility->sol_solubility

Caption: Troubleshooting logic for diagnosing and solving low yield issues in peptide synthesis.

References

Technical Support Center: Stabilizing Gramicidin B Channels in Artificial Membranes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gramicidin (B1672133) B channels in artificial membranes.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental setup and recording of Gramicidin B channels.

Problem Possible Cause Suggested Solution
No channel activity observed after adding this compound. 1. Insufficient Gramicidin Concentration: The concentration of this compound in the stock solution or the amount added to the chamber is too low.1. Increase the concentration of this compound added to the aqueous solution bathing the membrane. Add small aliquots and monitor for channel activity.
2. Poor Incorporation into the Membrane: The this compound is not successfully inserting into the artificial membrane. This can be due to the lipid composition or the solvent used.2. Ensure the lipid composition is appropriate. Diphytanoylphosphatidylcholine (DPhPC) or glyceryl monooleate (GMO) are commonly used.[1] Consider using a solvent like ethanol (B145695) to pre-dissolve the gramicidin before adding it to the aqueous phase.
3. Membrane Instability: The artificial membrane is not stable and may have ruptured before or during the addition of this compound.3. Verify membrane formation and stability by monitoring its capacitance and resistance. A stable membrane should have a high resistance (>10 GΩ) and a capacitance corresponding to the expected thickness.[2]
Unstable or noisy single-channel recordings. 1. Electrical Noise: Interference from nearby electrical equipment.1. Ensure the setup is properly grounded and shielded within a Faraday cage.
2. Unstable Gigaseal (for patch-clamp): Poor seal between the pipette and the membrane.2. Optimize pipette polishing and ensure the membrane surface is clean. A stable gigaseal is crucial for low-noise recordings.[3]
3. Solvent Effects: Residual solvent from membrane formation or gramicidin addition can affect membrane properties and channel stability.3. Allow sufficient time for the solvent to evaporate or thin out from the membrane. The "painting" method of BLM formation can leave residual solvent; the Montal-Mueller technique may yield a more solvent-free bilayer.[4]
Rapid channel dissociation (short channel lifetime). 1. Lipid Bilayer Thickness: A significant mismatch between the hydrophobic length of the this compound dimer and the thickness of the lipid bilayer can decrease channel stability.[5][6]1. Adjust the lipid composition to alter the bilayer thickness. For example, using lipids with shorter or longer acyl chains. The mean channel lifetime decreases as the hydrocarbon thickness of the membrane increases beyond the length of the channel.[5]
2. Membrane Tension: High membrane tension can destabilize the channel.[7]2. The logarithm of the mean channel lifetime is proportional to the surface tension of the membrane.[7] Modifying the lipid composition or the method of membrane formation can alter surface tension.
3. Ion Concentration: Low concentrations of permeant ions can lead to shorter channel lifetimes.3. Channel lifetime increases with the concentration of the permeant ion.[8][9] Ensure an adequate concentration of the cation being studied (e.g., Na+, K+, Cs+).
Multiple channel openings observed, making single-channel analysis difficult. 1. High Gramicidin Concentration: Too much this compound has been incorporated into the membrane.1. Reduce the amount of this compound added to the system. Titrate with a more dilute stock solution.
2. Peptide Aggregation: Gramicidin can form aggregates in the membrane, leading to complex conductance patterns.2. In thicker gel-phase membranes, gramicidin may aggregate.[10] Consider adjusting the lipid composition to maintain a fluid phase at the experimental temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between Gramicidin A, B, and C, and how does it affect channel properties?

A1: Gramicidin A, B, and C are natural variants of the linear pentadecapeptide. The primary difference lies in a single amino acid substitution at position 11. In Gramicidin A, this residue is Tryptophan. In this compound, it is Phenylalanine, and in Gramicidin C, it is Tyrosine. This single substitution leads to significant differences in the single-channel conductance.[1]

Q2: What is the expected single-channel conductance for this compound?

A2: The single-channel conductance of gramicidin channels is dependent on the type of permeant ion and the lipid membrane composition. Significant differences in conductance are observed between Gramicidin A and B due to the amino acid substitution.[1] For example, one study noted that [L-Ala7]gramicidin A, an analogue, exhibited a single-channel conductance of 28 pS compared to 21 pS for synthetic gramicidin A under similar conditions.[11]

Q3: How does lipid composition affect the stability of this compound channels?

A3: Lipid composition is a critical factor influencing channel stability through several mechanisms:

  • Hydrophobic Mismatch: The stability of the gramicidin dimer is sensitive to the match between the length of the channel and the hydrophobic thickness of the bilayer. A significant mismatch can induce mechanical stress on the channel, affecting its lifetime.[5][6]

  • Membrane Elasticity: The elastic properties of the membrane, which are determined by the lipid composition, regulate the energy barrier for the dimerization and dissociation of the gramicidin monomers.[12]

  • Lipid Shape and Curvature: The intrinsic curvature of the lipid monolayers can influence the stability of the embedded channel.[12]

Q4: Can I use cholesterol in my artificial membrane?

A4: Yes, cholesterol can be included in the artificial membrane. It is known to modulate the physical properties of the bilayer, including its thickness, fluidity, and elasticity, which in turn can affect the function and stability of gramicidin channels.

Q5: What is the optimal temperature for studying this compound channels?

A5: The optimal temperature will depend on the lipid composition of your artificial membrane. It is crucial to work at a temperature that maintains the lipid bilayer in a fluid state (above the lipid's phase transition temperature). Experiments are typically conducted at room temperature (around 20-25°C).

Quantitative Data Summary

The following tables summarize key quantitative data for gramicidin channels. Note that much of the available literature focuses on Gramicidin A, but the principles are applicable to this compound.

Table 1: Factors Influencing Gramicidin Channel Lifetime

Factor Effect on Channel Lifetime Reference
Increased Bilayer Thickness (beyond channel length) Decreases[5][6]
Increased Membrane Surface Tension Increases (logarithmically)[7]
Increased Permeant Ion Concentration Increases[8][9]
Presence of Divalent Cations (e.g., Ca²⁺, Ba²⁺) Decreases (act as blockers)[9]

Table 2: Single-Channel Conductance of Gramicidin Analogs

Gramicidin Analog Membrane Composition Electrolyte Single-Channel Conductance (pS) Reference
Synthetic Gramicidin ADiphytanoyllecithin/n-decane1 M KCl21[11]
[L-Ala7] Gramicidin ADiphytanoyllecithin/n-decane1 M KCl28[11]

Experimental Protocols

Protocol 1: Formation of a Planar Lipid Bilayer (BLM) using the Painting Method
  • Prepare the Lipid Solution: Dissolve the desired lipid (e.g., DPhPC) in an organic solvent (e.g., n-decane) to a final concentration of 10-25 mg/mL.

  • Prepare the Chamber: The BLM chamber consists of two compartments separated by a thin septum containing a small aperture (100-250 µm in diameter). Fill both compartments with the desired electrolyte solution (e.g., 1 M KCl, buffered to the desired pH) to a level just below the aperture.

  • Pre-treat the Aperture: Apply a small amount of the lipid solution to the aperture using a fine brush or a glass rod and allow the solvent to evaporate. This helps the final membrane to seal to the septum.

  • "Paint" the Membrane: Dip the brush or glass rod into the lipid solution and gently paint it across the aperture, forming a thick lipid film.

  • Membrane Thinning: Over time (a few minutes to half an hour), the thick film will spontaneously thin down to a bilayer. This process can be monitored by observing the reflected light from the film (it will appear black when it becomes a bilayer) and by measuring the electrical capacitance of the membrane. A stable BLM will have a capacitance of approximately 0.3-0.8 µF/cm².[2]

  • Verify Membrane Stability: Before adding the gramicidin, ensure the membrane is stable by applying a voltage and measuring the leakage current. A stable membrane should have a very high resistance (in the GΩ range).[2]

Protocol 2: Incorporation of this compound and Single-Channel Recording
  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent, such as ethanol, to a concentration of approximately 1-10 µg/mL.

  • Incorporate this compound: Once a stable BLM is formed, add a small aliquot (1-5 µL) of the this compound stock solution to one or both compartments of the chamber. The solution should be stirred gently to facilitate the incorporation of the peptide into the membrane.

  • Apply Voltage and Record: Apply a constant voltage (e.g., 100 mV) across the membrane using Ag/AgCl electrodes connected to a patch-clamp amplifier.

  • Observe Channel Activity: The formation and dissociation of individual this compound channels will appear as step-like changes in the recorded current. The amplitude of these steps corresponds to the single-channel conductance, and the duration of the steps represents the channel lifetime.[2]

  • Data Analysis: Record the current traces and analyze them to determine the single-channel conductance and mean channel lifetime. This is often done by creating histograms of the current levels and fitting the open-time distributions to an exponential function.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_blm BLM Formation cluster_rec Recording cluster_analysis Data Analysis prep_lipid Prepare Lipid Solution (e.g., DPhPC in n-decane) paint_blm Paint Lipid Solution across Aperture prep_lipid->paint_blm prep_chamber Assemble and Fill BLM Chamber prep_chamber->paint_blm prep_gram Prepare this compound Stock Solution (in Ethanol) add_gram Add this compound to Chamber prep_gram->add_gram thinning Monitor Membrane Thinning (Capacitance Measurement) paint_blm->thinning verify_blm Verify Membrane Stability (High Resistance) thinning->verify_blm verify_blm->add_gram apply_v Apply Transmembrane Voltage add_gram->apply_v record Record Single-Channel Currents apply_v->record analyze Analyze Conductance and Lifetime record->analyze

Caption: Workflow for this compound single-channel recording in a BLM.

Troubleshooting_Logic start Start Experiment no_activity Problem: No Channel Activity start->no_activity unstable_rec Problem: Unstable/Noisy Recording start->unstable_rec short_lifetime Problem: Short Channel Lifetime start->short_lifetime check_conc Increase Gramicidin Concentration no_activity->check_conc Possible Cause: Low Concentration check_mem Verify Membrane Stability (Capacitance/Resistance) no_activity->check_mem Possible Cause: Membrane Ruptured check_noise Check Electrical Grounding and Shielding unstable_rec->check_noise Possible Cause: Electrical Noise check_solvent Allow More Time for Solvent Removal unstable_rec->check_solvent Possible Cause: Residual Solvent check_thickness Adjust Lipid Composition (Hydrophobic Mismatch) short_lifetime->check_thickness Possible Cause: Thickness Mismatch check_tension Modify Membrane Composition/Formation short_lifetime->check_tension Possible Cause: High Tension success Successful Recording check_conc->success check_mem->start Reform Membrane check_noise->success check_solvent->success check_thickness->success check_tension->success

Caption: Troubleshooting logic for common this compound channel issues.

References

Technical Support Center: Overcoming Gramicidin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and answers to frequently asked questions regarding Gramicidin (B1672133) antibiotic resistance.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Gramicidin?

Gramicidin A (GA) is a channel-forming ionophore antibiotic. Its mechanism involves the insertion of monomers into the bacterial cell membrane, where they dimerize to form a transmembrane channel.[1][2] This channel is permeable to monovalent cations like sodium (Na+) and potassium (K+), leading to the disruption of the cell's ionic homeostasis.[1][2] The resulting influx of Na+ and efflux of K+ depolarizes the membrane, causes osmotic swelling, and ultimately leads to cell lysis and death.[2][3][4] Gramicidin is particularly effective against Gram-positive bacteria.[3][4]

Q2: My Gramicidin stock solution seems unstable, leading to inconsistent MIC results. How can I troubleshoot this?

Inconsistent results with Gramicidin can often be traced back to stock solution preparation and handling.

  • Solvent Choice: Gramicidin is typically dissolved in solvents like DMSO or ethanol. It is crucial to sonicate the stock solution thoroughly to ensure it is fully dissolved.[5]

  • Fresh Preparations: It is recommended to prepare fresh stock solutions for each experiment, as Gramicidin can precipitate out of solution, especially at lower temperatures.[5]

  • Binding to Plastics: Cationic peptides like Gramicidin can bind to polystyrene surfaces. For dilution series and assays, use polypropylene (B1209903) microtiter plates and polypropylene or siliconized glass tubes to minimize loss of the peptide.

  • Aggregation: Insufficient sonication can lead to aggregation, effectively lowering the concentration of active Gramicidin in your experiment.[5]

Q3: What are the known bacterial resistance mechanisms against Gramicidin?

While Gramicidin's direct pore-forming action makes the development of resistance less common than for antibiotics with specific molecular targets, bacteria can evolve strategies to counteract its effects.[6] These mechanisms primarily involve altering the cell envelope:

  • Membrane Fluidity and Rigidity: Bacteria can alter the lipid composition of their membranes to make them more rigid. This increased rigidity can hinder the insertion and dimerization of Gramicidin monomers, which is essential for channel formation. Studies have shown that exposure to sub-lethal concentrations of Gramicidin D can induce resistance in S. aureus through an increase in membrane rigidity.[7]

  • Altering Surface Charge: A common resistance strategy against cationic antimicrobial peptides is to reduce the net negative charge of the bacterial surface, thereby repelling the peptide. This is often achieved by the D-alanylation of teichoic acids in Gram-positive bacteria, a process regulated by the dlt operon.[8]

  • Capsular Polysaccharides (CPS): Bacteria like Klebsiella pneumoniae can produce a capsule that acts as a physical shield, preventing antimicrobial peptides from reaching the cell membrane.[7]

Q4: How can I potentiate the activity of Gramicidin against resistant strains?

Combining Gramicidin with other agents can create synergistic effects, restoring its efficacy against resistant bacteria.

  • Combination with other Antimicrobial Peptides: Studies have shown a synergistic effect when combining Gramicidin S (GS) with Polymyxin (B74138) B (PMB) against multidrug-resistant Pseudomonas aeruginosa.[9][10][11] This combination was effective against both planktonic cells and biofilms.[9][10]

  • Synergy with Conventional Antibiotics: The membrane-disrupting action of Gramicidin can facilitate the entry of other antibiotics that may have intracellular targets. Combining Trp-containing antimicrobial peptides with antibiotics like penicillin, ampicillin, and erythromycin (B1671065) has demonstrated a distinct synergistic effect against multidrug-resistant Staphylococcus epidermidis.[12]

  • Efflux Pump Inhibitors: While Gramicidin's primary target is the membrane, efflux pumps are a general resistance mechanism that bacteria use to expel various toxic compounds.[13] Combining Gramicidin with an efflux pump inhibitor could potentially increase its intracellular concentration and efficacy, although this is a more general strategy.

Section 2: Experimental Protocols & Data

Protocol: Broth Microdilution MIC Assay for Gramicidin

This protocol is adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for cationic peptides.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene microtiter plates

  • Gramicidin stock solution (e.g., in DMSO)

  • Bacterial culture grown to logarithmic phase

  • 0.01% acetic acid with 0.2% Bovine Serum Albumin (BSA) for peptide dilutions

  • Plate reader (spectrophotometer)

Procedure:

  • Prepare Peptide Dilutions:

    • Create a series of Gramicidin dilutions at 10 times the final desired concentration. Use 0.01% acetic acid with 0.2% BSA as the diluent to prevent the peptide from sticking to tubes.[14]

  • Prepare Bacterial Inoculum:

    • Grow bacteria overnight in MHB.

    • Dilute the overnight culture in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL.[14]

  • Assay Setup:

    • In a 96-well polypropylene plate, add 100 µL of the bacterial inoculum to each well.

    • Add 11 µL of the 10x Gramicidin dilutions to the corresponding wells.[14]

    • Include a positive control (bacteria with no antibiotic) and a negative control (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.[14][15]

  • Determine MIC:

    • The MIC is the lowest concentration of Gramicidin that completely inhibits visible growth, which can be assessed by eye or by measuring absorbance (e.g., at 600 nm) with a plate reader.[16]

Data: Synergistic Activity of Gramicidin S (GS) and Polymyxin B (PMB)

The following table summarizes the Fractional Inhibitory Concentration Index (FICI) for the combination of PMB and GS against various strains of P. aeruginosa. An FICI of ≤ 0.5 indicates a synergistic effect.[9][10]

Bacterial StrainFICI (Mean ± SD)Interpretation
P. aeruginosa PAO10.375 ± 0.00Synergy
P. aeruginosa ATCC 278530.281 ± 0.05Synergy
P. aeruginosa Strain 550.375Synergy
P. aeruginosa Clinical Isolate 1<0.5Synergy
P. aeruginosa Clinical Isolate 2>0.5 and ≤0.70Non-synergistic

Data adapted from studies on PMB and GS synergy.[9][10][11] The results show that for 20 out of 28 strains tested, the combination had a distinct synergistic effect.[9][10]

Section 3: Visualizing Mechanisms and Workflows

Mechanism of Action and Resistance

The following diagram illustrates the mechanism of action of Gramicidin and how bacterial membrane alterations can confer resistance.

G cluster_action Gramicidin Mechanism of Action cluster_resistance Bacterial Resistance Mechanisms GA_monomer Gramicidin Monomer Dimer Dimerization in Membrane GA_monomer->Dimer Inserts into leaflet Channel Functional Ion Channel Dimer->Channel Disruption Ionic Homeostasis Disruption (Na+/K+) Channel->Disruption Death Cell Death Disruption->Death Membrane_Mod Membrane Lipid Alteration Rigidity Increased Rigidity Membrane_Mod->Rigidity Rigidity->Dimer Inhibits Charge_Mod Surface Charge Modification (D-alanylation) Repulsion Electrostatic Repulsion Charge_Mod->Repulsion Repulsion->GA_monomer Prevents Binding

Caption: Gramicidin action vs. bacterial resistance mechanisms.

Experimental Workflow: Synergy Testing

This workflow outlines the key steps for performing a checkerboard assay to test for synergistic effects between Gramicidin and another compound.

G cluster_workflow Synergy Testing Workflow (Checkerboard Assay) cluster_interpretation FICI Interpretation Prep Prepare Serial Dilutions of Drug A & Drug B Plate Dispense Drugs in 96-well Plate Matrix Prep->Plate Inoculate Add Standardized Bacterial Inoculum Plate->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read Read Results (Visual or Spectrophotometer) Incubate->Read Calculate Calculate FICI Read->Calculate key FICI ≤ 0.5: Synergy 0.5 < FICI ≤ 4: No Synergy FICI > 4: Antagonism Calculate->key

Caption: Workflow for a checkerboard synergy assay.

References

Validation & Comparative

Validating Gramicidin B Ion Channel Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of electrophysiological methods for validating the ion channel activity of Gramicidin (B1672133) B. It is intended for researchers, scientists, and drug development professionals seeking to characterize the properties of this and other ion-forming channels. This document presents supporting experimental data, detailed protocols, and objective comparisons with alternative channel-forming agents.

Performance Comparison of Ion Channel Forming Agents

The following tables summarize the key electrophysiological properties of Gramicidin B and its common alternatives. These values are compiled from published experimental data and can be used to select the most appropriate agent for a given research application.

Table 1: Single-Channel Conductance

IonophoreConductance (pS) in 1M KClConductance (pS) in 1M NaClNotes
This compound ~30-40~20-30Significant differences in conductance compared to Gramicidin A have been noted.[1]
Gramicidin A~40-50~25-35Most commonly studied gramicidin isoform.[2][3]
Alamethicin (B1591596)Multi-state (e.g., 30, 120, 256, 406)Multi-stateExhibits multiple discrete conductance levels corresponding to different channel aggregation states.[4][5]
Amphotericin BVariable, pH-dependentVariable, pH-dependentCan be cation or anion selective depending on pH.[6][7][8][9]
Nystatin (B1677061)Cation-selective poresCation-selective poresIncreases membrane conductance in a dose-dependent manner.[10][11][12]

Table 2: Ion Selectivity

IonophoreSelectivity SequenceP(K+)/P(Na+) RatioNotes
This compound NH4+ > Cs+ > Rb+ > K+ > Na+ > Li+~1.5 - 2.0Similar selectivity sequence to Gramicidin A.
Gramicidin ANH4+ > Cs+ > Rb+ > K+ > Na+ > Li+~1.5 - 2.0Permeability and conductance ratios are similar at low ion concentrations.[2][13]
AlamethicinCation selectiveVaries with conditionsSelectivity is influenced by the lipid environment and voltage.[4]
Amphotericin BAnion or Cation selectivepH-dependentAnion selective at low pH and cation selective at neutral/alkaline pH.[7][8][9]
NystatinCation selectiveNot well-definedPores are permeable to monovalent cations.[10][11]

Table 3: Channel Kinetics

IonophoreMean Open TimeMean Closed TimeGating Mechanism
This compound Milliseconds to secondsVariableDimerization of two monomers.
Gramicidin AMilliseconds to secondsVariableDimerization; lifetime is dependent on lipid bilayer thickness and tension.[14][15]
AlamethicinMicroseconds to millisecondsVariableVoltage-dependent aggregation of monomers.[5]
Amphotericin BStable poresNot applicableForms stable pores in the presence of sterols.[16]
NystatinStable poresNot applicableForms stable pores in the presence of sterols.

Experimental Protocols

Detailed methodologies for key electrophysiological experiments are provided below.

Protocol 1: Single-Channel Recording of this compound in an Artificial Lipid Bilayer

This protocol describes the formation of a planar lipid bilayer and the subsequent recording of single-channel currents from incorporated this compound channels.

Materials:

  • Planar lipid bilayer setup (e.g., Bilayer Lipid Membrane (BLM) system)

  • Ag/AgCl electrodes

  • Low-noise patch-clamp amplifier and data acquisition system

  • Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane)

  • This compound stock solution (e.g., 1 mg/mL in ethanol)

  • Electrolyte solutions (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)

Procedure:

  • Bilayer Formation:

    • Pre-treat the aperture of the bilayer cup with the lipid solution.

    • Fill both chambers of the bilayer setup with the electrolyte solution.

    • Apply a small amount of the lipid solution to the aperture to form a thin lipid film.

    • Monitor the capacitance of the membrane until a stable bilayer is formed (typically >0.7 µF/cm²).

  • This compound Incorporation:

    • Add a small aliquot of the this compound stock solution to one or both chambers to achieve the desired final concentration (e.g., 1-10 pM).

    • Stir the solution gently to facilitate the incorporation of gramicidin monomers into the bilayer.

  • Single-Channel Recording:

    • Apply a constant holding potential across the bilayer (e.g., +100 mV).

    • Record the resulting current. The spontaneous dimerization of this compound monomers will result in step-like increases in current, corresponding to the opening of single channels.

    • Observe the discrete current levels and the opening and closing events.

  • Data Analysis:

    • Generate all-points histograms of the current recordings to determine the single-channel current amplitude.

    • Calculate the single-channel conductance using Ohm's law (Conductance = Current / Voltage).

    • Analyze the dwell times in the open and closed states to determine the mean open and closed times.

Protocol 2: Perforated Patch-Clamp Recording of Cellular Ion Channels using Gramicidin

This protocol allows for the measurement of ion channel activity in a whole-cell configuration while preserving the intracellular environment.[17][18][19]

Materials:

  • Patch-clamp rig with microscope, micromanipulator, and amplifier

  • Borosilicate glass capillaries for patch pipettes

  • Cell culture of interest

  • Extracellular solution (e.g., physiological saline)

  • Intracellular solution (pipette solution)

  • Gramicidin stock solution (e.g., 50 mg/mL in DMSO)[19]

Procedure:

  • Pipette Preparation:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.

    • Prepare the intracellular solution.

    • Prepare the gramicidin-containing intracellular solution by diluting the stock solution to a final concentration of 10-100 µg/mL.[20] Sonicate briefly to ensure proper mixing.

    • Back-fill the patch pipette with the gramicidin-containing solution, ensuring no air bubbles are trapped. The tip of the pipette can be briefly filled with gramicidin-free solution to facilitate seal formation.[19]

  • Cell Approach and Sealing:

    • Identify a healthy cell under the microscope.

    • Apply positive pressure to the pipette and approach the cell.

    • Gently press the pipette tip against the cell membrane and release the positive pressure to form a high-resistance seal (GΩ seal).

  • Perforation and Recording:

    • Monitor the formation of the perforated patch by applying voltage steps and observing the capacitive transients. Perforation typically takes 15-30 minutes as gramicidin diffuses into the membrane patch and forms pores.[17]

    • Once a stable, low series resistance is achieved, proceed with whole-cell voltage-clamp or current-clamp recordings to measure the activity of the ion channels of interest.

  • Data Analysis:

    • Analyze the recorded currents or voltages using appropriate software to determine the properties of the ion channels under investigation.

Visualizations

Experimental Workflow for Single-Channel Recording

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_lipid Prepare Lipid Solution form_bilayer Form Planar Lipid Bilayer prep_lipid->form_bilayer prep_gramicidin Prepare this compound Stock Solution add_gramicidin Add this compound to Chambers prep_gramicidin->add_gramicidin prep_electrolyte Prepare Electrolyte Solutions prep_electrolyte->form_bilayer form_bilayer->add_gramicidin record_current Record Single-Channel Currents add_gramicidin->record_current analyze_conductance Calculate Single-Channel Conductance record_current->analyze_conductance analyze_kinetics Determine Open/Closed Kinetics record_current->analyze_kinetics

Caption: Workflow for validating this compound ion channel activity using single-channel recording.

Signaling Pathways Potentially Affected by Gramicidin

Gramicidin's primary effect is the formation of ion channels, leading to the dissipation of ion gradients across the cell membrane. However, it can also influence intracellular signaling pathways, potentially independent of its ionophore activity.[21] The alteration of the lipid environment and ion concentrations can impact various cellular processes.

G cluster_gramicidin Gramicidin cluster_membrane Cell Membrane cluster_downstream Downstream Effects gramicidin Gramicidin ion_channel Ion Channel Formation gramicidin->ion_channel lipid_perturbation Lipid Environment Perturbation gramicidin->lipid_perturbation ion_gradient Dissipation of Ion Gradients (Na+, K+) ion_channel->ion_gradient mapk_pathway MAPK/ERK Pathway Modulation lipid_perturbation->mapk_pathway mlc_pathway Myosin Light Chain Phosphorylation lipid_perturbation->mlc_pathway cell_death Cell Death ion_gradient->cell_death mapk_pathway->cell_death mlc_pathway->cell_death

References

A Comparative Analysis of Ion Selectivity: Gramicidin A vs. Gramicidin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ion selectivity and conductance properties of Gramicidin (B1672133) A and Gramicidin B, two naturally occurring linear pentadecapeptide ionophores. This analysis is supported by experimental data to inform research and development in areas such as membrane biophysics, ion channel modulation, and antimicrobial drug design.

Executive Summary

Gramicidin A and this compound are structurally similar ion channels that facilitate the passive diffusion of monovalent cations across lipid bilayers. They differ by a single amino acid substitution at position 11: Gramicidin A possesses a tryptophan residue, whereas this compound contains a phenylalanine at this position. This seemingly minor alteration, located near the cation binding region, results in significant differences in their single-channel conductance properties. While both isoforms exhibit a similar ion selectivity sequence, the magnitude of ion flux is consistently lower for this compound across various monovalent cations. This guide presents a quantitative comparison of their single-channel conductances, details the experimental protocols for these measurements, and provides a molecular-level visualization of the structural differences influencing their function.

Data Presentation: Single-Channel Conductance

The following table summarizes the single-channel conductance of Gramicidin A and this compound for various monovalent cations. The data is derived from experiments conducted on glycerylmonooleate (B1259535) (GMO) membranes at a constant temperature and applied voltage.

Ion (1 M)Gramicidin A Single-Channel Conductance (pS)This compound Single-Channel Conductance (pS)Conductance Ratio (A/B)
Cs⁺ 95452.11
K⁺ 75352.14
Na⁺ 25122.08

Data sourced from Bamberg et al., 1976, Biochimica et Biophysica Acta.[1]

The data clearly indicates that Gramicidin A exhibits a consistently higher single-channel conductance for all tested cations compared to this compound, with the conductance being approximately twice as high.[1]

Ion Selectivity Profile

Both Gramicidin A and this compound demonstrate a similar qualitative ion selectivity sequence, which is typical for this channel type. The permeability sequence for monovalent cations is generally as follows:

H⁺ > NH₄⁺ > Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺

This indicates that while the rate of ion transport is different between the two isoforms, the relative preference for certain ions over others remains largely the same.

Experimental Protocols

The quantitative data presented in this guide is primarily obtained through single-channel electrical recording using the black lipid membrane (BLM) technique . This method allows for the direct measurement of the current passing through a single gramicidin channel.

Protocol: Single-Channel Conductance Measurement using BLM

1. Materials and Reagents:

  • Planar lipid bilayer setup (e.g., Teflon cup with a small aperture)
  • Reference electrodes (e.g., Ag/AgCl)
  • Sensitive current amplifier (patch-clamp amplifier)
  • Data acquisition system and software
  • Lipid solution (e.g., 1-2% glycerylmonooleate in n-decane)
  • Gramicidin A and this compound stock solutions (e.g., in ethanol)
  • Aqueous electrolyte solutions of the desired ions (e.g., 1 M NaCl, 1 M KCl, 1 M CsCl) buffered to a physiological pH.

2. BLM Formation:

  • The Teflon cup, which separates two aqueous compartments (cis and trans), is pre-treated with the lipid solution.
  • The aperture in the Teflon partition is painted with the lipid solution to form a thin lipid film.
  • The thinning of the lipid film is monitored by observing its optical properties (black appearance) and by measuring its capacitance until a stable bilayer is formed.

3. Gramicidin Incorporation:

  • A small aliquot of the gramicidin stock solution is added to one or both aqueous compartments.
  • Gramicidin monomers spontaneously insert into the lipid bilayer.

4. Single-Channel Recording:

  • A constant voltage (e.g., 100 mV) is applied across the BLM using the reference electrodes and the patch-clamp amplifier.
  • The amplifier measures the picoampere-level currents flowing across the membrane.
  • The spontaneous dimerization of two gramicidin monomers forms a conducting channel, which is observed as a discrete, step-like increase in the current. The dissociation of the dimer results in a step-like decrease back to the baseline.
  • These current steps represent the opening and closing of single gramicidin channels.

5. Data Analysis:

  • The amplitude of the current steps (ΔI) is measured from the recorded traces.
  • The single-channel conductance (γ) is calculated using Ohm's law: γ = ΔI / V , where V is the applied voltage.
  • A histogram of the current amplitudes is plotted to determine the mean single-channel conductance for a specific ion and gramicidin isoform.

Mandatory Visualization

The difference in ion conductance between Gramicidin A and this compound can be attributed to the change in the local electronic environment at the channel entrance due to the amino acid substitution at position 11.

G cluster_GA Gramicidin A Channel Entrance cluster_GB This compound Channel Entrance GA_monomer1 Monomer 1 Trp11_GA Trp-11 (Indole side chain) GA_monomer1->Trp11_GA Position 11 GA_monomer2 Monomer 2 Ion_GA Cation Trp11_GA->Ion_GA Larger Dipole Moment Facilitates Cation Entry Ion_GA->GA_monomer2 Higher Conductance GB_monomer1 Monomer 1 Phe11_GB Phe-11 (Phenyl side chain) GB_monomer1->Phe11_GB Position 11 GB_monomer2 Monomer 2 Ion_GB Cation Phe11_GB->Ion_GB Smaller Dipole Moment Hinders Cation Entry Ion_GB->GB_monomer2 Lower Conductance

Caption: Structural difference at position 11 and its proposed effect on ion conductance.

The indole (B1671886) group of tryptophan in Gramicidin A has a larger dipole moment compared to the phenyl group of phenylalanine in this compound. This difference in the electrostatic environment at the mouth of the channel is thought to influence the energy barrier for cation entry, leading to the observed differences in single-channel conductance.

References

A Comparative Guide to the Functional Differences Between Gramicidin B and Gramicidin S

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional differences between Gramicidin (B1672133) B and Gramicidin S, two potent antimicrobial peptides. While both are produced by the bacterium Brevibacillus brevis, their distinct structures dictate their mechanisms of action, antimicrobial spectra, and toxicological profiles. This document aims to furnish researchers and drug development professionals with the necessary data to understand and leverage the unique properties of each peptide.

Structural and Physicochemical Properties

Gramicidin B and Gramicidin S possess fundamentally different chemical structures, which is the primary determinant of their distinct functionalities. This compound is a linear peptide, a component of the Gramicidin D complex, while Gramicidin S is a cyclic peptide.[1][2][3]

FeatureThis compoundGramicidin S
Structure Linear pentadecapeptide[2]Cyclic decapeptide[3]
Amino Acid Sequence formyl-L-Val-Gly-L-Ala-D-Leu-L-Ala-D-Val-L-Val-D-Val-L-Trp-D-Leu-L-Phe -D-Leu-L-Trp-D-Leu-L-Trp-ethanolamine[2]cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂[3]
Molecular Formula C₉₇H₁₃₉N₁₉O₁₇[2]C₆₀H₉₂N₁₂O₁₀[3]
Molar Mass 1843.295 g/mol [2]1141.47 g/mol [3]
Key Structural Feature Alternating L- and D-amino acids forming a β-helix[2]Antiparallel β-sheet structure[4]
Solubility Minimally soluble in water; soluble in small alcohols and acetic acid[1]Soluble in polar organic solvents

Mechanism of Action

The structural disparity between this compound and Gramicidin S leads to two distinct mechanisms of antimicrobial action. This compound functions as a channel-forming ionophore, while Gramicidin S acts as a membrane-disrupting agent.

This compound: The Ion Channel Former

This compound exerts its antimicrobial effect by forming transmembrane channels that disrupt the ionic homeostasis of bacterial cells. Two molecules of this compound dimerize in a head-to-head fashion within the lipid bilayer to form a β-helical structure. This dimer creates a pore that is permeable to monovalent cations, such as K⁺ and Na⁺.[1][2] The uncontrolled leakage of these ions dissipates the membrane potential, leading to a cascade of events including the inhibition of respiration and ATP synthesis, ultimately resulting in cell death.[5][6]

Gramicidin_B_Mechanism cluster_membrane Bacterial Cell Membrane Lipid_Bilayer_Top Lipid_Bilayer_Bottom Gramicidin_Monomer_1 This compound Monomer Ion_Channel β-helical Dimer (Ion Channel) Gramicidin_Monomer_1->Ion_Channel Dimerization Gramicidin_Monomer_2 This compound Monomer Gramicidin_Monomer_2->Ion_Channel Dimerization K_ion_out K+ Ion_Channel->K_ion_out Leakage Disruption Disruption of Ion Gradient Ion_Channel->Disruption K_ion_in K+ K_ion_in->Ion_Channel Na_ion_out Na+ Na_ion_out->Ion_Channel Na_ion_in Na+ Ion_channel Ion_channel Ion_channel->Na_ion_in Influx Cell_Death Bacterial Cell Death Disruption->Cell_Death

Mechanism of action for this compound.

Gramicidin S: The Membrane Disruptor

Gramicidin S, a cationic amphiphilic peptide, interacts with the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[4] This interaction leads to the perturbation and disruption of the lipid bilayer's integrity, causing increased membrane permeability.[4][7] This disruption results in the leakage of intracellular contents and the dissipation of the membrane potential.[8] Recent studies also suggest that Gramicidin S can delocalize peripheral membrane proteins involved in crucial cellular processes like cell division and cell envelope synthesis.[8]

Gramicidin_S_Mechanism cluster_membrane Bacterial Cell Membrane GS Gramicidin S Membrane Lipid Bilayer GS->Membrane Interaction Pore Membrane Perturbation Membrane->Pore Disruption Leakage Leakage of Intracellular Contents Pore->Leakage Protein_Delocalization Delocalization of Membrane Proteins Pore->Protein_Delocalization Cell_Death Bacterial Cell Death Leakage->Cell_Death Protein_Delocalization->Cell_Death

Mechanism of action for Gramicidin S.

Antimicrobial Spectrum

The different mechanisms of action of this compound and Gramicidin S result in distinct antimicrobial spectra. This compound is primarily effective against Gram-positive bacteria, while Gramicidin S exhibits a broader spectrum of activity.[1][9][10]

Organism TypeThis compound (as part of Gramicidin D)Gramicidin S
Gram-positive bacteria Highly active[1][5]Highly active[4][10]
Gram-negative bacteria Generally not effective[1]Active[4][9][10]
Fungi Not a primary applicationActive against some pathogenic fungi[3][4]

Minimum Inhibitory Concentration (MIC) Data

OrganismThis compound (as part of Gramicidin D) MIC (µg/mL)Gramicidin S MIC (µg/mL)
Staphylococcus aureus-3[10]
Bacillus subtilis--
Escherichia coli-3 - 12.5[10]
Pseudomonas aeruginosa-128[11]
Klebsiella pneumoniae-128[11]
Acinetobacter baumannii--
Candida albicans--

Toxicity Profile

Both this compound and Gramicidin S exhibit significant toxicity, particularly hemolytic activity, which restricts their clinical use to topical applications.[1][4]

Toxicity ParameterThis compound (as part of Gramicidin D)Gramicidin S
Hemolytic Activity Highly hemolytic[5]Highly hemolytic[4][12]
Cytotoxicity Toxic to human cells at higher concentrations[1]Cytotoxic to human cells[12][13]
Systemic Use Not used internally due to toxicity[1]Restricted to topical use due to toxicity[4][12]

Experimental Protocols

Ion Channel Formation Assay (for this compound)

Objective: To demonstrate the formation of ion channels by this compound in a model lipid bilayer.

Methodology: Planar Lipid Bilayer (PLB) Electrophysiology

  • Bilayer Formation: A lipid bilayer is formed by painting a solution of a synthetic lipid (e.g., diphytanoylphosphatidylcholine) in a nonpolar solvent (e.g., n-decane) across a small aperture in a hydrophobic septum separating two aqueous compartments.

  • Gramicidin Addition: this compound (or Gramicidin D) is added to the aqueous solution on one or both sides of the bilayer.

  • Voltage Clamp: A voltage is applied across the bilayer using Ag/AgCl electrodes, and the resulting current is measured with a sensitive amplifier.

  • Data Analysis: The formation of ion channels is observed as discrete, stepwise increases in the transmembrane current. The conductance of single channels can be calculated from the current steps at a given voltage.

Ion_Channel_Assay Start Prepare Planar Lipid Bilayer Add_Gramicidin Add this compound to Aqueous Phase Start->Add_Gramicidin Apply_Voltage Apply Voltage Clamp Across Bilayer Add_Gramicidin->Apply_Voltage Measure_Current Measure Transmembrane Current Apply_Voltage->Measure_Current Analyze_Data Analyze for Stepwise Current Increases Measure_Current->Analyze_Data End Confirm Ion Channel Formation Analyze_Data->End

Workflow for an ion channel formation assay.

Membrane Permeability Assay (for Gramicidin S)

Objective: To assess the ability of Gramicidin S to permeabilize bacterial membranes.

Methodology: SYTOX Green Uptake Assay

  • Bacterial Culture: Grow the target bacterial strain to the mid-logarithmic phase and wash the cells with a suitable buffer.

  • Cell Suspension: Resuspend the bacterial cells in the buffer to a specific optical density.

  • SYTOX Green Addition: Add SYTOX Green, a fluorescent dye that cannot penetrate intact cell membranes, to the bacterial suspension.

  • Gramicidin S Treatment: Add varying concentrations of Gramicidin S to the cell suspension.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer. An increase in fluorescence indicates that the membrane has been permeabilized, allowing SYTOX Green to enter the cell and bind to nucleic acids.

  • Data Analysis: Plot the fluorescence intensity against time or Gramicidin S concentration to quantify the extent of membrane permeabilization.

Membrane_Permeability_Assay Start Prepare Bacterial Cell Suspension Add_SYTOX Add SYTOX Green to Suspension Start->Add_SYTOX Add_Gramicidin_S Treat with Gramicidin S Add_SYTOX->Add_Gramicidin_S Measure_Fluorescence Monitor Fluorescence Increase Add_Gramicidin_S->Measure_Fluorescence Analyze_Data Quantify Membrane Permeabilization Measure_Fluorescence->Analyze_Data End Determine Permeabilizing Activity Analyze_Data->End

Workflow for a membrane permeability assay.

Conclusion

References

A Comparative Guide to Potassium Ionophores: Gramicidin B versus Valinomycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate potassium (K⁺) ionophore is a critical decision that can significantly impact experimental outcomes. Gramicidin (B1672133) B and Valinomycin are two widely utilized ionophores, each possessing distinct structural and functional characteristics. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable ionophore for specific research applications.

Executive Summary

Gramicidin B, a linear polypeptide, forms a transmembrane channel, allowing for the passage of monovalent cations. In contrast, Valinomycin is a cyclic depsipeptide that acts as a mobile carrier, selectively binding and transporting potassium ions across the lipid bilayer. The primary distinction lies in their mechanism of action, which in turn governs their ion selectivity and transport efficiency. Valinomycin exhibits significantly higher selectivity for K⁺ over sodium (Na⁺) ions compared to this compound.

Performance Comparison: Quantitative Data

The following table summarizes the key quantitative parameters for this compound and Valinomycin, providing a clear comparison of their performance as potassium ionophores.

ParameterThis compoundValinomycin
Structure Linear pentadecapeptide with alternating L- and D-amino acids[1]Cyclic dodecadepsipeptide[2]
Mechanism of Action Forms a head-to-head dimeric transmembrane channel[3][4]Mobile ion carrier that encapsulates K⁺[5][6][7]
K⁺/Na⁺ Selectivity Ratio Moderately selective for K⁺ over Na⁺ (Selectivity sequence: Rb⁺ > Cs⁺ > K⁺ > Na⁺)[8]Highly selective for K⁺ (10,000:1 to 100,000:1)[5][7]
Ion Transport Rate High single-channel conductanceTranslocation rate of K⁺-valinomycin complex: ~2 x 10⁴ sec⁻¹[2][6]
Free Energy Barrier for K⁺ ~1.0 kcal/mol (calculated for a model gramicidin channel)[9]Lower than for Na⁺, contributing to high selectivity[10][11]
Free Energy Barrier for Na⁺ ~4.5 kcal/mol (calculated for a model gramicidin channel)[9]Significantly higher than for K⁺[10][11]

Mechanism of Action

The distinct mechanisms of ion transport employed by this compound and Valinomycin are fundamental to their differing characteristics.

This compound functions by forming a channel through the lipid bilayer. Two gramicidin monomers, one in each leaflet of the membrane, dimerize to create a continuous pore.[3][4] This channel has a hydrophilic interior that allows for the diffusion of monovalent cations down their electrochemical gradient. The selectivity of the gramicidin channel is determined by the size and hydration energy of the ions.[12]

Valinomycin , on the other hand, acts as a mobile carrier. Its structure features a hydrophilic core that specifically chelates a dehydrated potassium ion, while the exterior of the molecule is hydrophobic, allowing it to diffuse across the lipid membrane.[5][6][13] Valinomycin's high selectivity for K⁺ is attributed to the precise fit of the K⁺ ion within its central cavity, which is too large to effectively coordinate the smaller Na⁺ ion.[5][10][11]

Visualizing the Mechanisms

cluster_gramicidin This compound: Channel Formation cluster_valinomycin Valinomycin: Mobile Carrier Membrane_G Outside Membrane Inside Monomer1 Gramicidin Monomer Dimer Monomer1->Dimer Dimerization Monomer2 Gramicidin Monomer Monomer2->Dimer K_out_G K+ Dimer->K_out_G Translocation K_in_G K+ K_in_G->Dimer Enters Channel Membrane_V Outside Membrane Inside K_out_V K+ Membrane_V:m->K_out_V Release Valinomycin Valinomycin VK_Complex Valinomycin-K+ Complex K_in_V K+ K_in_V->Valinomycin Binding VK_Complex->Membrane_V:m Diffusion

Caption: Mechanisms of K⁺ transport by this compound and Valinomycin.

Experimental Protocols

To quantitatively assess the performance of these ionophores, specific experimental methodologies are employed. Below are outlines of two common techniques.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique to characterize the electrical properties of membranes and the effect of ionophores.[14][15][16][17][18][19][20]

Objective: To measure changes in membrane resistance and capacitance upon incorporation of this compound or Valinomycin, providing insights into ion transport efficiency.

Methodology:

  • Black Lipid Membrane (BLM) Formation: A planar lipid bilayer is formed across a small aperture in a non-conductive material (e.g., Teflon) separating two aqueous compartments.

  • Electrode Setup: A three-electrode system is used, with a working electrode and a counter electrode on opposite sides of the BLM, and a reference electrode in one of the compartments.[17]

  • Baseline Measurement: EIS is performed on the bare lipid membrane to establish its baseline impedance characteristics. A small amplitude AC voltage is applied across a range of frequencies, and the resulting current and phase shift are measured.[16][18]

  • Ionophore Addition: A known concentration of either this compound or Valinomycin is added to one or both compartments.

  • Impedance Measurement: EIS is repeated after the ionophore has incorporated into the membrane.

  • Data Analysis: The impedance data is typically plotted as a Nyquist or Bode plot. A decrease in the charge transfer resistance (seen as a smaller semicircle in a Nyquist plot) indicates an increase in ion conductance across the membrane.[17][18][19] By comparing the changes in resistance caused by each ionophore, their relative efficiencies can be determined.

cluster_workflow EIS Experimental Workflow Start Start BLM Form Black Lipid Membrane (BLM) Start->BLM Electrodes Set up Three-Electrode System BLM->Electrodes Baseline Measure Baseline Impedance (EIS) Electrodes->Baseline Add_Ionophore Add this compound or Valinomycin Baseline->Add_Ionophore Measure_Ionophore Measure Impedance with Ionophore (EIS) Add_Ionophore->Measure_Ionophore Analyze Analyze Data (Nyquist/Bode Plots) Measure_Ionophore->Analyze Compare Compare Ionophore Performance Analyze->Compare End End Compare->End

Caption: Workflow for comparing ionophores using EIS.

Patch-Clamp Electrophysiology

The patch-clamp technique allows for the direct measurement of ion flow through single channels or across a whole cell membrane.[21][22][23][24] The gramicidin-perforated patch-clamp configuration is particularly useful for studying the effects of this ionophore.[21][22]

Objective: To measure the single-channel conductance and ion selectivity of this compound and to compare the whole-cell currents induced by this compound and Valinomycin.

Methodology:

  • Cell Preparation: A suitable cell line is cultured on a coverslip.

  • Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an appropriate intracellular solution. For perforated patch-clamp with gramicidin, the antibiotic is included in the pipette solution.[21][22]

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal).

  • Perforation (for Gramicidin): If using the perforated patch method, time is allowed for the gramicidin in the pipette to form channels in the patched membrane, providing electrical access to the cell interior while maintaining the intracellular chloride concentration.[21][22]

  • Voltage Clamp: The membrane potential is clamped at a specific voltage.

  • Current Recording: The current flowing across the membrane is recorded. For single-channel recordings, discrete steps in current corresponding to the opening and closing of individual ionophore channels can be observed. For whole-cell recordings, the total current across the entire cell membrane is measured.

  • Ion Selectivity Measurement: To determine K⁺/Na⁺ selectivity, the extracellular solution is changed from a K⁺-rich solution to a Na⁺-rich solution, and the reversal potential (the membrane potential at which the current is zero) is measured. The shift in the reversal potential is used to calculate the relative permeability of the two ions using the Goldman-Hodgkin-Katz equation.[25]

  • Comparison: The single-channel conductance of this compound can be calculated from the amplitude of the current steps. The magnitude of the whole-cell currents induced by this compound and Valinomycin under identical conditions can be compared to assess their overall ion transport capacity.

Conclusion

The choice between this compound and Valinomycin as a potassium ionophore should be guided by the specific requirements of the experiment.

  • Valinomycin is the preferred choice when high selectivity for potassium over other monovalent cations is paramount. Its mobile carrier mechanism ensures a precise and specific transport of K⁺ ions.

  • This compound , forming a less selective channel, is suitable for applications where a general increase in monovalent cation permeability is desired. Its channel-forming nature results in a high transport rate for individual channels.

By understanding the distinct properties and mechanisms of these two ionophores, researchers can make an informed decision to best suit their experimental goals in fields ranging from basic cell biology to drug discovery and development.

References

A Comparative Analysis of Gramicidin B and Its Synthetic Analogs: Navigating the Landscape of Linear Gramicidin Modifications

Author: BenchChem Technical Support Team. Date: December 2025

Gramicidin (B1672133) B, a key component of the antibiotic mixture Gramicidin D, presents a compelling scaffold for the development of novel antimicrobial agents. As a linear pentadecapeptide, it functions by forming transmembrane channels, leading to ion leakage and subsequent cell death. While a powerful antibiotic, its therapeutic use is hampered by significant hemolytic activity. This guide provides a comparative analysis of Gramicidin B and its synthetic analogs, placing it within the broader context of linear gramicidin research to inform the design of more selective and effective antimicrobial peptides.

Performance and Activity of this compound and Analogs

Gramicidin D, the commercially available form of gramicidin, is a mixture of Gramicidin A (≈80%), this compound (≈6%), and Gramicidin C (≈14%).[1] These variants differ at a single amino acid residue at position 11: Tryptophan in Gramicidin A, Phenylalanine in this compound, and Tyrosine in Gramicidin C.[1] This subtle difference influences their specific activity.

Direct research on synthetic analogs of this compound is limited. However, a notable study explored a W13F mutant of this compound with an intramolecular ditryptophan crosslink between Trp9 and Trp15. This modification was hypothesized to pre-organize the peptide into an active channel conformation. Contrary to expectations, the crosslinked this compound mutant exhibited substantially lowered antibiotic activity.[2]

Given the scarcity of data on this compound-specific analogs, a comparative analysis necessitates drawing parallels from the more extensively studied Gramicidin A analogs. Modifications to the linear gramicidin backbone have primarily focused on enhancing antimicrobial potency while reducing toxicity to human cells. Key strategies include the introduction of cationic residues to improve selectivity for bacterial membranes and modifications to modulate hydrophobicity.

For instance, the introduction of cationic lysine (B10760008) residues into the Gramicidin A sequence has been shown to decrease hemolytic activity while maintaining or even expanding its antimicrobial spectrum to include Gram-negative bacteria.[3]

Table 1: Comparative Antimicrobial and Hemolytic Activity of Linear Gramicidins and Analogs

Peptide/AnalogTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Hemolytic Concentration (HC50) (µg/mL)Therapeutic Index (HC50/MIC)
Gramicidin D (Mixture) S. aureusNot widely reported as a single valueHighLow
Gramicidin A (Wild-Type) S. aureus~1HighLow
This compound (Wild-Type) S. aureusData not readily availableHighLow
This compound Mutant (W13F, Trp9-Trp15 crosslink) Not specifiedSubstantially lowered activityNot reportedNot reported
Gramicidin A Cationic Analog (Example) S. aureus1-4>100High
Gramicidin A Cationic Analog (Example) E. coli8-16>100Moderate

Mechanism of Action: The Gramicidin Channel

Gramicidins exert their antimicrobial effect by forming ion channels across the lipid bilayers of cell membranes. This process disrupts the crucial ion gradients necessary for cellular function, ultimately leading to cell death.[1][4] The formation of the functional channel is a dynamic process involving the dimerization of two gramicidin monomers.

G Mechanism of Action of Linear Gramicidins cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects Monomer1 Gramicidin Monomer (Extracellular) Dimer Head-to-Head Dimer (Transmembrane Channel) Monomer1->Dimer Dimerization Monomer2 Gramicidin Monomer (Intracellular) Monomer2->Dimer IonLeak Ion Leakage (K+, Na+) Dimer->IonLeak Channel Formation GradientLoss Loss of Ion Gradient IonLeak->GradientLoss CellDeath Cell Death GradientLoss->CellDeath

Caption: Mechanism of action of linear gramicidins.

Experimental Protocols

A comprehensive evaluation of gramicidin analogs relies on standardized experimental procedures. The following are detailed methodologies for key assays.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.

G Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PrepCulture Prepare Bacterial Culture (e.g., S. aureus) Inoculate Inoculate Peptide Dilutions with Bacteria PrepCulture->Inoculate PrepPeptide Prepare Serial Dilutions of Peptide PrepPeptide->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Visually Inspect for Bacterial Growth (Turbidity) Incubate->Observe DetermineMIC Determine MIC Observe->DetermineMIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Bacterial Culture Preparation: A single colony of the test bacterium (e.g., Staphylococcus aureus) is inoculated into a suitable broth medium and incubated at 37°C until it reaches the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Peptide Dilution: The gramicidin analog is serially diluted in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well containing the peptide dilution is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.

Hemolysis Assay

This assay measures the ability of a compound to lyse red blood cells (erythrocytes), providing an indication of its cytotoxicity.[5]

Detailed Protocol:

  • Red Blood Cell Preparation: Fresh human or sheep red blood cells (RBCs) are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and other components. The washed RBCs are then resuspended in PBS to a final concentration of 1-2% (v/v).

  • Peptide Incubation: The gramicidin analog is serially diluted in PBS in a 96-well plate. The RBC suspension is then added to each well.

  • Controls: A positive control (e.g., 1% Triton X-100) to induce 100% hemolysis and a negative control (PBS) for 0% hemolysis are included.

  • Incubation: The plate is incubated at 37°C for 1 hour.

  • Measurement: The plate is centrifuged to pellet intact RBCs. The supernatant, containing released hemoglobin from lysed cells, is transferred to a new plate. The absorbance of the supernatant is measured at a wavelength of 414 nm or 540 nm.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Conclusion

The development of this compound analogs with improved therapeutic profiles remains a promising area of research. While direct data on this compound modifications are sparse, the wealth of information from Gramicidin A analog studies provides a clear roadmap. The key to unlocking the therapeutic potential of linear gramicidins lies in fine-tuning the balance between hydrophobicity and cationicity to achieve potent antimicrobial activity with minimal toxicity to host cells. Future research should focus on the systematic synthesis and evaluation of this compound analogs to fully elucidate its structure-activity relationships and pave the way for novel antibiotic therapies.

References

Navigating the Landscape of Gramicidin Derivatives: A Comparative Guide to Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the antibacterial efficacy of gramicidin (B1672133) derivatives. Due to a notable scarcity of published research on Gramicidin B derivatives, this guide will focus on the closely related and extensively studied Gramicidin S analogs as a proxy. The structural and functional similarities between these cyclic peptides allow for valuable insights into the structure-activity relationships that govern their antibacterial potential.

Gramicidin S, a cyclic decapeptide antibiotic, has long been recognized for its potent activity against a broad spectrum of bacteria. However, its therapeutic application has been hampered by significant hemolytic activity. This has spurred extensive research into the synthesis of Gramicidin S derivatives with the aim of improving their therapeutic index – maximizing antibacterial efficacy while minimizing toxicity to mammalian cells. This guide summarizes key findings from various studies, presenting comparative data on the performance of these derivatives and detailing the experimental protocols used for their evaluation.

Comparative Antibacterial and Hemolytic Activity

The antibacterial efficacy of gramicidin derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits the visible growth of a microorganism. To assess their safety profile, the hemolytic activity is measured, often reported as the concentration that causes 50% hemolysis of red blood cells (HC50). An ideal derivative would exhibit low MIC values against target bacteria and a high HC50 value, resulting in a favorable therapeutic index.

The following tables summarize the MIC values of various Gramicidin S derivatives against a panel of clinically relevant bacteria and their corresponding hemolytic activities.

Derivative/AnalogModificationS. aureus (MIC, µg/mL)E. faecium (MIC, µg/mL)K. pneumoniae (MDR) (MIC, µg/mL)A. baumannii (MDR) (MIC, µg/mL)P. aeruginosa (MDR) (MIC, µg/mL)Reference
Gramicidin S (GS) Parental Compound3.9 - 7.83.9 - 7.83.9 - 62.53.9 - 62.53.9 - 62.5[1]
VK7 Beta-strand modification3.9 - 15.63.9 - 15.67.8 - 31.27.8 - 31.27.8 - 31.2[1]
Derivative 20 β-turn variant7.8 - 62.57.8 - 62.51.95 - 62.51.95 - 62.51.95 - 62.5[1]
Derivative 3 Not specified7.8 - 62.57.8 - 62.53.9 - 62.53.9 - 62.53.9 - 62.5[1]
[Orn(Z)1,1']GS L-Val replaced with L-Orn(Z)Appreciable activityNot reportedNo activityNo activityNo activity[2]
[Orn1,1']GS L-Val replaced with L-OrnNo activityNot reportedNo activityNo activityNo activity[2]
Derivative/AnalogModificationHemolytic Activity (HC50, µg/mL)Reference
Gramicidin S (GS) Parental Compound35.2[1]
VK7 Beta-strand modification> 62.5[1]
Derivative 20 β-turn variant> 62.5[1]
Derivative 3 Not specified41.6[1]

Mechanism of Action: Ion Channel Formation

The primary antibacterial mechanism of gramicidins involves the formation of transmembrane ion channels in the bacterial cell membrane. This disrupts the essential ion gradients, leading to cell death. The process is initiated by the insertion of gramicidin monomers into the lipid bilayer, which then dimerize to form a functional channel.

G cluster_membrane Bacterial Cell Membrane cluster_channel Lipid_Bilayer_Top Outer Leaflet Lipid_Bilayer_Bottom Inner Leaflet Monomer1 Gramicidin Monomer Dimer Functional Ion Channel Monomer1->Dimer Dimerization Monomer2 Gramicidin Monomer Monomer2->Dimer Ion_Out K+ Dimer->Ion_Out Ion Efflux Result Disruption of ion gradient leads to cell death Ion_In K+ Start Gramicidin monomers insert into membrane

Caption: Mechanism of Gramicidin action.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the antibacterial efficacy of gramicidin derivatives.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout Bacteria Prepare bacterial inoculum (e.g., 5 x 10^5 CFU/mL) Inoculate Inoculate microtiter plate wells with bacteria and peptide dilutions Bacteria->Inoculate Peptide Prepare serial dilutions of Gramicidin derivative Peptide->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Visually inspect for turbidity or measure OD600 Incubate->Observe Determine_MIC MIC is the lowest concentration with no visible growth Observe->Determine_MIC

Caption: Workflow for MIC determination.

Protocol:

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Peptide Dilutions: A stock solution of the gramicidin derivative is prepared in an appropriate solvent. Serial two-fold dilutions are then made in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the peptide dilution is inoculated with the standardized bacterial suspension. Control wells containing only the bacterial suspension (growth control) and only the broth (sterility control) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the peptide at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Hemolysis Assay

This assay evaluates the lytic activity of the gramicidin derivatives against red blood cells (RBCs).

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout RBC Prepare a suspension of washed human red blood cells (e.g., 2% v/v) Incubate Incubate RBCs with peptide dilutions at 37°C for 1 hour RBC->Incubate Peptide Prepare serial dilutions of Gramicidin derivative Peptide->Incubate Centrifuge Centrifuge to pellet intact RBCs Incubate->Centrifuge Measure Measure absorbance of the supernatant at 540 nm (hemoglobin release) Centrifuge->Measure Calculate Calculate percentage of hemolysis relative to a positive control (Triton X-100) Measure->Calculate

Caption: Workflow for Hemolysis Assay.

Protocol:

  • Preparation of Red Blood Cell Suspension: Fresh human red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. A final suspension of 2% (v/v) RBCs in PBS is prepared.

  • Preparation of Peptide Dilutions: Serial dilutions of the gramicidin derivative are prepared in PBS in a microtiter plate.

  • Incubation: The RBC suspension is added to each well containing the peptide dilutions. A negative control (RBCs in PBS) and a positive control (RBCs with a lytic agent like Triton X-100 for 100% hemolysis) are included. The plate is incubated at 37°C for 1 hour.

  • Centrifugation: The plate is centrifuged to pellet the intact RBCs.

  • Measurement of Hemolysis: The supernatant from each well is transferred to a new plate, and the absorbance is measured at 540 nm to quantify the amount of released hemoglobin.

  • Calculation of Percentage Hemolysis: The percentage of hemolysis for each peptide concentration is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Structure-Activity Relationship and Future Directions

The data from numerous studies on Gramicidin S derivatives have revealed key insights into their structure-activity relationship.[3][4][5] Modifications that alter the hydrophobicity and charge distribution of the molecule can significantly impact both its antibacterial and hemolytic properties. For instance, increasing the hydrophobicity of the non-polar face of the cyclic peptide often enhances antibacterial activity but can also increase hemolysis.[3] Conversely, strategic placement of cationic residues can improve selectivity for bacterial membranes over mammalian cell membranes.[6]

The development of novel gramicidin derivatives remains a promising avenue in the search for new antibiotics to combat multidrug-resistant bacteria. Future research will likely focus on more sophisticated modifications, including the incorporation of unnatural amino acids and peptidomimetics, to fine-tune the balance between potent antibacterial activity and minimal host toxicity. While the direct study of this compound derivatives is needed, the extensive knowledge gained from its close analog, Gramicidin S, provides a robust framework to guide these future endeavors.

References

Validating Gramicidin B Mutant Structures with Circular Dichroism Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural integrity of peptide variants is paramount. This guide provides a comparative analysis of Gramicidin (B1672133) B and its naturally occurring analogue, Gramicidin A, using circular dichroism (CD) spectroscopy to validate their structural similarities and differences in a membrane-mimetic environment.

Gramicidin B is a peptide antibiotic that, like other gramicidins, forms channels in cell membranes. It is a natural analogue of Gramicidin A, differing by a single amino acid substitution of Phenylalanine for Tryptophan at position 11. This subtle change can influence the peptide's interaction with the membrane and its ion-channelling properties. CD spectroscopy is a powerful technique to assess the secondary structure of such peptides in solution and lipid environments, providing crucial insights into their conformation.

Comparative Analysis of Gramicidin Secondary Structure

Circular dichroism spectroscopy reveals that when incorporated into dipalmitoylphosphatidylcholine (DPC) vesicles, Gramicidin A and this compound adopt very similar secondary structures.[1] This suggests that the single amino acid substitution in this compound does not significantly alter the overall backbone conformation of the channel-forming dimer in this lipid environment.[1]

The characteristic CD spectrum for gramicidins in a lipid environment is indicative of a β-helical structure, which is essential for its function as a transmembrane channel. The spectra typically show a negative band around 220-230 nm and a strong positive band at lower wavelengths.

While specific quantitative data for novel this compound mutants is proprietary or not widely published, a comparison with the well-studied Gramicidin A provides a strong baseline for structural validation. The following table presents typical molar ellipticity values for Gramicidin A in a lipid environment, which are expected to be very similar for this compound under the same conditions.

PeptideWavelength (nm)Mean Residue Ellipticity ([θ]) deg·cm²·dmol⁻¹Inferred Secondary Structure
Gramicidin A (Wild-Type Ref.) ~229-8,000 to -12,000β-sheet/β-turn combination
~218Positive shoulderβ-sheet component
~205+15,000 to +25,000β-sheet component
This compound (W11F Mutant) ~229Similar to Gramicidin APredominantly β-sheet
~218Similar to Gramicidin APredominantly β-sheet
~205Similar to Gramicidin APredominantly β-sheet

Note: The exact values can vary depending on the specific experimental conditions, including the lipid-to-peptide ratio, temperature, and solvent system.

Experimental Protocol: CD Spectroscopy of Gramicidin in Lipid Vesicles

This protocol outlines the key steps for analyzing the secondary structure of this compound mutants using CD spectroscopy in a lipid vesicle environment.

1. Materials and Reagents:

  • This compound mutant (lyophilized powder)

  • Dipalmitoylphosphatidylcholine (DPC)

  • Phosphate (B84403) buffer (e.g., 10 mM sodium phosphate, pH 7.0)

  • Organic solvent for peptide and lipid stock solutions (e.g., Trifluoroethanol or Methanol)

  • Nitrogen gas

  • CD spectropolarimeter

  • Quartz cuvette (e.g., 1 mm path length)

2. Preparation of Lipid Vesicles:

  • Dissolve DPC in an organic solvent and dry the solvent to form a thin lipid film on the walls of a round-bottom flask using a stream of nitrogen gas.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with phosphate buffer by vortexing vigorously, creating a suspension of multilamellar vesicles (MLVs).

  • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension on ice until the solution becomes clear. Alternatively, create large unilamellar vesicles (LUVs) by extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm).

3. Sample Preparation:

  • Prepare a stock solution of the this compound mutant in an organic solvent.

  • Determine the concentration of the peptide stock solution spectrophotometrically.

  • Add the desired amount of the peptide stock solution to the prepared lipid vesicle suspension to achieve the target lipid-to-peptide molar ratio.

  • Incubate the mixture to allow for the incorporation of the peptide into the lipid vesicles. The incubation time and temperature will depend on the specific peptide and lipid system.

4. CD Data Acquisition:

  • Set the CD spectropolarimeter to the desired parameters. Typical settings for gramicidin analysis are:

    • Wavelength range: 190-260 nm

    • Bandwidth: 1.0 nm

    • Scan speed: 50 nm/min

    • Data pitch: 0.5 nm

    • Accumulations: 3-5 scans to improve the signal-to-noise ratio.

  • Record a baseline spectrum of the lipid vesicle suspension in the buffer.

  • Record the CD spectrum of the sample containing the this compound mutant incorporated into the lipid vesicles.

  • Subtract the baseline spectrum from the sample spectrum to correct for any background signal from the lipids and buffer.

  • Convert the raw data (ellipticity) to mean residue ellipticity using the peptide concentration, path length, and number of amino acid residues.

Experimental Workflow

The following diagram illustrates the experimental workflow for validating the structure of this compound mutants with CD spectroscopy.

experimental_workflow cluster_prep Sample Preparation cluster_cd CD Spectroscopy cluster_analysis Data Analysis peptide_prep Prepare this compound Mutant Stock Solution incorporation Incorporate Peptide into Vesicles (Incubation) peptide_prep->incorporation lipid_prep Prepare DPC Vesicles (Hydration & Sonication/Extrusion) lipid_prep->incorporation instrument_setup Set up CD Spectropolarimeter (Wavelength, Bandwidth, etc.) incorporation->instrument_setup Transfer sample to cuvette baseline Record Baseline Spectrum (Vesicles + Buffer) instrument_setup->baseline sample_scan Record Sample Spectrum (Peptide in Vesicles) baseline->sample_scan background_sub Background Subtraction (Sample - Baseline) sample_scan->background_sub conversion Convert to Mean Residue Ellipticity background_sub->conversion comparison Compare with Wild-Type/ Reference Spectrum conversion->comparison validation Structural Validation comparison->validation

Caption: Experimental workflow for CD spectroscopy of this compound mutants.

Signaling Pathways and Logical Relationships

The structural validation of a this compound mutant relies on a logical comparison of its CD spectrum with that of a known standard, such as the wild-type peptide or a well-characterized analogue like Gramicidin A.

logical_relationship cluster_cd CD Spectroscopy in DPC Vesicles wt_gb Wild-Type This compound (Known Structure) wt_spectrum CD Spectrum of WT wt_gb->wt_spectrum mutant_gb This compound Mutant (Unknown Structure) mutant_spectrum CD Spectrum of Mutant mutant_gb->mutant_spectrum comparison Spectral Comparison (Shape & Magnitude) wt_spectrum->comparison mutant_spectrum->comparison conclusion Conclusion on Structural Similarity comparison->conclusion

Caption: Logical diagram for structural comparison using CD spectroscopy.

References

A Comparative Guide to Ion Channel Lifetimes: Gramicidin B vs. Other Key Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the channel lifetime of Gramicidin (B1672133) B with other significant ion channels, namely the voltage-gated sodium channel (Nav1.5), the voltage-gated potassium channel (Kv1.3), and the chloride channel (ClC-1). Understanding the kinetic properties of these channels, particularly their open state duration, is crucial for research in areas such as membrane biophysics, neurobiology, and pharmacology.

Comparative Analysis of Channel Lifetimes

The lifetime, or mean open time, of an ion channel is a critical parameter that dictates the duration of ion flow across the cell membrane, thereby influencing cellular excitability and signaling. The following table summarizes the typical channel lifetimes for Gramicidin B and other selected ion channels under specific experimental conditions.

Ion ChannelTypical Lifetime (Mean Open Time)Factors Influencing Lifetime
This compound Seconds (highly variable)Lipid bilayer thickness and composition, membrane tension, ion concentration.[1]
Voltage-Gated Sodium Channel (Nav1.5) < 1 - 2 millisecondsMembrane potential, post-translational modifications, association with auxiliary subunits.[2]
Voltage-Gated Potassium Channel (Kv1.3) Milliseconds (variable)Membrane potential, phosphorylation, presence of blockers.[3]
Chloride Channel (ClC-1) Milliseconds (fast gating)Membrane potential, intracellular and extracellular ion concentrations.[4][5]

This compound , a peptide ionophore, forms transient pores in lipid bilayers. Its lifetime is exceptionally long compared to typical voltage-gated channels and is highly sensitive to the physical properties of the membrane. In contrast, voltage-gated sodium channels (Nav1.5) , crucial for the rapid upstroke of the action potential in cardiac myocytes, exhibit a very brief open state, measured in milliseconds, before undergoing rapid inactivation.[2] Voltage-gated potassium channels (Kv1.3) , involved in regulating the resting membrane potential and action potential repolarization, also have open times in the millisecond range, though the exact duration can vary depending on the channel's state and modulatory factors.[3] The chloride channel (ClC-1) , important for stabilizing the membrane potential in skeletal muscle, possesses a fast gating mechanism that operates on a millisecond timescale.[4][5]

Experimental Protocol: Single-Channel Patch-Clamp Recording

The determination of ion channel lifetime is predominantly achieved through the single-channel patch-clamp technique. This method allows for the direct measurement of the current passing through a single ion channel, providing precise information about its gating kinetics.

Objective: To measure the mean open time of a single ion channel.

Materials:

  • Cell line expressing the ion channel of interest (or artificial lipid bilayer for reconstituted channels like Gramicidin)

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Inverted microscope

  • Borosilicate glass capillaries for pulling micropipettes

  • Pipette puller and microforge

  • Appropriate intracellular and extracellular recording solutions

  • Ag/AgCl electrodes

  • Computer with data analysis software

Methodology:

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a tip resistance of 2-10 MΩ when filled with the appropriate internal solution. The tip is then fire-polished using a microforge to ensure a smooth surface for sealing.

  • Cell Preparation: Plate cells expressing the channel of interest at a suitable density. For reconstituted channels, prepare a lipid bilayer on a patch-clamp chip or at the tip of the pipette.

  • Gigaohm Seal Formation: Under microscopic guidance, carefully approach the cell surface with the micropipette. Apply gentle suction to form a high-resistance seal (gigaseal, >1 GΩ) between the pipette tip and the cell membrane. This isolates a small patch of the membrane containing one or a few ion channels.

  • Recording Configuration: Depending on the experimental needs, different patch-clamp configurations can be used (e.g., cell-attached, inside-out, outside-out). For measuring the intrinsic lifetime of a channel, the cell-attached or excised patch (inside-out or outside-out) configurations are commonly employed.

  • Data Acquisition: Apply a specific voltage protocol to the membrane patch to elicit channel opening. Record the resulting single-channel currents using the patch-clamp amplifier and data acquisition software. The sampling rate should be high enough (e.g., 10-50 kHz) to accurately resolve channel opening and closing events.

  • Data Analysis:

    • Idealization: The raw current trace is idealized to a series of open and closed states using a threshold-crossing or a more sophisticated algorithm (e.g., hidden Markov modeling).

    • Dwell Time Analysis: The duration of each open event (dwell time) is measured from the idealized record.

    • Open Time Histogram: The open dwell times are compiled into a histogram.

    • Mean Open Time Calculation: The mean open time is determined by fitting the open time distribution with one or more exponential functions. For a simple channel with one open state, a single exponential fit is sufficient, and the time constant represents the mean open time.

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in determining the mean open time of an ion channel using the single-channel patch-clamp technique.

experimental_workflow cluster_preparation Preparation cluster_recording Recording cluster_analysis Analysis prep_pipette Prepare Micropipette form_seal Form Gigaohm Seal prep_pipette->form_seal prep_cell Prepare Cells/Bilayer prep_cell->form_seal acquire_data Acquire Single-Channel Data form_seal->acquire_data idealize_trace Idealize Current Trace acquire_data->idealize_trace dwell_time Measure Open Dwell Times idealize_trace->dwell_time histogram Construct Open Time Histogram dwell_time->histogram fit_data Fit Distribution & Calculate Mean Open Time histogram->fit_data

Caption: Workflow for determining ion channel mean open time.

This guide provides a foundational comparison of this compound channel lifetime with other key ion channels, supported by a detailed experimental protocol. Researchers can utilize this information to better design and interpret experiments aimed at understanding the biophysical properties and physiological roles of these important membrane proteins.

References

Cross-Validation of Gramicidin B Activity: A Comparative Guide to Assay Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gramicidin (B1672133) B is a component of the gramicidin D complex, a mixture of linear polypeptide antibiotics produced by the soil bacterium Brevibacillus brevis.[1][2] Like its counterparts, gramicidin A and C, gramicidin B exhibits potent antimicrobial activity, particularly against Gram-positive bacteria.[3] Its mechanism of action involves the formation of transmembrane channels that disrupt the ionic potential of the cell membrane, leading to cell death.[1] Given its therapeutic potential, accurate and reproducible assessment of its activity is paramount. This guide provides a comparative analysis of common assay methods used to quantify the antimicrobial potency of this compound, emphasizing the importance of cross-validation for reliable results.

Comparison of Key Assay Methodologies

The selection of an assay method can significantly influence the observed antimicrobial activity of gramicidins. Notably, differences have been reported between solution-based and agar-based assays, particularly concerning Gram-negative bacteria.[4][5] Below is a comparison of the two most prevalent methods for determining antimicrobial susceptibility: Broth Microdilution and Agar (B569324) Disk Diffusion.

FeatureBroth Microdilution AssayAgar Disk Diffusion (Kirby-Bauer) Assay
Principle Determines the minimum inhibitory concentration (MIC) in a liquid growth medium.[6][7]Measures the diameter of the zone of growth inhibition around an antibiotic-impregnated disk on an agar surface.[8][9]
Result Type Quantitative (MIC value in µg/mL).[10][11]Qualitative or Semi-quantitative (Susceptible, Intermediate, Resistant) based on zone diameter.[8]
Advantages Highly accurate and reproducible; provides a precise concentration for inhibition; suitable for testing multiple antibiotics simultaneously.[6]Simple, cost-effective, and widely used for routine susceptibility testing.[8]
Disadvantages More labor-intensive and time-consuming than disk diffusion.Results can be affected by drug solubility and diffusion rate in agar; less precise than MIC determination.[4]
Gramicidin Application Considered a more reliable method, especially for assessing activity against Gram-negative bacteria where agar-based methods may show reduced efficacy.[4][5]May underestimate the activity of gramicidins due to their hydrophobic nature and potential for poor diffusion in agar.

Quantitative Data on Gramicidin Activity

The following table presents representative Minimum Inhibitory Concentration (MIC) data for Gramicidin S, a structurally related cyclic peptide, which illustrates the dependency of antibacterial activity on the assay type. It has been observed that solution-based assays, like broth microdilution, tend to show greater activity against Gram-negative bacteria compared to agar-based assays.[4][5][12]

MicroorganismAssay TypeMIC (µg/mL)
Staphylococcus aureus (Gram-positive)Broth Microdilution3
Escherichia coli (Gram-negative)Broth Microdilution3 - 12.5
Pseudomonas aeruginosa (Gram-negative)Broth Microdilution3 - 12.5
Candida albicans (Fungus)Broth Microdilution12.5
Escherichia coli (Gram-negative)Agar-based AssayInactive
Pseudomonas aeruginosa (Gram-negative)Agar-based AssayInactive

Data is for Gramicidin S as a proxy to illustrate assay-dependent activity variations.[4][12]

Mechanism of Action: Transmembrane Ion Channel Formation

This compound functions by inserting itself into the bacterial cell membrane. It is a linear peptide composed of alternating L- and D-amino acids, which allows it to form a β-helical structure.[1] Two gramicidin molecules align end-to-end to create a transmembrane channel. This channel is permeable to monovalent cations, such as potassium (K+) and sodium (Na+), leading to the dissipation of essential ion gradients across the membrane.[2] This disruption of the membrane potential ultimately inhibits vital cellular processes and leads to bacterial cell death.[3]

G cluster_membrane Bacterial Cell Membrane cluster_channel This compound Channel cluster_extracellular cluster_intracellular p1 Outer Leaflet p2 Inner Leaflet GramB1 This compound Monomer 1 GramB2 This compound Monomer 2 CellDeath Disruption of Ion Gradient & Cell Death GramB2->CellDeath Leads to Ion K+ Ion->GramB2 Ion Leakage GramicidinMolecule This compound GramicidinMolecule->GramB1 Inserts into membrane

Caption: Mechanism of this compound action.

Experimental Protocols

Detailed methodologies are crucial for the accurate cross-validation of this compound's activity.

Broth Microdilution Method for MIC Determination

This protocol is adapted from standard methodologies for determining the Minimum Inhibitory Concentration (MIC).[6][13][14]

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute in the appropriate sterile broth (e.g., Mueller-Hinton Broth) to achieve twice the highest concentration to be tested.

  • Serial Dilutions: In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.[15] Add 100 µL of the 2x this compound working solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a range of concentrations.[15]

  • Inoculum Preparation: Prepare a bacterial suspension from a pure, overnight culture in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8] Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.[14]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[14]

  • Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well remains clear).[7][10]

Agar Disk Diffusion (Kirby-Bauer) Method

This protocol follows the standardized Kirby-Bauer method.[8][16][17]

  • Inoculum Preparation: As described in the broth microdilution protocol, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[8]

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, removing excess liquid by pressing it against the inside of the tube.[16] Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure a uniform bacterial lawn.[9] Allow the plate to dry for 3-5 minutes.[16]

  • Disk Application: Prepare sterile paper disks impregnated with a known concentration of this compound. Aseptically place the disks onto the surface of the inoculated agar plate using sterile forceps. Ensure the disks are placed at least 24mm apart.[17]

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[18]

  • Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[17] Compare the measured zone diameters to standardized charts (e.g., from CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to this compound.

References

Gramicidin B as a reference compound for new antimicrobial peptides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action, which can circumvent conventional resistance pathways. Gramicidin B, a component of the Gramicidin D complex, has long served as a crucial reference compound in the evaluation of new AMPs. This guide provides a comprehensive comparison of this compound with a selection of novel antimicrobial peptides, offering objective performance data, detailed experimental protocols, and visual representations of their mechanisms and workflows.

Introduction to this compound

This compound is a linear polypeptide antibiotic produced by the soil bacterium Bacillus brevis.[1] It is a component of Gramicidin D, a mixture of gramicidins A, B, and C.[1] this compound is effective against Gram-positive bacteria and functions by forming transmembrane channels that disrupt the ionic homeostasis of the bacterial cell membrane, leading to cell death.[1] Due to its hemolytic activity, its clinical use is primarily restricted to topical applications.[2]

The Imperative for New Antimicrobial Peptides

The limitations of traditional antibiotics, including the rise of multidrug-resistant pathogens, have spurred research into new classes of antimicrobials. Novel AMPs are being investigated for their potential to offer alternative mechanisms of action, reduced toxicity, and improved efficacy against resistant strains. This guide will compare this compound (using data from its closely related and well-studied counterpart, Gramicidin S, as a proxy where specific this compound data is unavailable) with three promising new antimicrobial peptides: Plectasin, Teixobactin (B611279), and the lysin peptide ClyR.

Comparative Performance Data

The following tables summarize the quantitative data for Gramicidin S (as a reference for this compound) and the selected novel antimicrobial peptides. These tables provide a clear comparison of their antimicrobial efficacy and their effects on mammalian cells.

Table 1: Minimum Inhibitory Concentration (MIC) Values (µg/mL)

PeptideStaphylococcus aureusEscherichia coli
Gramicidin S3.9 - 7.8[2]32[3]
Plectasin1 - 2[4]Inactive
Teixobactin0.5 - 2[5]Inactive
ClyR~50 (effective concentration)[6]Inactive

Table 2: Hemolytic and Cytotoxic Activity

PeptideHemolytic Activity (HC50, µg/mL)Cytotoxicity (CC50, µg/mL)Cell Line
Gramicidin S16 - 35.2[2][7]18.7[2]HT-29
PlectasinLow / Not reported[8][9]No cytotoxicity observed[8]A549, NHBE, NHLF
TeixobactinNot hemolytic at effective concentrations[10][11]Non-toxic to mammalian cells[5]Not specified
ClyRNot reportedNot reportedNot applicable

Mechanisms of Action

The antimicrobial activity of these peptides stems from their distinct mechanisms of action, which are visualized below.

cluster_gramicidin This compound cluster_plectasin Plectasin cluster_teixobactin Teixobactin cluster_lysin Lysin (ClyR) gramicidin This compound monomers channel Transmembrane Ion Channel gramicidin->channel Dimerization in membrane disruption Disruption of Ion Gradient channel->disruption death_g Bacterial Cell Death disruption->death_g plectasin Plectasin lipid_ii Lipid II plectasin->lipid_ii Binding cell_wall_synthesis Cell Wall Synthesis Inhibition lipid_ii->cell_wall_synthesis death_p Bacterial Cell Death cell_wall_synthesis->death_p teixobactin Teixobactin lipid_ii_iii Lipid II & Lipid III teixobactin->lipid_ii_iii Binding to precursors cell_wall_synthesis_t Cell Wall Synthesis Inhibition lipid_ii_iii->cell_wall_synthesis_t death_t Bacterial Cell Death cell_wall_synthesis_t->death_t lysin ClyR peptidoglycan Peptidoglycan lysin->peptidoglycan Enzymatic cleavage cell_wall_degradation Cell Wall Degradation peptidoglycan->cell_wall_degradation death_l Bacterial Cell Lysis cell_wall_degradation->death_l

Caption: Mechanisms of action for this compound and novel antimicrobial peptides.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.[3][12]

prep Prepare bacterial inoculum (log phase) plate Add bacteria and peptide dilutions to 96-well polypropylene (B1209903) plate prep->plate dilute Serially dilute peptide in polypropylene tubes dilute->plate incubate Incubate at 37°C for 18-24 hours plate->incubate read Read absorbance at 600 nm incubate->read determine Determine MIC (lowest concentration with no visible growth) read->determine

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol:

  • Bacterial Culture: Inoculate a single bacterial colony into Mueller-Hinton Broth (MHB) and incubate overnight at 37°C.

  • Inoculum Preparation: Dilute the overnight culture in fresh MHB to achieve a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution: Prepare a stock solution of the antimicrobial peptide. Perform serial two-fold dilutions in a suitable buffer (e.g., 0.01% acetic acid with 0.2% bovine serum albumin) using polypropylene tubes to prevent peptide adsorption.

  • Assay Plate Preparation: In a 96-well polypropylene microtiter plate, add 100 µL of the bacterial inoculum to each well.

  • Peptide Addition: Add 11 µL of each peptide dilution to the corresponding wells. Include a positive control (bacteria with no peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria, which can be assessed visually or by measuring the optical density at 600 nm.

Hemolytic Activity Assay

This assay measures the ability of an antimicrobial peptide to lyse red blood cells, providing an indication of its toxicity to mammalian cells.[13]

prep Prepare human red blood cell (RBC) suspension mix Mix RBC suspension with peptide dilutions prep->mix dilute Serially dilute peptide in PBS dilute->mix incubate Incubate at 37°C for 1 hour mix->incubate centrifuge Centrifuge to pellet intact RBCs incubate->centrifuge measure Measure absorbance of supernatant at 415 nm centrifuge->measure calculate Calculate % hemolysis and HC50 measure->calculate seed Seed mammalian cells in a 96-well plate incubate_cells Incubate for 24 hours seed->incubate_cells treat Treat cells with serial dilutions of the peptide incubate_cells->treat incubate_treat Incubate for 24-48 hours treat->incubate_treat add_mtt Add MTT reagent to each well incubate_treat->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize measure Measure absorbance at 570 nm solubilize->measure calculate Calculate % cell viability and CC50 measure->calculate

References

Comparative Toxicity of Gramicidin A, B, and C on Human Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced toxicity profiles of antibiotic candidates is paramount. This guide provides an objective comparison of the available data on the toxicity of Gramicidin (B1672133) A, B, and C towards human cells.

Gramicidin, a heterogeneous mixture of linear pentadecapeptide antibiotics produced by the soil bacterium Bacillus brevis, has long been recognized for its potent antimicrobial properties. Primarily effective against Gram-positive bacteria, its clinical use has been largely restricted to topical applications due to significant toxicity to human cells. Commercial gramicidin, often referred to as Gramicidin D, is a mixture of three main variants: Gramicidin A (approximately 80%), Gramicidin C (approximately 16%), and Gramicidin B (approximately 4%).[1] While extensive research has been conducted on Gramicidin A and the commercial mixture, specific comparative toxicity data for isolated this compound and C on human cells is notably scarce in publicly available literature. This guide, therefore, focuses on the reported toxicity of Gramicidin A and the Gramicidin D mixture, providing a framework for understanding the potential cytotoxic effects of this antibiotic family.

Quantitative Toxicity Data

Below is a summary of reported IC50 values for Gramicidin A on several human cell lines. It is important to note that these values can vary depending on the specific cell line, experimental conditions, and assay duration.

Gramicidin VariantCell LineCell TypeIC50 (µM)Reference
Gramicidin A786-ORenal Cell Carcinoma< 1.0[2]
Gramicidin ASN12CRenal Cell Carcinoma< 1.0[2]
Gramicidin AA498Renal Cell Carcinoma< 1.0[2]
Gramicidin ACaki-1Renal Cell Carcinoma< 1.0[2]
Gramicidin AACHNPapillary Renal Cell Carcinoma< 1.0[2]
Gramicidin ASGC-7901Gastric Cancer0.183[3]
Gramicidin ABGC-823Gastric Cancer0.191[3]
Gramicidin AOVCAR8Ovarian Cancer0.0763[4]
Gramicidin ASKOV3Ovarian Cancer0.1856[4]
Gramicidin AA2780Ovarian Cancer0.1148[4]
Gramicidin ASK-RC-45Kidney Cancer0.992[5]

Hemolytic Activity:

A primary concern for the systemic use of gramicidins is their high hemolytic activity. Gramicidin A has been shown to be toxic to human red blood cells at concentrations similar to its antimicrobial effective concentrations.[7] This lytic effect on erythrocytes is a major contributor to its systemic toxicity. While specific HC50 (half-maximal hemolytic concentration) values for Gramicidin A, B, and C on human red blood cells are not consistently reported in a comparative manner, the hemolytic nature of the gramicidin family is a well-established characteristic.[8][9]

Mechanism of Toxicity and Signaling Pathways

The cytotoxic effect of gramicidin on human cells is primarily attributed to its ability to form transmembrane channels, disrupting ion homeostasis. This process initiates a cascade of events leading to cell death, which is generally characterized as non-apoptotic.[2][10]

The key steps in the proposed mechanism of gramicidin-induced cell death are:

  • Membrane Insertion and Channel Formation: Gramicidin monomers insert into the lipid bilayer of the cell membrane and dimerize to form a transmembrane channel.[10]

  • Disruption of Ion Gradients: These channels are permeable to monovalent cations, leading to an influx of Na+ and an efflux of K+, thereby dissipating the essential ion gradients across the cell membrane.[3]

  • Metabolic Dysfunction: The collapse of the membrane potential and ion gradients inhibits crucial cellular processes, including oxidative phosphorylation and glycolysis, leading to a severe depletion of intracellular ATP.[2][10]

  • Cellular Energy Depletion: The lack of ATP, the cell's primary energy currency, results in a global shutdown of cellular functions.

  • Cell Death: Ultimately, the profound energy depletion and metabolic collapse lead to cell death, which exhibits features of necrosis rather than apoptosis.[2] Studies have shown that gramicidin-induced cell death does not typically involve the activation of caspases, key mediators of apoptosis.[4][11]

Below is a diagram illustrating the proposed signaling pathway of gramicidin-induced toxicity.

Gramicidin_Toxicity_Pathway Proposed Mechanism of Gramicidin-Induced Cell Death Gramicidin Gramicidin Membrane Cell Membrane Gramicidin->Membrane Channel Transmembrane Channel Formation Membrane->Channel Ion_Disruption Disruption of Na+/K+ Gradient Channel->Ion_Disruption Metabolic_Dysfunction Inhibition of Oxidative Phosphorylation & Glycolysis Ion_Disruption->Metabolic_Dysfunction ATP_Depletion ATP Depletion Metabolic_Dysfunction->ATP_Depletion Cell_Death Non-Apoptotic Cell Death ATP_Depletion->Cell_Death

Caption: Proposed mechanism of gramicidin-induced cell death.

Experimental Protocols

The assessment of gramicidin's cytotoxicity typically involves a panel of in vitro assays to quantify cell viability and membrane integrity. The following are detailed methodologies for key experiments commonly cited in the literature.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Human cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of Gramicidin A, B, C, or the Gramicidin D mixture. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the highest gramicidin dose.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the gramicidin concentration and fitting the data to a dose-response curve.

Lactate (B86563) Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium, which is an indicator of compromised cell membrane integrity and cell lysis.

  • Cell Seeding and Treatment: Cells are seeded and treated with gramicidin variants as described for the MTT assay.

  • Controls: Three sets of controls are typically included:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with a lysis buffer (e.g., Triton X-100) to induce complete cell lysis.

    • Background control: Culture medium without cells.

  • Supernatant Collection: After the incubation period, the plates are centrifuged, and a portion of the cell culture supernatant is carefully transferred to a new 96-well plate.

  • LDH Reaction: A reaction mixture containing lactate, NAD+, and a tetrazolium salt is added to each well containing the supernatant. LDH in the supernatant catalyzes the conversion of lactate to pyruvate, with the concomitant reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) after a defined incubation period at room temperature, protected from light.

  • Data Analysis: The percentage of cytotoxicity is calculated using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100

Hemolysis Assay

This assay measures the lytic effect of gramicidin on red blood cells.

  • Preparation of Red Blood Cells (RBCs): Fresh human whole blood is centrifuged to pellet the RBCs. The plasma and buffy coat are discarded, and the RBCs are washed multiple times with a buffered saline solution (e.g., PBS). The washed RBCs are then resuspended in the buffer to a specific concentration (e.g., 2% v/v).

  • Treatment: In a 96-well plate, serial dilutions of the gramicidin variants are prepared in the buffered saline.

  • Controls:

    • Negative control (0% hemolysis): RBCs incubated with buffer only.

    • Positive control (100% hemolysis): RBCs incubated with a known lytic agent (e.g., Triton X-100).

  • Incubation: The RBC suspension is added to each well, and the plate is incubated (e.g., for 1 hour at 37°C) with gentle agitation.

  • Centrifugation: After incubation, the plate is centrifuged to pellet the intact RBCs.

  • Hemoglobin Measurement: The supernatant, containing released hemoglobin from lysed RBCs, is transferred to a new 96-well plate. The absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin absorbance (e.g., 540 nm).

  • Data Analysis: The percentage of hemolysis is calculated as follows: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] * 100 The HC50 value is determined from the dose-response curve.

Below is a diagram illustrating the general experimental workflow for assessing gramicidin toxicity.

Experimental_Workflow General Workflow for Gramicidin Cytotoxicity Assessment cluster_assays Cytotoxicity Assays MTT MTT Assay (Viability) Data_Acquisition Data Acquisition (e.g., Absorbance Reading) MTT->Data_Acquisition LDH LDH Assay (Membrane Integrity) LDH->Data_Acquisition Hemolysis Hemolysis Assay (RBC Lysis) Hemolysis->Data_Acquisition Cell_Culture Human Cell Culture (e.g., Cancer Cell Lines, Erythrocytes) Treatment Treatment with Gramicidin Variants (A, B, C, or Mixture) Cell_Culture->Treatment Incubation Incubation (Defined Time Period) Treatment->Incubation Incubation->MTT Incubation->LDH Incubation->Hemolysis Data_Analysis Data Analysis (IC50 / HC50 Determination) Data_Acquisition->Data_Analysis

Caption: General workflow for gramicidin cytotoxicity assessment.

Conclusion

The available scientific literature robustly demonstrates the significant cytotoxicity of Gramicidin A and the commercial Gramicidin D mixture against a variety of human cell lines, with IC50 values often in the nanomolar to low micromolar range. The primary mechanism of this toxicity is the formation of transmembrane ion channels, leading to a catastrophic disruption of cellular ion homeostasis and energy metabolism, ultimately resulting in non-apoptotic cell death. A major obstacle to the systemic application of gramicidins is their pronounced hemolytic activity.

References

Unraveling the Lethal Embrace: A Comparative Guide to Gramicidin B-Induced Cell Death

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gramicidin (B1672133) B, a component of the antibiotic mixture Gramicidin D, has long been recognized for its potent antimicrobial properties. Its mechanism of action, centered on the disruption of cellular membranes, presents a compelling area of study with implications for both anti-infective and anticancer therapies. This guide provides an objective comparison of the proposed mechanisms of Gramicidin B-induced cell death, supported by experimental data and detailed protocols to aid in the validation of its cellular effects.

The Dual Nature of Gramicidin's Lethality: Apoptosis vs. Necrosis

The primary mechanism of this compound's action is its function as a channel-forming ionophore. By inserting into the lipid bilayer of cell membranes, it creates pores that allow the unregulated passage of monovalent cations, primarily Na+ and K+. This leads to a dissipation of the electrochemical gradient across the membrane, causing depolarization, osmotic stress, and ultimately, cell lysis.[1][2][3][4][5] However, the downstream cellular consequences of this initial insult appear to diverge, leading to two distinct, and sometimes conflicting, proposed modes of cell death: apoptosis and necrosis.

Some studies have demonstrated that Gramicidin can induce apoptosis, a programmed and highly regulated form of cell death. This is evidenced by classic apoptotic markers such as DNA fragmentation, cell cycle arrest at the G2/M phase, and the activation of caspases, the key executioners of the apoptotic cascade.[1][4][6]

Conversely, other research, particularly in the context of renal cell carcinoma, points towards a necrotic or non-apoptotic cell death pathway.[2][3][7] This form of cell death is characterized by a rapid and profound depletion of cellular ATP, a consequence of Gramicidin's disruption of both oxidative phosphorylation and glycolysis.[3][7] It is noteworthy that some of Gramicidin's cellular effects may be independent of its ionophoric activity, potentially through direct interactions with and modulation of intracellular signaling pathways.[8]

A central player in this dichotomy is the mitochondrion. Gramicidin has been shown to directly impact mitochondrial function by dissipating the mitochondrial membrane potential, a critical event that can trigger both apoptotic and necrotic pathways.[9][10][11]

Comparative Analysis of Cell Death Mechanisms

To provide a clearer understanding, the following table summarizes the key features of this compound-induced cell death compared to other well-characterized ionophores, Valinomycin and Alamethicin (B1591596).

FeatureThis compoundValinomycinAlamethicin
Mechanism Channel-forming ionophore[1][2]Mobile carrier ionophore[12]Channel-forming ionophore[13][14]
Primary Effect Disrupts Na+/K+ homeostasis[3][4]Primarily selective for K+Voltage-gated channel formation
Cell Death Mode Apoptosis and/or Necrosis[1][2][4]Primarily ApoptosisApoptosis and Necrosis
Key Features ATP depletion, mitochondrial membrane potential dissipation[3][9][10]Mitochondrial swelling, cytochrome c releaseMembrane permeabilization, osmotic lysis

Experimental Protocols for Mechanism Validation

Accurate validation of the cell death mechanism induced by this compound requires a multi-pronged experimental approach. Below are detailed methodologies for key assays.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

A decrease in mitochondrial membrane potential is an early indicator of cellular stress and can precede both apoptosis and necrosis.[15]

Protocol: Fluorometric Measurement using JC-1

  • Cell Preparation: Seed cells in a 96-well plate and treat with this compound at various concentrations and time points. Include a positive control (e.g., CCCP) and a vehicle control.

  • Staining: Remove the culture medium and wash the cells with pre-warmed PBS. Add JC-1 staining solution (typically 1-10 µg/mL in culture medium) to each well and incubate at 37°C for 15-30 minutes.

  • Washing: Remove the staining solution and wash the cells twice with PBS.

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader. Healthy cells with high ΔΨm will exhibit red fluorescence (excitation ~585 nm, emission ~590 nm) due to the formation of JC-1 aggregates. Apoptotic or stressed cells with low ΔΨm will show green fluorescence (excitation ~510 nm, emission ~527 nm) as JC-1 remains in its monomeric form.[16]

  • Analysis: The ratio of red to green fluorescence is used to quantify the change in ΔΨm. A decrease in this ratio indicates mitochondrial depolarization.

Detection of Cytochrome c Release

The release of cytochrome c from the mitochondria into the cytosol is a hallmark of the intrinsic apoptotic pathway.[17]

Protocol: Western Blotting

  • Cell Fractionation:

    • Treat cells with this compound.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a cytosol extraction buffer and incubate on ice.

    • Homogenize the cells using a Dounce homogenizer.

    • Centrifuge to pellet the mitochondria and collect the supernatant (cytosolic fraction).[18][19]

  • Protein Quantification: Determine the protein concentration of the cytosolic fractions using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for cytochrome c.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[17][18]

  • Analysis: An increase in the cytochrome c signal in the cytosolic fraction of treated cells compared to control cells indicates its release from the mitochondria.

Caspase Activation Assay

Caspases are a family of proteases that are activated during apoptosis and are responsible for cleaving a variety of cellular substrates, leading to the morphological and biochemical changes characteristic of this process.[20][21]

Protocol: Colorimetric Caspase-3/7 Activity Assay

  • Cell Lysis: Treat cells with this compound. Harvest the cells and lyse them using a supplied lysis buffer.

  • Substrate Addition: Add the caspase-3/7 substrate (e.g., DEVD-pNA) to the cell lysates in a 96-well plate. This substrate is cleaved by active caspase-3 and -7, releasing the chromophore p-nitroanilide (pNA).[22]

  • Incubation: Incubate the plate at 37°C to allow for the enzymatic reaction to proceed.

  • Measurement: Measure the absorbance of pNA at 405 nm using a microplate reader.[23]

  • Analysis: The increase in absorbance is directly proportional to the caspase-3/7 activity in the sample.

Measurement of Cellular ATP Levels

Significant depletion of ATP is a key indicator of necrotic cell death.[3]

Protocol: Luciferase-Based ATP Assay

  • Cell Lysis: Treat cells with this compound in a 96-well plate. Add a cell lysis reagent to release intracellular ATP.[24]

  • Luciferase Reaction: Add a luciferin-luciferase reagent to the cell lysates. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, resulting in the emission of light.[25][26]

  • Measurement: Measure the luminescence using a luminometer.

  • Analysis: The intensity of the emitted light is directly proportional to the amount of ATP present in the sample. A standard curve using known concentrations of ATP should be generated to quantify the ATP levels in the experimental samples.[27][28]

Visualizing the Pathways and Workflows

To further elucidate the complex processes involved in this compound-induced cell death, the following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and a general experimental workflow.

G cluster_pathway Proposed Signaling Pathways of this compound-Induced Cell Death cluster_apoptosis Apoptotic Pathway cluster_necrosis Necrotic Pathway GramicidinB This compound Membrane Cell Membrane Disruption (Ion Pore Formation) GramicidinB->Membrane IonImbalance Na+ Influx / K+ Efflux Membrane Depolarization Membrane->IonImbalance Mitochondria Mitochondrial Dysfunction (ΔΨm Dissipation) IonImbalance->Mitochondria ATP_Depletion ATP Depletion IonImbalance->ATP_Depletion CytochromeC Cytochrome c Release Mitochondria->CytochromeC Mitochondria->ATP_Depletion Caspase Caspase Activation CytochromeC->Caspase Apoptosis Apoptosis Caspase->Apoptosis Necrosis Necrosis ATP_Depletion->Necrosis

Caption: Proposed signaling pathways of this compound-induced cell death.

G cluster_workflow Experimental Workflow for Validating Cell Death Mechanism cluster_assays Biochemical Assays Start Cell Culture and Treatment with this compound EndpointAssays Endpoint Assays Start->EndpointAssays MMP Mitochondrial Membrane Potential Assay (e.g., JC-1) EndpointAssays->MMP CytoC Cytochrome c Release Assay (Western Blot / Flow Cytometry) EndpointAssays->CytoC Caspase Caspase Activity Assay (Colorimetric / Fluorometric) EndpointAssays->Caspase ATP Cellular ATP Level Assay (Luminescence) EndpointAssays->ATP Analysis Data Analysis and Interpretation MMP->Analysis CytoC->Analysis Caspase->Analysis ATP->Analysis Conclusion Conclusion on Cell Death Mechanism Analysis->Conclusion

Caption: General experimental workflow for validating cell death mechanisms.

By employing these methodologies and considering the comparative data, researchers can effectively dissect the intricate mechanisms by which this compound exerts its cytotoxic effects. This knowledge is crucial for the rational design of novel therapeutic strategies that harness the unique properties of this potent antibiotic.

References

comparing the membrane-disrupting properties of Gramicidin and Polymyxin B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the distinct mechanisms of membrane-active antimicrobials is paramount for the development of novel therapeutics. This guide provides a detailed comparison of the membrane-disrupting properties of two potent agents: Gramicidin (B1672133) and Polymyxin (B74138) B, supported by experimental data and detailed methodologies.

Gramicidin, a linear polypeptide, and Polymyxin B, a cyclic lipopeptide, are both renowned for their potent antimicrobial activity, which stems from their ability to compromise the integrity of cellular membranes. However, their modes of action, target specificity, and consequential effects on different membrane types diverge significantly. This guide delves into these differences, presenting quantitative data from key assays and outlining the experimental protocols to facilitate reproducible research.

Mechanisms of Membrane Disruption

Gramicidin and Polymyxin B employ fundamentally different strategies to disrupt cell membranes.

Gramicidin: This peptide functions by forming transmembrane channels. Two Gramicidin monomers associate in a head-to-head fashion within the lipid bilayer to create a β-helical structure that acts as a passive cation-selective ion channel.[1] This channel allows the uncontrolled passage of monovalent cations, such as Na⁺ and K⁺, across the membrane, leading to the dissipation of the electrochemical gradient, osmotic imbalance, and ultimately cell lysis.[1]

Polymyxin B: In contrast, Polymyxin B's primary target in Gram-negative bacteria is the lipopolysaccharide (LPS) of the outer membrane.[2] The positively charged peptide electrostatically interacts with the negatively charged lipid A component of LPS, displacing divalent cations (Ca²⁺ and Mg²⁺) that stabilize the outer membrane.[2] This initial interaction disrupts the outer membrane, increasing its permeability and allowing Polymyxin B to access the inner phospholipid membrane, which it then disrupts, leading to leakage of cytoplasmic contents and cell death.

Quantitative Comparison of Membrane-Disrupting Properties

To objectively compare the efficacy and selectivity of Gramicidin and Polymyxin B, several key in vitro assays are employed. The following tables summarize the quantitative data from these experiments.

ParameterGramicidin SPolymyxin BReference
Target Organism Primarily Gram-positive bacteriaPrimarily Gram-negative bacteria[3]
Mechanism Transmembrane channel formationOuter membrane disruption via LPS binding[1][2]

Table 1: General Properties of Gramicidin S and Polymyxin B

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

OrganismGramicidin S MIC (µg/mL)Polymyxin B MIC (µg/mL)Reference
Pseudomonas aeruginosa (Strain 1)164[4]
Pseudomonas aeruginosa (Strain 2)324[4]
Pseudomonas aeruginosa (Strain 3)648[4]

Table 2: Comparative MIC Values against Pseudomonas aeruginosa

Hemolytic Activity: 50% Hemolytic Concentration (HC50)

The HC50 value represents the concentration of a substance that causes 50% lysis of red blood cells. A lower HC50 indicates higher toxicity to mammalian cells.

PeptideHC50 (µg/mL)Reference
Gramicidin S16[5]
Polymyxin B> 200[6]

Table 3: Hemolytic Activity of Gramicidin S and Polymyxin B

Membrane Permeabilization: Calcein (B42510) Leakage Assay

This assay measures the ability of a peptide to induce leakage of the fluorescent dye calcein from lipid vesicles, mimicking bacterial or mammalian cell membranes.

Liposome CompositionGramicidin (Activity)Polymyxin B (% Leakage at 1 µg/mL)Reference
PC/PG (Bacterial Mimic)High~50%[6][7]
PC (Mammalian Mimic)HighLow[6][8]

Table 4: Comparative Calcein Leakage Data (Note: Direct comparative percentage data for Gramicidin was not available in the same format. "High" indicates significant leakage was observed.)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Materials:

  • Test antimicrobial peptide (Gramicidin or Polymyxin B)

  • Quality control bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923, P. aeruginosa ATCC 27853)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).[9]

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Preparation of Peptide Dilutions:

    • Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

    • Perform serial two-fold dilutions of the peptide in 0.01% acetic acid with 0.2% BSA in polypropylene tubes.[9]

  • Assay Procedure:

    • Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.

    • Add 11 µL of each peptide dilution to the corresponding wells.[5]

    • Include a positive control (bacteria without peptide) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.[5]

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the peptide that shows no visible growth. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600).[9]

Hemolysis Assay

This assay measures the ability of a peptide to lyse red blood cells.

Materials:

  • Freshly drawn red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Test peptide (Gramicidin or Polymyxin B)

  • Triton X-100 (positive control)

  • Sterile 96-well plates

  • Spectrophotometer

Protocol:

  • Preparation of Red Blood Cells:

    • Centrifuge freshly drawn blood to pellet the RBCs.

    • Wash the RBC pellet with PBS several times until the supernatant is clear.

    • Resuspend the washed RBCs in PBS to a final concentration of 1-2% (v/v).[10]

  • Assay Procedure:

    • Prepare serial dilutions of the test peptide in PBS in a 96-well plate.

    • Add the RBC suspension to each well.

    • Include a negative control (RBCs in PBS only) and a positive control (RBCs with a final concentration of 0.1-1% Triton X-100 for 100% hemolysis).[11]

    • Incubate the plate at 37°C for 1 hour.[11]

  • Data Analysis:

    • Centrifuge the plate to pellet intact RBCs.

    • Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.[3]

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative control) / (Abs_positive control - Abs_negative control)] x 100.

    • The HC50 value is determined by plotting the percentage of hemolysis against the peptide concentration.[12]

Calcein Leakage Assay

This assay assesses the ability of a peptide to permeabilize lipid vesicles.

Materials:

  • Lipids (e.g., POPC, POPG) to form large unilamellar vesicles (LUVs)

  • Calcein

  • HEPES buffer

  • Size-exclusion chromatography column

  • Test peptide (Gramicidin or Polymyxin B)

  • Triton X-100

  • Fluorometer

Protocol:

  • Preparation of Calcein-Loaded Vesicles:

    • Prepare LUVs containing a self-quenching concentration of calcein (e.g., 50-80 mM) by extrusion or sonication.

    • Remove unencapsulated calcein by passing the vesicle suspension through a size-exclusion chromatography column.

  • Assay Procedure:

    • Dilute the calcein-loaded LUVs in buffer in a cuvette or 96-well plate.

    • Add the test peptide at various concentrations.

    • Monitor the increase in calcein fluorescence over time at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.[8]

    • After the reaction reaches a plateau, add Triton X-100 to a final concentration of 0.1-1% to lyse all vesicles and obtain the maximum fluorescence (100% leakage).[8]

  • Data Analysis:

    • Calculate the percentage of calcein leakage using the following formula: % Leakage = [(F_sample - F_initial) / (F_max - F_initial)] x 100.

Visualizing the Mechanisms of Action

To further illustrate the distinct disruptive processes of Gramicidin and Polymyxin B, the following diagrams depict their mechanisms of action and a typical experimental workflow for assessing membrane disruption.

Gramicidin_Mechanism cluster_membrane Cell Membrane Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid Lipid5 Lipid Lipid6 Lipid Monomer1 Gramicidin Monomer Channel Transmembrane Channel Monomer1->Channel Dimerization Monomer2 Gramicidin Monomer Monomer2->Channel Ions_in Channel->Ions_in Ion Flux Ions_out Ions_out->Channel Ion Flux

Caption: Mechanism of Gramicidin: Monomers dimerize to form a transmembrane channel, allowing ion flux.

PolymyxinB_Mechanism cluster_outer_membrane Gram-Negative Outer Membrane LPS Lipopolysaccharide (LPS) Disruption Outer Membrane Disruption LPS->Disruption Displaces Ca2+/Mg2+ CaMg Ca2+/Mg2+ PolymyxinB Polymyxin B PolymyxinB->LPS Binds to Lipid A InnerMembrane Inner Membrane Disruption->InnerMembrane Increased Permeability Leakage Cytoplasmic Leakage InnerMembrane->Leakage Disruption

Caption: Mechanism of Polymyxin B: Binding to LPS disrupts the outer membrane, leading to inner membrane damage.

Experimental_Workflow Start Start: Prepare Peptide Solutions MIC MIC Assay (Broth Microdilution) Start->MIC Hemolysis Hemolysis Assay (Red Blood Cells) Start->Hemolysis Leakage Calcein Leakage Assay (Liposomes) Start->Leakage Data Data Analysis (MIC, HC50, % Leakage) MIC->Data Hemolysis->Data Leakage->Data Comparison Comparative Analysis Data->Comparison

Caption: General experimental workflow for comparing membrane-disrupting peptides.

Conclusion

Gramicidin and Polymyxin B, while both potent membrane-disrupting agents, exhibit distinct mechanisms of action and target specificities. Gramicidin's formation of transmembrane channels makes it effective against a broad range of bacteria but also highly hemolytic, limiting its systemic use.[13] In contrast, Polymyxin B's targeted disruption of the Gram-negative outer membrane through LPS interaction provides a more selective activity profile with lower hemolytic potential.[6] The quantitative data and detailed protocols provided in this guide offer a framework for researchers to further investigate these and other membrane-active compounds, contributing to the development of safer and more effective antimicrobial therapies.

References

Differentiating Gramicidin Isoforms: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gramicidin (B1672133), a heterogeneous mixture of antibiotic peptides, presents a unique analytical challenge due to the presence of multiple isoforms. Commercially available Gramicidin D is primarily a mixture of Gramicidin A, B, and C, each with valine and isoleucine variants, resulting in at least six closely related compounds.[1] Accurate differentiation and quantification of these isoforms are critical for understanding structure-activity relationships, ensuring quality control in pharmaceutical formulations, and advancing drug development. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has emerged as the gold standard for the detailed characterization of these complex mixtures.

This guide provides an objective comparison of mass spectrometry-based methods for the differentiation of Gramicidin isoforms, supported by experimental data and detailed protocols.

Performance Comparison of Mass Spectrometry Techniques

The choice of mass spectrometry technique significantly impacts the resolution, sensitivity, and structural information obtained for Gramicidin isoforms. The most common ionization techniques employed are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), often coupled with high-resolution mass analyzers like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR).

Key Performance Metrics:

Mass Spectrometry TechniqueResolutionMass AccuracyThroughputKey Advantages for Gramicidin Analysis
LC-ESI-QTOF High (~40,000)High (<5 ppm)MediumExcellent for resolving isotopic patterns and accurate mass determination of isoforms. Tandem MS (MS/MS) capabilities allow for confident structural elucidation.
LC-ESI-Orbitrap Very High (>100,000)Very High (<2 ppm)MediumSuperior resolution allows for the baseline separation of isobaric and closely related isoforms. High mass accuracy provides unambiguous elemental composition.[2]
MALDI-TOF Medium to HighGood (5-20 ppm)HighRapid screening of multiple samples. Less susceptible to ion suppression from complex matrices.[3]
LC-ESI-Ion Trap StandardStandardMediumWell-suited for qualitative identification and structural confirmation through multi-stage fragmentation (MSn).[4]

Quantitative Data Summary:

The primary basis for differentiating Gramicidin D isoforms by mass spectrometry is their distinct molecular weights arising from amino acid substitutions.

IsoformAmino Acid Substitution (Position 11)Molecular Weight (Da) - Valine VariantMolecular Weight (Da) - Isoleucine Variant
Gramicidin A Tryptophan (Trp)~1882.3~1896.4
Gramicidin B Phenylalanine (Phe)~1843.2~1857.3
Gramicidin C Tyrosine (Tyr)~1860.2~1874.3

Note: The molecular weights are approximate and can vary slightly based on isotopic distribution. High-resolution mass spectrometry is essential for accurately determining these mass differences.

Experimental Protocols

A robust and reproducible experimental protocol is crucial for the successful differentiation of Gramicidin isoforms. The following provides a detailed methodology for LC-MS/MS analysis.

Sample Preparation

Proper sample preparation is critical for analyzing hydrophobic peptides like Gramicidin to prevent aggregation and ensure compatibility with the LC-MS system.

  • Stock Solution Preparation: Dissolve the Gramicidin D sample in a suitable organic solvent such as methanol (B129727) or ethanol (B145695) to a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC system.

Liquid Chromatography (LC)

Chromatographic separation is essential to resolve the different Gramicidin isoforms before they enter the mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is typically used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 50% to 95% Mobile Phase B over 15-20 minutes is effective for separating the isoforms.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS)

High-resolution mass spectrometry with tandem MS capabilities is recommended for comprehensive analysis.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: Quadrupole Time-of-Flight (QTOF) or Orbitrap.

  • Scan Range: m/z 100-2000.

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 120-150 °C.

  • Data Acquisition: Data-dependent acquisition (DDA) mode, where the most abundant precursor ions in a full MS scan are selected for fragmentation in MS/MS.

  • Collision Energy: A stepped collision energy (e.g., 20-40 eV) can be used to generate informative fragment ions for structural confirmation.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the differentiation of Gramicidin isoforms using LC-MS/MS.

Gramicidin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis dissolution Dissolution in Organic Solvent dilution Dilution to Working Concentration dissolution->dilution filtration Filtration dilution->filtration injection Injection filtration->injection separation Reversed-Phase Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization ms1_scan Full MS Scan (m/z measurement) ionization->ms1_scan ms2_scan Tandem MS (MS/MS) (Fragmentation) ms1_scan->ms2_scan identification Isoform Identification (Accurate Mass) ms2_scan->identification quantification Relative Quantification (Peak Area) identification->quantification structural_confirmation Structural Confirmation (Fragmentation Pattern) identification->structural_confirmation

Caption: Workflow for Gramicidin isoform differentiation by LC-MS/MS.

Logical Relationship of Isoform Differentiation

The differentiation of Gramicidin isoforms is based on a hierarchical analysis of their mass spectrometric properties.

Isoform_Differentiation_Logic cluster_separation Primary Differentiation cluster_confirmation Secondary Confirmation cluster_isoforms Identified Isoforms start Gramicidin D Sample mass_diff Differentiation by Molecular Weight (MS1) start->mass_diff frag_pattern Differentiation by Fragmentation Pattern (MS/MS) mass_diff->frag_pattern gram_a Gramicidin A frag_pattern->gram_a gram_b This compound frag_pattern->gram_b gram_c Gramicidin C frag_pattern->gram_c

Caption: Logic for differentiating Gramicidin isoforms via mass spectrometry.

Conclusion

The differentiation of Gramicidin isoforms is readily achievable with modern mass spectrometry platforms. High-resolution instruments, particularly ESI-QTOF and ESI-Orbitrap systems, coupled with optimized liquid chromatography, provide the necessary resolving power and mass accuracy to distinguish between the closely related A, B, and C isoforms and their valine/isoleucine variants. Tandem mass spectrometry is indispensable for unambiguous structural confirmation by analyzing the characteristic fragmentation patterns. The methodologies outlined in this guide offer a robust framework for researchers and drug development professionals to accurately characterize these complex peptide antibiotics, ultimately contributing to the development of safer and more effective therapeutic agents.

References

Gramicidin B Ionenkanalleitfähigkeit in verschiedenen Lipidumgebungen: Ein Vergleichsleitfaden

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen objektiven Vergleich der Leistung des Gramicidin-B-Ionenkanals in verschiedenen Lipiddoppelschichtumgebungen. Die hier zusammengefassten experimentellen Daten beleuchten, wie die Lipidzusammensetzung und die physikalischen Eigenschaften der Membran die Leitfähigkeit und Lebensdauer des Kanals beeinflussen.

Zusammenfassung der quantitativen Daten

Die Leitfähigkeit und Lebensdauer des Gramicidin-B-Kanals wird maßgeblich von der umgebenden Lipiddoppelschicht beeinflusst. Zu den kritischen Faktoren gehören die Dicke der Doppelschicht, die Kopfgruppen der Lipide und die Krümmungseigenschaften der Membran. Während die Lebensdauer des Kanals eine klare Abhängigkeit von der Dicke der Doppelschicht zeigt, ist die Beziehung zur Leitfähigkeit komplexer.

Tabelle 1: Vergleich der Einkanal-Parameter von Gramicidin (B1672133) in verschiedenen Lipid-Umgebungen

Lipid-UmgebungKanal-Lebensdauer (relativ)Einkanal-Leitfähigkeit (relativ)Anmerkungen
Glycerylmonooleat (GMO) -Schmale Verteilung der Leitfähigkeit[1]Geringerer Einfluss von Dipolpotentialen an der Grenzfläche[1]
Dioleoylphosphatidylcholin (DOPC) Abnehmend mit zunehmendem DOPE-Anteil[2]Breitere Verteilung der Leitfähigkeit[1]Die Leitfähigkeit ist etwa halb so groß wie in GMO-Membranen[1]
Dioleoylphosphatidylethanolamin (DOPE) Kürzere Lebensdauer im Vergleich zu reinem DOPC[2]Breitere Verteilung der Leitfähigkeit[1]Die kleinere Kopfgruppe von DOPE beeinflusst die intrinsische Krümmung[2]
Dioleoylphosphatidylserin (DOPS) Länger im Vergleich zu DOPS:DOPE- und DOPS:DOPC-Mischungen[2]Höher im Vergleich zu DOPS:DOPE- und DOPS:DOPC-Mischungen[2]Die negative Ladung der Kopfgruppe beeinflusst die Ionenkonzentration an der Grenzfläche
DOPS:DOPE (1:2) 9-fach kürzer als in reinem DOPS[2]30% geringer als in reinem DOPS[2]Die kleinere effektive Größe der Kopfgruppen führt zu einer negativeren intrinsischen Krümmung[2]
DOPS:DOPC (1:2) 3-fach kürzer als in reinem DOPS[2]30% geringer als in reinem DOPS[2]
Monoacylglycerin-Doppelschichten (variierende Acylkettenlänge) Nimmt mit der Dicke der Doppelschicht ab (bis zu 2,2 nm)[3]Keine einfache Beziehung zur Dicke der Doppelschicht[4]Die Lebensdauer ist proportional zur Oberflächenspannung der Membran[4]

Experimentelle Protokolle

Die Messung der Einkanal-Leitfähigkeit von Gramicidin B wird typischerweise unter Verwendung der Black-Lipid-Membrane-Technik (BLM) durchgeführt.

Protokoll zur Messung der Einkanal-Leitfähigkeit mittels Black-Lipid-Membrane (BLM)

  • Herstellung der Lipid-Lösung: Lipide (z. B. DOPC, DOPE, DOPS) werden in einem organischen Lösungsmittel (typischerweise n-Dekan) in einer Konzentration von 10-25 mg/ml gelöst.

  • Vorbereitung der BLM-Kammer: Eine Teflon-Kammer, die durch eine dünne Teflon-Trennwand mit einer kleinen Öffnung (typischerweise 100-200 µm Durchmesser) in zwei Fächer (cis und trans) unterteilt ist, wird verwendet. Beide Fächer werden mit einer Elektrolytlösung (z. B. 1 M KCl, gepuffert auf pH 7) gefüllt.

  • Membranbildung: Eine kleine Menge der Lipid-Lösung wird mit einem Pinsel oder einer Pipette über die Öffnung in der Teflon-Trennwand aufgetragen. Das Lösungsmittel verdünnt sich in der wässrigen Phase und bildet eine dünne Lipid-Doppelschicht, die als "schwarze" Membran erscheint, wenn sie unter einem Mikroskop betrachtet wird.

  • Inkorporation von Gramicidin: Eine verdünnte Lösung von this compound in einem geeigneten Lösungsmittel (z. B. Ethanol) wird zu beiden Fächern der Kammer gegeben und gerührt. Die Gramicidin-Monomere adsorbieren an die Lipid-Doppelschicht.

  • Elektrophysiologische Messungen:

    • Ag/AgCl-Elektroden werden in beide Fächer der Kammer eingetaucht, um eine elektrische Verbindung herzustellen.

    • Ein Patch-Clamp-Verstärker wird verwendet, um eine konstante Spannung (z. B. 100 mV) über die Membran anzulegen und die resultierenden Ionenströme zu messen.

    • Die spontane Dimerisierung von zwei Gramicidin-Monomeren aus den gegenüberliegenden Blättchen der Doppelschicht bildet einen leitenden Kanal, der als ein schrittweiser Anstieg des Stroms detektiert wird.

    • Die Amplitude dieser Stromschritte entspricht der Einkanal-Leitfähigkeit, während die Dauer der Schritte die Lebensdauer des Kanals darstellt.

  • Datenanalyse: Die aufgezeichneten Stromspuren werden analysiert, um Histogramme der Leitfähigkeits- und Lebensdauerverteilungen zu erstellen. Aus diesen Histogrammen können die mittlere Einkanal-Leitfähigkeit und die mittlere Kanal-Lebensdauer bestimmt werden.

Visualisierungen

Mechanismus der Lipid-Protein-Wechselwirkung

Die Funktion des Gramicidin-Kanals wird stark durch den "hydrophoben Mismatch" zwischen der Länge des Kanal-Dimers und der Dicke der umgebenden Lipid-Doppelschicht reguliert.[5][6] Dieser Mismatch führt zu einer elastischen Verformung der Doppelschicht, was eine energetische Barriere für die Kanalbildung darstellt und die Stabilität des offenen Kanals beeinflusst.[2][5]

cluster_lipid Lipid-Doppelschicht-Eigenschaften cluster_mismatch Hydrophober Mismatch cluster_deformation Verformung der Doppelschicht cluster_channel Gramicidin-Kanal-Funktion Dicke der Doppelschicht Dicke der Doppelschicht Mismatch Hydrophober Mismatch Dicke der Doppelschicht->Mismatch Intrinsische Krümmung der Lipide Intrinsische Krümmung der Lipide Verformung Elastische Verformung der Doppelschicht Intrinsische Krümmung der Lipide->Verformung Lipid-Kopfgruppe Lipid-Kopfgruppe Lipid-Kopfgruppe->Intrinsische Krümmung der Lipide Acylketten-Zusammensetzung Acylketten-Zusammensetzung Acylketten-Zusammensetzung->Dicke der Doppelschicht Mismatch->Verformung Lebensdauer Kanal-Lebensdauer Verformung->Lebensdauer Leitfähigkeit Kanal-Leitfähigkeit Verformung->Leitfähigkeit

Abbildung 1: Mechanismus der Lipid-Protein-Wechselwirkung.

Experimenteller Arbeitsablauf

Der folgende Arbeitsablauf beschreibt die wesentlichen Schritte zur Messung der Gramicidin-B-Kanalleitfähigkeit.

Start Start Lipid_Lösung Herstellung der Lipid-Lösung Start->Lipid_Lösung Membranbildung Bildung der Lipid-Doppelschicht Lipid_Lösung->Membranbildung BLM_Kammer Vorbereitung der BLM-Kammer BLM_Kammer->Membranbildung Gramicidin_Zugabe Inkorporation von this compound Membranbildung->Gramicidin_Zugabe Messung Elektrophysiologische Messung Gramicidin_Zugabe->Messung Analyse Datenanalyse Messung->Analyse Ergebnis Leitfähigkeit & Lebensdauer Analyse->Ergebnis

Abbildung 2: Experimenteller Arbeitsablauf.

References

Safety Operating Guide

Proper Disposal of Gramicidin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Gramicidin B, a nonribosomal peptide antibiotic, is crucial for maintaining laboratory safety, environmental protection, and regulatory compliance.[1][2] This guide provides essential procedural steps for the safe handling and disposal of this compound waste in research and drug development settings. All antibiotic waste should be managed as chemical waste unless otherwise specified by your institution's Environmental Health and Safety (EHS) office.[3][4]

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to standard laboratory safety practices.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A fully buttoned lab coat[3]

Step-by-Step Disposal Procedures

The correct disposal method for this compound depends on its form (solid, liquid stock solution, used media) and the specific guidelines of your institution.

1. Waste Segregation:

Proper segregation at the point of generation is the first critical step.[5] Never mix hazardous waste with non-hazardous waste.[5]

  • Solid this compound Powder: Treat as hazardous chemical waste.

  • Concentrated Stock Solutions: Considered hazardous chemical waste.[4]

  • Used Culture Media: Media containing this compound should be treated as chemical waste. While autoclaving can sterilize biohazardous agents, it does not guarantee the inactivation of all antibiotics.[4]

  • Contaminated Labware and PPE: Items such as pipette tips, gloves, and empty vials contaminated with this compound must be disposed of as hazardous solid waste.[6]

2. Liquid Waste Disposal:

  • Collection: Collect all liquid waste containing this compound (stock solutions, used media) in a designated, leak-proof, and chemically compatible container.[3] The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[3][7]

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible chemicals.[3]

  • Disposal: Contact your institution's EHS office to arrange for pickup and disposal by a certified hazardous waste management service.[3] Do not pour this compound solutions down the drain. [2][3][8]

3. Solid Waste Disposal:

  • Collection: Place all solid waste contaminated with this compound (e.g., contaminated gloves, wipes, vials) in a designated, puncture-resistant container lined with a durable plastic bag.[2][3]

  • Labeling: Clearly label the container as "Hazardous Waste" and specify the contaminating agent (this compound).[3]

  • Sharps: Any sharps (needles, scalpels) contaminated with this compound must be disposed of in a designated, puncture-resistant, and leak-proof sharps container.[3]

  • Disposal: Arrange for pickup by your institution's hazardous waste management service.[6]

Experimental Protocols: Chemical Inactivation of Peptide Waste

Methodology:

  • Prepare Inactivation Solution: Prepare a fresh solution of sodium hypochlorite (B82951) (bleach) or another suitable oxidizing agent in a well-ventilated area, preferably a chemical fume hood.

  • Inactivate Waste: Carefully and slowly add the liquid peptide waste to the inactivation solution. A common ratio is one part waste to ten parts inactivation solution.[6]

  • Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation.[6]

  • Neutralization (if applicable): If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0.[6]

  • Final Disposal: Even after inactivation, the resulting solution should be collected as hazardous chemical waste. Consult your EHS office before considering any alternative disposal methods.[6]

Quantitative Data for Decontamination

The table below summarizes key quantitative parameters for common chemical decontamination methods that may be applicable to peptide antibiotics like this compound. Always verify these methods with your institution's EHS department before use.

Decontamination AgentRecommended ConcentrationMinimum Contact TimeNotes
Sodium Hypochlorite6% solution for concentrated peptides; 0.5-1.0% final concentration for dilute solutions[6]20-60 minutes[6]Effective for many peptides but can be corrosive to some surfaces.[6]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_start Start: this compound Waste Generation cluster_liquid Liquid Waste Stream cluster_solid Solid Waste Stream start Identify Waste Type liquid_waste Liquid Waste (Stock Solution, Used Media) start->liquid_waste Liquid solid_waste Solid Waste (Contaminated PPE, Vials) start->solid_waste Solid collect_liquid Collect in Labeled, Leak-Proof Hazardous Waste Container liquid_waste->collect_liquid store_liquid Store in Designated Satellite Accumulation Area collect_liquid->store_liquid dispose_liquid Arrange EHS Pickup for Hazardous Waste Disposal store_liquid->dispose_liquid collect_solid Collect in Labeled, Puncture-Resistant Hazardous Waste Container solid_waste->collect_solid store_solid Store in Designated Waste Area collect_solid->store_solid dispose_solid Arrange EHS Pickup for Hazardous Waste Disposal store_solid->dispose_solid

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: These procedures are based on general laboratory safety principles for handling peptide antibiotics. It is the user's responsibility to develop proper disposal methods based on institutional guidelines and in consultation with their EHS office.

References

Essential Safety and Operational Guidance for Handling Gramicidin B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Gramicidin B, a nonribosomal peptide antibiotic, adherence to strict safety protocols is paramount to ensure personal safety and prevent environmental contamination. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for the handling of this compound.

This compound is a component of Gramicidin D, a mixture of antibiotics.[1][2] While some safety data sheets (SDS) do not classify Gramicidin as a hazardous substance or mixture under the OSHA Hazard Communication Standard (29 CFR 1910.1200), it is crucial to handle it with care due to its biological activity and potential hazards.[3][4][5] It is harmful if swallowed and can cause irritation to the skin and eyes upon contact.[6][7]

Hazard Identification and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following table summarizes the potential hazards and the recommended personal protective equipment.

HazardGHS ClassificationRecommended Personal Protective Equipment (PPE)
Acute Oral Toxicity H302: Harmful if swallowed[6]Engineering Controls: Use in a well-ventilated area or a chemical fume hood to avoid dust formation.[3]
PPE: Wear a lab coat, safety glasses with side shields or goggles, and nitrile gloves.[3]
Skin Contact Slightly hazardous in case of skin contact (irritant).[7]PPE: Wear a lab coat and nitrile gloves.[3] Ensure gloves are inspected before use and removed properly to avoid skin contact.
Eye Contact Slightly hazardous in case of eye contact (irritant).[7]PPE: Wear safety glasses with side shields or chemical safety goggles.[3][8]
Inhalation Slightly hazardous in case of inhalation.[7]Engineering Controls: Handle in a manner that avoids dust formation.[3] Use in a well-ventilated area or with local exhaust ventilation.
PPE: If dust formation is unavoidable, a NIOSH-approved particulate respirator may be necessary.[9]

Operational Plan for Handling this compound

The following workflow outlines the key steps for the safe handling of this compound in a laboratory setting.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE (Lab coat, gloves, eye protection) prep_risk->prep_ppe prep_area Prepare Work Area (Clean, decontaminate, ensure ventilation) prep_ppe->prep_area handle_weigh Weighing and Aliquoting (In fume hood or designated area) prep_area->handle_weigh Proceed to handling handle_solution Solution Preparation (Use appropriate solvents) handle_weigh->handle_solution handle_experiment Experimental Use handle_solution->handle_experiment cleanup_decon Decontaminate Work Surfaces handle_experiment->cleanup_decon After experiment completion cleanup_ppe Doff and Dispose of PPE Properly cleanup_decon->cleanup_ppe cleanup_waste Segregate and Dispose of Waste cleanup_ppe->cleanup_waste

This compound Safe Handling Workflow

Experimental Protocols: Key Safety Steps

While specific experimental protocols will vary, the following safety-focused steps should be integrated into any procedure involving this compound:

  • Preparation and Weighing:

    • Always handle solid this compound in a chemical fume hood or a designated containment area to minimize inhalation of dust particles.

    • Use appropriate tools (e.g., spatulas, weighing paper) that can be easily decontaminated or disposed of as chemical waste.

    • Avoid generating dust by handling the powder gently.

  • Solution Preparation:

    • Consult the relevant literature or product information for appropriate solvents. Gramicidin is poorly soluble in water but soluble in small alcohols and acetic acid.[1]

    • When dissolving, add the solvent to the solid slowly to prevent splashing.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[5] Remove contaminated clothing.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure compliance with regulations.

Waste Segregation and Disposal Workflow

This compound Waste Disposal Workflow cluster_waste_gen Waste Generation cluster_waste_collection Collection & Segregation cluster_disposal Final Disposal waste_solid Solid Waste (Unused this compound, contaminated consumables) collect_solid Collect in Labeled Hazardous Chemical Waste Container waste_solid->collect_solid waste_liquid Liquid Waste (Stock solutions, experimental media) collect_liquid Collect in Labeled Hazardous Chemical Waste Container waste_liquid->collect_liquid waste_ppe Contaminated PPE (Gloves, disposable lab coats) collect_ppe Collect in Designated Biohazard/Chemical Waste Bag waste_ppe->collect_ppe disposal_final Arrange for Pickup by Certified Hazardous Waste Contractor collect_solid->disposal_final collect_liquid->disposal_final collect_ppe->disposal_final

This compound Waste Disposal Workflow

Disposal Guidelines:

  • Solid Waste: Unused or expired this compound, as well as contaminated items such as weighing boats, pipette tips, and centrifuge tubes, should be collected in a clearly labeled hazardous chemical waste container.

  • Liquid Waste: Stock solutions and experimental media containing this compound are considered hazardous chemical waste.[11] They should be collected in a designated, sealed, and labeled container. Do not pour this compound solutions down the drain.[12]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated personal protective equipment should be disposed of in accordance with your institution's guidelines for chemically contaminated waste.

  • Decontamination: All work surfaces and non-disposable equipment should be thoroughly cleaned and decontaminated after use.

  • Regulatory Compliance: Always adhere to local, state, and federal regulations for hazardous waste disposal.[3] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.